molecular formula C41H74N7O18P3S B15551054 12-hydroxyicosanoyl-CoA

12-hydroxyicosanoyl-CoA

Katalognummer: B15551054
Molekulargewicht: 1078.1 g/mol
InChI-Schlüssel: ZGOTZQACZZEENI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-hydroxyicosanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O18P3S and its molecular weight is 1078.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H74N7O18P3S

Molekulargewicht

1078.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-hydroxyicosanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-12-15-18-29(49)19-16-13-10-8-9-11-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)

InChI-Schlüssel

ZGOTZQACZZEENI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway for 12-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The synthesis of this molecule is a multi-step enzymatic process primarily involving fatty acid hydroxylation by cytochrome P450 monooxygenases followed by activation to a CoA thioester by long-chain acyl-CoA synthetases. This document details the enzymes involved, their kinetics with representative substrates, detailed experimental protocols for pathway analysis, and the key signaling pathways that regulate this metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is not catalyzed by a single enzyme but is a sequential two-step process:

  • Hydroxylation of Icosanoic Acid: The first step involves the hydroxylation of icosanoic acid (a 20-carbon saturated fatty acid) at the 12th carbon position to form 12-hydroxyicosanoic acid. This reaction is catalyzed by a member of the Cytochrome P450 (CYP) superfamily of enzymes, likely belonging to the CYP4A or CYP4F subfamilies, which are known for their role in fatty acid metabolism. These enzymes are monooxygenases that utilize NADPH and molecular oxygen to introduce a hydroxyl group onto the fatty acid chain. While these enzymes are well-known for ω and ω-1 hydroxylation, in-chain hydroxylation also occurs.

  • Acyl-CoA Ligation: The newly synthesized 12-hydroxyicosanoic acid is then "activated" by the addition of Coenzyme A (CoA). This reaction is catalyzed by a Long-Chain Acyl-CoA Synthetase (ACSL), an enzyme that facilitates the formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of CoA, a reaction that is driven by the hydrolysis of ATP to AMP and pyrophosphate.

Below is a DOT script for the visualization of this core pathway.

12-Hydroxyicosanoyl-CoA_Biosynthesis cluster_hydroxylation Step 1: Hydroxylation cluster_ligation Step 2: CoA Ligation Icosanoic_Acid Icosanoic Acid (20:0) 12_Hydroxyicosanoic_Acid 12-Hydroxyicosanoic Acid Icosanoic_Acid->12_Hydroxyicosanoic_Acid CYP4A / CYP4F NADPH, O2 -> NADP+, H2O 12_Hydroxyicosanoyl_CoA This compound 12_Hydroxyicosanoic_Acid->12_Hydroxyicosanoyl_CoA ACSL ATP, CoA -> AMP, PPi

Figure 1: The two-step biosynthesis pathway of this compound from icosanoic acid.

Quantitative Data on Pathway Enzymes

Precise kinetic data for the 12-hydroxylation of icosanoic acid and the subsequent CoA ligation of the resulting product are not extensively reported in the literature. However, data from studies on representative long-chain fatty acids and related hydroxylated fatty acids provide valuable insights into the catalytic efficiencies of the involved enzyme families.

Cytochrome P450 (CYP) ω-Hydroxylase Activity

The CYP4A and CYP4F subfamilies are the primary enzymes responsible for fatty acid hydroxylation. Their activity is often characterized by a preference for ω- and (ω-1) positions, but in-chain hydroxylation can occur.

EnzymeSubstrateProduct(s)Km (µM)Vmax or Turnover (nmol/min/mg or min⁻¹)Reference(s)
Human CYP4A11Lauric Acid (12:0)12-Hydroxylauric acid, 11-Hydroxylauric acid200 ± 5038 ± 8 min⁻¹[1]
Human CYP4A11Arachidonic Acid (20:4)20-HETENot specifiedNot specified[2]
Human CYP4F2Arachidonic Acid (20:4)20-HETE24Not specified[3]
Rat CYP2E1Lauric Acid (12:0)11-Hydroxylauric acid5.83.8 min⁻¹[4]
Rat CYP4A1Lauric Acid (12:0)12-Hydroxylauric acid4.77.3 min⁻¹[4]

Note: The table presents data for related substrates due to the lack of specific kinetic data for the 12-hydroxylation of icosanoic acid.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity

ACSLs activate long-chain fatty acids. Several isoforms exist with differing substrate specificities. While data on hydroxylated fatty acids is limited, some studies have shown that they can be utilized as substrates.

Enzyme IsoformSubstrateApparent Km (µM)Vmax (nmol/min/mg)Reference(s)
Rat Liver ACSLPalmitic Acid (16:0)~5-10Not specified[5]
Rat Liver ACSLLinoleic Acid (18:2)~10-12Not specified[5]
Rat Liver ACSLEicosatrienoic Acid (20:3)>12.8Not specified[5]
Yeast Faa1p (ACSL)Oleic Acid (18:1)71.1158.2[6]
Human ACSL4Arachidonic Acid (20:4)Not specifiedHigh activity[7][8]
Human ACSL4HETEs (hydroxylated 20:4)Not specifiedActive[7][8]

Note: The table includes data for non-hydroxylated long-chain fatty acids as representative substrates for ACSL enzymes. ACSL4 has been shown to activate hydroxylated eicosatetraenoic acids (HETEs), suggesting it may also activate 12-hydroxyicosanoic acid.[7][8]

Experimental Protocols

Measurement of CYP450-mediated Fatty Acid Hydroxylation

This protocol is based on the quantification of hydroxylated fatty acid products using gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the formation of 12-hydroxyicosanoic acid from icosanoic acid by a specific CYP enzyme (e.g., in microsomes or a reconstituted system).

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing:

      • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

      • Microsomes (containing CYP enzymes) or a reconstituted system with purified CYP and NADPH-cytochrome P450 reductase.

      • Icosanoic acid (substrate).

      • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a strong acid (e.g., HCl).

  • Extraction:

    • Add an internal standard (e.g., a deuterated version of the analyte) to each sample for accurate quantification.

    • Extract the lipids from the aqueous mixture using an organic solvent (e.g., ethyl acetate (B1210297) or a hexane/isopropanol mixture).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To improve volatility for GC analysis, derivatize the hydroxyl and carboxyl groups.

    • Esterify the carboxyl group to a methyl ester by adding a reagent like sodium methoxide (B1231860) in methanol.[9][10]

    • Silylate the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-23 or HP-5MS) for separation.[9][11]

    • Set the GC oven temperature program to achieve separation of different fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 290°C).[11]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific fragment ions characteristic of the TMS-derivatized 12-hydroxyicosanoate methyl ester and the internal standard.

    • Quantify the amount of product formed by comparing the peak area of the analyte to that of the internal standard against a standard curve.

GC-MS_Workflow Incubation 1. Enzymatic Reaction (CYP + Icosanoic Acid + NADPH) Extraction 2. Lipid Extraction (Add Internal Standard, Organic Solvent) Incubation->Extraction Derivatization 3. Derivatization (Methylation and Silylation) Extraction->Derivatization Analysis 4. GC-MS Analysis (Separation and Detection) Derivatization->Analysis Quantification 5. Data Quantification Analysis->Quantification

Figure 2: Workflow for the GC-MS analysis of CYP-mediated fatty acid hydroxylation.

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol describes a radiometric assay for measuring the activity of ACSL enzymes.

Objective: To quantify the formation of this compound from 12-hydroxyicosanoic acid.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and Triton X-100.

    • Add ATP and Coenzyme A to the buffer.

    • The substrate, [¹⁴C]-labeled 12-hydroxyicosanoic acid (or a related labeled long-chain fatty acid as a proxy), is prepared bound to bovine serum albumin (BSA).

  • Enzymatic Reaction:

    • Combine the reaction buffer with the cell lysate or purified enzyme preparation containing ACSL activity.

    • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

    • Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Phase Partitioning:

    • Stop the reaction by adding a mixture of isopropanol, heptane, and a weak acid (e.g., acetic acid). This creates a biphasic system.

    • The unreacted radiolabeled fatty acid partitions into the upper organic (heptane) phase, while the newly synthesized radiolabeled acyl-CoA product remains in the lower aqueous phase.

  • Quantification:

    • Carefully collect an aliquot of the lower aqueous phase.

    • Measure the radioactivity in the aliquot using a scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of acyl-CoA synthesized and thus to the ACSL activity.

ACSL_Assay_Workflow Reaction_Setup 1. Prepare Reaction Mix (Buffer, ATP, CoA, ACSL Enzyme) Initiation 2. Add Substrate ([14C]-Hydroxy Fatty Acid) Reaction_Setup->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Stop Reaction & Partition (Isopropanol/Heptane/Acid) Incubation->Termination Quantification 5. Scintillation Counting (Aqueous Phase) Termination->Quantification

Figure 3: Workflow for the radiometric assay of Long-Chain Acyl-CoA Synthetase activity.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional and hormonal levels, primarily through the control of the key enzymes, CYP4A/4F and ACSLs.

Transcriptional Regulation by Nuclear Receptors

The expression of genes encoding for CYP4A and ACSL enzymes is controlled by a network of nuclear receptors that sense the cellular lipid status.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, in particular, is a key regulator of fatty acid catabolism. It is activated by fatty acids and their derivatives. Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including those for CYP4A and some ACSL isoforms, leading to their increased transcription.[10][12]

  • Liver X Receptors (LXRs): LXRs are activated by oxysterols and play a central role in cholesterol homeostasis and lipogenesis. LXRs can indirectly influence fatty acid metabolism by regulating the expression of Sterol Regulatory Element-Binding Proteins (SREBPs).[13]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master transcriptional regulator of lipogenesis. It activates the transcription of genes involved in fatty acid synthesis.[5][11][14][15] The interplay between LXR and SREBP signaling coordinates the balance between fatty acid synthesis and storage.

Transcriptional_Regulation cluster_ligands Cellular Sensors cluster_receptors Nuclear Receptors / Transcription Factors cluster_genes Target Genes Fatty_Acids Fatty Acids / Derivatives PPARa PPARα Fatty_Acids->PPARa activates Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates CYP4A_Gene CYP4A Gene PPARa->CYP4A_Gene upregulates ACSL_Gene ACSL Gene PPARa->ACSL_Gene upregulates SREBP1c SREBP-1c LXR->SREBP1c activates transcription SREBP1c->ACSL_Gene upregulates

Figure 4: Transcriptional regulation of CYP4A and ACSL genes by PPARα, LXR, and SREBP-1c.

Hormonal Regulation

Systemic energy status, signaled by hormones like insulin (B600854) and glucagon (B607659), profoundly impacts fatty acid metabolism.

  • Insulin: Released in the fed state, insulin promotes energy storage. It activates signaling cascades (e.g., through Akt/PKB) that lead to the activation of SREBP-1c, thereby upregulating the expression of lipogenic enzymes, including some ACSLs. Insulin generally promotes fatty acid synthesis and storage while inhibiting fatty acid oxidation.[12][16]

  • Glucagon: Released during fasting, glucagon signals low energy levels and promotes the mobilization of stored energy. It activates PKA, which can lead to the phosphorylation and inhibition of enzymes involved in fatty acid synthesis. Glucagon signaling also promotes the expression of genes involved in fatty acid oxidation, partly through the activation of PPARα.[15]

Hormonal_Regulation Insulin Insulin (Fed State) SREBP1c_Activation SREBP-1c Activation Insulin->SREBP1c_Activation promotes Fatty_Acid_Oxidation_Enzymes Fatty Acid Oxidation Enzymes (incl. CYP4A) Insulin->Fatty_Acid_Oxidation_Enzymes inhibits Glucagon Glucagon (Fasted State) PPARa_Activation PPARα Activation Glucagon->PPARa_Activation promotes Lipogenesis_Enzymes Lipogenic Enzymes (incl. some ACSLs) Glucagon->Lipogenesis_Enzymes inhibits SREBP1c_Activation->Lipogenesis_Enzymes upregulates PPARa_Activation->Fatty_Acid_Oxidation_Enzymes upregulates

Figure 5: Hormonal regulation of enzymes involved in fatty acid metabolism.

References

The Role of 2-Hydroxylated Sphingolipids in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in a myriad of signaling pathways. A significant modification within this class is the hydroxylation of the N-acyl chain at the 2-position, creating 2-hydroxylated sphingolipids (hFA-SLs). This guide provides a comprehensive overview of the synthesis, metabolism, and function of these specialized lipids. While the initial query concerned "12-hydroxyicosanoyl-CoA," the relevant and well-documented pathway in sphingolipid metabolism involves 2-hydroxylation. The key enzyme, Fatty Acid 2-Hydroxylase (FA2H), generates 2-hydroxy fatty acids that are subsequently incorporated into ceramides (B1148491) and complex sphingolipids. These molecules are indispensable for the structural integrity of the myelin sheath in the nervous system and the permeability barrier of the skin. Furthermore, emerging evidence highlights the role of 2-hydroxy ceramides as potent signaling molecules, particularly in apoptosis, often with distinct and more powerful effects than their non-hydroxylated counterparts. Dysregulation of hFA-SL metabolism, primarily through mutations in the FA2H gene, leads to severe neurodegenerative disorders, underscoring their physiological importance. This document details the metabolic pathways, presents quantitative data on enzyme kinetics and lipid abundance, outlines experimental protocols for analysis, and visualizes the core biochemical processes to serve as a technical resource for the scientific community.

Introduction: Clarifying Hydroxylation in Sphingolipid Metabolism

While the term "this compound" suggests a role for a 12-hydroxylated 20-carbon fatty acid in sphingolipid synthesis, the scientific literature does not support this as a primary pathway. Instead, the critical hydroxylation event in the context of sphingolipid acyl chains occurs at the C-2 position. The initial query may stem from a conflation of two distinct lipid classes:

  • 2-Hydroxy Fatty Acyl Chains in Sphingolipids: These are integral structural components of sphingolipids, particularly abundant in the nervous system and skin. Their synthesis is the focus of this guide.

  • 12-Hydroxyeicosatetraenoic Acid (12-HETE): This is a 20-carbon polyunsaturated fatty acid metabolite of the arachidonic acid cascade, generated by 12-lipoxygenase. 12-HETE is a potent signaling molecule involved in inflammation, thrombosis, and cancer progression, but it is not a direct building block for the acyl chain of ceramides.

This guide will focus on the established role of 2-hydroxylation in sphingolipid metabolism, a pathway of significant interest in neurobiology and dermatology.

Biosynthesis and Metabolism of 2-Hydroxylated Sphingolipids

The synthesis of hFA-SLs parallels the canonical sphingolipid de novo pathway, with the key differentiating step being the hydroxylation of a long-chain fatty acid.[1]

Step 1: Fatty Acid 2-Hydroxylation The synthesis is initiated by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , an ER-resident monooxygenase.[2][3] FA2H catalyzes the stereospecific introduction of a hydroxyl group at the C-2 position of a free fatty acid, producing an (R)-2-hydroxy fatty acid.[4][5] This reaction is dependent on NADPH and cytochrome P450 reductase.[6] FA2H exhibits substrate specificity, preferentially acting on very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0).[2]

Step 2: Acyl-CoA Synthesis The newly formed 2-hydroxy fatty acid is activated by an acyl-CoA synthetase, yielding a 2-hydroxy-acyl-CoA.

Step 3: Ceramide Synthesis The 2-hydroxy-acyl-CoA is then utilized by one of the six ceramide synthases (CerS). All CerS isoforms are capable of using 2-hydroxy-acyl-CoAs to acylate a sphingoid base (e.g., dihydrosphingosine), forming 2-hydroxy dihydroceramide (B1258172).[7] The chain length specificity of the particular CerS enzyme dictates the acyl chain length of the resulting 2-hydroxy dihydroceramide.[7]

Step 4: Desaturation and Further Metabolism A dihydroceramide desaturase introduces a double bond into the sphingoid backbone to form 2-hydroxy ceramide (hCer) .[6] This molecule is a central hub and can be further metabolized by sphingomyelin (B164518) synthases or glucosylceramide/galactosylceramide synthases to generate complex hFA-SLs, such as 2-hydroxy sphingomyelin and 2-hydroxy galactosylceramide (hGalCer).[1][6]

The degradation of hFA-SLs involves hydrolysis back to 2-hydroxy ceramide and subsequently to a free 2-hydroxy fatty acid and sphingosine. The 2-hydroxy fatty acid can then be degraded via peroxisomal α-oxidation.[1]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus FattyAcid Fatty Acid (e.g., C16-C26) hFA (R)-2-Hydroxy Fatty Acid FattyAcid->hFA FA2H (NADPH, O2) hFA_CoA 2-Hydroxy-Acyl-CoA hFA->hFA_CoA Acyl-CoA Synthetase hDHC 2-Hydroxy Dihydroceramide hFA_CoA->hDHC Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine->hDHC Ceramide Synthase (CerS) hCer 2-Hydroxy Ceramide hDHC->hCer Dihydroceramide Desaturase hSM 2-Hydroxy Sphingomyelin hCer->hSM SMS hGlcCer 2-Hydroxy Glucosylceramide hCer->hGlcCer GCS hGalCer 2-Hydroxy Galactosylceramide hCer->hGalCer CGT

Figure 1: Biosynthesis pathway of 2-hydroxylated sphingolipids.

Functional Roles of 2-Hydroxylated Sphingolipids

The presence of a hydroxyl group on the acyl chain dramatically alters the biophysical properties of sphingolipids, enabling unique functions in membrane structure and cell signaling.

Structural Role in Membranes

The primary function of hFA-SLs is structural. The 2-hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong lateral interactions with adjacent lipids and forming a stable intermolecular hydrogen bond network at the membrane-water interface.[4] This has profound consequences in specific tissues:

  • Myelin Sheath: Myelin is exceptionally rich in lipids, with galactosylceramide (GalCer) and its sulfated form being major components. Over 50% of these galactolipids in myelin contain a 2-hydroxylated fatty acid.[8][9] This high concentration is critical for the long-term stability and compaction of the myelin sheath.[10] The absence of hFA-GalCer, as seen in Fa2h knockout mice, leads to late-onset axon and myelin sheath degeneration, demonstrating that while not essential for the initial formation of myelin, these lipids are indispensable for its maintenance.[8]

  • Skin Permeability Barrier: In the epidermis, 2-hydroxy ceramides are essential for the formation of lamellar bodies, which are crucial for establishing the skin's water permeability barrier.[6]

  • Membrane Microdomains: The enhanced intermolecular interactions conferred by the 2-hydroxyl group are thought to stabilize lipid rafts (membrane microdomains).[4] By modulating the organization and fluidity of these domains, hFA-SLs can influence the localization and activity of membrane-associated proteins, such as receptors and transporters.[4][7]

Role in Cell Signaling

Beyond their structural importance, 2-hydroxy ceramides have emerged as potent signaling molecules, particularly in the induction of apoptosis.

  • Apoptosis Induction: Exogenously supplied (R)-2-hydroxy ceramide, the naturally occurring stereoisomer, is a more potent inducer of apoptosis than its non-hydroxylated counterpart or its (S)-enantiomer.[10][11] It triggers rapid cell death in various cancer cell lines, such as C6 glioma cells, via caspase-3 activation and PARP cleavage.[11]

  • Modulation of Kinase Pathways: The pro-apoptotic effects of 2-hydroxy ceramide are mediated through complex regulation of key signaling cascades. Studies in glioma cells have shown that (R)-2-hydroxy-C16-ceramide treatment leads to rapid and significant changes in the phosphorylation status of proteins in the Akt and MAP kinase (ERK, p38, JNK) pathways.[11] The initial robust phosphorylation of Akt is followed by dephosphorylation, suggesting a complex interplay of kinase and phosphatase activation that ultimately shifts the cellular balance towards apoptosis.[10][11]

Signaling_Pathway cluster_signaling Intracellular Signaling Cascades hCer (R)-2-Hydroxy Ceramide Akt Akt (Pro-Survival) hCer->Akt Dephosphorylation (Inhibition) MAPK MAPK Pathway (p38, ERK, JNK) hCer->MAPK Complex Modulation

References

The Crucial Role of 12-Hydroxyicosanoyl-CoA in Fortifying the Skin's Protective Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular underpinnings of skin health reveals the pivotal role of 12-hydroxyicosanoyl-CoA, a critical intermediate in the synthesis of specialized lipids essential for maintaining the skin's barrier integrity. This technical guide illuminates the synthesis, function, and clinical relevance of this molecule and its derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to dermatological innovation.

The skin's primary defense, the stratum corneum, relies on a meticulously organized lipid matrix to prevent water loss and protect against environmental insults. At the heart of this barrier are ω-hydroxy ceramides (B1148491), a unique class of sphingolipids. The synthesis of these vital molecules is contingent on the ω-hydroxylation of very-long-chain fatty acids (VLCFAs), a reaction catalyzed by the cytochrome P450 enzyme, CYP4F22. This compound emerges as a key player in this pathway, serving as a precursor to the ω-hydroxy fatty acids that are subsequently incorporated into ceramides.

Genetic defects in the enzymatic machinery responsible for producing these specialized lipids, including CYP4F22 and the 12R-lipoxygenase (12R-LOX), lead to severe skin barrier dysfunctions. Conditions such as autosomal recessive congenital ichthyosis (ARCI) and atopic dermatitis are characterized by a marked reduction in ω-hydroxy ceramides, underscoring their indispensable role in skin health.

This guide provides a thorough examination of the biochemical pathways, analytical methodologies for lipid quantification, and the impact of these lipids on skin barrier function. Furthermore, it explores the potential of targeting these pathways for the development of novel therapeutics for debilitating skin disorders.

I. The Synthesis Pathway of ω-Hydroxy Ceramides

The formation of the skin's lipid barrier is a complex process involving the synthesis and assembly of a variety of lipids, with ω-hydroxy ceramides playing a structurally critical role. The synthesis of these specialized ceramides involves a multi-step enzymatic cascade, primarily occurring in the endoplasmic reticulum of keratinocytes.

A key initiating step is the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs), with carbon chains of 28 or more. The enzyme CYP4F22, a fatty acid ω-hydroxylase, then introduces a hydroxyl group at the terminal (ω) carbon of these VLCFAs.[1][2] This ω-hydroxylation is a committing step in the formation of ω-hydroxy ceramides. The resulting ω-hydroxy fatty acid is then activated to its coenzyme A (CoA) thioester, such as this compound, which can then be incorporated into ceramides by ceramide synthases.

Mutations in the CYP4F22 gene lead to a deficiency in this ω-hydroxylase activity, resulting in a significant reduction in acylceramide production and the severe skin barrier defects seen in autosomal recessive congenital ichthyosis.[1]

Another important enzyme in this context is 12R-lipoxygenase (12R-LOX). While its exact role in the initial hydroxylation of the fatty acid that becomes part of the ceramide is still under investigation, its deficiency is known to disrupt epidermal barrier function, leading to a decrease in ester-bound ceramide species.[3][4] This suggests a coordinated action of different enzyme systems in producing the final, functional lipid components of the stratum corneum.

Synthesis_of_Omega_Hydroxy_Ceramides Very-Long-Chain Fatty Acyl-CoA Very-Long-Chain Fatty Acyl-CoA ω-Hydroxy Very-Long-Chain Fatty Acyl-CoA ω-Hydroxy Very-Long-Chain Fatty Acyl-CoA Very-Long-Chain Fatty Acyl-CoA->ω-Hydroxy Very-Long-Chain Fatty Acyl-CoA CYP4F22 (ω-hydroxylase) ω-Hydroxy Ceramide ω-Hydroxy Ceramide ω-Hydroxy Very-Long-Chain Fatty Acyl-CoA->ω-Hydroxy Ceramide Ceramide Synthase Acylceramide Acylceramide ω-Hydroxy Ceramide->Acylceramide Acyltransferase Stratum Corneum Lipid Lamellae Stratum Corneum Lipid Lamellae Acylceramide->Stratum Corneum Lipid Lamellae

Biosynthesis of ω-Hydroxy Ceramides.

II. Impact on Skin Barrier Function and Associated Disorders

The integrity of the skin barrier is critically dependent on the unique molecular structure of ω-hydroxy ceramides. These lipids are essential for the proper formation and organization of the lamellar lipid structures in the stratum corneum, which act as the primary barrier to water loss and the entry of external substances.

A deficiency in ω-hydroxy ceramides, as seen in individuals with mutations in the CYP4F22 gene, leads to a disorganized and dysfunctional lipid barrier. This results in the clinical phenotype of autosomal recessive congenital ichthyosis, characterized by dry, scaly skin.

In atopic dermatitis, a common inflammatory skin condition with a compromised barrier, levels of protein-bound ω-hydroxyceramides are significantly reduced in both lesional and non-lesional skin. This deficiency is thought to contribute to the increased transepidermal water loss (TEWL) and heightened susceptibility to irritants and allergens observed in this disease.

Table 1: Quantitative Data on ω-Hydroxy Ceramides in Skin Disorders

ConditionAnalyteChange in Lesional SkinChange in Non-Lesional SkinReference
Atopic Dermatitis Protein-bound ω-hydroxyceramidesDecreased to 10-25 wt% of total protein-bound lipidsDecreased to 23-28 wt% of total protein-bound lipids[5]
Autosomal Recessive Congenital Ichthyosis (due to CYP4F22 mutation) Acylceramides (EOS, EOH, EOP)Decreased to approximately one-tenth of control levels-[2]

III. Signaling Pathways

The synthesis of lipids crucial for the skin barrier is tightly regulated by various signaling pathways. Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a significant role in keratinocyte differentiation and lipid metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs.

Activation of PPARα, in particular, has been shown to stimulate keratinocyte differentiation. While direct evidence for this compound as a PPAR ligand is not yet established, it is plausible that ω-hydroxy fatty acids, as a class, could modulate PPAR activity, thereby influencing the expression of genes involved in lipid synthesis and barrier formation. This presents an intriguing area for future research and potential therapeutic intervention.

PPAR_Signaling_in_Keratinocytes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids / Derivatives Fatty Acids / Derivatives PPAR PPAR Fatty Acids / Derivatives->PPAR PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Genes (Lipid Synthesis, Differentiation) PPRE->Target_Genes Regulates Transcription

Potential PPAR Signaling Pathway.

IV. Experimental Protocols

A. Analysis of ω-Hydroxy Ceramides by Liquid Chromatography-Mass Spectrometry (LC-MS)

The quantification of specific lipid species like ω-hydroxy ceramides from skin samples is a complex analytical challenge. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.

1. Sample Preparation (General Workflow):

  • Stratum Corneum Collection: Tape stripping is a common non-invasive method to collect stratum corneum samples.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction is typically used to isolate lipids from the tape strips. This involves a biphasic solvent system (e.g., chloroform/methanol/water) to separate lipids from other cellular components.

  • Saponification (for protein-bound ceramides): To analyze covalently bound ceramides, a mild alkaline hydrolysis step is required to release the lipids from the cornified envelope proteins.

2. LC-MS/MS Analysis:

  • Chromatography: Normal-phase or reversed-phase liquid chromatography can be used to separate the different ceramide classes.

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used to ionize the lipid molecules. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ions, providing structural information and enabling specific and sensitive quantification through methods like multiple reaction monitoring (MRM).

LC_MS_Workflow Tape Stripping Tape Stripping Lipid Extraction Lipid Extraction Tape Stripping->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

General LC-MS Workflow for Skin Lipids.

B. In Vitro Skin Models for Studying Lipid Metabolism

Three-dimensional (3D) human skin equivalents (HSEs) provide a valuable in vitro platform to study epidermal morphogenesis and lipid barrier formation. These models, typically consisting of keratinocytes cultured at an air-liquid interface on a dermal equivalent, mimic many of the structural and functional characteristics of native human skin.

HSEs can be used to investigate the effects of genetic modifications (e.g., knockdown of CYP4F22), topical application of compounds, or environmental stressors on the synthesis of ω-hydroxy ceramides and overall barrier function. Parameters such as TEWL, lipid composition (analyzed by LC-MS), and gene expression can be measured in these models.

V. Conclusion and Future Directions

This compound and the broader class of ω-hydroxy VLCFAs are integral to the formation of a competent skin barrier. Deficiencies in their synthesis lead to significant skin barrier defects and are implicated in the pathogenesis of ichthyosis and atopic dermatitis. While the key enzymatic players are being elucidated, further research is needed to fully understand the regulation of these pathways and the precise signaling roles of these lipid molecules. The development of specific analytical methods and advanced in vitro models will be crucial in advancing our knowledge and in the pursuit of novel therapeutic strategies to restore and enhance skin barrier function. A significant knowledge gap remains regarding the direct quantitative effects of this compound on skin barrier parameters and its specific role as a signaling molecule. Future studies should focus on the in vitro synthesis of this molecule to enable detailed functional and mechanistic investigations.

References

The Peroxisomal Alpha-Oxidation Pathway of Phytanic Acid: A Critical Nexus in Neurological Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2-Hydroxyphytanoyl-CoA and its Associated Metabolic Pathway in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peroxisomal α-oxidation pathway, with a specific focus on the pivotal role of 2-hydroxyphytanoyl-CoA in the context of neurological disorders. While the initial query centered on 12-hydroxyicosanoyl-CoA, extensive research indicates that the scientifically relevant and clinically significant pathway in neurology involves the metabolism of phytanic acid, a branched-chain fatty acid. Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid, culminating in severe neurological syndromes, most notably Refsum disease. This document details the biochemical cascade of phytanic acid metabolism, the enzymatic players involved, the molecular genetics of associated disorders, and the pathophysiological consequences of metabolic disruption. We present key quantitative data, detailed experimental protocols for investigating this pathway, and visual diagrams of the core signaling and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of neurology and drug development.

Introduction: The Peroxisome and Branched-Chain Fatty Acid Metabolism

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the breakdown of very-long-chain fatty acids, D-amino acids, and polyamines, as well as the biosynthesis of plasmalogens, which are essential components of myelin in the nervous system.[1][2][3] A critical function of peroxisomes, particularly relevant to neurological health, is the α-oxidation of branched-chain fatty acids like phytanic acid.[4][5]

Phytanic acid is a 3-methyl-branched fatty acid derived from the phytol (B49457) side chain of chlorophyll, and it is primarily obtained through the diet, particularly from dairy products and the fat of ruminant animals.[6][7] The methyl group at the β-carbon position of phytanic acid prevents its degradation through the conventional β-oxidation pathway. Consequently, it must first undergo α-oxidation in the peroxisome, a process that shortens the fatty acid by one carbon, enabling it to subsequently enter the β-oxidation pathway.[1]

The Peroxisomal α-Oxidation Pathway

The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisome. The central intermediate in this pathway, and the focus of this guide, is 2-hydroxyphytanoyl-CoA.

The key steps are as follows:

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon position by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA 2-hydroxylase. This reaction requires Fe(II) and 2-oxoglutarate as co-factors and produces 2-hydroxyphytanoyl-CoA .[6][8]

  • Cleavage: The newly formed 2-hydroxyphytanoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) . This cleavage yields two products: pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[9][10]

  • Oxidation and Further Metabolism: Pristanal is subsequently oxidized to pristanic acid, which can then be further metabolized via peroxisomal β-oxidation.

Mandatory Visualization 1: Peroxisomal α-Oxidation Pathway

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Phytanoyl-CoA Hydroxylase) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 (2-Hydroxyacyl-CoA Lyase) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 (2-Hydroxyacyl-CoA Lyase) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Diagnostic_Workflow cluster_workflow Diagnostic Workflow for Refsum Disease Clinical_Suspicion Clinical Suspicion (Retinitis Pigmentosa, Neuropathy, Ataxia) Plasma_PA Measure Plasma Phytanic Acid Levels Clinical_Suspicion->Plasma_PA High_PA Elevated Phytanic Acid? Plasma_PA->High_PA Genetic_Testing Genetic Testing (PHYH and PEX7 genes) High_PA->Genetic_Testing Yes Other_Disorders Consider Other Neurological Disorders High_PA->Other_Disorders No Diagnosis_Confirmed Refsum Disease Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Experimental_Workflow cluster_experiment Investigating Phytanic Acid Neurotoxicity Cell_Culture Neuronal Cell Culture (e.g., Astrocytes, Neuro2a) PA_Treatment Treat cells with Phytanic Acid Cell_Culture->PA_Treatment Mitochondrial_Assay Assess Mitochondrial Function (e.g., Membrane Potential) PA_Treatment->Mitochondrial_Assay ROS_Assay Measure ROS Production (e.g., DCFDA assay) PA_Treatment->ROS_Assay Viability_Assay Determine Cell Viability (e.g., MTT assay) PA_Treatment->Viability_Assay Data_Analysis Data Analysis and Interpretation Mitochondrial_Assay->Data_Analysis ROS_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

The Discovery and Significance of 2-Hydroxy Very Long-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy very long-chain fatty acids (2-OH VLCFAs) represent a unique class of lipids crucial for the structural integrity and function of several mammalian tissues, most notably the nervous system and the skin. Their discovery and the elucidation of their biosynthetic pathways have opened new avenues for understanding and potentially treating a range of debilitating neurodegenerative and skin disorders. This technical guide provides an in-depth overview of the core aspects of 2-OH VLCFA discovery, their synthesis, and their biological roles. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visualizations of the key molecular pathways and experimental workflows.

Introduction to 2-Hydroxy Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 carbons or more.[1] A subset of these, the 2-hydroxy VLCFAs, are characterized by a hydroxyl group at the C-2 position. These lipids are primarily found as components of sphingolipids, such as ceramides (B1148491) and galactosylceramides.[2][3] The presence of the 2-hydroxyl group confers unique biophysical properties to the membranes in which they reside, influencing membrane fluidity, lipid packing, and the formation of specialized membrane microdomains known as lipid rafts.[4]

The physiological importance of 2-OH VLCFAs is underscored by their high abundance in the myelin sheath of the nervous system and the stratum corneum of the epidermis.[2][3] In myelin, 2-hydroxy galactosylceramides are critical for its stability and long-term integrity.[5] In the skin, 2-hydroxy ceramides are essential for establishing and maintaining the permeability barrier that prevents water loss and protects against environmental insults.[2]

The Discovery of 2-OH VLCFA Synthesis: The Role of Fatty Acid 2-Hydroxylase (FA2H)

The key enzymatic step in the synthesis of 2-OH VLCFAs is the hydroxylation of a fatty acid at the C-2 position, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2][3] The discovery of the FA2H gene and the characterization of its protein product were pivotal moments in understanding the biology of these lipids.

Mutations in the FA2H gene in humans have been identified as the cause of a group of neurodegenerative disorders, including a form of leukodystrophy and hereditary spastic paraplegia.[2][5] This genetic evidence firmly established the critical and non-redundant role of FA2H in the nervous system.[5]

FA2H is a monooxygenase located in the endoplasmic reticulum.[6] It utilizes molecular oxygen and requires a cytochrome b5-like domain for its catalytic activity.[6] The enzyme exhibits stereospecificity, producing the (R)-enantiomer of the 2-hydroxy fatty acid.[6]

Quantitative Data on 2-OH VLCFAs and FA2H Activity

The following tables summarize key quantitative data related to the abundance of 2-OH VLCFAs and the activity of the FA2H enzyme.

Tissue/Cell TypeKey 2-OH VLCFA-Containing LipidObservationReference
Brain (Myelin) 2-Hydroxy GalactosylceramidesThe ratio of 2-hydroxy to non-hydroxy galactolipids increases 6- to 8-fold during myelination (from 2 to 30 days of age in mice).[7]
Brain Free 2-Hydroxy Fatty AcidsLevels increase 5- to 9-fold during the period of active myelination in mice.[7]
Epidermis 2-Hydroxy CeramidesEssential for the formation of the epidermal permeability barrier.[2]
Kidney 2-Hydroxy SphingolipidsIdentified as a tissue with a notable presence of these lipids.[2]
FA2H-transfected COS7 cells 2-Hydroxy Ceramides3- to 20-fold higher levels of 2-hydroxyceramides (C16, C18, C24, and C24:1) compared to control cells.

Table 1: Abundance and Significance of 2-OH VLCFAs in Mammalian Tissues. This table highlights the significant enrichment of 2-OH VLCFAs in specific tissues and the dramatic increase in their levels during key developmental processes like myelination.

SubstrateApparent Km (µM)Source of EnzymeReference
Tetracosanoic acid (C24:0)<0.18Microsomes from FA2H-transfected COS7 cells[8]
Various fatty acids (C16-C24)-FA2H[2]

Table 2: Kinetic Parameters of Fatty Acid 2-Hydroxylase (FA2H). This table provides available data on the substrate affinity of FA2H. The low Km for tetracosanoic acid suggests a high affinity of the enzyme for very long-chain fatty acid substrates.

Signaling Pathways of 2-Hydroxy Sphingolipids

While direct signaling pathways initiated by free 2-OH VLCFAs are not well-defined, their incorporation into ceramides and other sphingolipids places them at the heart of crucial cellular signaling events. 2-hydroxy ceramides have been shown to influence cell signaling in two primary ways:

  • Modulation of Membrane Microdomains (Lipid Rafts): The presence of the hydroxyl group on the acyl chain of ceramides alters the biophysical properties of the lipid bilayer. This can lead to the reorganization of lipid rafts, which are platforms for the assembly of signaling complexes.[4][9] By altering the structure of these rafts, 2-hydroxy ceramides can influence the activity of raft-associated proteins, thereby modulating downstream signaling cascades.[4]

  • Induction of Apoptosis: Exogenously supplied 2-hydroxy ceramides have been shown to induce apoptosis (programmed cell death) in various cell types.[5][10] Notably, the pro-apoptotic activity of 2-hydroxy ceramides can be more potent than that of their non-hydroxylated counterparts, suggesting a distinct mechanism of action.[5]

The following diagram illustrates the proposed role of 2-hydroxy ceramides in modulating lipid raft-mediated signaling.

Signaling_Pathway cluster_membrane Plasma Membrane Lipid_Raft Lipid Raft (Ordered Domain) Non_Raft Non-Raft Region (Disordered Domain) Receptor Signaling Receptor Effector Effector Protein Receptor->Effector Signaling_Modulation Modulation of Downstream Signaling Effector->Signaling_Modulation FA2H FA2H 2_OH_VLCFA 2-OH VLCFA FA2H->2_OH_VLCFA VLCFA VLCFA VLCFA->FA2H Ceramide_Synthase Ceramide Synthase 2_OH_VLCFA->Ceramide_Synthase 2_OH_Ceramide 2-OH Ceramide Ceramide_Synthase->2_OH_Ceramide Raft_Reorganization Lipid Raft Reorganization 2_OH_Ceramide->Raft_Reorganization Raft_Reorganization->Signaling_Modulation

Caption: Role of 2-OH Ceramide in Lipid Raft Signaling.

Experimental Protocols

In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from methodologies developed for measuring FA2H activity in cell and tissue extracts.

Objective: To quantify the enzymatic activity of FA2H by measuring the conversion of a fatty acid substrate to its 2-hydroxylated product.

Materials:

  • Microsomal fractions from FA2H-transfected cells or tissue homogenates

  • Fatty acid substrate (e.g., tetracosanoic acid, C24:0)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Cytochrome P450 reductase (if using purified enzyme)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Internal standard (e.g., a deuterated 2-hydroxy fatty acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, NADPH regenerating system, and reaction buffer.

  • Initiate Reaction: Add the fatty acid substrate to start the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) and the internal standard.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Derivatization: Dry the lipid extract under a stream of nitrogen. Add the derivatizing agent (BSTFA) and heat at 60°C to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The 2-hydroxy fatty acid-TMS ether will have a characteristic retention time and mass spectrum.

  • Quantification: Quantify the amount of 2-hydroxy fatty acid produced by comparing the peak area of the analyte to that of the internal standard.

FA2H_Assay_Workflow Start Start Reaction_Setup 1. Reaction Setup: Microsomes, NADPH system, buffer Start->Reaction_Setup Add_Substrate 2. Add Fatty Acid Substrate Reaction_Setup->Add_Substrate Incubation 3. Incubate at 37°C Add_Substrate->Incubation Stop_Reaction 4. Stop Reaction & Add Internal Standard Incubation->Stop_Reaction Lipid_Extraction 5. Lipid Extraction Stop_Reaction->Lipid_Extraction Derivatization 6. Derivatization (TMS ethers) Lipid_Extraction->Derivatization GC_MS_Analysis 7. GC-MS Analysis Derivatization->GC_MS_Analysis Quantification 8. Quantification GC_MS_Analysis->Quantification End End Quantification->End

Caption: Experimental Workflow for FA2H Activity Assay.

Quantification of 2-OH VLCFAs in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 2-OH VLCFAs in complex biological matrices like plasma or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the levels of various 2-OH VLCFA species in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (a suite of stable isotope-labeled 2-OH VLCFAs)

  • Solvents for extraction (e.g., isopropanol, ethyl acetate, formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Homogenize tissue samples. To the homogenate or plasma, add the internal standard mixture.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the total lipid fraction.

  • Sample Cleanup (Optional): For complex matrices, use solid-phase extraction to enrich for the fatty acid fraction and remove interfering substances.

  • LC Separation: Inject the lipid extract onto a suitable LC column (e.g., a C18 reversed-phase column). Use a gradient of mobile phases to separate the different fatty acid species based on their hydrophobicity and polarity.

  • MS/MS Detection: The eluting fatty acids are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each 2-OH VLCFA, a specific precursor ion (the molecular ion) is selected and fragmented, and a characteristic product ion is monitored. This provides high specificity.

  • Quantification: A calibration curve is generated using known concentrations of 2-OH VLCFA standards. The concentration of each 2-OH VLCFA in the sample is determined by comparing its peak area to that of its corresponding internal standard and interpolating from the calibration curve.

LCMS_Workflow Start Start Sample_Prep 1. Sample Preparation & Add Internal Standards Start->Sample_Prep Lipid_Extraction 2. Lipid Extraction Sample_Prep->Lipid_Extraction SPE_Cleanup 3. Solid-Phase Extraction (Optional) Lipid_Extraction->SPE_Cleanup LC_Separation 4. LC Separation SPE_Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

References

The Role of 12-Hydroxyicosanoyl-CoA as a Substrate for Ceramide Synthases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are central to the structural integrity of cellular membranes and are increasingly recognized as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] The N-acyl chain length of ceramides, which imparts distinct biophysical and signaling properties, is determined by a family of six ceramide synthases (CerS), designated CerS1 through CerS6. Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths. This guide focuses on the interaction of 12-hydroxyicosanoyl-CoA, a 20-carbon fatty acyl-CoA with a hydroxyl group at the 12th position, with ceramide synthases. While the synthesis of very-long-chain and ultra-long-chain ceramides, including those with hydroxylated fatty acids, is crucial for specialized functions such as the skin's permeability barrier, specific kinetic data for this compound as a substrate for individual CerS isoforms remains an area of active investigation. This document provides a comprehensive overview of the current understanding, relevant experimental protocols, and potential signaling implications.

Ceramide Synthase Specificity and Hydroxy Fatty Acyl-CoAs

The six mammalian ceramide synthases are responsible for the N-acylation of a sphingoid base to form dihydroceramide, a precursor to ceramide. A key feature of these enzymes is their substrate specificity towards the acyl-CoA chain length.

All six CerS isoforms have been shown to be capable of synthesizing 2-hydroxy-ceramides, utilizing 2-hydroxy-fatty acyl-CoAs as substrates. The enzymes generally exhibit a preference for 2-hydroxy fatty acyl-CoAs with a chain length similar to that of their preferred non-hydroxylated fatty acyl-CoA substrates.

Table 1: Substrate Specificity of Mammalian Ceramide Synthases (CerS)

Ceramide SynthasePrimary Acyl-CoA Chain Length SpecificityTissue Expression (Examples)Potential for 2-Hydroxy-Ceramide Synthesis
CerS1 C18:0Brain, Skeletal MuscleYes
CerS2 C22:0, C24:0, C24:1Liver, Kidney, BrainYes
CerS3 ≥C22:0 (Very-long and ultra-long chain)Skin, TestisYes, critical for skin hydroxyceramides
CerS4 C18:0, C20:0Heart, Liver, Skeletal MuscleYes
CerS5 C16:0Lung, HeartYes
CerS6 C14:0, C16:0Intestine, KidneyYes

This table summarizes the general substrate specificities and is not exhaustive. The potential for 2-hydroxy-ceramide synthesis is based on studies showing that all CerS isoforms can utilize 2-hydroxy fatty acyl-CoAs.

Signaling Pathways and Biological Significance

The primary and most well-understood role of very-long-chain and hydroxylated ceramides is structural, particularly in the stratum corneum of the skin. These specialized ceramides are essential for the formation of the lamellar lipid structures that create an effective permeability barrier, preventing water loss and protecting against environmental insults.

However, emerging evidence suggests that hydroxyceramides may also possess distinct signaling functions that differ from their non-hydroxylated counterparts.[3][4] While specific signaling pathways for ceramides derived from this compound have not been elucidated, potential roles can be extrapolated from the known functions of other ceramide species.

Ceramides are known to be involved in signaling cascades that regulate:

  • Apoptosis: The induction of programmed cell death.

  • Cell Cycle Arrest: Halting the progression of the cell cycle.

  • Inflammation: Modulating inflammatory responses.

  • Insulin Signaling: Influencing cellular responses to insulin.

The presence of a hydroxyl group on the acyl chain can alter the biophysical properties of the ceramide, potentially influencing its partitioning into specific membrane microdomains (lipid rafts) and its interaction with downstream effector proteins. This could lead to the activation of unique signaling pathways or the modulation of existing ceramide-mediated signals.

Potential_Hydroxyceramide_Signaling cluster_synthesis Ceramide Synthesis cluster_signaling Potential Signaling Cascades 12_Hydroxyicosanoyl_CoA This compound CerS3 CerS3 (or other CerS) 12_Hydroxyicosanoyl_CoA->CerS3 Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS3 12_Hydroxy_Ceramide 12-Hydroxy-eicosanoyl-Ceramide CerS3->12_Hydroxy_Ceramide Membrane_Microdomains Membrane Microdomain Alteration 12_Hydroxy_Ceramide->Membrane_Microdomains Alters biophysical properties Protein_Interaction Direct Protein Interaction (e.g., Kinases, Phosphatases) 12_Hydroxy_Ceramide->Protein_Interaction Specific binding Cellular_Response Cellular Responses (Apoptosis, Differentiation, Inflammation) Membrane_Microdomains->Cellular_Response Protein_Interaction->Cellular_Response

Potential signaling pathways of 12-hydroxy-eicosanoyl-ceramide.

Experimental Protocols

Detailed protocols for assessing the activity of ceramide synthases with this compound can be adapted from established methods using other fatty acyl-CoA substrates. The two primary approaches are fluorescence-based assays and those employing liquid chromatography-mass spectrometry (LC-MS/MS).

In Vitro Ceramide Synthase Activity Assay (Fluorescence-Based)

This method utilizes a fluorescently labeled sphingoid base, such as NBD-sphinganine, to monitor the formation of fluorescently tagged ceramide.

Materials:

  • Microsomal preparations from cells or tissues overexpressing the CerS of interest.

  • This compound (substrate).

  • NBD-sphinganine (fluorescent substrate).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Reaction termination solution: Chloroform/Methanol (1:2, v/v).

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v).

  • Fluorescence imaging system for TLC plate analysis.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a specific concentration of NBD-sphinganine (e.g., 10 µM), and the desired concentration of this compound.

  • Initiate the reaction by adding the microsomal protein preparation (e.g., 20-50 µg) to the reaction mixture.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding the chloroform/methanol solution.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the unreacted NBD-sphinganine from the NBD-labeled 12-hydroxy-ceramide product.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system. The amount of product formed can be determined by comparing the fluorescence intensity to a standard curve of NBD-ceramide.

Fluorescent_CerS_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, NBD-Sphinganine, This compound) Start->Prepare_Reaction_Mix Add_Enzyme Add Microsomal Enzyme (CerS) Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction Terminate Reaction (Add Chloroform/Methanol) Incubate->Terminate_Reaction Lipid_Extraction Lipid Extraction Terminate_Reaction->Lipid_Extraction TLC Spot on TLC Plate and Develop Lipid_Extraction->TLC Quantify Visualize and Quantify Fluorescence TLC->Quantify End End Quantify->End

Workflow for a fluorescence-based ceramide synthase assay.
In Vitro Ceramide Synthase Activity Assay (LC-MS/MS-Based)

This method offers higher sensitivity and specificity by directly measuring the mass of the ceramide product.

Materials:

  • Microsomal preparations from cells or tissues overexpressing the CerS of interest.

  • This compound (substrate).

  • Sphinganine (B43673) (dihydrosphingosine) (substrate).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Internal Standard: A non-endogenous ceramide species (e.g., C17:0 ceramide) for normalization.

  • Reaction termination and extraction solvent: Chloroform/Methanol (2:1, v/v).

  • LC-MS/MS system equipped with a suitable column (e.g., C18).

Procedure:

  • Prepare reaction mixtures as described for the fluorescence-based assay, but using unlabeled sphinganine instead of NBD-sphinganine.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C.

  • Terminate the reaction by adding the internal standard and the chloroform/methanol solvent.

  • Perform a lipid extraction (e.g., Bligh-Dyer method).

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., methanol).

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids by liquid chromatography and detect the specific mass-to-charge ratio (m/z) of the 12-hydroxy-eicosanoyl-ceramide product and the internal standard using multiple reaction monitoring (MRM) mode.

  • Quantify the amount of product formed by comparing the peak area to that of the internal standard and a standard curve of the purified ceramide.[5][6]

Quantitative Data Presentation

While specific kinetic parameters for this compound are not available, the following table provides a general overview of the known substrate preferences of CerS3, the most likely enzyme to utilize this substrate.

Table 2: Substrate Specificity of Ceramide Synthase 3 (CerS3)

Substrate (Fatty Acyl-CoA)Relative ActivityComments
C18:0-CoALow
C20:0-CoAModerate
C22:0-CoAHighPreferred substrate
C24:0-CoAHighPreferred substrate
C26:0-CoAHighPreferred substrate
2-hydroxy-VLCFA-CoAsYesCerS3 is known to synthesize hydroxyceramides, but relative activities are not well-quantified.

This table is a qualitative representation based on published literature. "VLCFA" refers to very-long-chain fatty acids.

Conclusion and Future Directions

This compound is a plausible substrate for ceramide synthases, particularly CerS3, which is responsible for the synthesis of very-long-chain and hydroxylated ceramides crucial for skin barrier function. While direct evidence of its signaling roles is limited, the resulting 12-hydroxy-eicosanoyl-ceramide may possess unique signaling properties that warrant further investigation.

Future research should focus on:

  • Determining the kinetic parameters (Km and Vmax) of each CerS isoform with this compound. This will definitively identify the primary synthase(s) for this substrate.

  • Elucidating the specific signaling pathways modulated by 12-hydroxy-eicosanoyl-ceramide. This could involve lipidomic and phosphoproteomic approaches in cell models where this ceramide species is enriched.

  • Investigating the role of 12-hydroxy-eicosanoyl-ceramide in pathological conditions. Given the involvement of ceramides in various diseases, understanding the specific roles of hydroxylated species could open new avenues for therapeutic intervention.

The experimental protocols outlined in this guide provide a framework for researchers to begin exploring the metabolism and function of this intriguing class of sphingolipids.

References

In-Depth Technical Guide: Cellular Localization of 12-Hydroxyicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 12-hydroxyicosanoyl-CoA, a critical intermediate in the production of 2-hydroxylated sphingolipids, is a compartmentalized process within the cell. This guide delineates the subcellular locations of the key enzymatic steps, from the elongation of the fatty acid precursor to the final hydroxylation and CoA activation. The primary sites for this pathway are the endoplasmic reticulum and the mitochondria, with the endoplasmic reticulum playing the central role. Understanding the precise cellular geography of this synthesis pathway is crucial for researchers investigating the roles of 2-hydroxylated sphingolipids in health and disease, and for the development of targeted therapeutics.

Introduction

This compound is a vital precursor for the synthesis of 2-hydroxylated sphingolipids, a class of lipids particularly abundant in the myelin sheath of the nervous system and the epidermis. The 2-hydroxyl group imparts unique biophysical properties to these sphingolipids, influencing membrane structure and function. The synthesis of this compound is a multi-step process involving fatty acid elongation, hydroxylation, and activation. This document provides a detailed overview of the cellular localization of each of these critical steps.

The Biosynthetic Pathway: A Cellular Map

The synthesis of this compound is not confined to a single organelle but rather involves a coordinated effort between different subcellular compartments. The primary players in this pathway are the cytosol, the endoplasmic reticulum (ER), and the mitochondria.

Step 1: De Novo Fatty Acid Synthesis and Elongation to Icosanoic Acid

The journey begins with the synthesis of a 20-carbon saturated fatty acid, icosanoic acid (also known as arachidic acid).

  • Cytosol: De novo synthesis of fatty acids, primarily producing the 16-carbon palmitic acid from acetyl-CoA, occurs in the cytosol, catalyzed by the fatty acid synthase (FAS) complex.

  • Endoplasmic Reticulum: The elongation of palmitic acid and other shorter-chain fatty acids to the 20-carbon icosanoic acid is predominantly carried out in the endoplasmic reticulum. This process is facilitated by a membrane-bound enzyme system known as the elongase of very long-chain fatty acids (ELOVL) family.

Step 2: 2-Hydroxylation of Icosanoic Acid

The defining step of the pathway, the introduction of a hydroxyl group at the C2 position of icosanoic acid, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .

  • Endoplasmic Reticulum: Extensive research has localized FA2H to the endoplasmic reticulum.[1][2][3] Microsomal fractions, which are enriched in ER membranes, consistently show high FA2H activity.[4][5] The Human Protein Atlas also indicates localization of FA2H to the nuclear membrane, which is contiguous with the ER.[5]

Step 3: Activation to this compound

The final step is the activation of 12-hydroxyicosanoic acid to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (LACS) .

  • Endoplasmic Reticulum and Mitochondria: LACS enzymes are found in multiple subcellular locations, including the endoplasmic reticulum and the outer mitochondrial membrane.[6] While the specific LACS isoform responsible for the activation of 2-hydroxylated fatty acids has not been definitively identified, the presence of LACS in the ER ensures that the newly synthesized 12-hydroxyicosanoic acid can be efficiently activated at its site of production. The mitochondrial LACS may also play a role, suggesting potential transport of the hydroxylated fatty acid between these organelles.

Quantitative Data on Enzyme Distribution

While the primary localization of FA2H to the endoplasmic reticulum is well-established, comprehensive quantitative data comparing its specific activity across all purified subcellular fractions is limited in the available literature. However, studies on microsomal fractions have provided valuable insights into its enzymatic activity.

Enzyme/ProcessSubcellular LocationSpecific Activity/EnrichmentReference
Fatty Acid Elongation Endoplasmic ReticulumHigh
Fatty Acid 2-Hydroxylase (FA2H) Endoplasmic ReticulumActivity demonstrated in microsomal fractions[4][5]
Long-Chain Acyl-CoA Synthetase (LACS) Endoplasmic Reticulum, MitochondriaActivity present in both fractions[6]

Note: Specific activity values are highly dependent on the cell type and experimental conditions and are not universally reported in a standardized format.

Experimental Protocols

The determination of the subcellular localization of the enzymes involved in this compound synthesis relies on a combination of biochemical and cell biology techniques.

Subcellular Fractionation and Western Blotting

This method is used to separate cellular organelles and then detect the presence of a specific protein within those fractions.

Protocol:

  • Cell Lysis: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors) and incubate on ice to swell the cells.

  • Homogenization: Disrupt the cell membranes using a Dounce homogenizer or by passing the cell suspension through a fine-gauge needle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.[7][8]

  • Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FA2H).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9][10][11]

    • To validate the purity of the fractions, probe separate blots with antibodies against known markers for each compartment (e.g., histone H3 for nucleus, COX IV for mitochondria, calnexin (B1179193) for ER, and GAPDH for cytosol).[8]

Immunofluorescence Microscopy

This technique allows for the visualization of the protein's location within intact cells.

Protocol:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish.

  • Fixation: Wash the cells with PBS and then fix them with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-FA2H) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescent signal will indicate the subcellular localization of the target protein.[1][12][13][14]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear pathway involving sequential enzymatic reactions in distinct subcellular compartments.

Synthesis_Pathway Acetyl_CoA Acetyl-CoA Palmitic_Acid Palmitic Acid Acetyl_CoA->Palmitic_Acid Fatty Acid Synthase (FAS) Icosanoic_Acid Icosanoic Acid Palmitic_Acid->Icosanoic_Acid Fatty Acid Elongases (ELOVL) 12_Hydroxyicosanoic_Acid 12-Hydroxyicosanoic Acid Icosanoic_Acid->12_Hydroxyicosanoic_Acid Fatty Acid 2-Hydroxylase (FA2H) 12_Hydroxyicosanoyl_CoA This compound 12_Hydroxyicosanoic_Acid->12_Hydroxyicosanoyl_CoA Long-Chain Acyl-CoA Synthetase (LACS)

Caption: Biosynthetic pathway of this compound.

The following diagram illustrates the experimental workflow for determining the subcellular localization of FA2H.

Experimental_Workflow cluster_frac Subcellular Fractionation cluster_analysis Analysis A Cultured Cells B Homogenization A->B C Differential Centrifugation B->C D Nuclear Fraction C->D E Mitochondrial Fraction C->E F Microsomal Fraction (ER) C->F G Cytosolic Fraction C->G H Western Blot with anti-FA2H Antibody F->H I Detection of FA2H Protein H->I

Caption: Workflow for FA2H localization via fractionation.

Conclusion

The synthesis of this compound is a spatially organized process that highlights the interplay between different cellular compartments. The initial steps of fatty acid synthesis and elongation occur in the cytosol and endoplasmic reticulum, respectively. The key hydroxylation step, catalyzed by FA2H, is firmly localized to the endoplasmic reticulum. The final activation to a CoA ester is carried out by LACS enzymes present in both the endoplasmic reticulum and mitochondria. This detailed understanding of the subcellular localization of this compound synthesis provides a critical framework for future research into the function of 2-hydroxylated sphingolipids and the development of therapeutic strategies targeting their metabolism.

References

Quantitative Analysis of 12-Hydroxyicosanoyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physiological concentration, metabolic context, and analytical methodologies for 12-hydroxyicosanoyl-CoA in biological tissues. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document provides a framework for its investigation, including general concentrations of related molecules and detailed protocols for its quantification.

Physiological Context and Significance

This compound is a derivative of a 20-carbon fatty acid hydroxylated at the alpha-carbon (C2). 2-hydroxy fatty acids are primarily known as crucial components of sphingolipids, which are particularly abundant in the nervous system, skin, and kidneys.[1][2] In the epidermis, for instance, ceramides (B1148491) containing 2-hydroxy fatty acids are essential for maintaining the skin's permeability barrier.[1]

The metabolism of 2-hydroxy fatty acids is closely linked to peroxisomal alpha-oxidation. This pathway is responsible for the degradation of branched-chain fatty acids and can also process straight-chain 2-hydroxy fatty acids.[1][2][3] Deficiencies in the enzymes of this pathway can lead to the accumulation of these fatty acids, resulting in neurological disorders.[4] Given this context, the ability to accurately quantify specific 2-hydroxyacyl-CoAs like this compound is critical for understanding lipid metabolism in health and disease.

Peroxisomal Alpha-Oxidation Pathway

The degradation of a 2-hydroxy long-chain fatty acid, such as 12-hydroxyicosanoic acid, once converted to its CoA ester, would proceed through the peroxisomal alpha-oxidation pathway. The following diagram illustrates the key steps in this metabolic route.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome FattyAcid Long-Chain Fatty Acid (e.g., Icosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA FattyAcylCoA Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA) AcylCoA_Synthetase->FattyAcylCoA FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcylCoA->FA2H HydroxyacylCoA 2-Hydroxyacyl-CoA (e.g., this compound) FA2H->HydroxyacylCoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HydroxyacylCoA->HACL1 Pristanal Fatty Aldehyde (n-1 carbons) HACL1->Pristanal FormylCoA Formyl-CoA HACL1->FormylCoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase PristanicAcid Fatty Acid (n-1 carbons) Aldehyde_Dehydrogenase->PristanicAcid BetaOxidation To Beta-Oxidation PristanicAcid->BetaOxidation

Peroxisomal alpha-oxidation of a long-chain fatty acid.

Quantitative Data on Acyl-CoA Concentrations in Tissues

TissueSpeciesTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Reference
Rat LiverRat83 ± 11[5]
Hamster HeartHamster61 ± 9[5]

Note: This table represents the total pool of long-chain acyl-CoAs and not specifically this compound. Individual acyl-CoA species will be present at lower concentrations.

Experimental Protocols for the Quantification of this compound

The quantification of specific long-chain acyl-CoAs from tissues is a multi-step process that requires rapid quenching of metabolism, efficient extraction, and sensitive detection. The following protocol is a synthesis of methodologies described in the literature for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]

Tissue Sample Preparation and Extraction
  • Tissue Collection and Quenching: Immediately after excision, freeze the tissue sample in liquid nitrogen to halt all metabolic activity.[10] Store at -80°C until processing.

  • Pulverization: Keep the tissue frozen by placing it in a mortar pre-chilled with liquid nitrogen. Grind the tissue into a fine powder.[10]

  • Homogenization and Extraction:

    • Weigh approximately 50-100 mg of the frozen tissue powder into a pre-chilled polypropylene (B1209903) tube.[6]

    • Add an internal standard mixture. For absolute quantification, this should ideally include a stable isotope-labeled analog of this compound. If unavailable, a structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA, can be used.[6][7]

    • Add 3 mL of a cold methanol (B129727):chloroform solution (2:1, v/v).[6]

    • Homogenize the sample on ice using a tissue homogenizer. Repeat the homogenization step.[6]

  • Phase Separation:

    • Centrifuge the homogenate at approximately 1300 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant.

    • To induce phase separation, add 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform. Vortex briefly.[6]

    • Centrifuge again under the same conditions. The acyl-CoAs will be in the upper aqueous-methanolic phase.[6][7]

Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: Use a weak anion exchange SPE column. Condition the column with 3 mL of methanol, followed by 3 mL of water.[6]

  • Sample Loading: Load the supernatant from the extraction step onto the SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid in water.[6]

    • Wash with 2.4 mL of methanol.[6]

  • Elution:

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% and 5% ammonium hydroxide (B78521) in water.[6]

    • Combine the eluted fractions.

  • Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen at room temperature. Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[6]

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.[8][11]

    • Employ a binary solvent gradient. Mobile phase A can be 10 mM ammonium acetate (B1210297) in water (pH 6.8), and mobile phase B can be acetonitrile.[11]

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[8]

    • For quantification, use Multiple Reaction Monitoring (MRM). This involves monitoring the transition of the precursor ion (the molecular ion of this compound) to a specific product ion. A common product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[6][12]

    • A second, qualifying transition can be monitored for confirmation.[12]

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantification of this compound from tissue samples.

Experimental_Workflow cluster_workflow Analytical Workflow Tissue Tissue Sample Quench Quench in Liquid N2 Tissue->Quench Homogenize Homogenize with Internal Standard Quench->Homogenize Extract Solvent Extraction & Phase Separation Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Dry Dry Down Purify->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for acyl-CoA quantification.

Conclusion

The quantification of this compound in tissues presents a significant analytical challenge due to its low abundance and the complexity of the biological matrix. While direct physiological concentrations are not well-documented, this guide provides the necessary context and detailed methodologies for researchers to pursue these measurements. By understanding its role in peroxisomal alpha-oxidation and employing robust extraction and sensitive LC-MS/MS techniques, it is possible to elucidate the physiological and pathological concentrations of this important lipid metabolite. This will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in human health and disease.

References

Regulation of 12-Hydroxyicosanoyl-CoA Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA is a critical intermediate in the metabolic cascade of arachidonic acid, a key signaling molecule involved in inflammation, cell proliferation, and various physiological and pathological processes. The production of its precursor, 12-hydroxyeicosatetraenoic acid (12-HETE), and its subsequent conversion to the CoA thioester are tightly regulated by a network of enzymes and signaling pathways. Understanding these regulatory mechanisms is paramount for the development of novel therapeutic interventions targeting a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the core regulatory aspects of this compound production, focusing on the key enzymes, their kinetics, regulatory pathways, and detailed experimental protocols for their study.

I. Core Enzymatic Machinery

The synthesis of this compound is a two-step process initiated by the oxygenation of arachidonic acid to form 12-HETE, which is then activated to its CoA derivative.

Synthesis of 12-HETE: 12-Lipoxygenase and Cytochrome P450

The primary route for 12-HETE production is through the action of 12-lipoxygenases (12-LOX) , a family of non-heme iron-containing dioxygenases. The platelet-type 12-LOX, encoded by the ALOX12 gene, is a key enzyme in this process.[1] Alternatively, certain cytochrome P450 (CYP) monooxygenases , particularly from the CYP4A and CYP4F families, can also catalyze the ω-hydroxylation of arachidonic acid to produce 20-HETE, and to a lesser extent, other HETE isomers including 12-HETE.[2][3]

Conversion to this compound: Long-Chain Acyl-CoA Synthetases

The activation of 12-HETE to this compound is catalyzed by long-chain acyl-CoA synthetases (ACSLs) . Several ACSL isoforms exist, and they exhibit distinct substrate preferences.[4] Studies have shown that ACSL1 and ACSL4 can activate HETEs, suggesting their role in this conversion.[5] ACSL4, in particular, shows a preference for arachidonic acid and its metabolites.[6][7]

II. Quantitative Data on Enzyme Kinetics and Inhibition

A thorough understanding of the enzymes involved in this compound production requires quantitative analysis of their kinetic parameters and their susceptibility to inhibition.

Enzyme Kinetic Parameters
EnzymeSubstrateKmkcatVmaxSource
Human Platelet 12-LipoxygenaseArachidonic Acid71.1 µM-158.2 nmol/min/mg[3]
Human CYP4A11Arachidonic Acid228 µM-49.1 min⁻¹[3]
Human CYP4F2Arachidonic Acid24 µM-7.4 min⁻¹[3]
Human CYP4A11Lauric Acid11 µM20 min⁻¹-[8]
Yeast Faa1p (ACSL)Oleic Acid71.1 µM-158.2 nmol/min/mg[3]

Note: Specific kinetic data for ACSL isoforms with 12-HETE as a substrate is limited in the current literature.

Inhibitor IC50 Values for 12-Lipoxygenase
InhibitorIC50Source
Baicalein< 4 µM[9]
Baicalein0.250 µg/mL[10]
Nordihydroguaiaretic acid (NDGA)1.6 µg/mL[11]
Glycine tomentella extract (GT-E)0.72 µg/mL[11]

III. Regulatory Signaling Pathways

The production of 12-HETE, the precursor to this compound, is intricately regulated by a complex network of signaling pathways that modulate the activity and expression of 12-lipoxygenase.

Activatory Signaling: The GPVI Pathway

In platelets, the activation of the Glycoprotein (B1211001) VI (GPVI) receptor by collagen triggers a signaling cascade that leads to the activation of 12-LOX.[12][13][14] This pathway involves the phosphorylation of the FcRγ chain, activation of Src family kinases, and subsequent activation of phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), which, along with DAG, activates Protein Kinase C (PKC). Both Ca²⁺ mobilization and downstream signaling are crucial for 12-LOX translocation and activation.[12][13]

GPVI_Activation_Pathway Collagen Collagen GPVI GPVI Collagen->GPVI FcRg FcRγ GPVI->FcRg Src_Kinases Src Kinases FcRg->Src_Kinases PLCg PLCγ Src_Kinases->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC LOX_Activation 12-LOX Activation Ca2->LOX_Activation PKC->LOX_Activation

GPVI-mediated activation of 12-lipoxygenase.
Inhibitory Signaling: The PECAM-1 Pathway

Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) acts as a negative regulator of GPVI-induced 12-LOX activation.[12][14] Upon engagement, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic domain of PECAM-1 become phosphorylated.[15] This phosphorylation creates a docking site for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP-2), which is then recruited to the membrane.[16][17][18][19] SHP-2 dephosphorylates key signaling molecules in the GPVI pathway, thereby dampening the activation of 12-LOX.[16]

PECAM1_Inhibition_Pathway PECAM1 PECAM-1 Engagement ITIM_Phos ITIM Phosphorylation PECAM1->ITIM_Phos SHP2 SHP-2 Recruitment ITIM_Phos->SHP2 GPVI_Signaling GPVI Signaling Components SHP2->GPVI_Signaling dephosphorylates LOX_Activation 12-LOX Activation GPVI_Signaling->LOX_Activation

PECAM-1-mediated inhibition of 12-lipoxygenase.
Modulation by Protein Kinase C (PKC)

Protein Kinase C (PKC) plays a complex, dual role in regulating 12-LOX activity. While it is activated downstream of GPVI and contributes to 12-LOX activation, some studies suggest that direct activation of certain PKC isoforms can also lead to an inhibition of 12-LOX product formation, highlighting a feedback mechanism.[12][20][21] The specific PKC isoforms involved and the precise mechanisms of this dual regulation are still under investigation.[20][21]

PKC_Regulation_Pathway GPVI_Signal GPVI Signaling PKC_Activation PKC Activation GPVI_Signal->PKC_Activation LOX_Activation 12-LOX Activation PKC_Activation->LOX_Activation Activates Feedback_Inhibition Feedback Inhibition PKC_Activation->Feedback_Inhibition Feedback_Inhibition->LOX_Activation

Dual regulatory role of PKC on 12-lipoxygenase.

IV. Transcriptional Regulation

The expression of the genes encoding the key enzymes in this compound production is tightly controlled at the transcriptional level by specific transcription factors.

Regulation of ALOX12 by NF-κB

The promoter region of the ALOX12 gene contains binding sites for the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[22] In response to inflammatory stimuli, the NF-κB p65/p50 heterodimer translocates to the nucleus and binds to these sites, leading to the upregulation of ALOX12 gene expression and subsequent increased production of 12-HETE.[23][24][25][26]

NFkB_Regulation Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB (p65/p50) Activation Inflammatory_Stimuli->NFkB_Activation NFkB_Translocation Nuclear Translocation NFkB_Activation->NFkB_Translocation ALOX12_Promoter ALOX12 Promoter NFkB_Translocation->ALOX12_Promoter binds to ALOX12_Expression ALOX12 Gene Expression ALOX12_Promoter->ALOX12_Expression upregulates

Transcriptional regulation of ALOX12 by NF-κB.
Regulation of CYP4A11 by PPARα

The expression of the CYP4A11 gene is regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[27][28] PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, including CYP4A11.[28][29][30] Ligands for PPARα, such as fibrates and fatty acids, induce a conformational change in the receptor, leading to the recruitment of coactivators and increased transcription of the CYP4A11 gene.[28]

PPARa_Regulation PPARa_Ligands PPARα Ligands (e.g., Fibrates, Fatty Acids) PPARa_RXR PPARα/RXR Heterodimer PPARa_Ligands->PPARa_RXR activate PPRE PPRE in CYP4A11 Promoter PPARa_RXR->PPRE binds to Coactivators Coactivator Recruitment PPRE->Coactivators CYP4A11_Expression CYP4A11 Gene Expression Coactivators->CYP4A11_Expression upregulates

Transcriptional regulation of CYP4A11 by PPARα.

V. Experimental Protocols

12-Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)

This protocol is adapted from the method described by Axelrod et al. (1981) and measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.[31]

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Arachidonic acid substrate solution (10 mM in ethanol)

  • Enzyme preparation (cell lysate, purified enzyme)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding phosphate buffer.

  • Add the enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding the arachidonic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C).

  • The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of the hydroperoxide product (ε = 23,000 M⁻¹cm⁻¹).

LOX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Buffer Prepare Phosphate Buffer Mix_Reagents Mix Buffer and Enzyme in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrate Prepare Arachidonic Acid Solution Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Sample Prep_Enzyme->Mix_Reagents Mix_Reagents->Add_Substrate Measure_Abs Monitor Absorbance at 234 nm Add_Substrate->Measure_Abs Calculate_Rate Calculate Reaction Rate Measure_Abs->Calculate_Rate

Workflow for 12-LOX UV-Vis spectrophotometric assay.
12-Lipoxygenase Activity Assay (HPLC-based)

This method provides a more specific analysis of the 12-HETE product.[13][32]

Materials:

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Arachidonic acid

  • Enzyme preparation

  • Reducing agent (e.g., sodium borohydride (B1222165) or triphenylphosphine)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Incubate the enzyme with arachidonic acid in the reaction buffer at 37°C for a specified time.

  • Stop the reaction by adding an organic solvent and acidifying the mixture.

  • Reduce the initially formed hydroperoxide (12-HPETE) to the more stable alcohol (12-HETE) by adding a reducing agent.

  • Extract the lipid products with an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • Inject the sample onto the HPLC system and separate the products.

  • Detect 12-HETE by its absorbance at 235 nm and quantify by comparing the peak area to that of a known standard.

HPLC_Assay_Workflow cluster_reaction Reaction & Reduction cluster_extraction Extraction cluster_analysis Analysis Incubation Incubate Enzyme with Substrate Reduction Reduce 12-HPETE to 12-HETE Incubation->Reduction Extraction Extract Lipid Products Reduction->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation Detection_Quantification Detect & Quantify 12-HETE at 235 nm HPLC_Separation->Detection_Quantification

Workflow for HPLC-based 12-LOX assay.
Long-Chain Acyl-CoA Synthetase Activity Assay (Radiometric)

This highly sensitive assay measures the incorporation of a radiolabeled fatty acid into its CoA derivative.[2][3][19][28]

Materials:

  • Assay buffer (e.g., Tris-HCl, pH 7.5) containing ATP, MgCl₂, and Coenzyme A

  • Radiolabeled 12-HETE (e.g., [³H]12-HETE or [¹⁴C]12-HETE)

  • Enzyme preparation

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer and radiolabeled 12-HETE.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a solution that precipitates proteins and partitions the unreacted fatty acid into an organic phase.

  • Separate the aqueous phase containing the radiolabeled this compound.

  • Add a scintillation cocktail to the aqueous phase and measure the radioactivity using a scintillation counter.

  • The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.

ACSL_Assay_Workflow cluster_reaction Reaction cluster_separation Separation cluster_quantification Quantification Incubation Incubate Enzyme with Radiolabeled 12-HETE, ATP, CoA, Mg²⁺ Stop_Reaction Stop Reaction & Partition Phases Incubation->Stop_Reaction Isolate_Aqueous Isolate Aqueous Phase (contains Acyl-CoA) Stop_Reaction->Isolate_Aqueous Scintillation_Counting Scintillation Counting Isolate_Aqueous->Scintillation_Counting Calculate_Product Calculate Product Formation Scintillation_Counting->Calculate_Product

Workflow for radiometric ACSL assay.

VI. Conclusion

The regulation of this compound production is a multifaceted process involving the coordinated action of several enzymes under the control of complex signaling and transcriptional networks. A detailed understanding of these regulatory mechanisms is crucial for identifying and validating novel drug targets for a variety of human diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important metabolic pathway and its role in health and disease. Future research should focus on elucidating the specific kinetics of ACSL isoforms with 12-HETE and further dissecting the intricate signaling cascades that fine-tune the production of this bioactive lipid mediator.

References

The Metabolic Journey of 12-Hydroxyicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, is a fascinating molecule at the crossroads of lipid metabolism. Its metabolic fate is intricately linked to the fundamental processes of fatty acid oxidation, with evidence suggesting its degradation occurs within both mitochondria and peroxisomes. This technical guide provides a comprehensive exploration of the putative metabolic pathways of this compound, detailing the enzymatic steps and subcellular compartmentalization. Furthermore, this document offers a compilation of detailed experimental protocols for researchers seeking to investigate the metabolism of this and similar hydroxylated fatty acids. Quantitative data from related molecules are summarized to provide a comparative framework, and key metabolic and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Hydroxylated fatty acids are a diverse class of lipids that play significant roles in various physiological and pathological processes. Their metabolism is crucial for maintaining cellular homeostasis and energy balance. This compound, the coenzyme A thioester of 12-hydroxyeicosanoic acid, is a 20-carbon saturated fatty acid with a hydroxyl group at the 12th carbon. While specific data on the metabolism of this compound is limited, its structural similarity to other long-chain fatty acids and hydroxylated fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), allows for a well-supported putative metabolic pathway primarily involving β-oxidation. This guide will delve into the likely metabolic journey of this compound, from its cellular uptake and activation to its catabolism in different organelles.

Putative Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways of long-chain fatty acid oxidation, with adaptations to accommodate its hydroxyl group. The primary routes of degradation are expected to be mitochondrial and peroxisomal β-oxidation.

Cellular Uptake and Activation

Prior to its metabolism, 12-hydroxyeicosanoic acid must be transported into the cell and activated to its CoA derivative.

  • Transport: Long-chain fatty acids are transported across the plasma membrane by fatty acid transport proteins (FATPs) and CD36.

  • Activation: In the cytoplasm, long-chain acyl-CoA synthetases (ACSLs) catalyze the ATP-dependent esterification of the fatty acid with coenzyme A to form this compound.

Cellular_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 12-OH-Eicosanoic_Acid_ext 12-Hydroxyeicosanoic Acid FATP_CD36 FATP/CD36 12-OH-Eicosanoic_Acid_ext->FATP_CD36 Transport 12-OH-Eicosanoic_Acid_cyt 12-Hydroxyeicosanoic Acid FATP_CD36->12-OH-Eicosanoic_Acid_cyt ACSL ACSL 12-OH-Eicosanoic_Acid_cyt->ACSL 12-OH-Icosanoyl-CoA This compound ACSL->12-OH-Icosanoyl-CoA Activation AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL

Cellular uptake and activation of 12-hydroxyeicosanoic acid.
Mitochondrial β-Oxidation

Mitochondria are the primary sites for the β-oxidation of long-chain fatty acids. The entry of this compound into the mitochondrial matrix is facilitated by the carnitine shuttle.

  • Carnitine Shuttle:

    • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 exchanges the CoA from this compound with carnitine, forming 12-hydroxyicosanoyl-carnitine.

    • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the entry of 12-hydroxyicosanoyl-carnitine into the matrix in exchange for a free carnitine molecule.

    • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, regenerating this compound and releasing carnitine.

  • β-Oxidation Spiral: Once inside the matrix, this compound undergoes a series of four enzymatic reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH. The presence of the hydroxyl group at C-12 may require specific isoforms of the β-oxidation enzymes or additional enzymatic steps for its processing. The standard β-oxidation of a saturated fatty acyl-CoA proceeds as follows:

    • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

    • Hydration by enoyl-CoA hydratase, adding a hydroxyl group at the β-carbon (C3) to form L-3-hydroxyacyl-CoA.

    • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group, forming 3-ketoacyl-CoA and NADH.

    • Thiolysis by β-ketothiolase, where a molecule of Coenzyme A cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production. The metabolism of the 12-hydroxy group during this process is not definitively established but may involve oxidation to a keto group or other modifications.

Mitochondrial_Beta_Oxidation cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix 12-OH-Icosanoyl-CoA_cyt This compound CPT1 CPT1 12-OH-Icosanoyl-CoA_cyt->CPT1 12-OH-Icosanoyl-Carnitine 12-OH-Icosanoyl-Carnitine CPT1->12-OH-Icosanoyl-Carnitine Forms Carnitine_cyt Carnitine Carnitine_cyt->CPT1 CoA_cyt CoA-SH OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane CACT CACT 12-OH-Icosanoyl-Carnitine_mat 12-OH-Icosanoyl-Carnitine_mat CACT->12-OH-Icosanoyl-Carnitine_mat Transports CPT2 CPT2 12-OH-Icosanoyl-CoA_mat This compound CPT2->12-OH-Icosanoyl-CoA_mat Regenerates Beta_Oxidation β-Oxidation Spiral 12-OH-Icosanoyl-CoA_mat->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2 FADH₂ Beta_Oxidation->FADH2 NADH NADH Beta_Oxidation->NADH TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle 12-OH-Icosanoyl-Carnitine->CACT 12-OH-Icosanoyl-Carnitine_mat->CPT2

Mitochondrial import and β-oxidation of this compound.
Peroxisomal β-Oxidation

Peroxisomes are also capable of β-oxidation, particularly for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. Evidence suggests that hydroxylated fatty acids like 12-HETE are also substrates for peroxisomal β-oxidation.[1]

  • Transport: Long-chain acyl-CoAs are transported into the peroxisome by ATP-binding cassette (ABC) transporters of the D subfamily (ABCD1-3).

  • β-Oxidation Pathway: The peroxisomal β-oxidation pathway differs from the mitochondrial pathway in the first step:

    • Oxidation by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). This H₂O₂ is then detoxified to water and oxygen by catalase.

    • Hydration and Dehydrogenation are catalyzed by a multifunctional enzyme (MFE) that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

    • Thiolysis is carried out by a peroxisomal thiolase.

Peroxisomal β-oxidation is typically incomplete, chain-shortening long-chain fatty acids to medium-chain fatty acids (e.g., octanoyl-CoA), which are then transported to the mitochondria for complete oxidation.[2]

Peroxisomal_Beta_Oxidation cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 12-OH-Icosanoyl-CoA_cyt This compound ABCD_Transporter ABCD Transporter 12-OH-Icosanoyl-CoA_cyt->ABCD_Transporter Transport 12-OH-Icosanoyl-CoA_perox This compound ABCD_Transporter->12-OH-Icosanoyl-CoA_perox Acyl-CoA_Oxidase Acyl-CoA Oxidase 12-OH-Icosanoyl-CoA_perox->Acyl-CoA_Oxidase Oxidation H2O2 H₂O₂ Acyl-CoA_Oxidase->H2O2 Enoyl-CoA Enoyl-CoA Acyl-CoA_Oxidase->Enoyl-CoA Catalase Catalase H2O2->Catalase Detoxification H2O_O2 H₂O + O₂ Catalase->H2O_O2 MFE Multifunctional Enzyme (MFE) 3-Ketoacyl-CoA 3-Ketoacyl-CoA MFE->3-Ketoacyl-CoA Thiolase Thiolase Medium-Chain_Acyl-CoA Medium-Chain Acyl-CoA Thiolase->Medium-Chain_Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Enoyl-CoA->MFE Hydration & Dehydrogenation 3-Ketoacyl-CoA->Thiolase Thiolysis

Peroxisomal β-oxidation pathway for this compound.

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) of β-Oxidation Enzymes for Various Acyl-CoA Substrates

EnzymeSubstrateKm (µM)Organism/Tissue
Acyl-CoA Dehydrogenase (Medium Chain)Octanoyl-CoA2.5Rat Liver
Acyl-CoA Dehydrogenase (Long Chain)Palmitoyl-CoA1.5Rat Liver
Enoyl-CoA HydrataseCrotonyl-CoA (C4)25Bovine Liver
Enoyl-CoA HydrataseOctenoyl-CoA (C8)10Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA11Pig Heart
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA5Pig Heart
β-Ketothiolase3-Ketohexanoyl-CoA1.6Pig Heart
β-Ketothiolase3-Ketopalmitoyl-CoA10Pig Heart

Note: These values are illustrative and can vary depending on the experimental conditions.

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro β-Oxidation Assay with Isolated Mitochondria or Peroxisomes

This protocol allows for the direct measurement of this compound oxidation by isolated organelles.

Objective: To determine if this compound is a substrate for mitochondrial or peroxisomal β-oxidation and to quantify the rate of its degradation.

Materials:

  • Isolated mitochondria or peroxisomes from a relevant cell or tissue source.

  • Radiolabeled [1-¹⁴C]this compound or a fluorescently labeled analog.

  • Reaction buffer (e.g., for mitochondria: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4).

  • Cofactors: ATP, CoA, L-carnitine (for mitochondria), NAD⁺, FAD.

  • Scintillation cocktail and scintillation counter.

  • HPLC system for product analysis.

Procedure:

  • Organelle Isolation: Isolate mitochondria or peroxisomes from the desired source using differential centrifugation and/or density gradient centrifugation. Assess the purity and integrity of the isolated organelles.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and a known amount of isolated organelles.

  • Initiate Reaction: Add the radiolabeled or fluorescently labeled this compound to initiate the reaction. Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Terminate Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Separate Products: Centrifuge to pellet the precipitated protein. The supernatant will contain the acid-soluble metabolites (chain-shortened acyl-CoAs and acetyl-CoA).

  • Quantification:

    • Radiolabeled Substrate: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the extent of β-oxidation.

    • Fluorescent Substrate: Analyze the supernatant by HPLC with a fluorescence detector to separate and quantify the chain-shortened fluorescent products.

  • Data Analysis: Calculate the rate of β-oxidation as nmol of substrate oxidized per minute per mg of organellar protein.

In_Vitro_Oxidation_Workflow Start Start Isolate_Organelles Isolate Mitochondria or Peroxisomes Start->Isolate_Organelles Setup_Reaction Set up Reaction Mix (Buffer, Cofactors, Organelles) Isolate_Organelles->Setup_Reaction Add_Substrate Add Labeled This compound Setup_Reaction->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (e.g., with Acid) Incubate->Terminate_Reaction Separate_Products Separate Products (Centrifugation) Terminate_Reaction->Separate_Products Quantify Quantify Products (Scintillation Counting or HPLC) Separate_Products->Quantify Analyze_Data Analyze Data (Calculate Oxidation Rate) Quantify->Analyze_Data End End Analyze_Data->End

Workflow for in vitro β-oxidation assay.
Cellular Fatty Acid Oxidation Assay

This cell-based assay measures the oxidation of 12-hydroxyeicosanoic acid in intact cells.

Objective: To assess the overall cellular capacity to metabolize 12-hydroxyeicosanoic acid.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, cardiomyocytes).

  • Radiolabeled [1-¹⁴C]12-hydroxyeicosanoic acid.

  • Cell culture medium.

  • Seahorse XF Analyzer (for oxygen consumption rate measurement).

  • Scintillation vials and counter.

Procedure (Radiolabeling Method):

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Labeling: Replace the culture medium with a medium containing [1-¹⁴C]12-hydroxyeicosanoic acid.

  • Incubation: Incubate the cells for a specific time (e.g., 2-24 hours) to allow for uptake and metabolism of the fatty acid.

  • Measurement of ¹⁴CO₂: The complete oxidation of [1-¹⁴C]12-hydroxyeicosanoic acid will release ¹⁴CO₂. This can be captured using a trapping agent (e.g., a filter paper soaked in NaOH) placed in the sealed well. The radioactivity on the filter paper is then measured by scintillation counting.

  • Measurement of Acid-Soluble Metabolites (ASMs): After incubation, the medium is collected, and the cells are lysed. The medium and lysate are treated with acid to precipitate macromolecules. The radioactivity in the acid-soluble fraction, representing the chain-shortened products of β-oxidation, is measured.

  • Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of ¹⁴CO₂ produced and/or ASMs generated per unit time per mg of cellular protein.

Procedure (Oxygen Consumption Rate - OCR):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Substrate Addition: On the day of the assay, replace the culture medium with a specialized assay medium containing 12-hydroxyeicosanoic acid as the primary substrate.

  • Seahorse Analysis: Place the microplate in a Seahorse XF Analyzer to measure the OCR. An increase in OCR upon addition of the fatty acid indicates its oxidation.

  • Inhibitor Studies: To differentiate between mitochondrial and peroxisomal oxidation, inhibitors can be used. For example, etomoxir (B15894) inhibits CPT1, thereby blocking mitochondrial β-oxidation.

LC-MS/MS Analysis of Metabolites

This protocol is for the identification and quantification of this compound and its metabolic products.[3]

Objective: To create a detailed profile of the metabolic fate of this compound.

Materials:

  • Cell or tissue samples incubated with 12-hydroxyeicosanoic acid.

  • Internal standards (e.g., deuterated analogs of the analytes).

  • Solvents for extraction (e.g., methanol, acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Homogenize the cell or tissue sample in a cold solvent containing the internal standards to quench metabolic activity and extract the metabolites.

    • Centrifuge to remove cellular debris.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid to separate the acyl-CoAs and their metabolites based on their polarity.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for this compound and its expected chain-shortened metabolites.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Directions

The metabolic fate of this compound is a critical area of research with implications for understanding cellular lipid metabolism and its role in health and disease. Based on the metabolism of structurally related molecules, it is highly probable that this compound undergoes β-oxidation in both mitochondria and peroxisomes. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the specific pathways and enzymatic players involved in its degradation.

Future research should focus on:

  • Quantitative Metabolic Flux Analysis: Utilizing stable isotope tracers to precisely map the flow of carbon from this compound through various metabolic pathways.

  • Enzyme Kinetics: Determining the kinetic parameters of the β-oxidation enzymes with this compound as a substrate to understand the efficiency of its metabolism.

  • Identification of Specific Transporters and Enzymes: Identifying the specific ACSL, CPT, and ABCD transporter isoforms involved in the transport and activation of 12-hydroxyeicosanoic acid.

  • Drug Development: The enzymes involved in the metabolism of hydroxylated fatty acids could represent novel targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.[4]

By employing the methodologies and conceptual frameworks outlined in this guide, researchers can significantly advance our understanding of the metabolic journey of this compound and its broader implications for human health.

References

The Emerging Role of 12-Hydroxyicosanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules, traditionally viewed as metabolic intermediates, are increasingly recognized for their direct roles in cellular signaling. This technical guide explores the potential signaling functions of a specific hydroxylated fatty acyl-CoA, 12-hydroxyicosanoyl-CoA. While much of the existing research has focused on its de-esterified counterpart, 12-hydroxyeicosatetraenoic acid (12-HETE), compelling evidence for the intracellular signaling of other long-chain acyl-CoAs suggests a direct role for this compound. This document synthesizes the current understanding of 12-HETE signaling as a framework for proposing the potential intracellular actions of this compound, details relevant experimental protocols for its study, and presents quantitative data from related signaling pathways.

Introduction: Beyond Metabolism - Acyl-CoAs as Signaling Molecules

Long-chain fatty acyl-CoAs are pivotal in numerous metabolic pathways, including fatty acid biosynthesis and β-oxidation.[1] However, a growing body of evidence indicates that these molecules also function as intracellular signaling agents, directly modulating the activity of enzymes and other proteins.[2][3] The intracellular concentrations of free, unbound acyl-CoA esters are tightly regulated, suggesting a signaling rather than merely a metabolic role.[2][3] This paradigm shift invites the investigation of specific, modified acyl-CoAs, such as this compound, as potentially crucial players in cellular communication.

Biosynthesis of 12-Hydroxy Fatty Acids

The formation of 12-hydroxy fatty acids from arachidonic acid is primarily accomplished through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes.[4][5] The initial products are hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently reduced to hydroxyeicosatetraenoic acids (HETEs).[5][6] While the direct enzymatic synthesis of this compound is not extensively detailed in the literature, it is understood that free fatty acids are typically activated to their CoA esters by acyl-CoA synthetases to participate in metabolic pathways. It is therefore plausible that 12-hydroxyeicosatetraenoic acid is similarly converted to this compound to exert its intracellular functions.

Biosynthesis of 12-HETE Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Cytochrome_P450 Cytochrome P450 (CYP450) Arachidonic_Acid->Cytochrome_P450 12(S)-HpETE 12(S)-HpETE Lipoxygenase->12(S)-HpETE Cytochrome_P450->12(S)-HpETE Glutathione_Peroxidase Glutathione Peroxidase 12(S)-HpETE->Glutathione_Peroxidase 12(S)-HETE 12(S)-HETE Glutathione_Peroxidase->12(S)-HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 12(S)-HETE->Acyl_CoA_Synthetase 12-hydroxyicosanoyl_CoA This compound Acyl_CoA_Synthetase->12-hydroxyicosanoyl_CoA 12(S)-HETE Signaling Pathways 12_S_HETE 12(S)-HETE GPR31 GPR31 12_S_HETE->GPR31 G_alpha_i Gαi GPR31->G_alpha_i PI3K PI3K G_alpha_i->PI3K ERK ERK1/2 G_alpha_i->ERK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inflammation Inflammation NF_kB->Inflammation Workflow for Acyl-CoA Quantification Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

References

The Evolutionary Journey of the 12-Hydroxyicosanoyl-CoA Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 12-hydroxyicosanoyl-CoA (12-HETE-CoA) pathway represents a specialized branch of arachidonic acid metabolism, initiated by the enzymatic oxygenation of arachidonic acid to form 12-hydroxyeicosatetraenoic acid (12-HETE). This bioactive lipid mediator is subsequently activated to its coenzyme A thioester, 12-HETE-CoA, priming it for further metabolic processing, primarily through peroxisomal β-oxidation. The enzymes and products of this pathway are implicated in a diverse array of physiological and pathophysiological processes, including inflammation, cell proliferation, and signaling. Understanding the evolutionary conservation of this pathway provides critical insights into its fundamental biological roles and offers a framework for the development of novel therapeutic strategies. This technical guide delves into the core components of the 12-HETE-CoA pathway, its evolutionary trajectory, and detailed methodologies for its investigation.

Core Pathway Components and Their Evolutionary Conservation

The 12-HETE-CoA pathway can be dissected into three key stages: synthesis of 12-HETE, its activation to 12-HETE-CoA, and subsequent catabolism. The evolutionary conservation of the enzymes and receptors involved in these stages underscores their significance across a wide range of organisms.

Synthesis of 12-HETE: A Tale of Two Enzyme Families

The initial and rate-limiting step in the pathway is the formation of 12-HETE from arachidonic acid, a reaction catalyzed by two main enzyme families: lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases.[1][2]

  • Lipoxygenases (LOX): The 12-lipoxygenase (12-LOX) enzymes introduce molecular oxygen at the C-12 position of arachidonic acid, primarily producing 12(S)-HETE. Phylogenetic analyses reveal that the 12-LOX pathway is highly conserved, with its origins tracing back to early animals (Opisthokonta).[1] However, the substrate specificity and product profile of 12-LOX isoenzymes exhibit significant species-specific variations. For instance, human 15-lipoxygenase-1 (ALOX15) produces predominantly 15-HETE with only a minor amount of 12-HETE, whereas its murine ortholog is a dominant 12-lipoxygenase.[3] This functional divergence highlights the evolutionary adaptation of this pathway. There are three main isoforms of 12S-lipoxygenases, named after the cells in which they were first identified: platelet, leukocyte, and epidermis types.[4] The tissue distribution of these isoforms also varies considerably between species.[4]

  • Cytochrome P450 (CYP) Monooxygenases: Certain CYP enzymes can also hydroxylate arachidonic acid to form 12-HETE, often as a mixture of 12(S)-HETE and 12(R)-HETE.[5] The CYP-mediated pathway is part of a broader arachidonic acid metabolism network that is conserved throughout vertebrates.[1]

Activation to 12-HETE-CoA: The Role of Acyl-CoA Synthetases

For 12-HETE to enter cellular metabolic pathways, it must first be activated to its CoA thioester, 12-HETE-CoA. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[6][7] ACSLs are a family of enzymes with broad and overlapping substrate specificities for fatty acids of varying chain length and saturation.[8] While specific kinetic data for 12-HETE as a substrate for various ACSL isoforms are not extensively documented, it is understood that these enzymes are responsible for the metabolic trapping of 12-HETE within the cell, thereby facilitating its subsequent metabolism. The ACSL family is evolutionarily ancient and found across all domains of life, indicating a fundamental role in lipid metabolism.

Catabolism of 12-HETE-CoA: Peroxisomal β-Oxidation

Once formed, 12-HETE-CoA is primarily catabolized through the peroxisomal β-oxidation pathway.[4][9] This process involves a series of enzymatic reactions that shorten the fatty acyl chain. Unlike mitochondrial β-oxidation, the peroxisomal system is not primarily for ATP production but rather for the degradation of specific lipids, including very long-chain fatty acids and hydroxylated fatty acids like 12-HETE.[10][11] The enzymes of peroxisomal β-oxidation are conserved across eukaryotes, highlighting the ancient origin of this metabolic pathway.[10][11]

Signaling through Receptors: GPR31 and BLT2

The biological effects of 12-HETE are often mediated through its interaction with specific G protein-coupled receptors (GPCRs). Two primary receptors have been identified:

  • GPR31 (12-HETER1): This receptor binds 12(S)-HETE with high affinity and is implicated in signaling pathways related to cell proliferation and migration.[12]

  • BLT2: Initially identified as a low-affinity receptor for leukotriene B4, BLT2 also binds 12(S)-HETE and is involved in inflammatory responses.[13][14]

The evolutionary history of these receptors is tied to the broader evolution of GPCR families, which are ancient and diverse, suggesting that 12-HETE signaling has deep evolutionary roots.

Quantitative Data Summary

A comprehensive understanding of the 12-HETE-CoA pathway requires quantitative analysis of the enzymes and receptors involved. The following tables summarize available kinetic and binding data.

Table 1: Kinetic Parameters of 12-Lipoxygenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Recombinant Porcine 12-LOXcdLinoleic Acid1491.83[15]
Recombinant Porcine 12-LOXcdArachidonic Acid28.31.25[15]
Recombinant Porcine 12-LOXcdLinolenic Acid45.10.98[15]
Recombinant Porcine 12-LOXcdDocosahexaenoic Acid63.70.67[15]

Table 2: Binding Affinities of 12(S)-HETE Receptors

ReceptorLigandKd (nM)Cell TypeReference
GPR3112(S)-HETE~5-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the 12-HETE-CoA pathway. Below are methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of 12-Lipoxygenase

This protocol describes the expression of recombinant 12-lipoxygenase in E. coli and its subsequent purification, a prerequisite for detailed kinetic and structural studies.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequence of the desired 12-lipoxygenase gene from cDNA using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable bacterial expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.[16]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, DNase, and a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to an affinity chromatography column corresponding to the purification tag (e.g., Ni-NTA for His-tagged proteins).
  • Wash the column extensively to remove non-specifically bound proteins.
  • Elute the recombinant 12-lipoxygenase using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
  • Assess the purity of the eluted protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: 12-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 12-lipoxygenase by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration.

2. Assay Procedure:

  • Add the assay buffer to a quartz cuvette.
  • Add the purified 12-lipoxygenase enzyme to the cuvette and mix gently.
  • Initiate the reaction by adding the arachidonic acid substrate solution.
  • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Calculate the enzyme activity using the Beer-Lambert law (ε234 for hydroperoxyeicosatetraenoic acids is approximately 25,000 M-1cm-1).
  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.[15]

Protocol 3: Acyl-CoA Synthetase Activity Assay for 12-HETE

This radiometric assay measures the activity of long-chain acyl-CoA synthetases by quantifying the conversion of radiolabeled 12-HETE to 12-HETE-CoA.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, ATP, and Coenzyme A.
  • Substrate Mix: Prepare a solution containing [14C]-12-HETE (or other suitable radiolabel) and unlabeled 12-HETE in a solution with fatty acid-free BSA.

2. Assay Procedure:

  • Prepare cell or tissue lysates containing the acyl-CoA synthetase activity.
  • In a microcentrifuge tube, combine the cell lysate with the reaction buffer.
  • Initiate the reaction by adding the substrate mix.
  • Incubate the reaction at 37°C for a defined period.
  • Stop the reaction by adding a solution to precipitate proteins and extract lipids.
  • Separate the aqueous and organic phases by centrifugation. The radiolabeled 12-HETE-CoA will be in the aqueous phase, while the unreacted [14C]-12-HETE will be in the organic phase.

3. Quantification:

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
  • Calculate the amount of [14C]-12-HETE-CoA formed based on the specific activity of the radiolabeled substrate.
  • Determine the specific activity of the enzyme (nmol/min/mg protein).

Protocol 4: In Vitro Peroxisomal β-Oxidation Assay of 12-HETE-CoA

This assay measures the chain-shortening of 12-HETE-CoA by isolated peroxisomes by monitoring the production of acetyl-CoA.

1. Isolation of Peroxisomes:

  • Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered sucrose (B13894) solution.
  • Perform differential centrifugation to enrich for peroxisomes. Further purification can be achieved using a density gradient.

2. β-Oxidation Reaction:

  • Prepare a reaction buffer containing buffer, NAD+, Coenzyme A, and other necessary cofactors.
  • Synthesize [14C]-12-HETE-CoA from [14C]-12-HETE using a purified acyl-CoA synthetase.
  • Incubate the isolated peroxisomes with the reaction buffer and [14C]-12-HETE-CoA at 37°C.

3. Measurement of Acetyl-CoA Production:

  • After the incubation, stop the reaction and separate the acetyl-CoA from the longer-chain acyl-CoAs using a suitable method (e.g., HPLC).
  • Quantify the amount of radiolabeled acetyl-CoA produced using a scintillation counter.
  • The rate of peroxisomal β-oxidation is expressed as the amount of acetyl-CoA produced per unit time per milligram of peroxisomal protein.[17][18]

Signaling Pathways and Logical Relationships

The biological effects of 12-HETE are transduced through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and their logical relationships.

12-HETE_Synthesis_and_Metabolism Arachidonic Acid Arachidonic Acid 12-HETE 12-HETE Arachidonic Acid->12-HETE 12-Lipoxygenase Arachidonic Acid->12-HETE Cytochrome P450 12-HETE-CoA 12-HETE-CoA 12-HETE->12-HETE-CoA Acyl-CoA Synthetase Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs 12-HETE-CoA->Chain-shortened Acyl-CoAs Peroxisomal Beta-Oxidation Acetyl-CoA Acetyl-CoA 12-HETE-CoA->Acetyl-CoA Peroxisomal Beta-Oxidation 12-Lipoxygenase 12-Lipoxygenase Cytochrome P450 Cytochrome P450 Acyl-CoA Synthetase Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Enzymes Peroxisomal Beta-Oxidation Enzymes

Caption: Synthesis and catabolism of 12-HETE.

12-HETE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 BLT2 BLT2 12(S)-HETE->BLT2 G_protein G Protein GPR31->G_protein BLT2->G_protein Effector_Enzymes Effector Enzymes (e.g., PLC, AC) G_protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Cellular_Response Cellular Response (Proliferation, Migration, Inflammation) Second_Messengers->Cellular_Response

Caption: 12(S)-HETE signaling through GPR31 and BLT2.

Experimental_Workflow_12LOX_Kinetics cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Cloning Cloning Transformation Transformation Cloning->Transformation Induction Induction Transformation->Induction Lysis Lysis Induction->Lysis Purification Purification Lysis->Purification Purified 12-LOX Purified 12-LOX Purification->Purified 12-LOX Spectrophotometric Assay Spectrophotometric Assay Purified 12-LOX->Spectrophotometric Assay + Arachidonic Acid Absorbance at 234 nm Absorbance at 234 nm Spectrophotometric Assay->Absorbance at 234 nm Initial Rate Calculation Initial Rate Calculation Absorbance at 234 nm->Initial Rate Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Rate Calculation->Michaelis-Menten Plot Km and Vmax Determination Km and Vmax Determination Michaelis-Menten Plot->Km and Vmax Determination

Caption: Workflow for 12-LOX kinetic analysis.

Conclusion

The this compound pathway is an evolutionarily conserved metabolic route with deep roots in the animal kingdom. Its core components, from the synthesis of 12-HETE by lipoxygenases and cytochrome P450 enzymes to its activation by acyl-CoA synthetases and subsequent degradation via peroxisomal β-oxidation, are present across a wide range of species. The signaling functions of 12-HETE, mediated by receptors such as GPR31 and BLT2, further highlight the pathway's importance in fundamental cellular processes. While much has been elucidated, further research is needed to fully understand the species-specific nuances in enzyme kinetics and substrate specificities, as well as the complete evolutionary trajectory of the entire pathway, particularly in invertebrates. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of the 12-HETE-CoA pathway and its potential as a target for therapeutic intervention in a variety of diseases.

References

Methodological & Application

Enzymatic Synthesis of 12-Hydroxyicosanoyl-CoA: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the enzymatic synthesis of 12-hydroxyicosanoyl-CoA, a valuable research tool for studying lipid metabolism and related signaling pathways. The described two-step enzymatic process offers a highly specific and efficient method for producing this long-chain hydroxy fatty acyl-CoA, which is of significant interest to researchers in metabolic diseases, oncology, and drug development.

Introduction

Long-chain hydroxy fatty acids and their CoA esters are emerging as important signaling molecules and metabolic intermediates. This compound, a derivative of eicosanoic acid, is of particular interest for its potential role in cellular processes that are yet to be fully elucidated. Chemical synthesis of such molecules can be complex and may result in undesirable byproducts. The enzymatic approach outlined here provides a robust alternative, yielding a product of high purity suitable for a range of research applications.

This protocol employs two key enzymes: a cytochrome P450 monooxygenase for the specific hydroxylation of eicosanoic acid at the C12 position, and a long-chain acyl-CoA synthetase to subsequently ligate coenzyme A to the newly formed 12-hydroxyeicosanoic acid.

Materials and Reagents

Enzymes and Substrates
  • Recombinant Cytochrome P450 Monooxygenase (e.g., CYP153A from Marinobacter aquaeloei, expressed in E. coli)

  • Recombinant Long-Chain Acyl-CoA Synthetase (e.g., human ACSL1, expressed in E. coli)

  • Eicosanoic Acid (C20:0)

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • NADPH, tetrasodium (B8768297) salt

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

Buffers and Solutions
  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Tris-HCl Buffer (100 mM, pH 7.5)

  • Lysis Buffer (e.g., for His-tagged protein purification: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium Acetate, LC-MS grade

  • Formic Acid, LC-MS grade

Equipment
  • Spectrophotometer or Plate Reader

  • Incubator/Shaker

  • Centrifuge

  • Sonicator or Homogenizer

  • Affinity Chromatography System (e.g., for His-tagged proteins)

  • HPLC or UPLC System with a C18 column

  • Mass Spectrometer (Triple Quadrupole or Q-TOF)

  • Lyophilizer

Experimental Protocols

Recombinant Enzyme Expression and Purification

A general protocol for the expression and purification of His-tagged recombinant enzymes in E. coli is provided below. This can be adapted for both the cytochrome P450 monooxygenase and the long-chain acyl-CoA synthetase.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C in aliquots.

Two-Step Enzymatic Synthesis of this compound

This procedure is divided into two sequential enzymatic reactions.

Step 1: Hydroxylation of Eicosanoic Acid

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as described in Table 1.

  • Substrate Preparation: Dissolve eicosanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding it to the reaction mixture. Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme denaturation.

  • Initiation and Incubation: Initiate the reaction by adding the purified cytochrome P450 monooxygenase. Incubate the reaction at 30°C with gentle shaking for 4-6 hours.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of acidified ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase containing the 12-hydroxyeicosanoic acid. Repeat the extraction twice.

  • Drying: Dry the pooled organic phases under a stream of nitrogen.

Table 1: Reaction Mixture for Eicosanoic Acid Hydroxylation

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
Eicosanoic Acid100 µM
Purified Cytochrome P4501-5 µM
NADPH1 mM
Total Volume 1 mL

Step 2: Ligation of Coenzyme A

  • Reaction Setup: Resuspend the dried 12-hydroxyeicosanoic acid from Step 1 in the reaction buffer. Prepare the final reaction mixture as detailed in Table 2.

  • Initiation and Incubation: Start the reaction by adding the purified long-chain acyl-CoA synthetase. Incubate at 37°C for 1-2 hours.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).

Table 2: Reaction Mixture for CoA Ligation

ComponentFinal Concentration
Tris-HCl Buffer (pH 7.5)100 mM
12-Hydroxyeicosanoic Acid~100 µM (from Step 1)
Coenzyme A5 mM
ATP10 mM
MgCl₂10 mM
DTT1 mM
Purified Long-Chain Acyl-CoA Synthetase1-5 µM
Total Volume 1 mL
Purification of this compound by HPLC
  • Sample Preparation: Centrifuge the terminated reaction mixture from Step 2 to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions: Use a reversed-phase C18 column. A typical gradient elution is shown in Table 3.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by UV absorbance at 260 nm (adenine moiety of CoA) and confirmed by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Table 3: Example HPLC Gradient for Acyl-CoA Purification

Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0955
5955
35595
40595
45955
50955
Quantitative Analysis by LC-MS/MS

The concentration and purity of the synthesized this compound can be determined using LC-MS/MS. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this purpose.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ions: Characteristic fragment ions should be determined by infusion of the purified product. A common fragment for acyl-CoAs corresponds to the loss of the acyl chain.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: CoA Ligation cluster_analysis Analysis & Purification Eicosanoic_Acid Eicosanoic Acid Hydroxylation_Reaction Hydroxylation (Cytochrome P450, NADPH) Eicosanoic_Acid->Hydroxylation_Reaction Hydroxy_Acid 12-Hydroxyeicosanoic Acid Hydroxylation_Reaction->Hydroxy_Acid CoA_Ligation_Reaction CoA Ligation (Acyl-CoA Synthetase, ATP, CoA) Hydroxy_Acid->CoA_Ligation_Reaction Final_Product This compound CoA_Ligation_Reaction->Final_Product Purification HPLC Purification Final_Product->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Metabolic_Pathway_Context Fatty_Acid Long-Chain Fatty Acid (e.g., Eicosanoic Acid) Hydroxy_FA Hydroxy Fatty Acid (e.g., 12-Hydroxyeicosanoic Acid) Fatty_Acid->Hydroxy_FA Hydroxylase (e.g., CYP450) Hydroxy_Acyl_CoA Hydroxyacyl-CoA (e.g., this compound) Hydroxy_FA->Hydroxy_Acyl_CoA Acyl-CoA Synthetase (e.g., ACSL1) Beta_Oxidation β-Oxidation Pathway Hydroxy_Acyl_CoA->Beta_Oxidation Metabolism Signaling Cellular Signaling (e.g., Receptor Activation) Hydroxy_Acyl_CoA->Signaling Potential Signaling Role

Caption: Metabolic context of this compound formation and potential fate.

Expected Results and Data Interpretation

The successful synthesis of this compound should be verifiable through LC-MS analysis. The appearance of a new peak in the HPLC chromatogram with the expected mass-to-charge ratio for this compound confirms product formation. The yield of the reaction can be quantified by comparing the peak area of the product to a standard curve of a commercially available long-chain acyl-CoA. Typical yields for enzymatic syntheses of this nature can range from 40-80%, depending on enzyme activity and reaction optimization.

Table 4: Summary of Expected Quantitative Data (Hypothetical)

ParameterExpected ValueMethod of Determination
Yield of 12-Hydroxyeicosanoic Acid60-90%GC-MS or LC-MS of extracted product
Yield of this compound40-80%LC-MS/MS with standard curve
Purity of Final Product>95%HPLC with UV and MS detection
Michaelis Constant (Km) for ACSL5-20 µM (for hydroxy fatty acid)Enzyme kinetics assay
Maximum Velocity (Vmax) for ACSL0.5-5 µmol/min/mgEnzyme kinetics assay

Troubleshooting

  • Low yield in Step 1: Ensure the cytochrome P450 is active and that the NADPH is fresh. The solubility of eicosanoic acid can also be a limiting factor; consider using a small amount of a co-solvent or BSA to improve its availability.

  • Low yield in Step 2: Verify the activity of the long-chain acyl-CoA synthetase. Ensure that ATP and CoA are in excess. The pH of the reaction is also critical for ACSL activity.

  • Product Degradation: Acyl-CoA esters can be unstable. Keep samples on ice or frozen whenever possible and work quickly during purification. The use of glass vials instead of plastic can improve stability during storage and analysis.[1]

For further information or technical support, please contact your local representative.

References

Application Note: Quantification of 12-Hydroxyicosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxyicosanoyl-CoA is a hydroxylated long-chain acyl-Coenzyme A (CoA) thioester. Long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid biosynthesis, and cellular signaling. The hydroxylation of the fatty acid chain can significantly alter its metabolic fate and biological activity. Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding lipid metabolism in various physiological and pathological states, including metabolic disorders and inflammatory diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2][3]

Materials:

  • Ice-cold methanol

  • Ice-cold 10 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (IS)

  • Centrifuge capable of 4°C and >14,000 x g

  • Homogenizer

Procedure:

  • Harvest cultured cells by scraping into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Add the internal standard (e.g., 20 ng of heptadecanoyl-CoA).

  • Add 0.5 mL of freshly prepared 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9) and 0.5 mL of an ACN:IPA:methanol (3:1:1) solution.[4]

  • Homogenize the sample on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[5]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.0 20
    12.0 95
    15.0 95
    15.1 20

    | 20.0 | 20 |

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The characteristic fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3][6][7]

  • This compound:

    • Molecular Formula: C41H72N7O18P3S

    • Monoisotopic Mass: 1099.39

    • Precursor Ion [M+H]+: m/z 1100.4

    • Product Ion [M+H-507]+: m/z 593.4

  • Heptadecanoyl-CoA (Internal Standard):

    • Molecular Formula: C38H68N7O17P3S

    • Monoisotopic Mass: 1023.36

    • Precursor Ion [M+H]+: m/z 1024.4

    • Product Ion [M+H-507]+: m/z 517.4

Data Presentation

The following tables summarize the key parameters for the quantification of this compound.

Table 1: LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 1100.4 593.4 35 100

| Heptadecanoyl-CoA (IS) | 1024.4 | 517.4 | 35 | 100 |

Table 2: Representative Quantitative Data (Hypothetical) This table illustrates the expected performance of the method. Actual results may vary.

Sample IDConcentration of this compound (ng/mL)Peak Area Ratio (Analyte/IS)% RSD (n=3)
Standard 110.0524.5
Standard 250.2583.2
Standard 3100.5152.8
Standard 4502.591.9
Standard 51005.211.5
QC Low2.50.1315.1
QC Mid251.303.5
QC High753.922.1
BlankNot DetectedNot ApplicableNot Applicable

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Cell Pellet Collection sp2 Addition of Internal Standard (Heptadecanoyl-CoA) sp1->sp2 sp3 Protein Precipitation & Extraction with Organic Solvents sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Collection sp4->sp5 sp6 Drying under Nitrogen sp5->sp6 sp7 Reconstitution in Mobile Phase sp6->sp7 lc Reversed-Phase LC Separation sp7->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Concentration Calculation (using Internal Standard) da1->da2 da3 Quantitative Results da2->da3

Caption: Workflow for the quantification of this compound.

Potential Metabolic Pathway of this compound

The metabolic fate of this compound is likely to proceed through the fatty acid beta-oxidation pathway. The hydroxyl group may be further oxidized, or the molecule may be a substrate for enzymes in this pathway.

G cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation FA 12-Hydroxyicosanoic Acid ACS Acyl-CoA Synthetase FA->ACS AMP_out AMP + PPi ACS->AMP_out AcylCoA This compound ACS->AcylCoA CoA_in1 CoA-SH CoA_in1->ACS ATP_in ATP ATP_in->ACS Ox1 Oxidation (Acyl-CoA Dehydrogenase) AcylCoA->Ox1 cluster_beta_oxidation cluster_beta_oxidation Hyd Hydration (Enoyl-CoA Hydratase) Ox1->Hyd Ox2 Oxidation (Hydroxyacyl-CoA Dehydrogenase) Hyd->Ox2 Thiol Thiolysis (Thiolase) Ox2->Thiol AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiol->AcetylCoA ShortenedAcylCoA Shortened Acyl-CoA (Re-enters cycle) Thiol->ShortenedAcylCoA ShortenedAcylCoA->Ox1

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and can be readily implemented in a research or drug development setting. The provided workflows and diagrams offer a clear guide for experimental setup and data interpretation, facilitating the study of hydroxylated fatty acyl-CoAs in various biological contexts.

References

Application Notes and Protocols for the Extraction of 12-Hydroxyicosanoyl-CoA from Cellular Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA (12-HETE-CoA) is the activated coenzyme A thioester of 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid mediator produced via the 12-lipoxygenase (12-LOX) pathway. As a key intermediate, 12-HETE-CoA is implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cellular signaling. Accurate quantification of intracellular 12-HETE-CoA is critical for understanding its role in disease and for the development of targeted therapeutics.

These application notes provide a detailed protocol for the extraction of 12-HETE-CoA from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodology is a composite protocol adapted from established methods for long-chain acyl-CoA and 12-HETE extraction, designed to maximize recovery and stability.

Signaling Pathway of 12-HETE-CoA Precursor

The biosynthesis of 12-HETE, the precursor to 12-HETE-CoA, is initiated by the 12-lipoxygenase (12-LOX) enzyme, which acts on arachidonic acid released from the cell membrane. The resulting 12-HETE can then be activated to 12-HETE-CoA. This pathway is involved in downstream signaling that can lead to inflammation and oxidative stress.

12-LOX Signaling Pathway 12-Lipoxygenase (12-LOX) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Substrate 12_HETE 12-HETE 12_LOX->12_HETE Catalyzes Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 12_HETE->Acyl_CoA_Synthetase Substrate GPR31 GPR31 Activation 12_HETE->GPR31 Activates 12_HETE_CoA 12-HETE-CoA Acyl_CoA_Synthetase->12_HETE_CoA Produces Oxidative_Stress Oxidative Stress 12_HETE_CoA->Oxidative_Stress Contributes to Inflammation Inflammation GPR31->Inflammation Mediates

Caption: The 12-LOX pathway leading to 12-HETE and its subsequent activation.

Experimental Protocol: Extraction of this compound

This protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and purify 12-HETE-CoA from cultured cells.

Materials and Reagents
  • Cells: Cultured cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS): Ice-cold, sterile

  • Methanol (MeOH): LC-MS grade, pre-chilled to -80°C

  • Acetonitrile (ACN): LC-MS grade

  • 2-Propanol (IPA): LC-MS grade

  • Potassium Phosphate Buffer: 0.1 M, pH 6.7

  • Internal Standard (IS): A suitable stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA) or a deuterated 12-HETE analog for assessing recovery.

  • SPE Cartridges: C18, 100 mg

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid

  • Equipment: Cell scraper, refrigerated centrifuge, vacuum manifold for SPE, nitrogen evaporator or vacuum concentrator.

Experimental Workflow Diagram

Extraction_Workflow 12-HETE-CoA Extraction Workflow start Start: Cultured Cells harvest Cell Harvesting (Scraping/Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash quench Quench Metabolism & Lyse Cells (Cold Methanol + IS) wash->quench extract Liquid-Liquid Extraction (ACN/IPA & Phosphate Buffer) quench->extract centrifuge1 Centrifuge to Pellet Debris extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) collect_supernatant->spe spe_load Load Supernatant spe->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute 12-HETE-CoA spe_wash->spe_elute dry Dry Eluate (Nitrogen Evaporation) spe_elute->dry reconstitute Reconstitute in ACN:Water dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Application Notes & Protocols for Developing an Enzyme Assay for 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A ester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular processes.[1][2] The development of a robust and reliable enzyme assay for this compound is essential for elucidating its metabolic fate, identifying and characterizing enzymes that act upon it, and for screening potential therapeutic modulators of its metabolism. These application notes provide detailed protocols for both a primary liquid chromatography-mass spectrometry (LC-MS/MS)-based assay and alternative spectrophotometric and fluorometric methods.

Core Principles and Method Selection

The quantification of long-chain acyl-CoAs presents analytical challenges due to their low abundance and instability in aqueous solutions.[1][2] The choice of assay method will depend on the required sensitivity, specificity, throughput, and available instrumentation.

  • LC-MS/MS: Offers the highest sensitivity and specificity, allowing for the direct and unambiguous identification and quantification of this compound and its metabolites.[1][3] This is the recommended primary method for detailed kinetic studies and analysis in complex biological matrices.

  • Coupled Enzyme Assays: Provide a more accessible and higher-throughput alternative for screening purposes.[4][5][6] These assays rely on the enzymatic conversion of the analyte or a reaction product into a detectable signal (colorimetric or fluorometric).

  • HPLC with UV Detection: A standard method for the analysis of acyl-CoAs, though with lower sensitivity compared to MS detection.[7]

The following table summarizes the key characteristics of each recommended assay type.

Parameter LC-MS/MS Coupled Spectrophotometric Assay Coupled Fluorometric Assay
Principle Separation by HPLC, detection by mass spectrometryEnzymatic cascade producing a colored productEnzymatic cascade producing a fluorescent product
Specificity Very HighModerate to HighHigh
Sensitivity Very High (picomole to femtomole)Moderate (nanomole)High (picomole)
Throughput Low to ModerateHighHigh
Instrumentation LC-MS/MS SystemSpectrophotometerFluorometer
Primary Use Quantitative analysis, metabolite identification, kinetic studiesEnzyme activity screening, initial characterizationSensitive enzyme activity screening

Experimental Workflows & Signaling Pathways

General Experimental Workflow

The development and execution of an enzyme assay for this compound follows a logical progression from substrate preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis sub Synthesis & Purification of This compound react Enzymatic Reaction: Enzyme + Substrate sub->react enz Enzyme Preparation (Recombinant or Cellular Extract) enz->react quench Reaction Quenching react->quench lcms LC-MS/MS Analysis quench->lcms coupled Coupled Assay (Spectrophotometric/Fluorometric) quench->coupled hplc HPLC-UV Analysis quench->hplc data Data Analysis: - Quantification - Enzyme Kinetics lcms->data coupled->data hplc->data

Caption: General workflow for the enzymatic assay of this compound.

Potential Metabolic Pathway: Peroxisomal β-Oxidation

Long-chain fatty acids are primarily metabolized in peroxisomes.[8][9] The following diagram illustrates the putative pathway for the β-oxidation of this compound.

peroxisomal_beta_oxidation sub This compound aox Acyl-CoA Oxidase sub->aox enoyl 2-trans-Enoyl-CoA aox->enoyl h2o2 H2O2 aox->h2o2 hyd Enoyl-CoA Hydratase enoyl->hyd hydroxy 3-Hydroxyacyl-CoA hyd->hydroxy dehyd 3-Hydroxyacyl-CoA Dehydrogenase hydroxy->dehyd keto 3-Ketoacyl-CoA dehyd->keto thiol Thiolase keto->thiol acetyl Acetyl-CoA thiol->acetyl short_acyl Shortened Acyl-CoA thiol->short_acyl

Caption: Putative peroxisomal β-oxidation pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Primary Assay using LC-MS/MS

This protocol provides a robust method for the direct quantification of this compound.

A. Materials and Reagents

  • This compound (Synthesized or custom order)

  • Internal Standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Enzyme source (purified recombinant enzyme or cell lysate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Quenching Solution (e.g., Acetonitrile with 0.1% formic acid)

  • LC-MS grade water, acetonitrile, and formic acid

B. Instrumentation

  • HPLC system coupled to a triple quadrupole mass spectrometer.[1]

C. Procedure

  • Reaction Setup:

    • Prepare a master mix of the reaction buffer and enzyme.

    • In a microcentrifuge tube, add 50 µL of the enzyme master mix.

    • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of a 2x concentrated solution of this compound.

    • Final reaction volume: 100 µL.

  • Reaction Quenching:

    • At specified time points, quench the reaction by adding 200 µL of cold quenching solution containing the internal standard.

    • Vortex and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 10 µL) onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect the precursor and product ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

D. Data Analysis

  • Quantify the amount of remaining this compound by comparing its peak area to that of the internal standard.

  • Calculate enzyme activity based on the rate of substrate consumption.

E. MRM Transitions (Hypothetical) The exact m/z values will need to be determined empirically by direct infusion of the synthesized this compound standard. For a generic acyl-CoA, a common fragmentation is the neutral loss of the phosphorylated ADP moiety.[1]

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3)
This compoundTo be determinedTo be determined
C17:0-CoA (Internal Std)To be determinedTo be determined
Protocol 2: Coupled Spectrophotometric Assay

This assay is based on the detection of H₂O₂, a byproduct of the acyl-CoA oxidase-catalyzed step of β-oxidation.[10]

A. Materials and Reagents

  • This compound

  • Acyl-CoA Oxidase (commercially available or purified)

  • Horseradish Peroxidase (HRP)

  • A suitable chromogenic substrate for HRP (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)[5][6]

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

B. Procedure

  • Reaction Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of Reaction Buffer

      • 10 µL of HRP solution

      • 10 µL of the chromogenic substrate solution

      • 10 µL of Acyl-CoA Oxidase solution

      • 10 µL of the enzyme sample to be tested

    • Pre-incubate for 5 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of this compound solution to start the reaction.

  • Measurement:

    • Measure the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time using a plate reader.[6]

C. Data Analysis

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Use a standard curve of H₂O₂ to convert the rate to the amount of H₂O₂ produced per unit time, which is proportional to the enzyme activity.

Protocol 3: Coupled Fluorometric Assay

This is a more sensitive version of the coupled assay, using a fluorogenic substrate.[11]

A. Materials and Reagents

  • Same as the spectrophotometric assay, but replace the chromogenic substrate with a fluorogenic one (e.g., 4-hydroxyphenylacetic acid).[11]

B. Procedure

  • Reaction Setup:

    • Follow the same setup as the spectrophotometric assay, using the fluorogenic substrate.

  • Measurement:

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) over time using a fluorescence plate reader.[12]

C. Data Analysis

  • Calculate the rate of change in fluorescence (ΔRFU/min).

  • Use a standard curve of H₂O₂ to determine the enzyme activity.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Enzyme Kinetic Parameters
Enzyme Substrate Kₘ (µM) Vₘₐₓ (nmol/min/mg) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Enzyme XThis compoundValueValueValueValue
Enzyme YThis compoundValueValueValueValue
Table of Inhibitor Effects
Inhibitor Concentration (µM) % Inhibition of Enzyme Activity IC₅₀ (µM)
Compound A1ValueValue
Compound A10Value
Compound B1ValueValue
Compound B10Value

Troubleshooting

Problem Possible Cause Solution
No or Low Signal Inactive enzymeCheck enzyme activity with a known positive control substrate.
Substrate degradationPrepare fresh substrate solution; handle acyl-CoAs on ice.
Incorrect buffer pH or compositionOptimize reaction buffer conditions.
High Background Signal Contaminating enzyme activity in lysateUse a specific inhibitor or a control lysate from a knockout model.
Spontaneous substrate degradationRun a no-enzyme control to measure background rate.
Poor Reproducibility Inaccurate pipettingCalibrate pipettes; use master mixes where possible.
Instability of reagentsPrepare fresh reagents; store properly.

These protocols and guidelines provide a comprehensive framework for the successful development and implementation of an enzyme assay for this compound, enabling further research into its biological significance and therapeutic potential.

References

Application Notes and Protocols for In Vitro Ceramide Synthesis Assays Using 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are central bioactive sphingolipids involved in a myriad of cellular processes, including signaling, differentiation, and apoptosis.[1] The N-acyl chain length and hydroxylation of ceramides significantly influence their biological functions. The synthesis of ceramides is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoA substrates of different chain lengths.[2][3][4][5] This document provides detailed application notes and protocols for conducting in vitro ceramide synthesis assays using 12-hydroxyicosanoyl-CoA to produce 12-hydroxyicosanoyl-ceramide.

Hydroxylated ceramides, such as those found in the epidermis, play a crucial role in maintaining the skin's permeability barrier.[6][7] In vitro assays are essential tools for studying the kinetics of CerS enzymes, screening for inhibitors, and elucidating the roles of specific ceramide species in cellular pathways. All six mammalian CerS enzymes have been shown to be capable of producing 2-hydroxy-ceramides, suggesting a general capability for utilizing hydroxylated fatty acyl-CoAs.[6][7]

Signaling Pathway: De Novo Ceramide Synthesis

The de novo synthesis of ceramides occurs in the endoplasmic reticulum.[4] The pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. A ceramide synthase then catalyzes the N-acylation of dihydrosphingosine with a fatty acyl-CoA, such as this compound, to form dihydroceramide. This is subsequently desaturated to produce the final ceramide.[4]

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine 3-KR Dihydroceramide 12-Hydroxyicosanoyl- dihydroceramide Dihydrosphingosine->Dihydroceramide CerS HydroxyacylCoA This compound HydroxyacylCoA->Dihydroceramide Ceramide 12-Hydroxyicosanoyl- ceramide Dihydroceramide->Ceramide DES

Caption: De Novo Synthesis of 12-Hydroxyicosanoyl-Ceramide.

Experimental Protocols

This section details two common protocols for in vitro ceramide synthase assays: a fluorescence-based assay for high-throughput screening and an LC-MS/MS-based assay for detailed quantitative analysis.

Protocol 1: Fluorescence-Based In Vitro Ceramide Synthase Assay

This protocol is adapted from established methods using fluorescently labeled sphingoid bases.[3][8][9][10] It is suitable for rapid screening of enzyme activity or inhibitors.

Materials:

  • Enzyme source: Microsomes or cell lysates containing CerS.

  • This compound (substrate).

  • NBD-sphinganine (fluorescent substrate).

  • Assay buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Reaction termination solution: Chloroform/Methanol (2:1, v/v).

  • Solid Phase Extraction (SPE) C18 columns.

  • Elution solvents for SPE.

Procedure:

  • Enzyme Preparation: Prepare microsomes or cell lysates from tissues or cells expressing the CerS of interest. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Substrate Preparation: Prepare stock solutions of this compound and NBD-sphinganine in an appropriate solvent (e.g., ethanol). The final concentration in the assay will need to be optimized.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, BSA (to a final concentration of 0.1 mg/mL), and the enzyme source (e.g., 10-50 µg of protein).

    • Add NBD-sphinganine to a final concentration of 5-10 µM.

    • Initiate the reaction by adding this compound to a final concentration of 25-50 µM.

    • The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v). Vortex thoroughly.

  • Lipid Extraction:

    • Add 100 µL of water and vortex again.

    • Centrifuge at high speed to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Product Separation and Quantification:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of a suitable solvent.

    • Apply the sample to a pre-conditioned SPE C18 column.

    • Wash the column to remove the unreacted NBD-sphinganine.

    • Elute the NBD-labeled ceramide product.

    • Quantify the fluorescence of the eluted product using a fluorometer.

Data Presentation:

ParameterCondition 1Condition 2Control
Enzyme Concentration (µg)204020
This compound (µM)50500
NBD-sphinganine (µM)101010
Incubation Time (min)303030
Relative Fluorescence Units (RFU) ValueValueValue
Protocol 2: LC-MS/MS-Based In Vitro Ceramide Synthase Assay

This protocol provides a highly sensitive and specific method for the quantification of the 12-hydroxyicosanoyl-ceramide product.[2][4][5]

Materials:

  • Enzyme source: As in Protocol 1.

  • This compound.

  • Sphinganine (B43673) (dihydrosphingosine).

  • Internal Standard: C17-ceramide or another odd-chain ceramide.

  • Assay buffer: As in Protocol 1.

  • Reaction termination and extraction solution: Chloroform/Methanol (2:1, v/v).

  • LC-MS/MS system with a suitable C18 column.

Procedure:

  • Enzyme and Substrate Preparation: As described in Protocol 1.

  • Reaction Setup:

    • Combine assay buffer, BSA, and the enzyme source in a microcentrifuge tube.

    • Add sphinganine to a final concentration of 20-50 µM.

    • Initiate the reaction by adding this compound to a final concentration of 25-50 µM.

  • Incubation: Incubate at 37°C for 15-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Add the internal standard.

    • Stop the reaction and extract lipids as described in Protocol 1.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a suitable gradient (e.g., methanol/water with formic acid).

    • Detect and quantify the 12-hydroxyicosanoyl-ceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions will need to be determined for the specific ceramide.

Data Presentation:

SampleCerS IsoformThis compound (µM)Product Formed (pmol/min/mg protein)
1CerS225Value
2CerS250Value
3CerS325Value
4CerS350Value
ControlNo Enzyme50Value

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro ceramide synthase assay followed by LC-MS/MS analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction cluster_analysis Analysis Enzyme Prepare Enzyme Source (e.g., Cell Lysate) Reaction Incubate Enzyme, Substrates, and Assay Buffer at 37°C Enzyme->Reaction Substrates Prepare Substrates (this compound, Sphinganine) Substrates->Reaction Terminate Terminate Reaction & Add Internal Standard Reaction->Terminate Extract Perform Lipid Extraction Terminate->Extract Dry Dry and Reconstitute Sample Extract->Dry LCMS Analyze by LC-MS/MS Dry->LCMS Quantify Quantify Product LCMS->Quantify

Caption: Workflow for In Vitro Ceramide Synthase Assay.

Data Interpretation and Considerations

  • Enzyme Specificity: Different CerS isoforms will likely exhibit varying activities with this compound. It is recommended to test a panel of recombinant CerS enzymes to determine which ones are most active with this substrate.

  • Optimization: The optimal concentrations of substrates, enzyme, and incubation time should be determined empirically for each experimental setup.

  • Controls: Appropriate controls are crucial, including reactions without enzyme, without this compound, and without the sphingoid base, to account for any background signal or non-enzymatic product formation.

  • Product Confirmation: The identity of the 12-hydroxyicosanoyl-ceramide product should be confirmed by high-resolution mass spectrometry if a standard is not available.

By following these protocols and considerations, researchers can effectively utilize this compound in in vitro ceramide synthesis assays to advance our understanding of the roles of hydroxylated ceramides in health and disease.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy Very Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy very long-chain fatty acyl-CoAs (2-OH-VLCFA-CoAs) are critical metabolic intermediates in the synthesis of a specific class of sphingolipids, including 2-hydroxy ceramides (B1148491) and sulfatides. These complex lipids are not merely structural components of cell membranes but are also bioactive molecules involved in various cellular processes. They are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] The presence of a hydroxyl group on the fatty acyl chain confers unique biophysical properties to these sphingolipids, influencing membrane stability, cell signaling, and cell differentiation.[3][4]

Mutations in the fatty acid 2-hydroxylase (FA2H) gene, the enzyme responsible for the synthesis of 2-hydroxy fatty acids, are linked to severe neurological disorders, highlighting the importance of these molecules in maintaining nervous system health.[2][3][5] Consequently, the accurate quantification of 2-OH-VLCFA-CoAs is essential for understanding the pathophysiology of these diseases and for the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the analytical standards and quantification of 2-OH-VLCFA-CoAs, aimed at researchers, scientists, and drug development professionals.

Analytical Standards for 2-OH-VLCFA-CoAs

Currently, there is a lack of commercially available, ready-to-use analytical standards for 2-OH-VLCFA-CoAs. Therefore, researchers must rely on custom synthesis.

Protocol for the Synthesis of 2-OH-VLCFA-CoA Standards (Two-Step Process):

Step 1: Synthesis of 2-Hydroxy Very Long-Chain Fatty Acids (2-OH-VLCFAs)

The synthesis of 2-OH-VLCFAs can be achieved through various organic chemistry routes. One common approach involves the α-hydroxylation of the corresponding very long-chain fatty acid.

  • Materials:

    • Very long-chain fatty acid (e.g., Lignoceric acid, C24:0)

    • Lithium diisopropylamide (LDA)

    • (1S)-(+)-(10-camphorsulfonyl)oxaziridine

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

    • Hexane and Ethyl acetate (B1210297) for chromatography

  • Procedure:

    • Dissolve the very long-chain fatty acid in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Slowly add a solution of LDA in THF to the fatty acid solution and stir for 1 hour to form the lithium enolate.

    • Add a solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding 1M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the pure 2-hydroxy very long-chain fatty acid.

    • Confirm the structure and purity of the synthesized 2-OH-VLCFA using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Step 2: Conversion of 2-OH-VLCFA to 2-OH-VLCFA-CoA

The purified 2-OH-VLCFA can be enzymatically or chemically converted to its coenzyme A thioester. The enzymatic approach using a suitable acyl-CoA synthetase is often preferred for its specificity.

  • Materials:

    • Purified 2-OH-VLCFA

    • Coenzyme A (CoA)

    • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available broad-specificity enzyme)

    • Adenosine triphosphate (ATP)

    • Magnesium chloride (MgCl₂)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Solid-phase extraction (SPE) C18 cartridges

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and CoA.

    • Add the purified 2-OH-VLCFA (dissolved in a small amount of a suitable organic solvent like DMSO, if necessary).

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Purify the 2-OH-VLCFA-CoA from the supernatant using a C18 SPE cartridge.

      • Condition the cartridge with methanol, followed by water.

      • Load the sample.

      • Wash with water to remove salts and ATP.

      • Elute the 2-OH-VLCFA-CoA with a methanol-water mixture.

    • Lyophilize the purified product.

    • Determine the concentration of the synthesized 2-OH-VLCFA-CoA standard using UV spectrophotometry by measuring the absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

    • Confirm the identity and purity of the final product by LC-MS/MS.

Quantitative Analysis of 2-OH-VLCFA-CoAs by LC-MS/MS

Experimental Protocol:

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract 2-OH-VLCFA-CoAs from biological matrices while minimizing degradation.

  • Materials:

    • Tissue or cell samples

    • Internal Standard (IS): A stable isotope-labeled 2-OH-VLCFA-CoA (if available) or a structurally similar odd-chain 2-OH-VLCFA-CoA (e.g., 2-OH-C23:0-CoA). The IS should be added at the beginning of the extraction process.

    • Homogenization buffer: 100 mM potassium phosphate buffer (pH 4.9)

    • Extraction solvents: Isopropanol (B130326), Acetonitrile

    • Solid-phase extraction (SPE) C18 cartridges

  • Procedure:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. For cultured cells, collect a known number of cells (e.g., 1-10 million).

    • Add the internal standard to the sample.

    • Add 1 mL of cold homogenization buffer and homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Transfer the homogenate to a glass tube and add 3 mL of acetonitrile.

    • Vortex vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Purify and concentrate the extract using a C18 SPE cartridge as described in the synthesis protocol.

    • Dry the purified extract under a stream of nitrogen or by lyophilization.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify different 2-OH-VLCFA-CoA species using liquid chromatography coupled with tandem mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 20% B for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) in positive ion mode.[6] For 2-OH-VLCFA-CoAs, the precursor ion will be [M+H]⁺, and the product ion will correspond to the precursor ion minus 507 Da. The addition of a hydroxyl group will increase the mass of the parent molecule by 16 Da compared to its non-hydroxylated counterpart.

    • MRM Transitions: The specific m/z values for the precursor and product ions will need to be calculated for each 2-OH-VLCFA-CoA of interest. These transitions should be optimized by direct infusion of the synthesized standards.

Data Presentation:

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

AnalyteSample TypeConcentration (pmol/mg protein or pmol/10^6 cells)Standard Deviation
2-OH-C22:0-CoAMouse BrainValueValue
2-OH-C24:0-CoAMouse BrainValueValue
2-OH-C24:1-CoAMouse BrainValueValue
2-OH-C26:0-CoAMouse BrainValueValue
2-OH-C22:0-CoAHuman Skin FibroblastsValueValue
2-OH-C24:0-CoAHuman Skin FibroblastsValueValue
2-OH-C24:1-CoAHuman Skin FibroblastsValueValue
2-OH-C26:0-CoAHuman Skin FibroblastsValueValue
Note: The values in this table are placeholders and need to be determined experimentally.

Table 1: Example MRM Transitions for 2-OH-VLCFA-CoA Analysis

2-OH-VLCFA-CoA SpeciesPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M+H-507]⁺ (m/z)
2-OH-C22:0-CoA1108.7601.7
2-OH-C24:0-CoA1136.7629.7
2-OH-C24:1-CoA1134.7627.7
2-OH-C26:0-CoA1164.8657.8
2-OH-C23:0-CoA (IS)1122.7615.7

Note: These are theoretical m/z values and should be experimentally confirmed and optimized.

Visualizations

Metabolic Pathway of 2-OH-VLCFA-CoA Synthesis and Incorporation into Sphingolipids

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus VLCFA VLCFA FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H Hydroxylation two_OH_VLCFA 2-OH-VLCFA FA2H->two_OH_VLCFA ACSL Acyl-CoA Synthetase two_OH_VLCFA->ACSL Activation with CoA two_OH_VLCFA_CoA 2-OH-VLCFA-CoA ACSL->two_OH_VLCFA_CoA CerS Ceramide Synthase two_OH_VLCFA_CoA->CerS two_OH_Cer 2-OH-Ceramide CerS->two_OH_Cer SMS Sphingomyelin Synthase two_OH_Cer->SMS CGT Ceramide Galactosyltransferase two_OH_Cer->CGT two_OH_SM 2-OH-Sphingomyelin SMS->two_OH_SM two_OH_GalCer 2-OH-Galactosylceramide CGT->two_OH_GalCer CST Cerebroside Sulfotransferase two_OH_GalCer->CST two_OH_Sulfatide 2-OH-Sulfatide CST->two_OH_Sulfatide

Caption: Biosynthesis of 2-OH-VLCFA-CoA and its incorporation into complex sphingolipids.

Experimental Workflow for Quantification of 2-OH-VLCFA-CoAs

Sample Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the quantitative analysis of 2-OH-VLCFA-CoAs from biological samples.

Signaling Roles of 2-OH-VLCFA-Containing Sphingolipids

cluster_Membrane Cell Membrane cluster_Signaling Intracellular Signaling two_OH_Cer 2-OH-Ceramide Apoptosis Apoptosis two_OH_Cer->Apoptosis Induces Differentiation Cell Differentiation (e.g., Oligodendrocytes) two_OH_Cer->Differentiation Regulates two_OH_Sulfatide 2-OH-Sulfatide Membrane_Stability Myelin Sheath Stability two_OH_Sulfatide->Membrane_Stability Maintains Cell_Adhesion Cell Adhesion & Aggregation two_OH_Sulfatide->Cell_Adhesion Mediates

Caption: Key signaling and structural roles of 2-OH-VLCFA-containing sphingolipids.

Conclusion

The analysis of 2-hydroxy very long-chain fatty acyl-CoAs presents analytical challenges, primarily due to the lack of commercial standards. However, by adapting existing protocols for acyl-CoA analysis and employing custom synthesis for standards, researchers can accurately quantify these important metabolites. The protocols and information provided herein serve as a comprehensive guide for establishing a robust analytical workflow. Further research into the specific signaling roles of 2-OH-VLCFA-CoAs and the development of certified reference materials will undoubtedly advance our understanding of their importance in health and disease.

References

Application Notes and Protocols for the Derivatization of 12-Hydroxyicosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in various metabolic pathways. Its accurate quantification is crucial for understanding lipid metabolism and its association with certain disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fatty acids. However, the direct analysis of this compound by GC-MS is not feasible due to its high molecular weight, low volatility, and thermal instability. Therefore, a derivatization procedure is essential to convert the analyte into a form suitable for GC-MS analysis.

This application note provides a detailed protocol for the analysis of this compound, which involves a two-step process:

  • Alkaline Hydrolysis (Saponification): The thioester bond of this compound is cleaved to release the free 12-hydroxyicosanoic acid.

  • Derivatization: The resulting 12-hydroxyicosanoic acid is then derivatized to increase its volatility and thermal stability. Two effective derivatization methods are presented:

    • One-Step Trimethylsilylation (TMS): Both the carboxylic acid and hydroxyl functional groups are converted to their trimethylsilyl (B98337) derivatives using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

    • Two-Step Pentafluorobenzylation and Silylation: The carboxylic acid is first esterified with pentafluorobenzyl bromide (PFBBr), followed by silylation of the hydroxyl group.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_method1 Method 1: Silylation cluster_method2 Method 2: PFBBr + Silylation cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (Saponification) start->hydrolysis NaOH extraction Acidification & Liquid-Liquid Extraction hydrolysis->extraction HCl drying Evaporation to Dryness extraction->drying N2 stream silylation Add BSTFA + 1% TMCS Incubate at 60°C drying->silylation pfbbr Add PFBBr Incubate at 60°C drying->pfbbr gcms GC-MS Analysis silylation->gcms silylation2 Add BSTFA Incubate at 60°C pfbbr->silylation2 silylation2->gcms data Data Processing & Quantification gcms->data

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The choice of derivatization method can influence the sensitivity and precision of the analysis. The following table provides a summary of expected quantitative performance for the two described derivatization methods based on data from similar long-chain hydroxy fatty acids.[1]

ParameterMethod 1: One-Step Silylation (TMS)Method 2: Two-Step PFBBr/Silylation
Derivatization Efficiency > 95%> 98%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Precision (%RSD) < 15%< 10%
Notes Simpler, faster, and requires fewer reagents.More complex and time-consuming, but offers higher sensitivity, particularly with an electron capture detector (ECD).

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the saponification of the acyl-CoA to yield the free fatty acid.

Materials:

  • Sample containing this compound

  • 1 M Sodium Hydroxide (NaOH) in Methanol

  • 6 M Hydrochloric Acid (HCl)

  • Hexane

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To your sample containing this compound in a glass reaction vial, add 500 µL of 1 M NaOH in methanol.

  • Cap the vial tightly and vortex thoroughly.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete hydrolysis.

  • Allow the vial to cool to room temperature.

  • Acidify the solution to a pH of approximately 3 by adding 6 M HCl. The amount will vary depending on the initial sample matrix, so it is recommended to add it dropwise while monitoring the pH.

  • Perform a liquid-liquid extraction by adding 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction (steps 6-8) two more times, pooling the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. The dried residue contains the 12-hydroxyicosanoic acid ready for derivatization.

Protocol 2: Derivatization of 12-Hydroxyicosanoic Acid

Choose one of the following two methods for derivatization.

Materials:

  • Dried 12-hydroxyicosanoic acid residue from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried residue of 12-hydroxyicosanoic acid, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes.[2]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Materials:

  • Dried 12-hydroxyicosanoic acid residue from Protocol 1

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure: Step 1: Pentafluorobenzylation

  • To the dried residue, add 100 µL of acetonitrile, 10 µL of 10% PFBBr solution, and 5 µL of DIPEA.

  • Cap the vial tightly and vortex.

  • Incubate at 60°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.

Step 2: Silylation

  • To the dried PFB-ester residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA.

  • Cap the vial tightly and vortex.

  • Incubate at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 12-hydroxyicosanoic acid. Optimization may be required for your specific instrument and application.

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, then ramp to 320°C at 20°C/min and hold for 10 minutes.[3]
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 50-650
Solvent Delay 5 minutes

Expected Fragmentation:

For the TMS derivative of 12-hydroxyicosanoic acid, characteristic fragment ions in the EI mass spectrum would include:

  • [M-15]+: Loss of a methyl group from a TMS moiety.

  • m/z 73: The trimethylsilyl ion, [Si(CH3)3]+.

  • m/z 75: Rearrangement ion, [(CH3)2SiOH]+.[4]

  • Alpha-cleavage ions: Ions resulting from cleavage adjacent to the silylated hydroxyl group, which will be specific to the position of the hydroxyl group. For 12-hydroxyicosanoic acid, significant fragments would be expected from cleavage on either side of the 12th carbon.

For the PFB-ester, TMS-ether derivative, the fragmentation will also include the pentafluorobenzyl moiety (m/z 181).

Signaling Pathway and Logical Relationship Diagram

The derivatization process follows a logical sequence of chemical reactions to prepare the analyte for GC-MS analysis.

Derivatization_Pathway cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization for Volatility cluster_reagents Reagents AcylCoA This compound (Non-volatile) FFA 12-Hydroxyicosanoic Acid (Non-volatile) AcylCoA->FFA Saponification (NaOH, 60°C) TMS_Derivative Di-TMS Derivative (Volatile) FFA->TMS_Derivative One-Step Silylation PFB_TMS_Derivative PFB-Ester, TMS-Ether Derivative (Volatile) FFA->PFB_TMS_Derivative Two-Step Derivatization GCMS GC-MS Analysis TMS_Derivative->GCMS PFB_TMS_Derivative->GCMS BSTFA BSTFA + TMCS BSTFA->TMS_Derivative PFBBr PFBBr PFBBr->PFB_TMS_Derivative BSTFA2 BSTFA BSTFA2->PFB_TMS_Derivative

Figure 2: Chemical transformation pathway for GC-MS analysis.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the action of lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer progression.[3][4][5] 12-HETE exerts its effects by activating specific G-protein coupled receptors, such as GPR31, which triggers downstream signaling cascades involving pathways like ERK1/2, PI3K, and PKC.[3][6][7]

To study the metabolic fate and potential intracellular roles of 12-HETE, researchers often require radiolabeled analogs. The conversion of 12-HETE to its coenzyme A (CoA) thioester, 12-hydroxyicosanoyl-CoA, is a critical step for its entry into metabolic pathways such as fatty acid β-oxidation or phospholipid acylation.[8][9] This document provides detailed protocols for the synthesis, purification, and characterization of radiolabeled this compound, a crucial tool for investigating the metabolism and biological functions of this important lipid mediator. The synthesis is a two-step process involving the enzymatic conversion of radiolabeled arachidonic acid to radiolabeled 12-HETE, followed by the chemical ligation of coenzyme A.

Data Presentation

Table 1: Summary of Key Synthesis Parameters and Expected Outcomes

ParameterStep 1: Enzymatic Synthesis of [¹⁴C]-12-HETEStep 2: Chemical Synthesis of [¹⁴C]-12-hydroxyicosanoyl-CoA
Starting Material [¹⁴C]-Arachidonic Acid[¹⁴C]-12-HETE
Key Reagents 12-Lipoxygenase (platelet-derived or recombinant), Glutathione (B108866) Peroxidase1,1'-Carbonyldiimidazole (B1668759) (CDI), Coenzyme A (lithium salt)
Typical Yield >70%~70%
Radiolabel Carbon-14 ([¹⁴C])Carbon-14 ([¹⁴C])
Purity >95% (post-HPLC)>95% (post-HPLC)
Quality Control RP-HPLC with radiometric detectionRP-HPLC with UV (260 nm) and radiometric detection

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]-12(S)-HETE from [¹⁴C]-Arachidonic Acid

This protocol is adapted from methods describing the conversion of arachidonic acid to 12-HETE using 12-lipoxygenase.[1][7]

Materials:

  • [1-¹⁴C]-Arachidonic Acid (specific activity ~50-60 mCi/mmol)

  • Human platelet 12-lipoxygenase (or recombinant enzyme)

  • Glutathione (GSH)

  • Glutathione Peroxidase

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Indomethacin (B1671933) (to inhibit cyclooxygenase)

  • Helium or Argon gas

  • Ethyl acetate

  • Methanol

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • RP-HPLC system with a C18 column and radiometric detector

Procedure:

  • Reaction Setup: In a glass reaction vial, prepare the reaction mixture by adding 50 mM Tris-HCl buffer (pH 7.4). Add indomethacin to a final concentration of 10 µM to inhibit any contaminating cyclooxygenase activity.

  • Substrate Addition: Add [1-¹⁴C]-Arachidonic Acid to the reaction buffer. The final concentration should be in the low micromolar range (e.g., 10-50 µM) to ensure efficient conversion.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of human platelet 12-lipoxygenase. The reaction vessel should be flushed with an inert gas (helium or argon) to minimize non-enzymatic oxidation.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle agitation.

  • Reduction Step: Following the initial incubation, add glutathione (GSH) to a final concentration of 1 mM and a catalytic amount of glutathione peroxidase. This step reduces the initially formed 12-hydroperoxyeicosatetraenoic acid (12-HpETE) to the more stable 12-HETE.[7] Incubate for an additional 10 minutes at 37°C.

  • Reaction Quenching and Extraction: Stop the reaction by acidifying the mixture to pH 3.5 with 0.1 M HCl. Extract the lipids twice with two volumes of ethyl acetate.

  • Purification: a. Pool the organic phases and evaporate to dryness under a stream of nitrogen. b. Redissolve the residue in a small volume of methanol/water (50:50, v/v). c. Apply the sample to a pre-conditioned C18 SPE cartridge. d. Wash the cartridge with methanol/water (50:50, v/v) to remove polar impurities. e. Elute the [¹⁴C]-12-HETE with 100% methanol. f. Evaporate the eluate to dryness.

  • HPLC Purification: For final purification, redissolve the sample in the HPLC mobile phase and inject it into an RP-HPLC system equipped with a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase. Collect the fractions corresponding to the 12-HETE peak, identified by the radiometric detector.

  • Quantification and Storage: Determine the concentration and specific activity by liquid scintillation counting and UV spectrophotometry (for unlabeled standards). Store the purified [¹⁴C]-12-HETE in an inert solvent (e.g., ethanol) at -80°C.

Protocol 2: Synthesis of [¹⁴C]-12-hydroxyicosanoyl-CoA

This protocol is adapted from a general and efficient method for synthesizing radiolabeled acyl-CoAs from their corresponding carboxylic acids using 1,1'-carbonyldiimidazole (CDI) as an activating agent.

Materials:

  • Purified [¹⁴C]-12-HETE (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Potassium phosphate (B84403) buffer (KH₂PO₄, 75 mM, pH 4.9)

  • Acetonitrile (HPLC grade)

  • RP-HPLC system with a C18 column and dual detectors (UV at 260 nm and radiometric)

Procedure:

  • Activation of [¹⁴C]-12-HETE: a. In a micro-reaction vial, dissolve the dried [¹⁴C]-12-HETE in a small volume of anhydrous THF. b. Add a 1.5-fold molar excess of CDI to the solution. c. Allow the reaction to proceed for 30 minutes at room temperature to form the acyl-imidazole intermediate.

  • Preparation of Coenzyme A Solution: a. In a separate vial, dissolve a 1.2-fold molar excess of Coenzyme A (lithium salt) in a minimal amount of water. b. Add a small amount of triethylamine (TEA) to ensure the sulfhydryl group is deprotonated.

  • Thioester Formation: a. Add the Coenzyme A solution to the activated [¹⁴C]-12-HETE-imidazole solution. b. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a small amount of aqueous acid (e.g., dilute HCl) to neutralize the triethylamine.

  • Purification by HPLC: a. Evaporate the reaction solvent under a stream of nitrogen. b. Redissolve the residue in the initial HPLC mobile phase (e.g., 75 mM KH₂PO₄ buffer, pH 4.9). c. Inject the sample onto a C18 RP-HPLC column. d. Elute the products using a binary gradient system with Solvent A (75 mM KH₂PO₄, pH 4.9) and Solvent B (acetonitrile).[6] e. Monitor the eluent at 260 nm to detect the adenine (B156593) ring of Coenzyme A and with a radiometric detector for the ¹⁴C label. f. The desired product, [¹⁴C]-12-hydroxyicosanoyl-CoA, should have a single peak that is positive on both detectors.

  • Quantification and Storage: a. Collect the purified fraction and determine the concentration and specific activity. b. Lyophilize the purified product or store it as a solution in a suitable buffer at -80°C. The product should be handled under inert gas to prevent oxidation.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of [¹⁴C]-12-HETE cluster_1 Step 2: Synthesis of [¹⁴C]-12-hydroxyicosanoyl-CoA C14_AA [¹⁴C]-Arachidonic Acid Reaction1 Enzymatic Reaction (37°C, 30 min) C14_AA->Reaction1 Enzyme_Mix 12-Lipoxygenase + Indomethacin Enzyme_Mix->Reaction1 Reduction Reduction with GSH/GPx Reaction1->Reduction C14_12HETE_crude Crude [¹⁴C]-12-HETE Reduction->C14_12HETE_crude Purification1 SPE & HPLC Purification C14_12HETE_crude->Purification1 C14_12HETE_pure Pure [¹⁴C]-12-HETE Purification1->C14_12HETE_pure C14_12HETE_pure_2 Pure [¹⁴C]-12-HETE C14_12HETE_pure->C14_12HETE_pure_2 Activation Activation Step (RT, 30 min) C14_12HETE_pure_2->Activation CDI CDI Activation CDI->Activation Ligation CoA Ligation (RT, 1-2 hr) Activation->Ligation CoA Coenzyme A CoA->Ligation C14_12HETE_CoA_crude Crude [¹⁴C]-12-HETE-CoA Ligation->C14_12HETE_CoA_crude Purification2 RP-HPLC Purification C14_12HETE_CoA_crude->Purification2 Final_Product Pure [¹⁴C]-12-hydroxyicosanoyl-CoA Purification2->Final_Product

Caption: Workflow for the two-step synthesis of radiolabeled this compound.

Signaling Pathway of 12(S)-HETE

Note: The direct signaling roles of this compound are not well-characterized. The following diagram depicts the established signaling pathways for its precursor, 12(S)-HETE.[3][6][7]

G GPR31 GPR31 Receptor Gi Gαi/o GPR31->Gi activates PKC PKC GPR31->PKC PI3K PI3K Gi->PI3K βγ subunit Src Src Gi->Src Akt Akt PI3K->Akt FAK FAK Src->FAK phosphorylates ERK ERK1/2 Src->ERK Cell_Response Cellular Responses: • Migration • Proliferation • Anti-Apoptosis • Angiogenesis FAK->Cell_Response PKC->ERK ERK->Cell_Response

Caption: Signaling pathways activated by 12(S)-HETE via the GPR31 receptor.

References

Commercial Availability and Applications of 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA is the activated form of 12-hydroxyeicosanoic acid (12-HETE), a significant lipid mediator involved in various physiological and pathological processes. As the coenzyme A (CoA) thioester, this compound is an essential intermediate in the metabolic pathways of 12-HETE, including its degradation via peroxisomal β-oxidation and its potential role in lipid signaling cascades. This document provides an overview of the commercial sources for this compound and detailed protocols for its analysis, alongside a discussion of its potential research applications.

Commercial Sources

This compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from vendors specializing in lipids and biochemical reagents.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberPurityFormulation
MedChemExpressThis compoundHY-113563>98%A solid
Cayman Chemical12(S)-HETE CoA10007137>98%A solution in aqueous buffer
Avanti Polar Lipids12(S)-HETE Coenzyme A870719>99%A lyophilized powder

Note: The availability and specifications of these products are subject to change. Please refer to the respective vendor's website for the most current information.

Applications in Research

The availability of synthetic this compound opens avenues for a variety of research applications, primarily focused on elucidating the metabolic fate and signaling functions of 12-HETE.

  • Enzyme Characterization: It can be used as a substrate to identify and characterize enzymes involved in its metabolism, such as acyl-CoA synthetases, hydrolases, and the enzymes of the peroxisomal β-oxidation pathway.

  • Metabolic Studies: Researchers can use isotopically labeled this compound to trace the metabolic pathways of 12-HETE within cells and tissues.

  • Signaling Pathway Elucidation: While the direct signaling roles of this compound are still under investigation, it can be used in in vitro binding assays and cellular studies to identify potential protein targets and downstream signaling events.

  • Drug Discovery: As 12-HETE is implicated in inflammatory diseases and cancer, this compound can be used in high-throughput screening assays to identify inhibitors of its metabolic enzymes, which may represent novel therapeutic targets.

Experimental Protocols

The analysis of this compound and other acyl-CoAs typically requires sensitive and specific analytical techniques due to their low abundance and susceptibility to degradation. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol describes a general method for the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724)

  • 5% (v/v) Acetic acid in water

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Centrifuge capable of 4°C operation

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add the internal standard(s) to the cell suspension.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with 500 µL of a 2:1 (v/v) mixture of acetonitrile and 5% acetic acid.

  • Vortex and centrifuge as in steps 5 and 6.

  • Combine the supernatants and evaporate to dryness using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters will need to be optimized for the specific mass spectrometer used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound will be its [M+H]⁺ ion. The exact m/z should be calculated based on its chemical formula (C₄₁H₇₂N₇O₁₈P₃S).

    • Product ions are typically generated from the fragmentation of the CoA moiety. Common product ions for acyl-CoAs include fragments corresponding to the phosphopantetheine and adenosine (B11128) diphosphate (B83284) portions. Specific transitions for this compound will need to be determined by direct infusion of a standard.

Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

  • A calibration curve should be generated using known concentrations of this compound to determine the absolute concentration in the samples.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly initiated by this compound has not been fully elucidated, its precursor, 12-HETE, is known to be involved in the leukotriene biosynthesis pathway. The conversion of 12-HETE to this compound is a critical activation step for its further metabolism.

leukotriene_biosynthesis Arachidonic_Acid Arachidonic Acid 12_HPETE 12(S)-HPETE Arachidonic_Acid->12_HPETE 12-Lipoxygenase 12_HETE 12(S)-HETE 12_HPETE->12_HETE Glutathione Peroxidase 12_HETE_CoA This compound 12_HETE->12_HETE_CoA Acyl-CoA Synthetase Peroxisomal_Oxidation Peroxisomal β-Oxidation 12_HETE_CoA->Peroxisomal_Oxidation Signaling Potential Signaling Events 12_HETE_CoA->Signaling

Caption: Biosynthesis and metabolic fate of this compound.

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular process.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_cell_culture Cellular Treatment cluster_analysis Downstream Analysis Synthesis Purchase or Synthesize This compound Characterization Characterize by LC-MS/MS Synthesis->Characterization Treatment Treat Cells with This compound Characterization->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Metabolomics Metabolomic Analysis (LC-MS/MS) Treatment->Metabolomics Proteomics Proteomic Analysis (Western Blot, MS) Treatment->Proteomics Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression

Caption: Workflow for studying cellular effects of this compound.

Conclusion

This compound is a key metabolite in the 12-HETE pathway. The commercial availability of this compound, coupled with advanced analytical techniques like LC-MS/MS, provides researchers with the tools necessary to explore its biological functions in detail. The protocols and workflows outlined in this document serve as a starting point for investigating the role of this compound in health and disease, potentially leading to the identification of new therapeutic targets for a range of inflammatory and proliferative disorders.

Application of 12-Hydroxyeicosanoyl-CoA in Lipidomics Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. To exert its biological functions, 12-HETE is intracellularly activated to its coenzyme A (CoA) thioester, 12-hydroxyeicosanoyl-CoA (12-HETE-CoA). This activation is a critical step that channels 12-HETE into various metabolic and signaling pathways. In the field of lipidomics, the study of 12-HETE-CoA is paramount to understanding the downstream effects of 12-LOX activation in various physiological and pathological processes, including cancer, inflammation, and metabolic diseases. This document provides detailed application notes and protocols for the study of 12-HETE-CoA in a lipidomics context.

Biological Significance and Applications

The conversion of 12-HETE to 12-HETE-CoA is catalyzed by long-chain acyl-CoA synthetases (ACSLs), with a notable specificity of ACSL4 for arachidonic acid and its derivatives. Once formed, 12-HETE-CoA can be directed towards several cellular fates:

  • Signaling Mediator: 12-HETE-CoA is the biologically active form of 12-HETE that mediates its signaling functions. 12-HETE has been shown to activate several key signaling pathways implicated in cell proliferation, migration, and survival. These effects are likely mediated through the binding of 12-HETE or its downstream metabolites to specific receptors, such as GPR31.

  • Metabolic Intermediate: 12-HETE-CoA can enter peroxisomal β-oxidation, leading to the generation of shorter-chain hydroxy fatty acids. This metabolic route is crucial for the catabolism and clearance of 12-HETE.

  • Lipid Remodeling: 12-HETE-CoA can be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides. This remodeling can alter the biophysical properties of cellular membranes and lipid droplets, thereby influencing cellular processes.

The study of 12-HETE-CoA in lipidomics has significant applications in:

  • Cancer Research: 12-LOX and 12-HETE are implicated in tumor progression and metastasis.[1] Quantifying 12-HETE-CoA levels can provide insights into the activity of this pathway in cancer cells and its potential as a therapeutic target.

  • Inflammation and Immunology: 12-HETE is a pro-inflammatory mediator. Understanding the metabolism of 12-HETE-CoA is crucial for elucidating its role in inflammatory diseases.

  • Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of diseases like diabetes and non-alcoholic fatty liver disease. Studying 12-HETE-CoA can shed light on the contribution of this specific lipid to metabolic dysfunction.

Data Presentation: Quantitative Levels of 12-HETE

Biological SystemCondition12-HETE ConcentrationReference
Human Colon Carcinoma Cells (Clone A)Endogenous ProductionDetectable levels by RP-HPLC[2]
Rat Walker Carcinoma (W256)Endogenous ProductionDetectable levels by RP-HPLC[2]
Mouse Melanoma (B16a)Endogenous ProductionDetectable levels by RP-HPLC[2]
Mouse Lung Carcinoma (3LL)Endogenous ProductionDetectable levels by RP-HPLC[2]
Human Colonic Adenomas-Increased vs. normal tissue[3]
Human Platelets and HT29 Co-cultureConditioned MediumPresent (mainly of platelet origin)[4]
Adipose Tissue of Obese Zucker Rats-~2-fold increase[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 12-Hydroxyeicosanoyl-CoA Standard

This protocol describes a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for 12-hydroxyeicosanoyl-CoA for use as a standard in quantitative lipidomics analysis. The principle involves the use of a long-chain acyl-CoA synthetase (ACSL) to catalyze the formation of the thioester bond between 12-HETE and Coenzyme A.

Materials:

  • 12(S)-HETE or 12(R)-HETE

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant human ACSL4 (or other suitable long-chain acyl-CoA synthetase)

  • Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile

  • Ultrapure water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A

    • 100 µM 12-HETE (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 1-5 µg of recombinant ACSL4

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% (w/v) TCA.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification by SPE:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the 12-hydroxyeicosanoyl-CoA with methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified 12-hydroxyeicosanoyl-CoA in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Concentration Determination: Determine the concentration of the synthesized 12-hydroxyeicosanoyl-CoA using UV spectrophotometry by measuring the absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs, including 12-hydroxyeicosanoyl-CoA, from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal standards (e.g., C17:0-CoA or other odd-chain acyl-CoAs not present in the sample)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol containing the internal standard and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol containing the internal standard.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Protocol 3: LC-MS/MS Analysis of 12-Hydroxyeicosanoyl-CoA

This protocol provides a general framework for the quantitative analysis of 12-hydroxyeicosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Precursor Ion (Q1): The [M+H]⁺ ion of 12-hydroxyeicosanoyl-CoA. The exact m/z will depend on the specific isomer of 12-HETE used. For 12(S)-HETE (C₂₀H₃₂O₃), the mass of 12-hydroxyeicosanoyl-CoA (C₄₁H₆₈N₇O₁₉P₃S) would be calculated.

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.

  • Collision Energy and other parameters: These need to be optimized for the specific instrument and analyte.

Quantification:

  • Generate a calibration curve using the synthesized 12-hydroxyeicosanoyl-CoA standard.

  • Normalize the peak area of the endogenous 12-hydroxyeicosanoyl-CoA to the peak area of the internal standard.

  • Calculate the concentration of 12-hydroxyeicosanoyl-CoA in the sample using the calibration curve.

Visualizations

Biosynthesis and Activation of 12-HETE

12-HETE Biosynthesis and Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE ACSL4 ACSL4 12-HETE->ACSL4 + CoA + ATP 12-HETE-CoA 12-HETE-CoA ACSL4->12-HETE-CoA

Caption: Biosynthesis of 12-HETE and its activation to 12-HETE-CoA.

Signaling Pathways of 12-HETE-CoA

12-HETE-CoA Signaling Pathways 12-HETE-CoA 12-HETE-CoA GPR31 GPR31 12-HETE-CoA->GPR31 PLC PKC GPR31->PLC PI3K PI3K GPR31->PI3K NF-kB NF-kB PLC->NF-kB ERK1/2 ERK1/2 PI3K->ERK1/2 Cell Survival Cell Survival PI3K->Cell Survival Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation Cell Migration Cell Migration NF-kB->Cell Migration

Caption: Key signaling pathways activated by 12-HETE-CoA.

General Lipidomics Workflow for 12-HETE-CoA Analysis

Lipidomics Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Add Internal Standard LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Reconstitute Extract Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration & Normalization Biological Interpretation Biological Interpretation Data Processing->Biological Interpretation Statistical Analysis & Pathway Mapping

References

Application Notes: Generation of Stable Cell Lines for Elucidating 12-Hydroxyicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-hydroxyeicosatetraenoic acid (12-HETE), a lipid mediator derived from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes, plays a crucial role in various physiological and pathological processes, including inflammation, cancer progression, and diabetic complications.[1][2][3][4] Before entering metabolic pathways such as β-oxidation or esterification into complex lipids, 12-HETE must be activated to its coenzyme A (CoA) thioester, 12-hydroxyicosanoyl-CoA.[5][6] Studying the metabolic fate of this compound is critical for understanding the downstream consequences of 12-HETE signaling and identifying potential therapeutic targets.

The generation of stable cell lines provides a powerful and reproducible in vitro model system for this purpose.[7][8][9] By engineering cells to overexpress or silence genes encoding enzymes involved in 12-HETE synthesis (e.g., ALOX12) or its subsequent metabolism, researchers can dissect specific enzymatic steps, identify metabolic products, and characterize downstream cellular responses. These application notes provide a comprehensive guide and detailed protocols for creating and validating stable cell lines for the study of this compound metabolism.

Core Concepts in 12-HETE Metabolism and Signaling

12-HETE is the primary product of 12-LOX metabolism of arachidonic acid.[3] It can act extracellularly by binding to G protein-coupled receptors, such as GPR31, to initiate intracellular signaling cascades.[10][11] These pathways include the activation of MAPK/ERK, PI3K/Akt, and NF-κB, which regulate processes like cell migration, proliferation, and inflammation.[1][2] Intracellularly, 12-HETE can modulate oxidative stress.[11] For metabolic processing, 12-HETE is converted to this compound, directing it towards pathways like fatty acid oxidation or incorporation into phospholipids.[5][6][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR31 GPR31 MEK MEK GPR31->MEK PI3K PI3K GPR31->PI3K AA Arachidonic Acid LOX12 12-LOX AA->LOX12 HETE_out 12(S)-HETE (extracellular) HETE_out->GPR31 Binds HETE_in 12(S)-HETE (intracellular) LOX12->HETE_in HETE_in->HETE_out Transport HETE_CoA This compound HETE_in->HETE_CoA Acyl-CoA Synthetase Metabolism β-oxidation / Lipid Synthesis HETE_CoA->Metabolism ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Akt->NFkB CellularResponse Proliferation, Migration, Inflammation NFkB->CellularResponse

Figure 1: Overview of 12-HETE signaling and metabolic activation.

Experimental Design and Strategy

Creating stable cell lines is essential for long-term and reproducible studies.[8] The general workflow involves introducing a vector containing the gene of interest and a selectable marker into a host cell line.[7][13]

Key Considerations:

  • Choice of Cell Line: Select a cell line relevant to the biological context of interest (e.g., cancer cell lines like PC3 for prostate cancer studies, endothelial cells for angiogenesis, or hepatocytes for lipid metabolism).[14][15] The chosen cell line should have a good transfection efficiency and be able to form single-cell colonies.[13]

  • Expression Vector: The vector should contain your gene of interest (e.g., ALOX12 for 12-HETE production, or a candidate acyl-CoA synthetase) and a selectable marker gene, such as resistance to antibiotics like Puromycin, Neomycin (G418), or Blasticidin.[8]

  • Method of Gene Delivery:

    • Transfection: Lipid-based reagents or electroporation are common for introducing plasmid DNA. This method is straightforward but may result in variable integration sites and copy numbers.[7]

    • Transduction: Lentiviral or retroviral vectors are highly efficient, especially for hard-to-transfect cells, and lead to stable integration into the host genome.[8][9]

G start Plasmid Design (Gene of Interest + Selectable Marker) transfection Transfection or Transduction into Host Cells start->transfection recovery Cell Recovery (24-48 hours) transfection->recovery selection Apply Selection Pressure (e.g., Antibiotics) recovery->selection pool Expand Resistant Cells (Polyclonal Population) selection->pool isolation Single-Cell Cloning (e.g., Limiting Dilution) pool->isolation Optional but Recommended validation Validate Clones (Genomic, Transcriptomic, Proteomic) pool->validation expansion Clonal Expansion isolation->expansion expansion->validation

Figure 2: Workflow for generating stable cell lines.

Quantitative Data from Literature

The following tables summarize quantitative data on 12-HETE levels and its biological effects, providing a reference for expected outcomes in experimental models.

Table 1: Biological Effects of 12-HETE on Cultured Cells

Cell Type Treatment Effect Magnitude of Change Reference
Human Islets 1 nM 12(S)-HETE Reduced Metabolic Viability (MTT assay) 32% decrease [16][17]
Human Islets 100 nM 12(S)-HETE Increased Cell Death (PI staining) 50% increase [16][17]
Müller Cells (rMC-1) 0.5 µmol/L 12-HETE Increased VEGF Expression Significant increase (P < 0.05) [3]

| Müller Cells (rMC-1) | 1.0 µmol/L 12-HETE | Decreased PEDF Expression | Significant decrease (P < 0.05) |[3] |

Table 2: 12-HETE Levels in Human Samples

Condition Sample Type 12-HETE Concentration Comparison Reference
Proliferative Diabetic Retinopathy Vitreous Humor 33.4 ± 11.0 ng/mL vs. 8.0 ± 3.0 ng/mL in non-PDR controls [3]

| Diabetic Retinopathy (Test Group) | Serum | Significantly higher (P < 0.01) | vs. non-DR diabetic controls |[18] |

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum antibiotic concentration required to kill all non-transfected host cells within a specific timeframe (typically 7-10 days). This is a critical first step before starting stable cell line selection.[13]

Materials:

  • Host cell line

  • Complete culture medium

  • Selective antibiotic (e.g., G418, Puromycin)

  • 24-well plates

  • Trypan blue solution

Procedure:

  • Seed the host cells in a 24-well plate at a density that allows them to reach ~50-70% confluency the next day.

  • Prepare a series of antibiotic concentrations in complete culture medium. For G418, a typical range is 100-1400 µg/mL; for Puromycin, 0.5-10 µg/mL.[19][20]

  • The next day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.

  • Incubate the cells under standard conditions (37°C, 5% CO₂).

  • Observe the cells every 2-3 days, noting the degree of cell death. Replace the medium with fresh antibiotic-containing medium every 3 days.

  • After 7-10 days, identify the lowest concentration of the antibiotic that causes complete cell death. This concentration will be used for selecting stable transfectants.

Protocol 2: Generation of Stable Cell Lines via Plasmid Transfection

Objective: To create a stable cell line expressing a gene of interest.

Materials:

  • Host cell line

  • Expression plasmid (containing gene of interest and antibiotic resistance gene)

  • Transfection reagent (e.g., lipofection-based)

  • Complete culture medium

  • Selection medium (complete medium + optimal antibiotic concentration)

  • Phosphate-Buffered Saline (PBS)

  • Cloning cylinders or 96-well plates for single-cell cloning

Procedure:

  • Transfection: On the day before transfection, seed the host cells so they reach 70-90% confluency on the day of transfection. Transfect the cells with the expression plasmid using the manufacturer's protocol for your chosen transfection reagent.[19][20] Include a negative control (e.g., cells transfected with an empty vector).

  • Recovery: Allow cells to recover and express the antibiotic resistance gene for 24-48 hours post-transfection in non-selective medium.[7][19]

  • Selection:

    • Passage the cells (e.g., at a 1:10 split) into a new culture dish containing the selection medium.[20]

    • Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

    • Continue this process for 2-3 weeks. Most non-transfected cells should die within the first week.[20] Surviving cells will begin to form distinct colonies.

  • Isolation of Clones (Monoclonal Selection):

    • Once colonies are visible (typically 50+ cells), wash the plate gently with PBS.

    • Method A (Cloning Cylinders): Place a cloning cylinder greased with sterile vacuum grease around a single, well-isolated colony. Add a small amount of trypsin to the cylinder to detach the cells. Transfer the cell suspension to a well of a 24-well plate.

    • Method B (Limiting Dilution): Trypsinize the entire plate of resistant colonies and perform a cell count. Serially dilute the cell suspension in a 96-well plate to a final concentration of ~0.5 cells per well.[19]

  • Expansion and Validation:

    • Expand the isolated clones. Once sufficient cell numbers are obtained, create frozen stocks.

    • Validate the integration and expression of the gene of interest via PCR, qPCR (for transcript levels), and Western blot (for protein levels).

    • Functionally validate the clones by measuring 12-HETE production (if overexpressing 12-LOX) or its metabolism.

Protocol 3: Functional Assay - Measurement of 12-HETE Production

Objective: To quantify the production of 12-HETE by the engineered stable cell lines.

Materials:

  • Validated stable cell line (e.g., overexpressing 12-LOX) and control cell line

  • Culture medium

  • Arachidonic Acid (AA) solution

  • Methanol, Acetonitrile

  • Internal standard (e.g., 12-HETE-d8)

  • LC-MS/MS system

Procedure:

  • Seed the stable and control cells in 6-well plates and grow to ~90% confluency.

  • Wash the cells with PBS and replace the medium with serum-free medium.

  • Stimulate the cells with arachidonic acid (a typical concentration is 10 µM) for a defined period (e.g., 30 minutes).

  • Collect the supernatant (for secreted 12-HETE) and/or the cell pellet (for intracellular 12-HETE).

  • Extraction:

    • To the collected sample, add an internal standard (e.g., 12-HETE-d8).

    • Perform a lipid extraction. A common method is to add 4 volumes of cold extraction solution (e.g., methanol:acetonitrile 1:1), vortex, and incubate at -40°C for 1 hour.[18]

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Quantification:

    • Analyze the extracted lipids using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[3]

    • Use the appropriate MS/MS transition for 12-HETE (e.g., m/z 319.2 -> 179.1) and its deuterated internal standard.[21]

    • Calculate the concentration of 12-HETE based on a standard curve and normalize to cell number or protein content.

References

Application Notes and Protocols for the Use of 12-Hydroxyicosanoyl-CoA in Drug Discovery Screens

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for a Novel Target

Introduction

12-Hydroxyicosanoyl-CoA is a hydroxylated, saturated long-chain fatty acyl-coenzyme A. While its specific biological roles and signaling pathways are not yet well-defined in scientific literature, its structure suggests potential involvement in lipid metabolism and cellular signaling. These application notes provide a theoretical framework for researchers and drug development professionals to explore the potential of this compound in drug discovery. The protocols and pathways described are based on established knowledge of related molecules, such as other hydroxylated fatty acids and long-chain acyl-CoAs. It is important to note that the direct involvement of this compound in these processes is speculative and requires experimental validation.

Hypothesized Biological Significance and Signaling

Based on the known functions of similar molecules, this compound could potentially be involved in:

  • Metabolic Regulation: As a long-chain fatty acyl-CoA, it may be a substrate for or an intermediate in fatty acid metabolism pathways like peroxisomal β-oxidation.[1][2] Its hydroxylation could influence its metabolic fate and function.

  • Cellular Signaling: While no specific receptor has been identified for this compound, it is conceivable that it could act as a signaling molecule, similar to other bioactive lipids. For instance, the structurally related unsaturated fatty acid, 12-hydroxyeicosatetraenoic acid (12-HETE), is a ligand for the G-protein coupled receptor GPR31, activating downstream pathways that influence cell growth, migration, and inflammation.[3][4][5]

Potential Drug Discovery Applications

The enzymes responsible for the synthesis and degradation of this compound represent potential therapeutic targets.

  • Inhibition of Synthesis: The hydroxylation of icosanoyl-CoA is likely catalyzed by a cytochrome P450 (CYP) monooxygenase.[3][6] Members of the CYP4 family are known to hydroxylate fatty acids.[6] Inhibitors of the specific CYP enzyme that produces this compound could be developed to modulate its downstream effects.

  • Modulation of Metabolism: The metabolic breakdown of this compound may occur via peroxisomal β-oxidation.[1][2] Enzymes in this pathway could be targeted to alter the levels of this molecule.

Quantitative Data for Related Compounds

Due to the limited research on this compound, quantitative data is provided for the related signaling molecule 12(S)-HETE and its interaction with its receptor, GPR31. This data can serve as a benchmark when investigating the potential interactions of this compound.

LigandReceptorAssay TypeParameterValueReference
12(S)-[³H]HETEGPR31Radioligand BindingKd4.8 ± 0.12 nM[3]
12(S)-HETEGPR31GTPγS CouplingEC₅₀0.28 ± 1.26 nM[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: In Vitro Fatty Acid Hydroxylation Assay

Objective: To identify and characterize inhibitors of the cytochrome P450 enzyme responsible for the synthesis of this compound.

Principle: A recombinant human cytochrome P450 enzyme is incubated with the substrate, icosanoyl-CoA, and a source of reducing equivalents (NADPH). The formation of this compound is monitored, and the effect of test compounds on its production is quantified.

Materials:

  • Recombinant human cytochrome P450 enzyme (a panel of CYP4 family members is recommended for initial screening)

  • Icosanoyl-CoA (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the CYP450 enzyme, and the test compound or vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding icosanoyl-CoA and NADPH.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each test compound and determine the IC₅₀ for active compounds.

Protocol 2: General Fluorometric Assay for Fatty Acyl-CoA

Objective: To quantify the total amount of fatty acyl-CoAs in a sample, which can be adapted to measure the activity of enzymes that produce or consume this compound.

Principle: This assay is based on the enzymatic conversion of a fatty acyl-CoA to a product that can be detected fluorometrically. The fluorescence intensity is directly proportional to the amount of fatty acyl-CoA in the sample.

Materials:

  • Commercial fluorometric fatty acyl-CoA assay kit (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit)

  • Cell or tissue lysates

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare samples (cell or tissue lysates) according to the kit manufacturer's instructions.

  • Prepare a standard curve using the provided fatty acyl-CoA standard.

  • Add the reaction mixture, including the enzyme mix and dye reagent, to the wells containing the standards and samples.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).

  • Calculate the concentration of fatty acyl-CoA in the samples based on the standard curve.

Note: To specifically measure this compound, this assay would need to be coupled with a separation technique like HPLC prior to the enzymatic reaction, or a specific enzyme that selectively recognizes this compound would be required.

Visualizations

Hypothesized Signaling Pathway

Hypothetical Signaling Pathway for this compound cluster_membrane Plasma Membrane Receptor Hypothetical GPCR G-Protein G-Protein Receptor->G-Protein This compound This compound This compound->Receptor Effector_Enzyme Effector Enzyme G-Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: A hypothetical signaling pathway for this compound, modeled after known GPCR signaling.

Experimental Workflow for Inhibitor Screening

Inhibitor Screening Workflow Start Start Assay_Development Develop Assay for This compound Production Start->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Compound_Library Compound Library Compound_Library->HTS Hit_Identification Identify Hits HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for screening inhibitors of this compound synthesis.

Potential Metabolic Fate of this compound

Metabolic Fate of this compound Icosanoyl-CoA Icosanoyl-CoA CYP450 CYP450 Hydroxylase Icosanoyl-CoA->CYP450 This compound This compound CYP450->this compound Peroxisome Peroxisomal β-Oxidation This compound->Peroxisome Chain-shortened_Acyl-CoA Chain-Shortened Acyl-CoA Peroxisome->Chain-shortened_Acyl-CoA Mitochondria Mitochondrial β-Oxidation Chain-shortened_Acyl-CoA->Mitochondria Acetyl-CoA Acetyl-CoA Mitochondria->Acetyl-CoA

Caption: A diagram illustrating the potential synthesis and metabolic breakdown of this compound.

References

Application Notes and Protocols for Developing Antibodies Specific for 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA is a long-chain acyl-Coenzyme A derivative. While specific research on this compound is limited, its structural similarity to 12-hydroxyeicosatetraenoic acid (12-HETE) suggests its potential involvement in similar biological pathways. 12-HETE is a metabolite of arachidonic acid and is known to play a role in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. It has been implicated in conditions such as cancer, diabetes, and cardiovascular disease. The development of specific antibodies targeting this compound could provide valuable tools for investigating its metabolic pathways, cellular functions, and potential as a biomarker or therapeutic target.

These application notes provide a comprehensive guide for the development of polyclonal or monoclonal antibodies specific for this compound. The protocols cover immunogen preparation, antibody production, and screening methodologies.

Data Presentation: Antibody Affinity for Lipid Haptens

The affinity of an antibody for its target is a critical parameter. The following table summarizes representative affinity data for antibodies developed against small lipid haptens, providing a benchmark for the expected performance of anti-12-hydroxyicosanoyl-CoA antibodies.

Hapten-Lipid ConjugateAntibody TypeAffinity (KD)Measurement TechniqueReference
Biotin-PEAnti-biotin IgG1.7 ± 0.2 nMFluorescence Anisotropy[1][2]
DNP-cap-PEAnti-DNP IgG2.9 ± 0.1 nMFluorescence Anisotropy[1][2]
Biotin-PE (on membrane)Anti-biotin IgG3.6 ± 1.1 nMTIRF Microscopy[1][2]
DNP-cap-PE (on membrane)Anti-DNP IgG2.0 ± 0.2 µMTIRF Microscopy[1][2]

PE: Phosphatidylethanolamine; DNP: Dinitrophenyl; TIRF: Total Internal Reflection Fluorescence.

Experimental Protocols

Immunogen Preparation: Conjugation of 12-Hydroxyeicosanoic Acid to a Carrier Protein

To elicit a robust immune response against the small molecule this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This protocol describes the conjugation of the fatty acid moiety, 12-hydroxyeicosanoic acid, to a carrier protein using the EDC-NHS method.

Materials:

  • 12-Hydroxyeicosanoic acid

  • Carrier protein (KLH or BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-5.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve 12-Hydroxyeicosanoic Acid: Dissolve 5 mg of 12-hydroxyeicosanoic acid in 1 ml of DMF.

  • Activate Carboxyl Group:

    • Add 10 mg of EDC and 5 mg of NHS to the 12-hydroxyeicosanoic acid solution.

    • Incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl group, forming an NHS ester.

  • Prepare Carrier Protein: Dissolve 10 mg of the carrier protein (KLH or BSA) in 5 ml of MES buffer.

  • Conjugation Reaction:

    • Slowly add the activated 12-hydroxyeicosanoic acid solution to the carrier protein solution while stirring.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M sodium bicarbonate to facilitate the reaction between the NHS ester and the primary amines on the carrier protein.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Dialysis:

    • Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three buffer changes to remove unreacted reagents and byproducts.

  • Confirmation of Conjugation:

    • Determine the protein concentration of the conjugate using a protein assay such as the Bradford or BCA assay.

    • Confirm the successful conjugation of 12-hydroxyeicosanoic acid to the carrier protein using techniques like MALDI-TOF mass spectrometry or by quantifying the remaining free carboxyl groups.

  • Storage: Store the immunogen conjugate at -20°C or -80°C in small aliquots.

Immunization Protocol (Example for Rabbits)

Materials:

  • 12-Hydroxyeicosanoyl-conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

  • Two healthy adult rabbits

Protocol:

  • Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit to obtain pre-immune serum. This will serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion by mixing 500 µg of the immunogen conjugate in 0.5 ml of PBS with 0.5 ml of Freund's Complete Adjuvant (FCA).

    • Inject the 1 ml emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare a booster emulsion by mixing 250 µg of the immunogen conjugate in 0.5 ml of PBS with 0.5 ml of Freund's Incomplete Adjuvant (FIA).

    • Administer the booster injection subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Monitoring:

    • Ten days after each booster injection, collect a small blood sample to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

  • Antibody Purification: Purify the specific antibodies from the antiserum using affinity chromatography with the immunogen immobilized on a solid support.

Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination and Screening

Materials:

  • 96-well ELISA plates

  • Coating antigen (12-hydroxyeicosanoic acid conjugated to a different carrier protein, e.g., Ovalbumin)

  • Coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (5% non-fat dry milk or 1% BSA in PBST)

  • Primary antibody (rabbit serum samples)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • Coating:

    • Dilute the coating antigen to 1-10 µg/ml in coating buffer.

    • Add 100 µl of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µl of washing buffer per well.

  • Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with washing buffer.

    • Prepare serial dilutions of the rabbit serum (pre-immune and immune sera) in blocking buffer.

    • Add 100 µl of each dilution to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with washing buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µl of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with washing buffer.

    • Add 100 µl of the TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µl of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. The antibody titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.

Mandatory Visualizations

Antibody_Development_Workflow Hapten 12-Hydroxyeicosanoic Acid (Hapten) Conjugation EDC-NHS Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen Immunization Immunization (e.g., Rabbit) Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Screening Screening (ELISA) Serum->Screening Purification Affinity Purification Serum->Purification Screening->Purification Select high-titer sera Antibody Specific Antibody to This compound Purification->Antibody

Caption: Workflow for the development of antibodies against this compound.

HETE_Signaling_Pathway HETE 12-HETE GPR31 GPR31 Receptor HETE->GPR31 binds PI3K PI3K GPR31->PI3K activates ERK ERK1/2 GPR31->ERK activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates ERK->NFkB activates CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Angiogenesis Angiogenesis NFkB->Angiogenesis Inflammation Inflammation NFkB->Inflammation

Caption: A representative signaling pathway for 12-HETE, a related metabolite.

Potential Applications

The development of specific antibodies for this compound will enable a variety of research and diagnostic applications:

  • Quantification in Biological Samples: Development of sensitive immunoassays (e.g., ELISA, RIA) to measure the concentration of this compound in tissues, cells, and biological fluids. This can help in understanding its physiological and pathological roles.

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Localization of this compound in tissue sections and cells to identify specific cell types or subcellular compartments where it is abundant.

  • Western Blotting: Detection of this compound adducted to proteins, which may reveal novel post-translational modifications.

  • Biomarker Discovery: Investigating the levels of this compound in disease states to assess its potential as a diagnostic or prognostic biomarker.

  • Drug Development: Screening for small molecules or biologics that modulate the levels or activity of this compound for therapeutic purposes.

  • Metabolic Studies: Elucidating the metabolic pathways involving this compound and its relationship with other lipid mediators.

By following these detailed protocols, researchers can successfully develop and characterize antibodies specific for this compound, paving the way for new discoveries in lipid biology and medicine.

References

Application Notes and Protocols for Fluorescent Labeling of 12-Hydroxyicosanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyicosanoyl-CoA is a long-chain acyl-coenzyme A derivative that is implicated in various cellular processes, including lipid metabolism and signaling. The ability to visualize the subcellular localization and dynamics of this molecule is crucial for understanding its biological functions and its role in disease. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging.

The proposed strategy involves a two-step process:

  • Fluorescent Labeling of 12-Hydroxyicosanoic Acid: The free fatty acid is first labeled with a lipophilic fluorescent dye, BODIPY FL, at its carboxylic acid terminus.

  • Enzymatic Synthesis of Fluorescent this compound: The fluorescently labeled 12-hydroxyicosanoic acid is then converted to its coenzyme A thioester using a long-chain acyl-CoA synthetase (ACSL).

This approach allows for the specific tracking of the 12-hydroxyicosanoyl moiety within the cell.

Data Presentation

Table 1: Spectroscopic Properties of BODIPY FL-Labeled 12-Hydroxyicosanoic Acid

PropertyValue
FluorophoreBODIPY FL
Excitation Maximum (λex)~505 nm
Emission Maximum (λem)~511 nm
Quantum YieldHigh in nonpolar environments
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹
Recommended Filter SetStandard FITC/GFP

Table 2: Reagents and Materials

Reagent/MaterialSupplierCatalog Number
12-Hydroxyicosanoic Acid(Specify Supplier)(Specify Catalog #)
BODIPY™ FL C₁₂ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)Thermo Fisher ScientificD3822
Long-Chain Acyl-CoA Synthetase (from Pseudomonas aeruginosa or similar)Sigma-AldrichA3455 or equivalent
Coenzyme A trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrateSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Potassium phosphate (B84403) buffer(Prepare in-house)N/A
Triton X-100Sigma-AldrichT8787
Dithiothreitol (DTT)Sigma-AldrichD9779
Chloroform (B151607)Fisher ScientificC298-4
Methanol (B129727)Fisher ScientificA412-4
Acetonitrile (HPLC grade)Fisher ScientificA998-4
Triethylammonium acetate (B1210297) (TEAA) buffer(Prepare in-house)N/A
Cell culture medium (e.g., DMEM)Gibco(Specify Catalog #)
Fetal Bovine Serum (FBS)Gibco(Specify Catalog #)
Phosphate-Buffered Saline (PBS)Gibco(Specify Catalog #)
Formaldehyde (37% solution)Sigma-AldrichF8775
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
Antifade mounting mediumThermo Fisher ScientificP36930

Experimental Protocols

Protocol 1: Fluorescent Labeling of 12-Hydroxyicosanoic Acid with BODIPY FL

1.1. Reagent Preparation:

  • 12-Hydroxyicosanoic Acid Stock Solution (10 mM): Dissolve the appropriate amount of 12-hydroxyicosanoic acid in anhydrous dimethylformamide (DMF) or chloroform.

  • BODIPY FL Hydrazide Stock Solution (10 mM): Dissolve BODIPY FL hydrazide in anhydrous DMF.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Solution (100 mM): Prepare fresh in anhydrous DMF.

  • N-Hydroxysuccinimide (NHS) Solution (100 mM): Prepare fresh in anhydrous DMF.

1.2. Labeling Reaction:

  • In a microcentrifuge tube, combine 10 µL of 10 mM 12-hydroxyicosanoic acid stock solution, 12 µL of 10 mM BODIPY FL hydrazide stock solution, 10 µL of 100 mM EDC solution, and 10 µL of 100 mM NHS solution.

  • Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). The fluorescent product should have a different Rf value than the starting materials.

1.3. Purification of BODIPY FL-12-Hydroxyicosanoic Acid:

  • Once the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in a small volume of chloroform.

  • Purify the labeled fatty acid using silica (B1680970) gel column chromatography. Elute with a gradient of methanol in chloroform (e.g., 0-5% methanol).

  • Collect the fluorescent fractions and confirm the purity by TLC.

  • Evaporate the solvent from the purified fractions, and store the dried product at -20°C, protected from light.

Protocol 2: Enzymatic Synthesis of BODIPY FL-12-Hydroxyicosanoyl-CoA

This protocol utilizes a long-chain acyl-CoA synthetase (ACSL) to convert the fluorescently labeled fatty acid into its CoA ester. Note: The efficiency of ACSL enzymes with hydroxylated fatty acid substrates may vary. It is recommended to perform a small-scale pilot reaction to assess the conversion rate.

2.1. Reagent Preparation:

  • BODIPY FL-12-Hydroxyicosanoic Acid Stock Solution (1 mM): Dissolve the purified product from Protocol 1 in ethanol (B145695) or DMSO.

  • Reaction Buffer (100 mM Potassium Phosphate, pH 7.5): Prepare and autoclave.

  • ATP Solution (100 mM): Prepare in sterile water and adjust the pH to 7.0. Store in aliquots at -20°C.

  • MgCl₂ Solution (100 mM): Prepare in sterile water.

  • Coenzyme A Solution (10 mM): Prepare fresh in sterile water.

  • DTT Solution (100 mM): Prepare fresh in sterile water.

  • Triton X-100 Solution (10% w/v): Prepare in sterile water.

  • Long-Chain Acyl-CoA Synthetase (1 mg/mL): Reconstitute the lyophilized enzyme in a suitable buffer as per the manufacturer's instructions.

2.2. Enzymatic Reaction:

  • In a microcentrifuge tube, set up the following reaction mixture on ice:

    • 100 mM Potassium Phosphate Buffer (pH 7.5): 50 µL

    • 100 mM ATP: 10 µL

    • 100 mM MgCl₂: 10 µL

    • 10 mM Coenzyme A: 10 µL

    • 100 mM DTT: 1 µL

    • 10% Triton X-100: 1 µL

    • 1 mM BODIPY FL-12-Hydroxyicosanoic Acid: 5 µL

    • Water (nuclease-free): to a final volume of 95 µL

  • Add 5 µL of the long-chain acyl-CoA synthetase solution (1 mg/mL) to initiate the reaction.

  • Incubate the reaction at 37°C for 1-2 hours.

2.3. Purification of BODIPY FL-12-Hydroxyicosanoyl-CoA:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Purify the fluorescent acyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: Fluorescence detector (Ex: 505 nm, Em: 515 nm) and UV detector (260 nm for CoA).

  • Collect the fractions corresponding to the fluorescent acyl-CoA peak.

  • Lyophilize the purified fractions and store at -80°C.

Protocol 3: Cellular Imaging with BODIPY FL-12-Hydroxyicosanoyl-CoA

This protocol describes the delivery of the fluorescently labeled acyl-CoA to cultured cells and subsequent imaging by fluorescence microscopy.

3.1. Cell Culture and Plating:

  • Culture your cells of interest in their recommended growth medium and conditions.

  • Plate the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

3.2. Labeling of Cells:

  • Prepare a stock solution of the purified BODIPY FL-12-Hydroxyicosanoyl-CoA in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-5 µM. Note: The optimal concentration should be determined empirically for each cell type.

  • Remove the growth medium from the cells and wash once with warm PBS.

  • Add the labeling medium containing the fluorescent probe to the cells.

  • Incubate the cells at 37°C for 15-60 minutes, protected from light.

3.3. Cell Fixation and Staining (Optional):

  • After incubation, remove the labeling medium and wash the cells three times with warm PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash the cells twice with PBS.

3.4. Imaging:

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope or a confocal microscope equipped with a standard FITC/GFP filter set (Excitation ~488 nm, Emission ~500-550 nm).

  • If counterstained with DAPI, use a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).

Visualizations

experimental_workflow cluster_labeling Fluorescent Labeling cluster_synthesis Enzymatic Synthesis cluster_imaging Cellular Imaging 12-OH-Icosanoic_Acid 12-Hydroxyicosanoic Acid Labeling_Reaction Carbodiimide Chemistry (EDC, NHS) 12-OH-Icosanoic_Acid->Labeling_Reaction BODIPY_FL BODIPY FL Hydrazide BODIPY_FL->Labeling_Reaction Purification_1 Silica Gel Chromatography Labeling_Reaction->Purification_1 Labeled_FA BODIPY FL-12-Hydroxyicosanoic Acid Enzymatic_Reaction Long-Chain Acyl-CoA Synthetase (ACSL) Labeled_FA->Enzymatic_Reaction Purification_1->Labeled_FA CoA Coenzyme A CoA->Enzymatic_Reaction ATP ATP, Mg2+ ATP->Enzymatic_Reaction Purification_2 RP-HPLC Enzymatic_Reaction->Purification_2 Labeled_Acyl_CoA BODIPY FL-12-Hydroxyicosanoyl-CoA Incubation Incubation with Labeled Acyl-CoA Labeled_Acyl_CoA->Incubation Purification_2->Labeled_Acyl_CoA Cell_Culture Cell Culture Cell_Culture->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy

Caption: Experimental workflow for the synthesis and application of fluorescently labeled this compound.

signaling_pathway 12_HETE 12-HETE (Hydroxy Eicosatetraenoic Acid) GPR31 GPR31 (Receptor) 12_HETE->GPR31 Binds to Gi Gi/o GPR31->Gi Activates PI3K PI3K Gi->PI3K Activates MEK MEK Gi->MEK Activates Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Inflammation) Akt->Cell_Response ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB NFkB->Cell_Response

Caption: A potential signaling pathway initiated by a 20-carbon hydroxy fatty acid, 12-HETE.

Application Notes: CRISPR/Cas9 Editing of the 12-HETE Pathway Gene ALOX12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 12-HETE Pathway and ALOX12

The 12-hydroxyicosatetraenoic acid (12-HETE) pathway is a critical branch of arachidonic acid metabolism, producing bioactive lipid mediators involved in a host of physiological and pathological processes. The central enzyme in this pathway is the Arachidonate 12-Lipoxygenase, encoded by the ALOX12 gene.[1][2] This enzyme catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12-HETE.[3][4]

12-HETE acts as a signaling molecule implicated in inflammation, platelet aggregation, angiogenesis, and cell proliferation.[1][5] Dysregulation of the 12-HETE pathway, often linked to altered ALOX12 expression or activity, is associated with cardiovascular diseases, cancer progression, and inflammatory disorders.[3][6] Consequently, the ALOX12 gene represents a compelling target for therapeutic intervention and functional studies.

Rationale for CRISPR/Cas9-Mediated Targeting of ALOX12

The CRISPR/Cas9 system offers a precise and efficient tool for permanently modifying the ALOX12 gene at the genomic level. This approach allows for the creation of cellular and animal models with complete loss-of-function (knockout) of ALOX12, enabling researchers to:

  • Elucidate Gene Function: Uncover the precise roles of ALOX12 and the 12-HETE pathway in various biological contexts.

  • Disease Modeling: Generate models that mimic human diseases associated with ALOX12 dysregulation. For instance, studies have used ALOX12 knockout cells to investigate its role in p53-mediated ferroptosis.[6]

  • Target Validation: Validate ALOX12 as a potential drug target by observing the phenotypic consequences of its ablation.

  • Therapeutic Development: Explore gene-editing-based therapeutic strategies for diseases driven by aberrant 12-HETE signaling.

CRISPR/Cas9 Delivery Strategies for ALOX12 Targeting

The choice of delivery method for CRISPR/Cas9 components is critical for achieving high editing efficiency while minimizing cytotoxicity. The primary components to be delivered are the Cas9 nuclease and a single guide RNA (sgRNA) specific to the ALOX12 gene. Key strategies include viral vectors, plasmid DNA, and ribonucleoprotein (RNP) complexes.

Delivery Method Description Advantages Disadvantages Relevant Cell Types
Lentiviral Vector Viral particles carry the genetic information for Cas9 and sgRNA, which is integrated into the host genome.High efficiency for hard-to-transfect cells; stable, long-term expression.Potential for random integration and off-target effects; immunogenicity; more complex production.[7][8]Hematopoietic Stem Cells (HSCs), primary cells, stable cell lines.
Plasmid DNA A circular DNA molecule encoding Cas9 and sgRNA is delivered via transfection or electroporation.Cost-effective and readily available.Lower efficiency in primary or hard-to-transfect cells; potential for prolonged Cas9 expression leading to increased off-target effects; can be cytotoxic.[7]HEK293T, HeLa, and other easily transfected cell lines.[9][10]
Ribonucleoprotein (RNP) Pre-complexed Cas9 protein and synthetic sgRNA are delivered directly into cells, typically via electroporation.DNA-free, reducing the risk of integration; transient activity minimizes off-target effects; high editing efficiency.[7][11]Requires optimization of electroporation parameters; higher initial cost for purified protein and synthetic RNA.Hematopoietic Stem Cells (HSCs), primary cells, iPSCs, and most cell lines.[7][12][13]

For many applications, particularly in sensitive primary cells like hematopoietic stem and progenitor cells (HSPCs), the RNP-based approach offers the best balance of high efficiency and low toxicity.[7]

Quantitative Analysis of ALOX12 Gene Editing Efficiency

While specific, consolidated data on ALOX12 editing efficiency across multiple platforms is sparse, efficiencies are highly dependent on the chosen cell type, delivery method, and sgRNA efficacy. Based on reports for other genes in relevant cell types, high editing efficiencies are achievable. For example, RNP electroporation in human hematopoietic cells has resulted in knockout efficiencies exceeding 70-90% for other target genes.[11]

Target Gene Cell Type Method Editing Efficiency (Indels %) Reference
CD45HL-60 (AML cell line)RNP Electroporation74% - 98%[11]
GFPMurine HSPCsRNP Electroporation~70% (loss of expression)[11]
ATF4HEK293TLentiviral Delivery>80% (validated by T7E1)[14]
VariousHuman HSPCsRNP ElectroporationHigh cleavage efficiency reported[7]

This table presents example efficiencies to guide expectations for ALOX12 editing experiments.

Experimental Protocols

Protocol 1: Design and In Vitro Validation of sgRNAs for Human ALOX12

This protocol outlines the steps for designing and validating sgRNAs to ensure high on-target activity before proceeding with cell-based experiments.

1.1. sgRNA Design:

  • Obtain the human ALOX12 gene sequence from a database such as NCBI (RefSeq: NM_000697).

  • Use a reputable online sgRNA design tool (e.g., CHOPCHOP, Synthego, IDT design tool).

  • Input the ALOX12 sequence, specifying Streptococcus pyogenes (SpCas9) as the nuclease.

  • Select 3-4 sgRNA candidates targeting an early, conserved exon to maximize the chance of generating a null allele. Prioritize guides with high predicted on-target scores and low predicted off-target scores.

    • Example Target Region: An early exon of the ALOX12 gene.

    • Primer Example (for downstream analysis):

      • Forward: 5'-GTTCCCATGTTACCGCTGGA-3'[15]

      • Reverse: 5'-TACGTCTGTGCTGCTTGAGG-3'[15]

1.2. In Vitro sgRNA Validation (Optional but Recommended):

  • Synthesize the selected sgRNAs and obtain purified SpCas9 nuclease.

  • Amplify a ~500-1000 bp DNA fragment from human genomic DNA that spans the target site for each sgRNA.

  • Set up an in vitro cleavage reaction:

    • Incubate the PCR product with the pre-assembled Cas9-sgRNA RNP complex.

    • Reaction Buffer: Typically 1X NEBuffer™ 3.1.

    • Incubate at 37°C for 1 hour.

  • Analyze the reaction products on a 2% agarose (B213101) gel. The presence of cleaved DNA fragments of the expected sizes indicates successful sgRNA activity.

Protocol 2: CRISPR/Cas9-Mediated Knockout of ALOX12 in HEK293T Cells via RNP Electroporation

This protocol provides a method for efficiently knocking out ALOX12 in the commonly used HEK293T cell line.

2.1. Materials:

  • HEK293T cells (low passage)

  • DMEM with 10% FBS

  • Alt-R® S.p. Cas9 Nuclease

  • Custom-synthesized ALOX12-targeting sgRNA

  • Lonza® Nucleofector™ System or similar electroporation device

  • SF Cell Line Nucleofector™ Kit

  • PBS (Ca2+/Mg2+-free)

2.2. RNP Complex Formation:

  • Dilute sgRNA to 20 µM in nuclease-free duplex buffer.

  • For each electroporation reaction, combine 1.5 µL of 62 µM Cas9 nuclease with 2 µL of 20 µM sgRNA.

  • Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.

2.3. Cell Preparation and Electroporation:

  • Culture HEK293T cells until they reach 70-85% confluency.[16]

  • Harvest cells using Trypsin-EDTA and neutralize with culture medium.

  • Count the cells and pellet 2 x 10^5 cells per reaction by centrifuging at 90 x g for 10 minutes.

  • Carefully aspirate the supernatant and resuspend the cell pellet in 20 µL of SF Nucleofector™ Solution. Avoid cell loss.

  • Gently mix the 20 µL cell suspension with the pre-formed RNP complex from step 2.2.

  • Transfer the entire mixture to a Nucleocuvette™ Strip.

  • Electroporate using the pre-programmed pulse code for HEK293T cells (e.g., CM-130 on the 4D-Nucleofector™).

  • Immediately add 80 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a 24-well plate containing 500 µL of pre-warmed medium.

  • Incubate at 37°C and 5% CO2.

2.4. Post-Electroporation Culture:

  • Change the medium after 24 hours.

  • Allow cells to expand for 48-72 hours before harvesting for analysis.

Protocol 3: Quantification of ALOX12 Editing Efficiency using TIDE Analysis

This protocol describes a cost-effective method to quantify the frequency of insertions and deletions (indels) in a pooled cell population using Sanger sequencing data.[17][18][19]

3.1. Genomic DNA Extraction:

  • Harvest a portion of the edited cell pool (from Protocol 2) and a control (mock-transfected) cell pool.

  • Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit).

3.2. PCR Amplification:

  • Design PCR primers to amplify a 500-800 bp region surrounding the sgRNA target site in the ALOX12 gene. The cut site should be roughly in the middle of the amplicon.

  • Perform PCR on genomic DNA from both the control and edited cell populations.

    • Thermocycling Conditions (example):

      • Initial Denaturation: 98°C for 30s

      • 30 Cycles: 98°C for 10s, 60°C for 30s, 72°C for 30s

      • Final Extension: 72°C for 2 min[20]

  • Verify PCR product size and purity on a 1.5% agarose gel.

  • Purify the PCR products using a column-based purification kit.

3.3. Sanger Sequencing:

  • Send the purified PCR products from both control and edited samples for Sanger sequencing using the forward PCR primer.

3.4. TIDE (Tracking of Indels by Decomposition) Analysis:

  • Navigate to a TIDE web tool (e.g., --INVALID-LINK--]">https://tide.nki.nl).[17]

  • Upload the .ab1 sequence file from the control sample.

  • Upload the .ab1 sequence file from the edited sample.

  • Enter the 20-nucleotide sgRNA sequence used for targeting ALOX12.

  • Run the analysis. The tool will output the overall indel efficiency (%) and a profile of the most common insertions and deletions. Efficiencies below 0.5% may be difficult to detect reliably with this method; for such cases, ddPCR is a more sensitive alternative.[21][22]

Visualizations

G Simplified 12-HETE Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA Stimuli (e.g., Ca2+) PLA2 cPLA2 Membrane_Lipids->PLA2 HpETE 12(S)-HpETE AA->HpETE O2 ALOX12 ALOX12 Enzyme (Target for CRISPR) AA->ALOX12 HETE 12(S)-HETE HpETE->HETE GPx Glutathione Peroxidase (GPx) HpETE->GPx Pro_inflammatory_responses Pro-inflammatory Responses HETE->Pro_inflammatory_responses Biological Effects Platelet_Aggregation Platelet Aggregation HETE->Platelet_Aggregation Biological Effects Angiogenesis Angiogenesis HETE->Angiogenesis Biological Effects PLA2->AA ALOX12->HpETE GPx->HETE

Caption: The 12-HETE pathway, initiated by the ALOX12 enzyme.

G CRISPR/Cas9 Workflow for ALOX12 Gene Knockout cluster_design Phase 1: Design & Preparation cluster_edit Phase 2: Gene Editing cluster_analysis Phase 3: Analysis & Validation A1 Design & Synthesize ALOX12 sgRNA A3 Form RNP Complex (Cas9 + sgRNA) A1->A3 A2 Prepare Cas9 Nuclease A2->A3 B2 Deliver RNP Complex (e.g., Electroporation) A3->B2 B1 Prepare Target Cells (e.g., HEK293T, HSPCs) B1->B2 B3 Incubate Cells (48-72 hours) B2->B3 C1 Harvest Genomic DNA (Control & Edited Pools) B3->C1 C2 PCR Amplify ALOX12 Target Locus C1->C2 C3 Sanger Sequencing C2->C3 C4 Quantify Indel Efficiency (e.g., TIDE Analysis) C3->C4 C5 Isolate Clonal Lines & Confirm Knockout (Optional) C4->C5 D1 Proceed with Phenotypic Assays C4->D1 High Efficiency D2 Re-evaluate: - sgRNA Design - Delivery Method C4->D2 Low Efficiency

Caption: Step-by-step workflow for ALOX12 knockout using CRISPR/Cas9.

G Decision Logic for CRISPR Delivery Method Start Start: Choose CRISPR Delivery Method Q1 Are cells primary or hard-to-transfect (e.g., HSPCs, iPSCs)? Start->Q1 A_RNP Use RNP Electroporation Q1->A_RNP Yes Q2 Is stable, long-term Cas9 expression required? Q1->Q2 No A_RNP_Desc Best for high efficiency and low toxicity in sensitive cells. Minimizes off-target effects. A_RNP->A_RNP_Desc A_Lenti Use Lentiviral Vector Q2->A_Lenti Yes A_Plasmid Use Plasmid Transfection Q2->A_Plasmid No A_Lenti_Desc Good for creating stable knockout cell lines or for in vivo studies. Consider integration risks. A_Lenti->A_Lenti_Desc A_Plasmid_Desc Cost-effective for easy-to-transfect cell lines (e.g., HEK293T). Monitor for toxicity. A_Plasmid->A_Plasmid_Desc

Caption: Decision tree for selecting a suitable CRISPR delivery method.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry of 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxyicosanoyl-CoA mass spectrometry.

Introduction to this compound

This compound is a long-chain fatty acyl-coenzyme A derivative. Its analysis by mass spectrometry is crucial for understanding its role in various biological processes. However, like other long-chain acyl-CoAs, its unique chemical properties present several analytical challenges.

Chemical Structure and Properties:

  • Molecular Formula: C₄₁H₇₄N₇O₁₈P₃S

  • Monoisotopic Mass: 1089.4082 g/mol

  • Key Structural Features:

    • A 20-carbon saturated acyl chain (icosanoyl).

    • A hydroxyl group at the 12th carbon position.

    • A coenzyme A (CoA) moiety attached via a thioester linkage.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Poor ionization efficiency.Optimize electrospray ionization (ESI) source parameters. Experiment with both positive and negative ion modes. Positive mode is often preferred for acyl-CoAs.
Analyte degradation.Keep samples on ice or at 4°C during preparation and analysis. Use fresh solvents and minimize sample storage time.
Inefficient extraction from the biological matrix.Utilize a robust lipid extraction method, such as a modified Bligh-Dyer or solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18).
Adsorption to vials and tubing.Use deactivated glass vials or polypropylene (B1209903) tubes. Prime the LC system with a concentrated solution of a similar analyte to passivate active sites.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Use a high-purity silica-based column. Optimize the mobile phase pH; for long-chain acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) buffer can improve peak shape.[1]
Column overload.Reduce the injection volume or dilute the sample.
In-source Fragmentation High source temperature or cone voltage.Optimize source parameters to minimize fragmentation before mass analysis. Reduce the source temperature and cone/fragmentor voltage.
Low Signal-to-Noise Ratio Matrix effects (ion suppression).Improve sample cleanup using SPE. Optimize chromatographic separation to resolve this compound from co-eluting matrix components.
High chemical background.Use high-purity LC-MS grade solvents and additives. Clean the ion source regularly.
Inconsistent Retention Time Unstable column temperature.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Difficulty in Fragmentation (Low Product Ion Intensity) Insufficient collision energy.Optimize collision energy for the specific precursor-to-product ion transition in your tandem mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

In positive ion mode, the expected precursor ion is the protonated molecule [M+H]⁺ at m/z 1090.4. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 1088.4 would be expected.

Q2: What are the characteristic fragmentation patterns for this compound?

A common fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). Therefore, a prominent product ion is expected at m/z 583.4 in positive ion mode. Additionally, fragmentation related to the hydroxyl group, such as the loss of a water molecule (18 Da), and cleavage at the C-C bond adjacent to the hydroxyl group can be expected.

Q3: What type of liquid chromatography column is best suited for the analysis of this compound?

A reversed-phase C18 or C8 column with a particle size of less than 2 µm is commonly used for the separation of long-chain acyl-CoAs. These columns provide good retention and separation from other lipids.

Q4: How can I improve the sensitivity of my assay for this compound?

To enhance sensitivity, consider the following:

  • Sample Preparation: Concentrate the sample after extraction.

  • LC-MS System: Use a sensitive tandem mass spectrometer and optimize all instrument parameters.

  • Derivatization: While not always necessary, derivatization of the hydroxyl group could potentially improve ionization efficiency and chromatographic behavior.

Q5: Are there any suitable internal standards for the quantification of this compound?

An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If this is not available, a structurally similar odd-chain hydroxylated fatty acyl-CoA (e.g., 11-hydroxy-nonadecanoyl-CoA) can be used.

Experimental Protocols

Sample Preparation from Biological Tissues
  • Homogenization: Homogenize approximately 50-100 mg of tissue in a cold solution of 2:1 methanol (B129727):water.

  • Extraction: Add chloroform (B151607) to the homogenate to achieve a final solvent ratio of 2:1:0.8 methanol:water:chloroform. Vortex thoroughly and centrifuge to separate the phases.

  • Phase Separation: Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted lipid sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:isopropanol.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Primary: 1090.4 -> 583.4

      • Secondary (Confirmatory): 1090.4 -> [other relevant fragments]

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following table provides expected analytical performance characteristics for an LC-MS/MS assay for this compound, based on typical values for similar long-chain acyl-CoAs.

Parameter Expected Value Notes
Limit of Detection (LOD) 0.1 - 1.0 ng/mLDependent on instrument sensitivity and matrix complexity.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linear Dynamic Range 5 - 1000 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Precision (%RSD) < 15%Intra- and inter-day precision for replicate measurements.
Accuracy (%Recovery) 85 - 115%Determined by spiking a known amount of standard into a blank matrix.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Tissue Biological Tissue Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE DryReconstitute Dry & Reconstitute SPE->DryReconstitute LC Liquid Chromatography DryReconstitute->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Fragmentation_Pathway cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z 1090.4 Fragment1 [M+H - H₂O]⁺ m/z 1072.4 Precursor->Fragment1 Loss of H₂O Fragment2 [M+H - 507]⁺ m/z 583.4 Precursor->Fragment2 Neutral Loss of 3'-phospho-ADP Fragment3 Cleavage at C11-C12 (example fragment) Precursor->Fragment3 Acyl Chain Fragmentation

References

Technical Support Center: Optimizing Liquid Chromatography Separation of Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liquid chromatography separation of hydroxy acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the quantitative analysis of hydroxy acyl-CoAs?

A1: The most common and sensitive method for quantifying hydroxy acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Other methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which requires derivatization of the thiol group, and enzymatic assays.[1]

Q2: What type of column is typically used for hydroxy acyl-CoA separation?

A2: Reversed-phase C18 or C8 columns are most commonly used for the separation of hydroxy acyl-CoAs.[1][2][3] The choice between C18 and C8 depends on the chain length of the acyl-CoAs being analyzed, with C8 sometimes offering better separation for a wide range of chain lengths.[2]

Q3: What are ion-pairing agents and are they necessary for hydroxy acyl-CoA analysis?

A3: Ion-pairing agents are additives to the mobile phase that interact with charged analytes to improve their retention and peak shape on reversed-phase columns.[4] For acyl-CoAs, which are anionic, cationic ion-pairing agents like triethylamine (B128534) or tributylamine (B1682462) can be used.[5][6] While not always mandatory, they can be crucial for achieving good chromatographic separation, especially for short-chain species.[7] However, it's important to note that some methods aim to avoid ion-pairing reagents due to potential issues with column contamination and MS compatibility.[8]

Q4: How should I prepare my biological samples for hydroxy acyl-CoA analysis?

A4: A common method for sample preparation is solid-phase extraction (SPE) using a C18 cartridge.[1][7] This helps to remove interfering substances and concentrate the analytes. The general steps involve conditioning the cartridge, loading the sample, washing away impurities, and eluting the hydroxy acyl-CoAs.[1] Another approach involves protein precipitation with agents like perchloric acid followed by neutralization.[3]

Q5: What are the best storage conditions for hydroxy acyl-CoA samples?

A5: Hydroxy acyl-CoAs can be unstable. For long-term storage, it is recommended to store samples at -80°C after extraction and drying under nitrogen.[2] Enzyme activity related to hydroxyacyl-CoA dehydrogenase decreases significantly at warmer temperatures, with freezing being the best method to minimize loss of activity.[9][10]

Troubleshooting Guide

Chromatography Issues

Q: I'm observing poor peak shape (tailing or fronting) for my hydroxy acyl-CoA standards. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue in acyl-CoA analysis. Here are some potential causes and solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the phosphate (B84403) and amine moieties of the Coenzyme A backbone, leading to peak tailing.

    • Solution: Use a well-end-capped column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can help suppress silanol interactions.[1] Increasing the ionic strength of the mobile phase with a salt like ammonium (B1175870) formate (B1220265) can also improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the amount of sample injected onto the column.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11][12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13]

Q: My retention times are drifting or are not reproducible. What should I check?

A: Retention time variability can be frustrating. Consider the following:

  • Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the mobile phase composition.[11]

    • Solution: Ensure your mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.[13] Adding a tracer to one of the solvents can help diagnose mixing problems.[11]

  • Column Temperature: Fluctuations in column temperature will affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time between injections, especially with gradient methods, will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q: I am having trouble separating isomeric hydroxy acyl-CoAs. What can I do to improve resolution?

A: Separating isomers like methylmalonyl-CoA and succinyl-CoA can be challenging.[2]

  • Optimize Chromatography:

    • Solution: Adjusting the mobile phase pH can alter the ionization state of the molecules and improve separation.[2] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradient profiles. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Ion-Pairing Chromatography:

    • Solution: Introducing an ion-pairing reagent can enhance the separation of charged isomers.[7]

Mass Spectrometry Issues

Q: I am experiencing low sensitivity in my LC-MS/MS analysis. How can I improve my signal?

A: Low sensitivity can stem from several factors:

  • Ionization Efficiency: The choice of ionization mode is critical.

    • Solution: Positive electrospray ionization (ESI+) is generally more sensitive for the analysis of acyl-CoAs.[14]

  • Sample Purity: Matrix components from the biological sample can suppress the ionization of your analytes.

    • Solution: Optimize your sample preparation procedure (e.g., SPE) to remove interfering substances.

  • MS Parameters:

    • Solution: Ensure that the MS parameters, such as collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM), are optimized for your specific hydroxy acyl-CoA analytes.[1]

Q: I am seeing a noisy baseline in my chromatogram. What are the likely causes?

A: A noisy baseline can interfere with peak integration and reduce sensitivity.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline.[13]

    • Solution: Use high-purity solvents (LC-MS grade) and fresh mobile phases.

  • Detector Issues: A contaminated flow cell or a failing lamp in a UV detector can lead to baseline noise.[12]

    • Solution: Clean the detector's flow cell according to the manufacturer's instructions.

  • Pump Performance: Pulsations from the HPLC pump can cause periodic baseline noise.[13]

    • Solution: Ensure the pump is properly maintained and degas the mobile phase to prevent air bubbles.

Quantitative Data Summary

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High[1]Moderate[1]High[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.[1]

  • Elution: Elute the hydroxy acyl-CoAs with 1 mL of methanol.[1]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

Protocol 2: Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Protocol 3: Tandem Mass Spectrometry (MS/MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each hydroxy acyl-CoA and an internal standard.[1][2]

  • Collision Energy: Optimized for each specific analyte.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Condition C18 SPE Cartridge (Methanol, then Water) sp2 Load Sample sp1->sp2 sp3 Wash Cartridge (5% Methanol in Water) sp2->sp3 sp4 Elute Analytes (Methanol) sp3->sp4 sp5 Dry Down (Nitrogen) sp4->sp5 sp6 Reconstitute (Mobile Phase A) sp5->sp6 lc Inject on C18 Column sp6->lc ms ESI+ MS/MS Detection (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for hydroxy acyl-CoA analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Variability cluster_sensitivity Low Sensitivity start Problem Observed ps1 Check for Secondary Interactions (Use end-capped column, adjust pH) start->ps1 Peak Tailing/Fronting ps2 Check for Column Overload (Reduce injection volume) start->ps2 Peak Tailing/Fronting ps3 Check Sample Solvent (Dissolve in mobile phase) start->ps3 Peak Tailing/Fronting rt1 Verify Mobile Phase Composition start->rt1 Drifting Retention rt2 Control Column Temperature start->rt2 Drifting Retention rt3 Ensure Proper Column Equilibration start->rt3 Drifting Retention s1 Optimize Ionization Mode (ESI+) start->s1 Low Signal s2 Improve Sample Purity (SPE) start->s2 Low Signal s3 Optimize MS Parameters (MRM) start->s3 Low Signal

Caption: Troubleshooting logic for common LC issues.

References

preventing degradation of 12-hydroxyicosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-hydroxyicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is the coenzyme A (CoA) ester of 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[1][2] 12-HETE and its downstream metabolites are involved in various physiological and pathological processes, including inflammation, cell signaling, and cancer metastasis. The analysis of this compound can provide valuable insights into these pathways.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary causes of this compound degradation are enzymatic activity and chemical instability.

  • Enzymatic Degradation: The thioester bond of acyl-CoAs is susceptible to hydrolysis by a class of enzymes called Acyl-CoA thioesterases (ACOTs).[3] ACOT7, in particular, is a cytosolic enzyme with high activity towards long-chain acyl-CoAs and is a likely candidate for the degradation of this compound in biological samples.[4]

  • Chemical Degradation: The stability of the thioester bond is pH and temperature-dependent. Extreme pH values and high temperatures can lead to non-enzymatic hydrolysis. Additionally, the polyunsaturated fatty acid chain of this compound is prone to oxidation.

Q3: How can I minimize enzymatic degradation of this compound?

Minimizing enzymatic degradation requires immediate processing of samples at low temperatures and the use of enzyme inhibitors.

  • Rapid Processing and Low Temperatures: Process samples immediately after collection. Keep samples on ice at all times to reduce enzyme activity. For tissue samples, snap-freezing in liquid nitrogen is recommended to halt metabolic processes.

  • Enzyme Inhibitors: While specific inhibitors for ACOTs for use in sample preparation are not widely commercially available as standard reagents, a general approach is to use a cocktail of protease and esterase inhibitors. For targeted inhibition of thioesterases, researchers may need to consult literature for suitable research-grade inhibitors, keeping in mind that their efficacy in a complex sample matrix during extraction needs to be validated.

Q4: What is the role of antioxidants in preventing degradation?

Antioxidants are crucial for preventing the oxidation of the polyunsaturated fatty acid component of this compound. Common antioxidants used in lipid analysis include:

  • Butylated Hydroxytoluene (BHT): BHT is a widely used antioxidant in lipid extraction. It is typically added to the extraction solvent at concentrations ranging from 0.005% to 0.2%.

  • Triphenylphosphine (TPP): TPP can be used to reduce lipid hydroperoxides that may have formed.

Q5: What are the recommended storage conditions for samples and extracts?

Proper storage is critical to prevent degradation over time.

  • Short-term Storage: For temporary storage during the extraction process, keep samples and extracts on ice or at 4°C.

  • Long-term Storage: For long-term storage, samples and extracts should be kept at -80°C. Aqueous solutions of CoA esters are most stable at a slightly acidic pH (around 6.0) and should be stored frozen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic degradation during sample collection and processing.Work quickly and keep samples on ice at all times. For tissues, snap-freeze in liquid nitrogen immediately after collection. Consider adding a broad-spectrum protease and esterase inhibitor cocktail to your homogenization buffer.
Chemical degradation due to improper pH or temperature.Ensure your extraction buffers are maintained at a neutral or slightly acidic pH. Avoid high temperatures during all steps. If sonication is used, perform it in short bursts on ice.
Oxidative degradation of the fatty acid chain.Add an antioxidant like BHT to your extraction solvents. Prepare fresh solvents with antioxidants before each experiment.
Poor reproducibility between replicates Inconsistent timing in sample processing.Standardize your workflow to ensure each sample is processed for the same duration and at the same temperature.
Incomplete enzyme inactivation.Ensure thorough homogenization in the presence of inhibitors and immediate addition of organic solvent to precipitate proteins and denature enzymes.
Degradation during storage.Aliquot samples and extracts to avoid repeated freeze-thaw cycles. Ensure storage at -80°C in airtight containers.
Presence of interfering peaks in LC-MS analysis Contaminants from collection tubes or plastics.Use high-quality, low-binding tubes. Pre-rinse all glassware and plasticware with the extraction solvent.
Carryover from previous samples in the LC-MS system.Implement a robust column washing protocol between samples. Inject a blank solvent run to check for carryover.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table provides general recommendations for acyl-CoA and polyunsaturated lipid sample preparation based on existing knowledge. Researchers should perform their own validation experiments to determine the optimal conditions for their specific sample type and experimental setup.

Parameter Recommended Condition Rationale
Sample Processing Temperature ≤ 4°C (on ice)To minimize enzymatic activity.
Long-term Storage Temperature -80°CTo prevent enzymatic and chemical degradation over time.
Storage pH for Aqueous Solutions 5.0 - 7.0Thioester bonds are more stable in neutral to slightly acidic conditions.[5]
BHT Concentration in Solvent 0.005% - 0.2% (w/v)To prevent lipid peroxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.

  • Homogenization:

    • Weigh the frozen tissue sample (20-100 mg).

    • Immediately place the tissue in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

    • Add 2 mL of ice-cold acetonitrile (B52724) and vortex vigorously.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is adapted from methods for the extraction of acyl-CoAs from mammalian cells.

  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For a 10 cm dish, add 1 mL of ice-cold 80% methanol/20% water.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Add an internal standard if available.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation and Supernatant Collection:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the pellet in a suitable volume of the initial LC-MS mobile phase.

Visualizations

Signaling and Degradation Pathway of this compound

Degradation_Pathway Synthesis and Degradation of this compound Arachidonic_Acid Arachidonic Acid 12_HETE 12-HETE Arachidonic_Acid->12_HETE 12-Lipoxygenase (12-LOX) 12_hydroxyicosanoyl_CoA This compound 12_HETE->12_hydroxyicosanoyl_CoA Acyl-CoA Synthetase Degradation_Products Free 12-HETE + CoASH 12_hydroxyicosanoyl_CoA->Degradation_Products Acyl-CoA Thioesterases (e.g., ACOT7) Experimental_Workflow Sample Preparation Workflow for this compound Analysis Sample_Collection Sample Collection (Tissue, Cells, Plasma) - Keep on ice Homogenization Homogenization / Lysis - Ice-cold buffer - Add antioxidants (BHT) - Add enzyme inhibitors Sample_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Analysis of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain acyl-CoAs (VLC-acyl-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the ionization efficiency of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry ionization technique for analyzing very long-chain acyl-CoAs?

A1: Electrospray ionization (ESI) is the most widely used technique for the analysis of VLC-acyl-CoAs, typically coupled with liquid chromatography (LC-MS).[1][2][3][4][5] ESI is compatible with the condensed-phase separations provided by LC and allows for the formation of intact molecular ions with minimal fragmentation, which is crucial for accurate quantification.[1] Both positive and negative ion modes have been successfully employed.[3][5]

Q2: Which ion mode, positive or negative, is better for VLC-acyl-CoA analysis?

A2: Both positive and negative ESI modes can be used for the analysis of acyl-CoAs, and the choice may depend on the specific instrumentation and experimental goals.[3] However, positive ion mode is frequently chosen for quantitative studies using tandem mass spectrometry (MS/MS).[2][3] In positive ion mode, acyl-CoAs readily form protonated molecules ([M+H]⁺) and exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da), which is highly specific and useful for targeted analysis methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6][7][8][9][10] While negative ion mode can produce a more intense signal for the deprotonated molecule ([M-H]⁻) under certain conditions, positive mode MS/MS often provides more structurally informative fragmentation for quantification.[3]

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in tandem mass spectrometry?

A3: In positive ion mode MS/MS, acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common fragmentation is the neutral loss of the 3'-phospho-ADP portion of the coenzyme A molecule, which corresponds to a neutral loss of 507.3 Da.[8][9][10] Another significant fragment ion observed is the adenosine 3',5'-diphosphate ion at m/z 428.0365.[7][10] These specific fragmentations are excellent for developing highly selective and sensitive SRM/MRM assays.[2][7]

Q4: Why is sample preparation so critical for VLC-acyl-CoA analysis?

A4: Sample preparation is critical due to the inherent instability of the thioester bond in acyl-CoAs and their amphipathic nature.[2] These molecules are susceptible to hydrolysis, particularly at neutral or alkaline pH and elevated temperatures. Therefore, sample extraction and handling must be performed quickly, on ice, and often under acidic conditions to minimize degradation.[2][11] Inefficient extraction can lead to poor recovery, especially for the more hydrophobic very long-chain species, resulting in inaccurate quantification.[2]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Ionization Efficiency for VLC-acyl-CoAs

Possible Cause Suggested Solution
Suboptimal ESI Source Parameters Optimize the ESI sprayer voltage, nebulizing gas pressure, and drying gas temperature and flow rate. Lower sprayer voltages can sometimes reduce in-source fragmentation and improve stability.[12] The position of the ESI probe relative to the mass spectrometer inlet should also be optimized.[12]
Inappropriate Solvent Composition The composition of the mobile phase significantly impacts ESI efficiency. Ensure the use of reversed-phase solvents like water, acetonitrile, and methanol (B129727) which favor ion formation.[12] Adding a small amount of methanol or isopropanol (B130326) (1-2% v/v) to highly aqueous mobile phases can lower the surface tension and improve spray stability and signal intensity.[12]
Ion Suppression from Matrix Components Co-eluting contaminants from the biological matrix can compete for ionization, suppressing the signal of the target analytes. Improve sample clean-up by using solid-phase extraction (SPE) or liquid-liquid extraction.[6] Adjust the chromatographic gradient to better separate VLC-acyl-CoAs from interfering species.
Analyte Degradation VLC-acyl-CoAs are unstable. Keep samples cold (4°C in the autosampler) and use acidic conditions during extraction and in the mobile phase (e.g., with formic acid or acetic acid) to prevent hydrolysis.[2][11] Analyze samples as quickly as possible after preparation.
Inefficient Analyte Transfer Ensure that the transfer line and ion optics of the mass spectrometer are clean. Contamination can lead to poor ion transmission and reduced sensitivity.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Cause Suggested Solution
Secondary Interactions with Column Stationary Phase The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based C18 columns, leading to peak tailing. Consider using a column with end-capping or a different stationary phase. Operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanols and improve peak shape.[6]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final sample extract in a solution that is similar in composition to the starting mobile phase conditions.[13]
Column Overloading Injecting too much sample can lead to broad or asymmetrical peaks. Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or diameter between the column and the ESI source can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

Issue 3: Inconsistent or Poor Reproducibility of Quantitative Results

Possible Cause Suggested Solution
Variable Extraction Efficiency The recovery of VLC-acyl-CoAs can vary between samples, especially with differing chain lengths and saturation.[2] The use of a suitable internal standard (IS), such as an odd-chain or stable isotope-labeled acyl-CoA, is crucial to correct for these variations.[2][3] Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard.[2]
Sample Instability As mentioned, VLC-acyl-CoAs can degrade over time. Ensure consistent timing between sample preparation and analysis for all samples, including standards and quality controls. Avoid freeze-thaw cycles.
Instrumental Drift Mass spectrometer sensitivity can drift over the course of a long analytical run. Calibrate the instrument regularly and intersperse quality control (QC) samples throughout the sample sequence to monitor and correct for any drift.
Calibration Curve Issues Ensure the calibration curve covers the expected concentration range of the analytes in the samples. Use a weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. The R² value for each standard curve should be >0.99.[2]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Muscle Tissue

This protocol is adapted from a method for long-chain acyl-CoAs and can be applied to VLC-acyl-CoAs.[2]

  • Homogenization: Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture. Add an appropriate amount of internal standard (e.g., 20 ng of C17:0-CoA).[2]

  • Disruption: Homogenize the sample twice on ice using a mechanical homogenizer.

  • Extraction: Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of VLC-acyl-CoAs

This is a representative protocol. Parameters should be optimized for the specific instrument and analytes of interest.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) (NH₄OH) in water.[2]

    • Mobile Phase B: 15 mM NH₄OH in acetonitrile.[2]

    • Gradient: A binary gradient starting at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic VLC-acyl-CoAs, followed by re-equilibration. A typical gradient might be:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Autosampler Temperature: 4°C.[2]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion. For a generic acyl-CoA, this is often the transition corresponding to the neutral loss of 507 Da.[8][9] For example, for C26:0-CoA (Cerotoyl-CoA, M.W. 1144.8), the precursor ion would be at m/z 1145.8, and a product ion would be monitored at m/z 638.8. Specific collision energies must be optimized for each analyte.[3]

Data and Performance Characteristics

The following table summarizes typical performance characteristics for an LC-MS/MS method for acyl-CoA analysis, demonstrating the reliability of the technique.

Analyte Intra-Assay CV (%) Inter-Assay CV (%) Linearity (R²)
Palmitoyl-CoA (C16:0)~5-10%~5-6%>0.999
Stearoyl-CoA (C18:0)~5-10%~5-6%>0.999
Oleoyl-CoA (C18:1)~5%~5-6%>0.999
Data adapted from a study on long-chain acyl-CoAs in human muscle.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tissue Frozen Tissue Sample Homogenize Homogenization (Acidic Buffer + Organic Solvent + IS) Tissue->Homogenize Extract Vortex & Sonicate Homogenize->Extract Centrifuge Centrifugation (16,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Reversed-Phase LC Separation Supernatant->LC Inject ESI Positive ESI LC->ESI MS Tandem MS (SRM/MRM) ESI->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification vs. Internal Standard Calibration->Quantification

Caption: Workflow for VLC-acyl-CoA Analysis.

Fragmentation_Pathway cluster_fragments Characteristic Product Ions Parent Acyl-CoA Precursor Ion [M+H]⁺ Neutral_Loss [M+H - 507.3]⁺ (Acyl-Pantetheine Fragment) Parent->Neutral_Loss Collision-Induced Dissociation (Neutral Loss of 3'-Phospho-ADP) ADP_Fragment m/z 428.0 (Adenosine Diphosphate Fragment) Parent->ADP_Fragment Fragmentation

Caption: Acyl-CoA Positive Mode Fragmentation.

References

dealing with matrix effects in 12-hydroxyicosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 12-Hydroxyicosanoyl-CoA

Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in LC-MS/MS quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] For this compound, a lipid mediator, common biological matrices like plasma or tissue homogenates contain high concentrations of other lipids, particularly phospholipids (B1166683), which are a major source of matrix effects.[3][4][5] These effects can manifest as ion suppression (loss of signal) or ion enhancement (gain in signal), leading to poor accuracy, imprecision, and unreliable quantification.[1][2]

Q2: My this compound signal is showing poor reproducibility and high variability between samples. Could this be due to matrix effects?

A: Yes, high variability and poor reproducibility are classic signs of matrix effects.[4] The composition of biological matrices can differ significantly between subjects or even between different preparations of the same sample.[3] This variability can lead to differential ion suppression, causing sporadic signal intensity and compromising the validity of the analytical data.[3]

Q3: What is the most common cause of matrix effects when analyzing lipid species like this compound?

A: For lipid species analyzed by electrospray ionization (ESI) mass spectrometry, phospholipids are the most significant cause of matrix effects, particularly ion suppression.[3][4][5] Their high concentration in biological samples and their tendency to co-elute with analytes of interest interfere with the ionization process in the MS source.[3][4]

Q4: How can I assess the presence of matrix effects in my assay?

A: The presence of matrix effects can be evaluated both qualitatively and quantitatively.[2] A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the analyte's signal at the retention time of interfering compounds indicates ion suppression or enhancement.[2] For a quantitative assessment, you can compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (post-extraction spiking).[2]

Q5: What type of internal standard is recommended for the quantification of this compound?

A: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[3] A SIL internal standard for this compound would be ideal, as it shares very similar physicochemical properties with the analyte and will be affected by matrix effects in a similar manner. If a specific SIL standard is unavailable, a structurally similar odd-chain-length fatty acyl-CoA, such as C15:0-CoA or C17:0-CoA, can be used.[6][7]

Troubleshooting Guide

Problem 1: Low signal intensity or complete signal loss for this compound.

Potential Cause Troubleshooting Steps
Ion Suppression 1. Improve Sample Cleanup: The most common cause of ion suppression is the presence of phospholipids.[3][4][5] Enhance your sample preparation to more effectively remove these interferences. Consider techniques like Solid Phase Extraction (SPE), Supported Liquid Extraction (SLE), or specialized phospholipid removal plates/cartridges (e.g., HybridSPE).[3][8] 2. Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the co-eluting matrix components.[5][9] Sometimes, simply adjusting the organic mobile phase composition can shift the elution of phospholipids away from your analyte.[5] 3. Check for Co-medications: If analyzing clinical samples, consider the potential for co-administered drugs or their metabolites to interfere with ionization.[2]
Analyte Instability Acyl-CoA compounds can be unstable in aqueous solutions.[9] Ensure samples are processed quickly and kept at low temperatures. Use an acidic reconstitution solvent (e.g., with 0.1% formic acid) to improve stability.[10][11]

Problem 2: Poor linearity in the calibration curve.

Potential Cause Troubleshooting Steps
Differential Matrix Effects The matrix effect may not be consistent across the concentration range of your calibrators. 1. Use a Surrogate Matrix: If a true blank matrix is unavailable or shows high endogenous levels of the analyte, consider using a surrogate matrix (e.g., stripped plasma or a buffered solution with bovine serum albumin) to prepare your calibration standards.[12] 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the matrix effects are consistent for both calibrators and unknown samples.[7] 3. Employ a SIL Internal Standard: A stable isotope-labeled internal standard is the best way to correct for non-linear responses caused by matrix effects.[3]
Detector Saturation At high concentrations, the MS detector can become saturated, leading to a non-linear response. Dilute your upper-level calibration standards and re-inject.

Data and Method Comparison

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Technique Principle Efficiency in Phospholipid Removal Throughput Notes
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[8][13]Low to Moderate. Phospholipids are often co-extracted.[3][5]HighSimple and fast, but results in the "dirtiest" extracts, often causing significant matrix effects.[3][12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[14]Moderate. The choice of organic solvent is critical to minimize phospholipid co-extraction.[15]ModerateCan be more selective than PPT but is more labor-intensive and difficult to automate.[14]
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[13]High. Specific sorbents (e.g., reversed-phase C18, ion exchange) can be chosen for effective cleanup.[11][15]Moderate to HighHighly effective and can be automated. Method development can be more complex.[13]
HybridSPE® A combined precipitation and filtration/adsorption technique.Very High. Specifically designed to remove phospholipids from protein-precipitated samples.[3]HighOffers a significant reduction in matrix effects compared to standard PPT.[3]
TurboFlow® Technology Online sample cleanup using turbulent flow chromatography to separate large molecules (proteins, phospholipids) from small molecules.>99%[4]HighAn automated online technique that significantly reduces phospholipids before analytical chromatography.[4]

Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
(Data in this table is based on a comparative guide for 3-Hydroxy-Octanoyl-CoA and is representative for similar acyl-CoA compounds)[11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs from biological samples.

  • Sample Pre-treatment: Homogenize tissue samples or use plasma/serum directly. Acidify the sample by adding an equal volume of 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).[16] Centrifuge to pellet the precipitated proteins.

  • Internal Standard Spiking: Add an appropriate amount of your internal standard (e.g., C17:0-CoA) to the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of water through the cartridge.[11]

  • Sample Loading: Load the acidified supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[11]

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol into a clean collection tube.[11]

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[11] The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11][17]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[10][11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Flow Rate: 0.3 - 0.4 mL/min.[11][17]

    • Gradient: A typical gradient would start at low organic (e.g., 5-10% B), ramp up to a high organic percentage (e.g., 95% B) to elute the analyte, hold for a wash step, and then return to initial conditions for re-equilibration.[11]

    • Injection Volume: 5 µL.[11]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Acyl-CoAs generally show good ionization in positive mode.[6][16]

    • MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer. For acyl-CoAs, a common fragmentation pattern is the neutral loss of the CoA moiety.[7] For 12-HETE (the free acid), a precursor ion of m/z 319 (in negative mode) fragments to ions such as m/z 179.[18] A similar fragmentation pattern for the CoA-ester should be investigated.

    • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters (e.g., temperature, gas flows) to achieve the maximum signal intensity for the analyte.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects A Problem Identified: Poor Reproducibility / Low Signal B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Significant Matrix Effect Detected? B->C D Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) C->D Yes H No Significant Matrix Effect C->H No E Optimize Chromatography (Gradient, Column Chemistry) D->E F Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-validate Assay F->G I Investigate Other Causes (e.g., Instrument Issues, Analyte Instability) H->I

Caption: A logical workflow for diagnosing and mitigating matrix effects.

G cluster_1 General Sample Preparation Workflow A Biological Sample (Plasma, Tissue Homogenate) B Add Internal Standard (e.g., C17:0-CoA) A->B C Protein Precipitation (e.g., with Acetonitrile or TCA) B->C D Centrifuge C->D E Collect Supernatant D->E F Further Cleanup (Choose one) E->F G Solid Phase Extraction (SPE) F->G H Liquid-Liquid Extraction (LLE) F->H I Phospholipid Depletion (PLD) F->I J Evaporate & Reconstitute G->J H->J I->J K LC-MS/MS Analysis J->K G cluster_2 Simplified Arachidonic Acid Cascade AA Arachidonic Acid (in cell membrane) PLA2 cPLA2 LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 substrate PLA2->AA releases HETE12 12(S)-HETE LOX12->HETE12 ACSL Acyl-CoA Synthetase HETE12->ACSL substrate HETECOA This compound (Analyte of Interest) ACSL->HETECOA BioAction Biological Actions (e.g., platelet aggregation, cell migration) HETECOA->BioAction

References

improving the stability of 12-hydroxyicosanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-hydroxyicosanoyl-CoA standards. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: The stability of this compound is primarily affected by three factors:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH. This results in the cleavage of the Coenzyme A moiety from the fatty acid.

  • Oxidation: The presence of a double bond in the icosanoyl chain makes the molecule prone to oxidation, which can lead to the formation of various degradation products and loss of biological activity. The hydroxyl group can also influence oxidative processes.

  • Temperature: Higher temperatures accelerate both hydrolysis and oxidation, leading to a faster degradation of the standard.

Q2: How should I store my this compound standard?

A2: Proper storage is critical for maintaining the integrity of your standard. We recommend the following:

  • Short-term storage (days to weeks): Store in an organic solvent such as ethanol (B145695) or acetonitrile (B52724) at -20°C.

  • Long-term storage (months to years): For optimal stability, store as a dry film or in an organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare working solutions of this compound?

A3: To prepare working solutions, allow the standard to warm to room temperature before opening the vial to prevent condensation. Reconstitute the standard in a high-purity organic solvent like ethanol, methanol, or acetonitrile. For aqueous buffers, prepare the solution fresh for each experiment and use it immediately. The pH of the aqueous buffer should be maintained near neutral (pH 6.5-7.5) to minimize hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause 1: Degradation of the standard due to improper storage.

    • Solution: Review your storage conditions. Ensure the standard is stored at the recommended temperature and protected from light and oxygen. If the standard has been stored for an extended period, consider purchasing a new vial.

  • Possible Cause 2: Hydrolysis of the thioester bond during sample preparation.

    • Solution: Prepare aqueous solutions of this compound immediately before use. Minimize the time the standard is in an aqueous buffer. If your experimental protocol allows, keep the sample on ice.

  • Possible Cause 3: Oxidation of the fatty acyl chain.

    • Solution: Use deoxygenated solvents and buffers for sample preparation. If possible, work under an inert atmosphere. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.005%) to organic solvents can help prevent oxidation during storage and handling.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., LC-MS).
  • Possible Cause 1: Presence of hydrolysis products.

    • Troubleshooting Step: Look for a peak corresponding to the mass of 12-hydroxyicosanoic acid and another for Coenzyme A.

    • Solution: Optimize your sample preparation to minimize exposure to aqueous conditions and non-neutral pH.

  • Possible Cause 2: Presence of oxidation products.

    • Troubleshooting Step: Oxidation can result in a variety of products with higher masses (e.g., addition of one or more oxygen atoms).

    • Solution: Purge solvents with an inert gas before use. Store standards under an inert atmosphere.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under different conditions. Please note that these are representative values and actual stability may vary depending on the specific experimental conditions.

Table 1: Effect of Storage Temperature on the Stability of this compound in Ethanol (Illustrative)

Storage Temperature (°C)Purity after 1 month (%)Purity after 6 months (%)
49585
-209997
-80>99>99

Table 2: Effect of Solvent on the Stability of this compound at -20°C (Illustrative)

SolventPurity after 3 months (%)
Ethanol98
Acetonitrile97
Aqueous Buffer (pH 7.4)70
Aqueous Buffer (pH 5.0)60

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol outlines a method to monitor the degradation of this compound over time.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Incubation: Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different temperatures, solvents).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Preparation for LC-MS: Dilute the aliquot to a suitable concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compound from its potential degradation products.

    • Mass Spectrometry: Use a high-resolution mass spectrometer in positive ion mode to monitor the parent ion of this compound and potential degradation products (hydrolyzed and oxidized forms).

  • Data Analysis: Quantify the peak area of the parent this compound at each time point to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Ethanol) aliquot Aliquot for Different Conditions & Time Points stock->aliquot incubate Incubate at Varied Temperatures & Solvents aliquot->incubate sample Sample at Time Points incubate->sample lcms_prep Dilute for LC-MS sample->lcms_prep lcms_run LC-MS Analysis lcms_prep->lcms_run quantify Quantify Peak Areas lcms_run->quantify degradation Determine % Degradation quantify->degradation

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolyzed_acid 12-Hydroxyicosanoic Acid parent->hydrolyzed_acid H2O, pH coa Coenzyme A oxidized_products Oxidized Products (e.g., epoxides, further hydroxylations) parent->oxidized_products O2, light, heat

Caption: Primary degradation pathways for this compound.

Technical Support Center: Overcoming Poor Solubility of Very Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of very long-chain fatty acyl-CoAs (VLCFA-CoAs).

Troubleshooting Guide

Very long-chain fatty acyl-CoAs (VLCFA-CoAs), defined as having acyl chains of 22 carbons or more, are critical intermediates in lipid metabolism. However, their long hydrophobic acyl chains lead to extremely low aqueous solubility, posing significant challenges for in vitro studies. This guide provides systematic approaches to solubilize these molecules effectively for various experimental applications.

Summary of Solubilizing Agents for VLCFA-CoAs

The choice of a solubilizing agent is critical and depends on the specific experimental context, including the downstream application (e.g., enzyme kinetics, cell-based assays) and the specific VLCFA-CoA being studied. Below is a summary of commonly used solubilizing agents.

Solubilizing AgentRecommended ConcentrationMechanism of ActionAdvantagesDisadvantages
α-Cyclodextrin 1-10 mM[1][2]Forms inclusion complexes where the hydrophobic acyl chain is encapsulated within the cyclodextrin (B1172386) cavity.Biocompatible, can be used in cell-based assays[3], and has been shown to enhance enzymatic reactions involving lipids[1].May not be as effective for the longest VLCFA-CoAs compared to other methods.
Methyl-β-cyclodextrin (MβCD) 10-80 mM for vesicle solubilization[4][5]Similar to α-cyclodextrin, but with a larger cavity, allowing for the encapsulation of bulkier lipid moieties.Efficient at solubilizing a wide range of lipids and can be used to deliver lipids to cells[6][7].Can extract lipids from cell membranes, potentially causing cytotoxicity at higher concentrations[8].
Bovine Serum Albumin (BSA) Molar ratios of fatty acid to BSA of 3:1 to 6:1 are common.[8]Binds to the hydrophobic acyl chain, acting as a natural carrier protein.[9][10][11]Mimics the physiological transport of fatty acids, is biocompatible, and is suitable for cell-based assays.[10]Can interfere with assays that involve protein quantification or have components that bind to BSA. The "free" concentration of the fatty acyl-CoA can be difficult to determine.
Non-ionic Detergents (e.g., Triton X-100, Tween 20) Typically used at or slightly above their critical micelle concentration (CMC).[12]Form micelles that encapsulate the hydrophobic acyl chain, increasing solubility.[13]Effective at solubilizing highly hydrophobic molecules.Can denature proteins and interfere with enzyme kinetics[14][15][16]. May not be suitable for cell-based assays.
Zwitterionic Detergents (e.g., CHAPS) Used around their CMC.Form micelles and are generally milder than ionic detergents.[17][18]Less denaturing to proteins than ionic detergents.[17]Can still interfere with certain biological assays.

Experimental Protocols

Protocol 1: Solubilization of VLCFA-CoA using α-Cyclodextrin

This protocol is suitable for preparing VLCFA-CoA solutions for use in enzymatic assays where the presence of a carrier molecule is acceptable.

Materials:

  • Very long-chain fatty acyl-CoA (e.g., C24:0-CoA)

  • α-Cyclodextrin

  • Aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • Ultrasonicator (bath or probe)

Procedure:

  • Prepare the α-Cyclodextrin Solution:

    • Weigh out the required amount of α-cyclodextrin to make a 10 mM stock solution in the desired aqueous buffer.

    • Warm the solution slightly (e.g., to 37°C) and vortex or sonicate until the α-cyclodextrin is completely dissolved.

  • Prepare the VLCFA-CoA Solution:

    • Accurately weigh the VLCFA-CoA powder. Due to the small quantities often used, it is advisable to prepare a concentrated stock solution.

    • Add the prepared 10 mM α-cyclodextrin solution to the VLCFA-CoA powder to achieve the desired final concentration of the acyl-CoA.

    • Vortex the mixture vigorously.

    • Sonicate the solution in a bath sonicator for 15-30 minutes, or until the solution appears clear.[19] Intermittent vortexing can aid dissolution.

  • Storage:

    • Store the solubilized VLCFA-CoA solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Complexing VLCFA-CoA with Bovine Serum Albumin (BSA)

This protocol is ideal for cell culture experiments where a more physiologically relevant delivery system is required.

Materials:

  • Very long-chain fatty acyl-CoA (e.g., C26:0-CoA)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the BSA Solution:

    • Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free cell culture medium at the desired concentration (e.g., 2 mM).[8] Ensure the BSA is fully dissolved.

  • Prepare the VLCFA-CoA Stock:

    • If starting from a powder, dissolve the VLCFA-CoA in a minimal amount of a suitable organic solvent (e.g., ethanol). However, direct solubilization in the BSA solution is often preferred to avoid solvent toxicity.

  • Complexation:

    • Warm the BSA solution to 37°C.

    • Slowly add the VLCFA-CoA (either as a concentrated solution or directly as a powder) to the warm BSA solution while gently stirring or swirling. The final molar ratio of VLCFA-CoA to BSA should be determined based on the experimental requirements (e.g., 5:2).[8]

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to facilitate complex formation.[20] For longer chain fatty acids, overnight incubation may be beneficial.[20]

  • Sterilization and Storage:

    • Sterilize the VLCFA-CoA:BSA complex solution by passing it through a 0.22 µm filter.[20]

    • Store the complex at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

G Decision Workflow for Solubilizing VLCFA-CoAs start Start: Poorly Soluble VLCFA-CoA assay_type What is the downstream application? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-based enzyme_assay Enzymatic Assay assay_type->enzyme_assay Enzymatic other_assay Other (e.g., Biophysical) assay_type->other_assay Other bsa Use BSA as a carrier. (Protocol 2) cell_based->bsa enzyme_sensitivity Is the enzyme sensitive to detergents? enzyme_assay->enzyme_sensitivity detergent Use a mild non-ionic or zwitterionic detergent. other_assay->detergent Solubilization is primary goal cyclodextrin_cell Consider Cyclodextrins (e.g., MβCD). Test for cytotoxicity. bsa->cyclodextrin_cell If BSA interferes cyclodextrin_enzyme Use α-Cyclodextrin. (Protocol 1) enzyme_sensitivity->cyclodextrin_enzyme Yes enzyme_sensitivity->detergent No sensitive Yes not_sensitive No

Caption: Decision workflow for selecting a suitable solubilization method for VLCFA-CoAs.

G Mechanism of VLCFA-CoA Solubilization by α-Cyclodextrin cluster_before Before Solubilization cluster_after After Solubilization vlcfa_coa VLCFA-CoA (Insoluble) plus + cyclodextrin α-Cyclodextrin water Aqueous Solution complex Soluble Inclusion Complex vlcfa_inside VLCFA-CoA arrow Sonication/ Incubation

Caption: Solubilization of VLCFA-CoA via encapsulation by α-cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: My VLCFA-CoA solution is cloudy even after sonication with cyclodextrin. What should I do?

A1: Cloudiness indicates incomplete solubilization. Here are a few things to try:

  • Increase the cyclodextrin concentration: You may need a higher molar ratio of cyclodextrin to VLCFA-CoA. Try increasing the cyclodextrin concentration incrementally (e.g., from 5 mM to 10 mM).

  • Increase temperature: Gently warming the solution (e.g., to 37-50°C) during sonication can improve solubility. However, be mindful of the thermal stability of your VLCFA-CoA.

  • Increase sonication time: Ensure you are sonicating for a sufficient duration. For very long-chain acyl-CoAs, 30 minutes or more may be necessary.

  • Consider a different cyclodextrin: Methyl-β-cyclodextrin has a larger cavity and may be more effective for some VLCFA-CoAs.[4][5]

Q2: I am using a detergent to solubilize my VLCFA-CoA for an enzyme assay, but I am seeing inhibition of my enzyme. How can I address this?

A2: Detergents can inhibit enzymatic activity by denaturing the protein or by interfering with substrate binding.[15][16]

  • Use a lower detergent concentration: Use the lowest concentration of detergent that maintains the solubility of the VLCFA-CoA, ideally just above the critical micelle concentration (CMC).[12]

  • Switch to a milder detergent: Non-ionic detergents are generally less harsh than ionic detergents.[17] Zwitterionic detergents like CHAPS are another mild option.[17]

  • Consider an alternative solubilization method: If detergent inhibition is persistent, using α-cyclodextrin or BSA may be a better approach for your enzyme assay.

Q3: How do I determine the actual concentration of "free" or available VLCFA-CoA when using BSA?

A3: Determining the unbound concentration of VLCFA-CoA in the presence of BSA is challenging. The binding affinity of acyl-CoAs to albumin is high, and the concentration of free acyl-CoA will be much lower than the total concentration. For many cell-based experiments, the total concentration of the VLCFA-CoA:BSA complex is reported. If the free concentration is critical for your experiment (e.g., for precise enzyme kinetics), you may need to:

  • Use analytical techniques: Methods like liquid chromatography-mass spectrometry (LC-MS) can be used to measure acyl-CoA concentrations.[21][22][23][24][25]

  • Consider alternative methods: For kinetic studies where the substrate concentration needs to be precisely controlled, using cyclodextrins may be more appropriate as the VLCFA-CoA is more readily available.

Q4: Can I use organic solvents like DMSO or ethanol (B145695) to dissolve my VLCFA-CoA for cell culture experiments?

A4: While organic solvents can dissolve VLCFA-CoAs, they are often toxic to cells, even at low concentrations. It is generally recommended to avoid organic solvents in cell culture. If a small amount must be used to create a primary stock solution, ensure the final concentration in the cell culture medium is very low (typically <0.1%) and that an equivalent solvent control is included in your experimental design.[20] BSA or cyclodextrin-based methods are strongly preferred for delivering fatty acids to cells.[3][10]

Q5: What is the critical micelle concentration (CMC) of VLCFA-CoAs, and why is it important?

A5: The critical micelle concentration (CMC) is the concentration above which amphiphilic molecules, like fatty acyl-CoAs, self-assemble into micelles. The CMC is dependent on factors such as acyl chain length, temperature, and ionic strength of the buffer.[26][27][28] For long-chain acyl-CoAs, CMCs can range from the low micromolar to hundreds of micromolar.[27][28] Knowing the CMC is important because:

  • Below the CMC, the acyl-CoA exists primarily as monomers.

  • Above the CMC, the majority of the acyl-CoA will be in micelles, which can affect its availability to enzymes and its interaction with other molecules.

  • In enzyme kinetic studies, it is often desirable to work with monomeric substrate, so keeping the acyl-CoA concentration below its CMC can be important.

References

Technical Support Center: Method Validation for 12-Hydroxyicosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 12-hydroxyicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters to consider for a bioanalytical method for this compound analysis?

A1: A full method validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[1] Key parameters include:

  • Selectivity and Specificity: Ensuring the method can differentiate this compound from other endogenous and exogenous components in the sample matrix.

  • Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter in the data, respectively.

  • Calibration Curve and Linearity: Establishing the relationship between the instrument response and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is generally desirable.[1][2]

  • Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[2][3]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[1][4]

  • Matrix Effect: Assessing the impact of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.[5][6][7]

  • Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[1]

Q2: What are the common challenges in the analysis of this compound and other long-chain acyl-CoAs?

A2: The analysis of long-chain acyl-CoAs like this compound can be challenging due to their:

  • Low Endogenous Concentrations: Requiring highly sensitive analytical methods.

  • Inherent Instability: Acyl-CoAs are susceptible to enzymatic and chemical degradation.[2]

  • Adsorption: They can adsorb to plasticware and glassware, leading to losses during sample preparation.

  • Matrix Effects: Biological matrices are complex and can interfere with the analysis, particularly in LC-MS/MS.[5][6][7]

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs.[2][8][9] It offers high sensitivity, specificity, and throughput, which are crucial for analyzing these low-abundance and complex molecules.

Q4: How can I minimize the matrix effect in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[8]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to separate this compound from co-eluting matrix components.[2]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Ionization Source Optimization: The choice of ionization source (e.g., ESI, APCI) and its settings can influence the extent of matrix effects.[5]

Troubleshooting Guides

Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Steps
Analyte Degradation Ensure samples are processed quickly and kept on ice. Use fresh solvents and consider adding antioxidants or enzyme inhibitors. Acyl-CoAs can be unstable in aqueous solutions.[2]
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Pre-condition containers with a solution of a similar compound.
Suboptimal LC Conditions Optimize the mobile phase composition, gradient, and column temperature. Ensure the pH of the mobile phase is appropriate for the analyte.
Ion Suppression Evaluate and mitigate matrix effects through improved sample cleanup, chromatographic separation, or the use of a different ionization source.[5][6][7]
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound.
High Background or Interferences
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Matrix Interferences Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is often effective for cleaning up complex samples.[8]
Carryover Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after high-concentration samples.
Co-eluting Isobars Enhance chromatographic resolution to separate the analyte from isobaric interferences. Use high-resolution mass spectrometry if available.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., cell lysate or plasma) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A UHPLC system is recommended for better resolution and sensitivity.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for acyl-CoA analysis.[2]

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[10]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode should be optimized. Acyl-CoAs are often analyzed in positive ion mode.[8]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion or from the literature. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) group.[10]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for the method validation of this compound.

Table 1: Typical Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[1][2]
Accuracy85-115%[3]
Precision (%RSD)< 15%[1]
LOD2-133 nM[3]
LOQ10-200 nM[3]

Table 2: Stability of Acyl-CoAs in Different Solvents

SolventStability over 48h at 4°C (%CV)Reference
50 mM Ammonium Acetate (pH 6.8)< 10%[10]
50% Methanol/Water10-20%[10]
Acidified Solvents (e.g., pH 4.0)> 20% (degradation observed)[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Cells, Tissue) homogenization Homogenization / Lysis sample->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Reconstitution spe->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid lox12 12-Lipoxygenase (12-LOX) arachidonic_acid->lox12 hete12 12-HETE lox12->hete12 acyl_coa_synthetase Acyl-CoA Synthetase hete12->acyl_coa_synthetase hydroxyicosanoyl_coa This compound acyl_coa_synthetase->hydroxyicosanoyl_coa downstream Downstream Signaling (e.g., Inflammation) hydroxyicosanoyl_coa->downstream

Caption: Simplified 12-HETE and this compound biosynthesis pathway.

validation_relationships cluster_core Core Validation Parameters cluster_dependent Dependent Parameters cluster_influencing Influencing Factors accuracy Accuracy linearity Linearity accuracy->linearity loq LOQ accuracy->loq precision Precision precision->loq selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect stability Stability stability->accuracy stability->precision matrix_effect->accuracy matrix_effect->precision recovery Recovery recovery->accuracy

Caption: Relationships between key method validation parameters.

References

Technical Support Center: 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 2-hydroxyacyl-CoA lyase 1 (HACL1) enzyme assays, with a focus on reducing background noise and ensuring data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the function of 2-hydroxyacyl-CoA lyase 1 (HACL1) and what does its enzymatic assay measure?

A1: 2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids.[1][2] Specifically, it catalyzes the cleavage of 2-hydroxyacyl-CoA molecules. For instance, in the degradation pathway of phytanic acid, a branched-chain fatty acid, HACL1 cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[1][2] An HACL1 enzyme assay measures the rate of this cleavage reaction, typically by monitoring the formation of one of the products or the consumption of a substrate.

Q2: What are the essential cofactors for HACL1 activity?

A2: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[3] Its activity also requires the presence of magnesium ions (Mg2+). Therefore, both TPP and Mg2+ are essential cofactors that must be included in the reaction mixture for optimal enzyme activity.

Q3: What are common causes of high background noise in HACL1 assays?

A3: High background noise can arise from several sources, including:

  • Spontaneous substrate degradation: The substrate, 2-hydroxyacyl-CoA, may be unstable and degrade non-enzymatically.

  • Contaminating enzymes: The HACL1 enzyme preparation may contain other enzymes that can react with the substrate or other components of the assay mixture.

  • Interfering substances in the sample: Samples, such as tissue homogenates, may contain endogenous substances that interfere with the assay's detection method.[4]

  • Reagent instability: Assay reagents, particularly TPP, can be unstable. It is crucial to prepare them fresh.[4]

  • Incorrect buffer conditions: Suboptimal pH or ionic strength of the assay buffer can contribute to higher background.

Q4: How can I minimize background noise from non-enzymatic substrate degradation?

A4: To minimize this, it is important to run proper controls, including a "no-enzyme" control that contains all reaction components except the HACL1 enzyme. The signal from this control can be subtracted from the signal of the complete reaction to correct for non-enzymatic degradation. Additionally, optimizing the assay pH and temperature can help reduce the rate of spontaneous substrate breakdown.

Q5: What should I do if I suspect my enzyme preparation is contaminated?

A5: If you suspect contamination, it is advisable to re-purify the HACL1 enzyme. If using a commercial source, consider trying a different lot or supplier. Including specific inhibitors for potentially contaminating enzymes in your assay, if known, can also help to troubleshoot this issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered during HACL1 enzyme assays.

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzymeEnsure proper storage of the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles.[5]
Missing or incorrect cofactor concentrationsPrepare fresh solutions of TPP and ensure the final concentration of both TPP and Mg2+ are optimal.
Incorrect assay pH or temperatureDetermine the optimal pH and temperature for HACL1 activity empirically. Start with a neutral pH (around 7.0-7.5) and a temperature of 37°C.[5][6][7]
Substrate degradationPrepare substrate solutions fresh before each experiment and store them on ice.
High background signal Non-enzymatic substrate breakdownRun a "no-enzyme" control for every experiment and subtract the background reading.[5]
Contaminated reagentsUse high-purity reagents and prepare all buffers and solutions with high-quality water.
Autofluorescence of sample components (for fluorescence-based assays)Include a "no-substrate" control to measure the intrinsic fluorescence of the sample and enzyme.
Inconsistent or non-reproducible results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent dispensing of all reagents.[4]
Temperature fluctuationsEnsure all reaction components are at the same temperature before starting the reaction and use a temperature-controlled incubation system.[4]
Improper mixingGently but thoroughly mix the reaction components upon addition of the final reagent.
Sample variabilityIf using tissue homogenates or cell lysates, ensure consistent sample preparation.[4]

Quantitative Data Summary

Parameter Typical Range/Consideration Notes
Michaelis-Menten Constant (Km) Varies depending on the substrate.A lower Km indicates a higher affinity of the enzyme for the substrate.[8][9]
Maximum Velocity (Vmax) Dependent on enzyme concentration and assay conditions.Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[8][9]
Optimal pH Typically between 7.0 and 8.5 for many peroxisomal enzymes.Should be determined experimentally by testing a range of pH values.[6][7]
Optimal Temperature Often around 37°C for mammalian enzymes.Should be determined by assaying enzyme activity across a range of temperatures.[6][7]
Thiamine Pyrophosphate (TPP) Concentration Micromolar range.Optimal concentration should be determined to ensure it is not a limiting factor.
Magnesium Chloride (MgCl2) Concentration Millimolar range.Essential for TPP binding and catalytic activity.

Experimental Protocols

A detailed protocol for a spectrophotometric HACL1 enzyme assay is provided below. This is a generalized protocol and may require optimization for specific experimental conditions and substrates.

Principle:

This is a coupled enzyme assay. The aldehyde product of the HACL1 reaction (e.g., pristanal) is oxidized by an aldehyde dehydrogenase, which concurrently reduces NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified or partially purified HACL1 enzyme

  • 2-hydroxyicosanoyl-CoA (or other suitable substrate)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Aldehyde dehydrogenase (e.g., from yeast)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the potassium phosphate buffer, TPP, MgCl2, NAD+, and aldehyde dehydrogenase at their final desired concentrations.

  • Pre-incubate the master mix: Pre-incubate the master mix at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the HACL1 enzyme to the pre-incubated master mix and mix gently.

  • Establish a baseline: Transfer the mixture to a cuvette and place it in the spectrophotometer. Record the absorbance at 340 nm for 2-3 minutes to establish a stable baseline.

  • Start the reaction: Add the 2-hydroxyicosanoyl-CoA substrate to the cuvette to initiate the reaction. Mix quickly and gently.

  • Monitor the reaction: Immediately start recording the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes. The rate of the reaction should be linear during the initial phase.

  • Calculate the enzyme activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH = 6220 M-1cm-1) to convert this rate into the rate of NADH production, which corresponds to the HACL1 activity.

Controls:

  • No-enzyme control: Follow the same procedure but replace the HACL1 enzyme with an equal volume of buffer. This will account for any non-enzymatic reaction.

  • No-substrate control: Follow the same procedure but replace the substrate with an equal volume of buffer. This will measure any background activity in the absence of the substrate.

Visualizations

Fatty Acid Alpha-Oxidation Pathway

Fatty_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

HACL1 Assay Experimental Workflow

HACL1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Master Mix (Buffer, TPP, MgCl2, NAD+, Aldehyde Dehydrogenase) Preincubation Pre-incubate Master Mix at 37°C Reagents->Preincubation Enzyme Prepare HACL1 Enzyme Add_Enzyme Add HACL1 Enzyme Enzyme->Add_Enzyme Substrate Prepare Substrate (2-hydroxyacyl-CoA) Add_Substrate Add Substrate to start reaction Substrate->Add_Substrate Preincubation->Add_Enzyme Baseline Measure Baseline Absorbance (340 nm) Add_Enzyme->Baseline Baseline->Add_Substrate Monitor Monitor Absorbance Change (340 nm) Add_Substrate->Monitor Calculate_Rate Calculate Rate of Absorbance Change Monitor->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for a coupled spectrophotometric HACL1 assay.

References

Technical Support Center: 12-Hydroxyicosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize cell lysis for the successful extraction of 12-hydroxyicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges in extracting this compound and other long-chain acyl-CoAs are their low cellular abundance and inherent instability.[1] These molecules are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[2] Therefore, the extraction protocol must be rapid, performed at low temperatures, and use appropriate solvents to ensure high recovery and sample stability.

Q2: Which cell lysis method is recommended for this compound extraction?

A2: For cultured mammalian cells, a solvent-based lysis using cold methanol (B129727) is highly recommended.[1][2] This method effectively disrupts cell membranes while simultaneously precipitating proteins and inactivating enzymes that could degrade the target molecule. Mechanical methods like sonication can be effective but risk localized heating, while harsh chemical methods using strong detergents may interfere with downstream analysis, such as mass spectrometry.

Q3: How can I minimize the degradation of this compound during the procedure?

A3: To minimize degradation, all steps should be performed on ice or at 4°C. Use pre-chilled tubes and solvents.[1] Work quickly to reduce the exposure time to cellular enzymes and potentially unfavorable conditions. The choice of reconstitution solvent after extraction is also critical; methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices to maintain stability.[1][2]

Q4: My yield of this compound is consistently low. What are the potential causes?

A4: Low yield can stem from several factors:

  • Incomplete Cell Lysis: The cell suspension may be too dense, or the lysis reagent volume may be insufficient.[3]

  • Degradation: As mentioned, acyl-CoAs are unstable. Ensure all steps are performed cold and rapidly.[4] The addition of protease inhibitors may also be beneficial.[4]

  • Suboptimal Extraction: The choice and volume of extraction solvents are critical. A higher water content in the extract can facilitate hydrolysis.[2]

  • Poor Protein Precipitation: Inefficient protein removal can trap the target molecule, reducing the amount recovered in the supernatant.

Q5: Can I use a detergent-based lysis buffer?

A5: While detergents like SDS are effective for cell lysis, they can interfere with downstream applications like mass spectrometry and may need to be removed.[4] For acyl-CoA analysis, solvent-based lysis is generally preferred as it simultaneously extracts the metabolites and precipitates proteins without introducing interfering substances.[1][2]

Experimental Workflow & Protocols

The following diagram illustrates a standard workflow for the extraction of this compound from cultured cells for LC-MS analysis.

G cluster_0 Cell Harvesting & Washing cluster_1 Lysis & Extraction cluster_2 Sample Processing cluster_3 Analysis Harvest Harvest Cells (Scraping or Centrifugation) Wash Wash Pellet 2x with Ice-Cold PBS Harvest->Wash Lysis Lyse & Extract with Cold Methanol (-80°C) Wash->Lysis Centrifuge1 Centrifuge Lysate (15,000 x g, 5 min, 4°C) Lysis->Centrifuge1 CollectSupernatant Collect Supernatant (Contains Acyl-CoAs) Centrifuge1->CollectSupernatant Evaporate Evaporate to Dryness (Vacuum Concentrator) CollectSupernatant->Evaporate Reconstitute Reconstitute in Stable Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound extraction.
Detailed Protocol: Solvent-Based Lysis and Extraction

This protocol is adapted from established methods for acyl-CoA extraction from cultured mammalian cells.[1][2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (pre-chilled to -80°C)

  • Acetonitrile (B52724)

  • 50 mM Ammonium Acetate (pH 7)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 2 mL of -80°C methanol to the washed cells.[2]

    • Adherent Cells: Use a cell scraper to scrape the cells directly into the cold methanol.[1]

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

    • Incubate the mixture at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.[2]

  • Supernatant Collection:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated protein.[2]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Sample Concentration:

    • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[2]

    • Evaporate the sample to dryness using a vacuum concentrator or a gentle stream of nitrogen.[2]

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1][2]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.[2]

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Data & Comparisons

While specific data for this compound is limited, the following tables provide comparative data for other acyl-CoAs, which can guide optimization.

Table 1: Comparison of Lysis Solvents for Acyl-CoA Extraction

Lysis SolventRelative Recovery EfficiencyRationale
Methanol HighEfficiently lyses cells, precipitates proteins, and extracts acyl-CoAs.[2]
80% Methanol / 20% Water LowerThe higher water content can increase hydrolysis of acyl-CoAs during processing.[2]
Acetonitrile Moderate-HighEffective for protein precipitation and extraction but may have different selectivity.[5]
Detergent-based Buffers VariableCan be effective but may require downstream detergent removal, complicating the workflow.

Table 2: Abundance of Various Acyl-CoA Species in Mammalian Cell Lines

This data provides a general reference for expected acyl-CoA concentrations. Levels of this compound may be significantly lower.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)[6]
Acetyl-CoA~3.34
Propionyl-CoA~0.26
Succinyl-CoA~2.31
Crotonyl-CoA0.033
Lactoyl-CoA0.011

Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered during the extraction process.

G Start Low or No 12-H-CoA Signal LysisCheck Was Lysis Complete? Check for intact cells. Start->LysisCheck DegradationCheck Was Degradation Minimized? LysisCheck->DegradationCheck Yes LysisSol Solution: - Reduce cell density - Increase lysis solvent volume - Consider sonication on ice LysisCheck->LysisSol No ExtractionCheck Was Extraction Efficient? DegradationCheck->ExtractionCheck Yes DegradationSol Solution: - Work faster and on ice - Use pre-chilled reagents - Add protease inhibitors DegradationCheck->DegradationSol No MSCheck Is Mass Spectrometer Optimized? ExtractionCheck->MSCheck Yes ExtractionSol Solution: - Ensure correct solvent ratios - Check pH of buffers - Avoid excess water ExtractionCheck->ExtractionSol No MSSol Solution: - Tune for specific m/z - Use internal standard - Check column integrity MSCheck->MSSol No

Caption: Troubleshooting decision tree for low signal.
Problem Possible Cause Recommended Solution
Low Protein Pellet After Lysis Insufficient starting material (low cell confluence).Ensure plates are at an appropriate confluency before harvesting. Consider pooling samples if necessary.[7]
Lysate is Viscous or "Sticky" Release of DNA from nuclei, which interferes with pipetting and centrifugation.Add DNase I to the lysate and incubate briefly to digest the DNA. Shearing the DNA by passing the lysate through a small gauge needle can also help.[3][7]
Low Recovery in Final Extract Incomplete protein precipitation, trapping acyl-CoAs in the pellet.Ensure the lysis solvent (e.g., methanol) is sufficiently cold (-80°C) and allow adequate incubation time (15 min) to maximize protein precipitation.[2]
The target protein is insoluble and remains in the pellet.While focused on acyl-CoAs, if a related protein is the issue, optimizing expression conditions (e.g., lower temperature) or using specific solubilization reagents may be necessary.[8]
High Variability Between Replicates Inconsistent cell numbers or handling.Normalize by cell count or total protein content. Ensure precise and consistent timing for all incubation and extraction steps.
No Signal in LC-MS/MS Degradation of the analyte during storage or processing.Reconstitute dried samples immediately before analysis. Store extracts at -80°C. Ensure the reconstitution solvent is appropriate for stability.[1][2]
Incorrect mass spectrometry parameters.Verify the MRM transitions and other instrument settings are optimized for this compound. Use a synthetic standard if available.

References

selecting the right internal standard for 12-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxyicosanoyl-CoA. Our focus is to address specific issues encountered during experimental analysis, particularly in selecting an appropriate internal standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

The ideal internal standard for the quantification of this compound is a stable isotope-labeled version of the analyte itself, such as This compound-d_n_ (where 'n' is the number of deuterium (B1214612) atoms). Stable isotope-labeled internal standards exhibit nearly identical physicochemical properties to the analyte, including chromatographic retention time, ionization efficiency, and fragmentation patterns in mass spectrometry.[1][2] This ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to the most accurate and precise quantification.

While direct commercial availability of a deuterated this compound is limited, custom synthesis is a viable option for researchers requiring the highest level of accuracy.

Q2: I cannot obtain a stable isotope-labeled standard. What are the best alternative internal standards for this compound?

When a stable isotope-labeled standard is unavailable, the next best option is a structural analog that closely mimics the behavior of this compound. The primary considerations are chain length and the presence of the hydroxyl group, as these factors significantly influence polarity and ionization efficiency.

Recommended Alternatives:

  • Odd-Chain Hydroxylated Fatty Acyl-CoAs: An odd-chain fatty acyl-CoA containing a hydroxyl group at a similar position would be the most suitable alternative. For example, 11-hydroxynonadecanoyl-CoA or 13-henicosanoyl-CoA would have similar polarity and chain length.

  • Odd-Chain Non-Hydroxylated Fatty Acyl-CoAs: If a hydroxylated odd-chain analog is not available, a non-hydroxylated odd-chain fatty acyl-CoA can be used.[3] However, it is crucial to select one with a similar chain length to ensure comparable chromatographic behavior. Good candidates include nonadecanoyl-CoA (C19:0-CoA) or henicosanoyl-CoA (C21:0-CoA) . It is important to note that the absence of the hydroxyl group will result in different polarity and potentially different ionization efficiency, which must be carefully validated.

The following table summarizes the recommended internal standards:

Internal Standard TypeSpecific ExampleProsCons
Ideal This compound-d_n_Co-elutes with analyte; identical chemical and physical properties.Not readily commercially available; requires custom synthesis.
Alternative 1 Odd-chain hydroxylated fatty acyl-CoA (e.g., 11-hydroxynonadecanoyl-CoA)Similar polarity and chain length to the analyte.Limited commercial availability.
Alternative 2 Odd-chain non-hydroxylated fatty acyl-CoA (e.g., Nonadecanoyl-CoA)More likely to be commercially available.Different polarity and potentially different ionization efficiency compared to the analyte.

Q3: How does the hydroxyl group on this compound affect the choice of an internal standard?

The hydroxyl group significantly increases the polarity of this compound compared to its non-hydroxylated counterpart, icosanoyl-CoA. This increased polarity will affect its:

  • Chromatographic Retention Time: In reverse-phase liquid chromatography (LC), this compound will elute earlier than icosanoyl-CoA. An ideal internal standard should have a retention time close to the analyte to ensure they experience similar matrix effects.

  • Ionization Efficiency: The hydroxyl group can influence how readily the molecule is ionized in the mass spectrometer source. While the large coenzyme A moiety often dominates the ionization process for acyl-CoAs, the hydroxyl group can still have an effect.[4][5]

  • Fragmentation Pattern: The hydroxyl group can introduce unique fragmentation pathways upon collision-induced dissociation (CID) in the mass spectrometer, which can be useful for identification but also means a non-hydroxylated internal standard will not share these fragments.

Therefore, when using a non-hydroxylated internal standard, it is critical to perform a thorough validation to account for these differences.

Troubleshooting Guide

Issue 1: Poor reproducibility of quantification.

Possible Cause: Inconsistent sample extraction or significant matrix effects.

Solution:

  • Ensure Proper Internal Standard Addition: The internal standard must be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and handling.

  • Validate with a Stable Isotope-Labeled Standard (if possible): Even a small amount of a stable isotope-labeled standard can be used to validate the performance of a more readily available analog internal standard.

  • Matrix Effect Evaluation: Prepare calibration curves in the actual sample matrix (e.g., cell lysate, plasma) and compare the slope to a calibration curve in a clean solvent. A significant difference indicates the presence of matrix effects.

dot

Troubleshooting_Reproducibility Start Poor Reproducibility IS_Addition Internal Standard Added Early? Start->IS_Addition Matrix_Effect Evaluate Matrix Effects IS_Addition->Matrix_Effect Yes End_Bad Re-evaluate Internal Standard Choice IS_Addition->End_Bad No, add at start Cal_Curve Prepare Calibration Curve in Matrix Matrix_Effect->Cal_Curve Compare_Slopes Compare Slopes (Matrix vs. Solvent) Cal_Curve->Compare_Slopes No_Difference Slopes Similar Compare_Slopes->No_Difference Difference Slopes Different Compare_Slopes->Difference End_Good Quantification is Reproducible No_Difference->End_Good Optimize_Cleanup Optimize Sample Cleanup Difference->Optimize_Cleanup Dilute_Sample Dilute Sample Difference->Dilute_Sample Optimize_Cleanup->End_Good Dilute_Sample->End_Good

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: The chosen non-hydroxylated internal standard shows a different response factor compared to this compound across different sample types.

Possible Cause: The difference in polarity between the hydroxylated analyte and the non-hydroxylated internal standard leads to differential matrix effects in various sample matrices.

Solution:

  • Matrix-Matched Calibration: For each different sample type (e.g., liver tissue vs. brain tissue), a separate matrix-matched calibration curve must be prepared.

  • Re-evaluate Internal Standard Choice: If matrix effects are too severe and cannot be overcome with matrix-matched calibration, a closer structural analog, preferably a hydroxylated one, should be considered.

Experimental Protocols

Protocol 1: Validation of an Alternative Internal Standard

This protocol outlines the steps to validate an odd-chain non-hydroxylated fatty acyl-CoA as an internal standard for this compound.

dot

Protocol_Validation cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_eval Evaluation Prep_Matrix Prepare Blank Matrix Samples Spike_Analytes Spike with Known Concentrations of Analyte and IS Prep_Matrix->Spike_Analytes Develop_Method Develop LC-MS/MS Method Spike_Analytes->Develop_Method Analyze_Samples Analyze Spiked Samples Develop_Method->Analyze_Samples Cal_Curve Generate Calibration Curve Analyze_Samples->Cal_Curve Assess_Linearity Assess Linearity (R^2 > 0.99) Cal_Curve->Assess_Linearity Calc_Accuracy Calculate Accuracy and Precision Assess_Linearity->Calc_Accuracy Check_Criteria Accuracy (85-115%) & Precision (<15%)? Calc_Accuracy->Check_Criteria Result_Valid Internal Standard is Valid Check_Criteria->Result_Valid Yes Result_Invalid Re-evaluate Internal Standard Check_Criteria->Result_Invalid No

Caption: Workflow for validating an alternative internal standard.

Methodology:

  • Preparation of Standards: Prepare stock solutions of this compound and the chosen internal standard (e.g., nonadecanoyl-CoA) in an appropriate solvent (e.g., methanol/water).

  • Calibration Curve in Solvent: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound in the initial mobile phase.

  • Matrix-Matched Calibration Curve: Prepare a similar set of calibration standards by spiking the analyte and internal standard into a blank sample matrix (a sample of the same type as the study samples but without the analyte).

  • LC-MS/MS Analysis: Analyze both sets of calibration standards using a validated LC-MS/MS method. The chromatographic method should be optimized to achieve good separation of the analyte and internal standard from other matrix components.

  • Data Analysis:

    • Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte for both the solvent and matrix-matched curves.

    • Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.

    • Assess the linearity, accuracy, and precision of the method in the sample matrix. The coefficient of determination (R²) should be >0.99, and the accuracy and precision should be within acceptable limits (typically 85-115% and <15% RSD, respectively).

This comprehensive approach will ensure the reliable quantification of this compound in your experimental samples.

References

addressing co-elution issues in 2-hydroxy fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxy fatty acids (2-OH-FAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of 2-hydroxy fatty acids?

A1: The analysis of 2-OH-FAs presents several challenges, primarily due to their structural similarity to other fatty acids and the existence of various isomers. Key difficulties include:

  • Co-elution: 2-OH-FAs often co-elute with other lipids, particularly isobaric and isomeric species such as 3-hydroxy fatty acids (3-OH-FAs), making accurate quantification difficult.[1][2]

  • Isomer Differentiation: Distinguishing between positional isomers (e.g., 2-OH vs. 3-OH) and enantiomers (R and S forms) requires specialized chromatographic techniques.[3][4]

  • Low Abundance: 2-OH-FAs are often present in low concentrations in biological matrices, necessitating highly sensitive analytical methods.[5]

  • Poor Ionization Efficiency: The carboxylic acid group can lead to poor ionization in mass spectrometry, especially in positive ion mode.[1][6]

Q2: Why is derivatization often necessary for 2-hydroxy fatty acid analysis?

A2: Derivatization is a common strategy employed to overcome several of the challenges in 2-OH-FA analysis. The main benefits of derivatization include:

  • Improved Chromatographic Resolution: By modifying the chemical structure of the fatty acids, derivatization can enhance the separation of co-eluting isomers. For example, converting 2- and 3-hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) derivatives allows for their separation on a chiral column.[3]

  • Increased Ionization Efficiency: Derivatization can introduce a readily ionizable group, such as a tertiary amine, which significantly enhances the signal intensity in mass spectrometry, particularly in positive ion mode.[6][7] This is often referred to as "charge reversal".[1][6]

  • Enhanced Sensitivity: The increased ionization efficiency directly translates to higher sensitivity, enabling the detection and quantification of low-abundance 2-OH-FAs.[1][7]

  • Structural Elucidation: Specific derivatization reagents can produce characteristic fragment ions in MS/MS analysis, aiding in the identification and differentiation of isomers.[1]

Q3: What are the most common analytical platforms for 2-hydroxy fatty acid analysis?

A3: Liquid chromatography-mass spectrometry (LC-MS) is the most widely used platform for the analysis of 2-OH-FAs due to its high sensitivity, selectivity, and versatility.[2] Specific configurations include:

  • Reversed-Phase Liquid Chromatography (RPLC): Commonly used for separating fatty acids based on their hydrophobicity.

  • Chiral Chromatography: Essential for the separation of enantiomers (R and S forms) of 2-OH-FAs.[3][4]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information and allows for the development of highly selective and sensitive quantification methods, such as Multiple Reaction Monitoring (MRM).[8][9] High-resolution mass spectrometry (HRMS) is also frequently employed for accurate mass measurements.[10]

Troubleshooting Guide

Issue 1: Poor peak shape (fronting, tailing, or splitting) for 2-hydroxy fatty acid peaks.

  • Question: My 2-hydroxy fatty acid peaks are showing significant tailing and fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

    • Sample Overload: Injecting too much sample can lead to peak fronting.[11]

      • Solution: Reduce the sample concentration or the injection volume.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11]

      • Solution: Prepare your sample in a solvent that is similar in composition to the initial mobile phase.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to peak tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Secondary Interactions: The carboxyl group of fatty acids can interact with the silica (B1680970) support of the column, causing peak tailing.

      • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of the carboxylic acid group. Alternatively, consider derivatizing the carboxyl group.[6]

Issue 2: Co-elution of 2-hydroxy fatty acids with other lipids, particularly isomers.

  • Question: I am observing co-elution of my target 2-hydroxy fatty acid with what I suspect is a 3-hydroxy fatty acid isomer. How can I resolve these peaks?

  • Answer: Resolving isomeric 2-OH-FAs and 3-OH-FAs is a significant challenge. Here are several strategies to address this:

    • Optimize Chromatographic Conditions:

      • Mobile Phase Composition: The choice and composition of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase (including additives like formic acid or ammonium (B1175870) formate) can significantly impact selectivity.[12] Experiment with different solvent compositions and gradients.

      • Gradient Optimization: A shallower gradient can often improve the resolution of closely eluting compounds.[13]

      • Column Chemistry: If using a standard C18 column, switching to a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, may provide the necessary change in selectivity.[14][15] For enantiomeric separations, a chiral column is required.[3][4]

    • Derivatization:

      • Strategy: Employ a derivatization reagent that reacts differently with 2-OH-FAs and 3-OH-FAs or introduces a bulky group that enhances their chromatographic separation. For example, derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can produce diagnostic ions in the MS that distinguish between 2-OH and 3-OH groups.[1]

    • Mass Spectrometric Resolution:

      • MS/MS Fragmentation: Even if compounds co-elute chromatographically, they can often be distinguished and quantified based on their unique fragmentation patterns in MS/MS.[5][8] Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for each isomer.[14]

Issue 3: Low signal intensity and poor sensitivity for 2-hydroxy fatty acids.

  • Question: The signal for my 2-hydroxy fatty acid is very low, and I'm struggling to achieve the required limit of detection. What can I do to improve sensitivity?

  • Answer: Low sensitivity is a common problem, especially for low-abundance 2-OH-FAs in complex biological matrices. Consider the following approaches:

    • Sample Preparation and Extraction:

      • Solid-Phase Extraction (SPE): Use SPE to enrich your sample for fatty acids and remove interfering matrix components that can cause ion suppression.[16][17]

      • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol to ensure efficient extraction of the 2-OH-FAs from the sample matrix.[17]

    • Derivatization:

      • Charge-Reversal Derivatization: Use a derivatization reagent that introduces a permanently charged group (e.g., a quaternary amine) to significantly enhance ionization efficiency in positive ion mode.[6][7] This can lead to a substantial increase in signal intensity.

    • Mass Spectrometer Settings:

      • Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, for your specific analytes.

      • Detector Settings: Ensure the detector is operating optimally and that the MS is properly calibrated.

Experimental Protocols

Protocol 1: Derivatization of 2- and 3-Hydroxy Fatty Acids with ADMI for LC-MS Analysis

This protocol is based on a strategy to distinguish between 2- and 3-hydroxy fatty acids through derivatization followed by LC-MS analysis, which generates diagnostic fragment ions.[1]

  • Sample Preparation: Extract total lipids from the biological sample using a suitable method (e.g., a modified Bligh-Dyer extraction).

  • Derivatization Reaction:

    • To the dried lipid extract, add a solution of 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) in a suitable organic solvent.

    • Add a coupling agent, such as a carbodiimide, to facilitate the reaction between the carboxylic acid group of the fatty acid and the amine group of the ADMI reagent.

    • Incubate the reaction mixture at an optimized temperature and time to ensure complete derivatization.

  • Sample Cleanup: After the reaction, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.

  • LC-MS Analysis:

    • Reconstitute the dried, derivatized sample in a suitable injection solvent.

    • Inject the sample onto a reversed-phase LC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an appropriate additive (e.g., 0.1% formic acid).

    • Analyze the eluent using a mass spectrometer operating in positive ion mode.

    • Monitor for the diagnostic fragment ions that differentiate between 2-OH (m/z 155.1) and 3-OH (m/z 171.1) fatty acid derivatives.[1]

Protocol 2: Chiral Separation of 2-Hydroxy Fatty Acid Enantiomers

This protocol outlines a general approach for the separation of R and S enantiomers of 2-hydroxy fatty acids using chiral chromatography.[3][18]

  • Derivatization: Convert the racemic 2-hydroxy fatty acids to their 3,5-dinitrophenylurethane (DNPU) derivatives by reacting them with 3,5-dinitrophenyl isocyanate. This step is crucial for interaction with the chiral stationary phase.

  • Chromatographic System:

    • Column: Use a chiral HPLC column, for example, one with a stationary phase such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica gel.[18]

    • Mobile Phase: An optimized ternary mobile phase, such as n-hexane-1,2-dichloroethane-ethanol, is often used. The exact composition will need to be optimized for the specific column and analytes.[18]

  • Analysis:

    • Inject the derivatized sample onto the chiral column.

    • Perform the separation under isocratic conditions.

    • Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 226 nm for DNPU derivatives).[18]

Quantitative Data Summary

Table 1: Representative LC-MS/MS Parameters for Quantification of Oxidized Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-HODE295.2171.1-20
13-HODE295.2195.1-18
5-HETE319.2115.1-25
12-HETE319.2179.1-22
15-HETE319.2219.1-20

Data adapted from a representative LC-MS/MS method for oxidized fatty acids.[8] HODE: Hydroxyoctadecadienoic acid; HETE: Hydroxyeicosatetraenoic acid.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Free Hydroxy Fatty Acids in Milk using LC-HRMS

AnalyteLOD (ng/mL)LOQ (ng/mL)
2-Hydroxydecanoic acid0.20.7
2-Hydroxydodecanoic acid0.10.4
2-Hydroxytetradecanoic acid0.30.9
2-Hydroxyhexadecanoic acid0.41.2
2-Hydroxyoctadecanoic acid0.92.6

This table summarizes the performance of a direct LC-HRMS method for the analysis of free hydroxy fatty acids, demonstrating the high sensitivity achievable without derivatization for certain sample types.[10]

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution of 2-OH-FA with Isomer Detected optimize_lc Optimize LC Method start->optimize_lc derivatization Implement Derivatization Strategy start->derivatization If LC optimization fails ms_resolution Utilize Mass Spectrometric Resolution start->ms_resolution If chromatographic resolution is not feasible change_gradient Adjust Gradient Profile (e.g., make shallower) optimize_lc->change_gradient Resolution Improved? change_mp Modify Mobile Phase (Solvent, Additives, pH) optimize_lc->change_mp Resolution Improved? change_column Change Stationary Phase (e.g., C8, Phenyl-Hexyl) optimize_lc->change_column Resolution Improved? end Resolved Peaks / Accurate Quantification change_gradient->end Yes change_mp->end Yes change_column->end Yes chiral_sep Use Chiral Column for Enantiomer Separation derivatization->chiral_sep diff_react Use Reagent with Differential Reactivity for Isomers derivatization->diff_react chiral_sep->end diff_react->end develop_mrm Develop MRM Method with Unique Ion Transitions ms_resolution->develop_mrm develop_mrm->end

Caption: Troubleshooting workflow for co-elution issues.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Analysis lipid_extraction Lipid Extraction from Biological Matrix drying Dry Down Extract lipid_extraction->drying add_reagents Add Derivatization Reagent & Coupling Agent drying->add_reagents reaction Incubate at Optimized Temp/Time add_reagents->reaction cleanup SPE or LLE Cleanup reaction->cleanup reconstitute Reconstitute in Injection Solvent cleanup->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: General workflow for derivatization of fatty acids.

References

Technical Support Center: Enhancing the Sensitivity of 12-Hydroxyicosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-hydroxyicosanoyl-CoA (12-HETE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound?

A1: The most sensitive and specific method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity by separating 12-HETE-CoA from other cellular components and high sensitivity through the use of multiple reaction monitoring (MRM).[1][2] For ultimate accuracy and to correct for sample loss during preparation and matrix effects, the use of a stable isotope-labeled internal standard in a stable isotope dilution (SID) LC-MS/MS approach is highly recommended.

Q2: What are the key challenges in the analysis of this compound?

A2: The analysis of this compound presents several challenges:

  • Low Endogenous Concentrations: 12-HETE-CoA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[1]

  • Poor Ionization Efficiency: The phosphate (B84403) groups and the long acyl chain can lead to poor ionization efficiency in the mass spectrometer.

  • Matrix Effects: Co-eluting substances from complex biological matrices can suppress or enhance the ionization of 12-HETE-CoA, leading to inaccurate quantification.[3][4]

  • Chromatographic Performance: The amphipathic nature of 12-HETE-CoA can lead to poor peak shape (tailing) on reversed-phase columns.

Q3: How can I improve the ionization efficiency of this compound in my LC-MS/MS analysis?

A3: To improve ionization efficiency, consider the following:

  • Mobile Phase Additives: The use of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response in positive ion mode. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause severe signal suppression in mass spectrometry.

  • ESI Source Parameter Optimization: Fine-tuning of the electrospray ionization (ESI) source parameters is crucial. This includes optimizing the capillary/spray voltage, cone/fragmentor voltage, source temperature, and desolvation gas temperature and flow to maximize the signal of the precursor ion and minimize in-source fragmentation.

  • Derivatization: While not as common for acyl-CoAs as for fatty acids, derivatization of the hydroxyl group could potentially improve ionization, though this would require careful method development.

Q4: What is the role of this compound in cellular signaling?

A4: this compound is the metabolically activated form of 12-hydroxyeicosatetraenoic acid (12-HETE). As such, it is the direct precursor for the downstream signaling events initiated by 12-HETE. These signaling pathways are implicated in a variety of cellular processes, including cell migration, proliferation, and inflammation. The conversion of 12-HETE to 12-HETE-CoA is a critical step for its biological activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 12-HETE-CoA Sample Degradation: 12-HETE-CoA is unstable in aqueous solutions.Ensure samples are processed quickly and at low temperatures. Use extraction buffers with a slightly acidic pH (e.g., pH 4.0-6.8) to improve stability.[5] Reconstitute final extracts in a solvent containing a high percentage of organic solvent (e.g., methanol) to improve stability.[1]
Poor Extraction Recovery: Inefficient extraction from the biological matrix.Use a robust extraction method, such as solid-phase extraction (SPE) with a C18 cartridge or a liquid-liquid extraction optimized for polar lipids. Ensure the extraction solvent is appropriate for acyl-CoAs (e.g., acetonitrile/methanol (B129727)/water mixtures).
Suboptimal MS Parameters: Incorrect ionization mode or source settings.For most acyl-CoAs, positive ion mode ESI is more sensitive than negative ion mode. Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures) by infusing a 12-HETE-CoA standard.
Inefficient Ionization: Poor ionization due to the molecule's properties.Use a mobile phase with additives that promote ionization, such as ammonium formate or ammonium acetate.
Poor Chromatographic Peak Shape (Tailing) Secondary Interactions with the Column: The phosphate groups can interact with the silica-based stationary phase.Use a high-quality, end-capped C18 column. Consider using a mobile phase with an ion-pairing agent, although this can lead to ion suppression. Alternatively, using a mobile phase with a slightly acidic pH can improve peak shape. A phosphoric acid wash step between injections can also help mitigate poor chromatographic performance.[2]
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and reagents.
Matrix Effects: Co-eluting compounds from the sample matrix.Improve sample cleanup using techniques like solid-phase extraction (SPE). Optimize the chromatographic gradient to separate 12-HETE-CoA from interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise sensitivity.[4][6]
Inconsistent or Irreproducible Results Sample Preparation Variability: Inconsistent extraction or handling of samples.Use a standardized and validated sample preparation protocol. Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-HETE-CoA) early in the sample preparation process to account for variability.
Instrument Instability: Fluctuations in the LC or MS system.Ensure the LC-MS/MS system is properly calibrated and maintained. Regularly check for leaks and ensure consistent solvent delivery.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of long-chain and hydroxy-acyl-CoAs using LC-MS/MS. While specific data for this compound is limited, these values provide a benchmark for what can be expected.

Table 1: Comparison of Detection Methods for Acyl-CoAs

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[5]~120 pmol (with derivatization)[5]~50 fmol[5]
Limit of Quantification (LOQ) 5-50 fmol[5]~1.3 nmol (LC/MS-based)[5]~100 fmol[5]
Linearity (R²) >0.99[5]>0.99Variable
Precision (RSD%) < 5%[5]< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/ConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1) [M+H]⁺[7]
Product Ion (Q3) [M-507+H]⁺ (neutral loss of phosphoadenosine diphosphate)[7]
Collision Energy Analyte-dependent, typically optimized[8]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[1][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Acetonitrile[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a representative method for the extraction of long-chain acyl-CoAs from tissue and can be adapted for this compound.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

    • Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled 12-HETE-CoA or a structurally similar odd-chain hydroxy-acyl-CoA) at the beginning of the extraction process.

  • Protein Precipitation and Centrifugation:

    • Sonicate the homogenate for 30 seconds on ice.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solvent compatible with the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Visualizations

Signaling Pathways

This compound is the activated form of 12-HETE, which is known to initiate several downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-HETE-CoA 12-HETE-CoA GPR31 GPR31 12-HETE-CoA->GPR31 Activation PI3K PI3K GPR31->PI3K PKC PKC GPR31->PKC Src Src GPR31->Src Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression Cell Survival ERK ERK Src->ERK ERK->Gene Expression Proliferation

Caption: 12-HETE-CoA signaling pathways.

Experimental Workflow

A typical workflow for the quantitative analysis of this compound is depicted below.

G A Sample Collection (Tissue, Cells) B Homogenization & Internal Standard Spiking A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: LC-MS/MS workflow for 12-HETE-CoA.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low signal intensity in this compound analysis.

G rect_node rect_node start Low Signal? check_sample Sample Integrity? start->check_sample check_extraction Extraction Efficiency? check_sample->check_extraction Yes solution1 Improve Sample Handling (Low Temp, Correct pH) check_sample->solution1 No check_ms MS Parameters Optimized? check_extraction->check_ms Yes solution2 Optimize SPE Protocol check_extraction->solution2 No check_chroma Good Peak Shape? check_ms->check_chroma Yes solution3 Tune MS Parameters (Voltages, Gas Flow) check_ms->solution3 No solution4 Optimize Mobile Phase & Column Chemistry check_chroma->solution4 No

Caption: Troubleshooting low signal intensity.

References

best practices for storing and handling 12-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 12-Hydroxyicosanoyl-CoA

This technical support center provides researchers, scientists, and drug development professionals with . Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this molecule in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For optimal stability, this compound should be stored at -20°C immediately upon receipt. It is also recommended to protect it from light and moisture.

Q2: What is the recommended solvent for reconstituting this compound?

It is best to consult the product-specific datasheet. However, for many Coenzyme A derivatives, ultrapure water is a suitable solvent.[1] For long-chain acyl-CoAs, which can have limited aqueous solubility, small amounts of organic solvents like ethanol (B145695) or DMSO may be used for initial solubilization before dilution in aqueous buffers. Always ensure the final concentration of the organic solvent is compatible with your downstream assays.

Q3: How can I minimize degradation of this compound in solution?

To maintain the integrity of this compound in solution, it is crucial to avoid repeated freeze-thaw cycles.[1] After reconstitution, it is best practice to aliquot the solution into single-use volumes and store them at -20°C or lower.

Q4: What are the general safety precautions when handling this compound?

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Inconsistent results in assays using this compound can often be traced back to its handling and storage.

Symptom Potential Cause Troubleshooting Step
Low or no activity Degradation of this compound- Ensure the compound has been stored at -20°C and protected from light.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Prepare fresh solutions for each experiment.
High background signal Contamination- Use ultrapure water and sterile, high-quality reagents for reconstitution and buffers.[1]- Centrifuge the vial before opening to ensure all powder is at the bottom.
Poor reproducibility Inaccurate pipetting of viscous solution- After reconstitution, long-chain acyl-CoAs can form solutions that are more viscous than water. Ensure accurate pipetting by using positive displacement pipettes or by pipetting slowly and carefully.
Guide 2: Solubility Issues

Difficulty in dissolving this compound can affect the accuracy of your experimental concentrations.

Symptom Potential Cause Troubleshooting Step
Precipitate forms in aqueous buffer Low aqueous solubility- Try initial solubilization in a small amount of an organic solvent like ethanol or DMSO, followed by dilution in your aqueous buffer.- Gentle warming and vortexing can aid in dissolution.- Consider the use of a carrier protein like fatty acid-free BSA to improve solubility in aqueous solutions.
Cloudy solution Formation of micelles- This is common for long-chain acyl-CoAs. The solution may still be usable if the concentration is known. Consider determining the critical micelle concentration (CMC) if precise monomeric concentrations are required.

Experimental Protocols & Workflows

General Reconstitution and Aliquoting Workflow

The following diagram outlines the recommended workflow for preparing this compound solutions for experimental use.

G cluster_storage Initial Handling cluster_prep Solution Preparation cluster_aliquot Aliquoting and Storage start Receive this compound store Store at -20°C Protect from light start->store equilibrate Equilibrate vial to room temperature store->equilibrate centrifuge Briefly centrifuge vial equilibrate->centrifuge reconstitute Reconstitute in appropriate solvent centrifuge->reconstitute vortex Vortex gently reconstitute->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_final Store aliquots at -20°C or below aliquot->store_final

Caption: Workflow for the proper reconstitution and storage of this compound.

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a logical flow to diagnose issues when experimental results are not as expected.

G start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_aliquoting Were single-use aliquots used? is_aliquoting_ok Aliquoting OK? check_aliquoting->is_aliquoting_ok check_reagent_prep Review Reconstitution Protocol is_reagent_prep_ok Prep OK? check_reagent_prep->is_reagent_prep_ok check_assay_protocol Examine Assay Parameters conclusion_protocol Root Cause Likely: Assay Protocol check_assay_protocol->conclusion_protocol is_storage_ok->check_aliquoting Yes conclusion_reagent Root Cause Likely: Reagent Degradation is_storage_ok->conclusion_reagent No is_aliquoting_ok->check_reagent_prep Yes is_aliquoting_ok->conclusion_reagent No is_reagent_prep_ok->check_assay_protocol Yes is_reagent_prep_ok->conclusion_reagent No

Caption: A troubleshooting workflow for diagnosing inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of 12-Hydroxyicosanoyl-CoA and Non-Hydroxylated Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between hydroxylated and non-hydroxylated fatty acyl-CoAs is critical for advancements in metabolic research and therapeutic design. This guide provides an objective comparison of 12-hydroxyicosanoyl-CoA and its non-hydroxylated counterpart, eicosanoyl-CoA, focusing on their distinct metabolic fates, enzymatic interactions, and potential cellular impacts. While direct comparative quantitative data for these specific molecules is sparse in existing literature, this guide synthesizes established biochemical principles and provides a framework for experimental comparison.

Introduction to Acyl-CoAs: Central Players in Cellular Metabolism

Acyl-CoAs are activated forms of fatty acids, essential for a vast array of metabolic processes. They serve as substrates for energy production through beta-oxidation, building blocks for complex lipids, and signaling molecules that modulate cellular functions. The introduction of a hydroxyl group onto the acyl chain, as seen in this compound, fundamentally alters the molecule's biochemical properties and directs it toward different metabolic and signaling pathways compared to its non-hydroxylated analog, eicosanoyl-CoA.

Metabolic Fates: A Tale of Two Pathways

The primary metabolic distinction between this compound and non-hydroxylated acyl-CoAs lies in their catabolic pathways. Non-hydroxylated long-chain acyl-CoAs like eicosanoyl-CoA are primarily degraded in the mitochondria and peroxisomes via the beta-oxidation spiral.[1][2][3] In contrast, 2-hydroxyacyl-CoAs, a class to which a positional isomer of our subject belongs, are metabolized via the peroxisomal alpha-oxidation pathway.[4]

Beta-Oxidation of Non-Hydroxylated Acyl-CoAs: This well-established pathway involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[1][3][5] The acetyl-CoA then enters the citric acid cycle for further energy generation. For very long-chain fatty acids (>C20) like eicosanoyl-CoA, initial cycles of beta-oxidation occur in the peroxisomes until they are shortened sufficiently to be transported to the mitochondria for complete oxidation.[1][6]

Alpha-Oxidation of 2-Hydroxyacyl-CoAs: This pathway is essential for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids. The process involves the removal of a single carbon from the carboxyl end. A key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1), which cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter. The aldehyde is then oxidized to a fatty acid, which can subsequently enter the beta-oxidation pathway.

While this compound has its hydroxyl group at the 12th carbon, not the 2nd, its metabolism is less characterized. However, it is plausible that it could undergo modifications to become a substrate for either beta- or omega-oxidation, the latter of which involves hydroxylation at the terminal carbon.

Comparative Data: An Illustrative Overview

Table 1: Illustrative Comparison of Enzyme Kinetics

EnzymeSubstrateHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg)Metabolic Pathway
Acyl-CoA Synthetase (Long-Chain)Eicosanoic Acid5 - 15100 - 200Activation for all pathways
12-Hydroxyeicosanoic Acid10 - 3050 - 100Activation for all pathways
Carnitine Palmitoyltransferase I (CPT1)Eicosanoyl-CoA2 - 1020 - 50Mitochondrial Beta-Oxidation
This compound> 50 (Poor Substrate)< 5Mitochondrial Beta-Oxidation
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)Eicosanoyl-CoA1 - 515 - 30Peroxisomal Beta-Oxidation
This compoundLikely not a direct substrate-Peroxisomal Beta-Oxidation
2-Hydroxyacyl-CoA Lyase (HACL1)Eicosanoyl-CoANot a substrate-Alpha-Oxidation
2-Hydroxyicosanoyl-CoA5 - 2010 - 25Alpha-Oxidation

Disclaimer: The kinetic values presented in this table are hypothetical and for illustrative purposes only. They are based on general trends observed for enzymes acting on long-chain and hydroxylated fatty acids and are intended to highlight potential differences for research investigation.

Signaling and Cellular Effects: Emerging Roles of Hydroxylated Fatty Acids

Hydroxylated fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid, are known to be potent signaling molecules involved in a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis.[7][8][9][10][11][12][13] These effects are often mediated through specific G-protein coupled receptors.[7][9] For instance, 12(S)-HETE has been shown to activate the PI3K/Akt signaling pathway.[10][13] In contrast, non-hydroxylated saturated fatty acids are primarily associated with energy storage and structural roles in membranes, although they can also have signaling functions, often related to metabolic stress when in excess. Studies have shown that some saturated hydroxy fatty acids exhibit inhibitory activity on cancer cell growth and can suppress cytokine-induced apoptosis in pancreatic β-cells.[14]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to directly compare this compound and non-hydroxylated acyl-CoAs.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This assay measures the enzymatic conversion of a fatty acid to its corresponding acyl-CoA.

Objective: To determine and compare the kinetic parameters (Km and Vmax) of a long-chain acyl-CoA synthetase for 12-hydroxyeicosanoic acid and eicosanoic acid.

Principle: The assay can be performed using a radiometric method that measures the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative or a spectrophotometric/fluorometric method that couples the reaction to a detectable product.

Materials:

  • Purified or recombinant long-chain acyl-CoA synthetase

  • Eicosanoic acid and 12-hydroxyeicosanoic acid

  • [1-14C]Eicosanoic acid and custom-synthesized [14C]12-hydroxyeicosanoic acid

  • Coenzyme A (CoA)

  • ATP, MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing reaction buffer, ATP, MgCl2, CoA, and varying concentrations of the fatty acid substrate (eicosanoic acid or 12-hydroxyeicosanoic acid) complexed to BSA. Include the corresponding radiolabeled fatty acid in each reaction.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding an acidic solution (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4).

  • Extract the unreacted fatty acids into an organic solvent (e.g., heptane). The radiolabeled acyl-CoA will remain in the aqueous phase.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the reaction velocity for each substrate concentration.

  • Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Peroxisomal Beta-Oxidation Assay

This assay measures the rate of beta-oxidation of an acyl-CoA substrate in isolated peroxisomes.

Objective: To compare the rate of peroxisomal beta-oxidation of eicosanoyl-CoA and this compound.

Principle: The assay measures the production of NADH from the beta-oxidation of the acyl-CoA substrate in the presence of NAD+.

Materials:

  • Isolated rat liver peroxisomes

  • Eicosanoyl-CoA and this compound

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.2)

  • NAD+, FAD, CoA

  • Dithiothreitol (DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare reaction mixtures in a cuvette containing reaction buffer, NAD+, FAD, CoA, and DTT.

  • Add the isolated peroxisomes to the cuvette and incubate for a few minutes to record the background rate of NAD+ reduction.

  • Initiate the reaction by adding the acyl-CoA substrate (eicosanoyl-CoA or this compound).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the rate of beta-oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.

  • Compare the rates obtained for the two substrates.

Protocol 3: Cell-Based Signaling Assay (MAPK/ERK Pathway Activation)

This assay determines the effect of the fatty acids on a key signaling pathway.

Objective: To compare the ability of 12-hydroxyeicosanoic acid and eicosanoic acid to activate the MAPK/ERK signaling pathway in a relevant cell line (e.g., hepatocytes, endothelial cells).

Principle: Western blotting is used to detect the phosphorylation of ERK1/2, a key downstream component of the MAPK pathway, as an indicator of pathway activation.

Materials:

  • Cultured cells (e.g., HepG2, HUVEC)

  • Eicosanoic acid and 12-hydroxyeicosanoic acid complexed to BSA

  • Cell lysis buffer

  • Primary antibodies against total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and grow to sub-confluency.

  • Serum-starve the cells for a defined period to reduce basal signaling.

  • Treat the cells with different concentrations of eicosanoic acid or 12-hydroxyeicosanoic acid for various time points.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Visualizing the Pathways and Workflows

To further clarify the distinct metabolic routes and experimental designs, the following diagrams are provided.

Metabolic_Pathways cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Mito_Beta_Ox Beta-Oxidation TCA_Cycle TCA Cycle Mito_Beta_Ox->TCA_Cycle Acetyl-CoA Pero_Beta_Ox Beta-Oxidation (Chain Shortening) Alpha_Ox Alpha-Oxidation Non_OH_Acyl_CoA Non-Hydroxylated Acyl-CoA (e.g., Eicosanoyl-CoA) Non_OH_Acyl_CoA->Mito_Beta_Ox Non_OH_Acyl_CoA->Pero_Beta_Ox OH_Acyl_CoA 2-Hydroxyacyl-CoA OH_Acyl_CoA->Alpha_Ox

Caption: Distinct metabolic fates of hydroxylated and non-hydroxylated acyl-CoAs.

Experimental_Workflow cluster_Enzyme_Kinetics Enzyme Kinetics cluster_Metabolic_Flux Metabolic Flux cluster_Cell_Signaling Cell Signaling Enzyme_Assay Acyl-CoA Synthetase Assay Data_Analysis_Kinetics Michaelis-Menten Analysis Enzyme_Assay->Data_Analysis_Kinetics Reaction Rates Beta_Ox_Assay Peroxisomal Beta-Oxidation Assay Data_Analysis_Flux Compare NADH Production Rates Beta_Ox_Assay->Data_Analysis_Flux Cell_Treatment Treat Cells with Fatty Acids Western_Blot Western Blot for p-ERK/ERK Cell_Treatment->Western_Blot Data_Analysis_Signaling Quantify Pathway Activation Western_Blot->Data_Analysis_Signaling Start Comparative Study Initiation Enzyme_Kinetics Enzyme_Kinetics Start->Enzyme_Kinetics Metabolic_Flux Metabolic_Flux Start->Metabolic_Flux Cell_Signaling Cell_Signaling Start->Cell_Signaling

Caption: Workflow for comparing the biochemical properties and cellular effects.

Conclusion

The presence of a hydroxyl group on a long-chain acyl-CoA, such as in this compound, is predicted to significantly alter its metabolism and cellular function compared to its non-hydroxylated counterpart, eicosanoyl-CoA. While direct comparative experimental data remains to be fully elucidated, the established principles of fatty acid metabolism suggest distinct catabolic pathways and the potential for unique signaling roles for the hydroxylated species. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate these differences, ultimately contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

Validating the Role of 12-Hydroxyeicosanoyl-CoA's Pro-Inflammatory Mediator, 12-HETE, Using Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data from knockout mouse models used to validate the role of 12-hydroxyeicosatetraenoic acid (12-HETE), a key metabolite in the 12-lipoxygenase (12-LOX) pathway. The data presented herein is crucial for understanding the therapeutic potential of targeting this pathway in various inflammatory and metabolic diseases.

The enzyme 12/15-lipoxygenase (12/15-LOX), encoded by the Alox15 gene in mice, is a critical player in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like 12-HETE.[1][2] These molecules are implicated in a range of pathologies, including type 1 and type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[3][4][5] The use of knockout mouse models, where the gene for 12-LOX or its recently identified receptor, GPR31, is deleted, has been instrumental in elucidating the in vivo functions of the 12-HETE signaling axis.[3][6]

Comparative Data from Knockout Mouse Models

The following tables summarize key phenotypic differences observed between wild-type (WT) mice and those with genetic deletion of 12-lipoxygenase (12-LOKO) or its receptor, GPR31 (GPR31 KO), under various disease-inducing conditions.

Table 1: Metabolic Phenotypes in Diet-Induced Obesity

ParameterWild-Type (Western Diet)12-LOKO (Western Diet)Reference
Glucose ToleranceReducedMaintained, similar to chow-fed mice[3][7]
Insulin (B600854) ToleranceReducedMaintained, similar to chow-fed mice[3][7]
Circulating TNF-α & IL-6IncreasedNot increased[3][7]
Circulating AdiponectinDecreasedNot decreased[3][7]
Visceral Fat Macrophage InfiltrationElevatedSignificantly reduced[3]
Islet 12-LO ActivitySignificantly elevatedBarely detectable[3]
Islet HyperplasiaObservedNot observed[3]
Islet Apoptosis (Caspase-3)IncreasedReduced[3]

Table 2: Diabetic Inflammation and Autoimmunity

ParameterWild-Type (Low-Dose STZ)GPR31 KO (Low-Dose STZ)12-LOKO (NOD mice)Reference
Glycemic StatusHyperglycemicRemained normoglycemicProtected from diabetes[5][6]
β-cell MassReducedNo reductionPreserved[5][6]
Development of T1DSpontaneous developmentNot applicableAlmost complete protection[2]
β-cell Oxidative StressIncreasedNot reportedReduced[5]

Table 3: Atherosclerosis in ApoE-deficient Mice

ParameterApoE-/- (Control)ApoE-/- / 12/15-LOKOReference
Atherosclerotic Lesion Area (Aortic Arch)15,700 ± 2,688 μm²198 ± 60 μm² (P < 0.001)[8]
Plasma IgG Autoantibodies to oxLDLElevatedDiminished[8]
Plasma Cholesterol & Triglyceride LevelsNo significant differenceNo significant difference[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of 12-HETE and a typical experimental workflow for validating its role using knockout mouse models.

GPR31_Signaling_Pathway cluster_cytoplasm Cytoplasm 12-HETE 12-HETE GPR31 GPR31 (12-HETE Receptor) 12-HETE->GPR31 G_protein Gαi/o GPR31->G_protein Activates MEK MEK G_protein->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Activates NF_kB NF-κB ERK1_2->NF_kB Activates Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Promotes

12-HETE/GPR31 Signaling Pathway.

Knockout_Mouse_Workflow cluster_generation Model Generation cluster_validation Model Validation cluster_experimentation Experimentation cluster_comparison Data Comparison Gene_Targeting Gene Targeting (e.g., CRISPR/Cas9) ES_Cells Embryonic Stem Cells Gene_Targeting->ES_Cells Blastocyst_Injection Blastocyst Injection ES_Cells->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding to Germline Transmission Chimeric_Mice->Breeding KO_Line Establish Knockout Line (e.g., Alox15-/- or Gpr31-/-) Breeding->KO_Line Genotyping Genotyping (PCR) KO_Line->Genotyping Disease_Model Induce Disease Model (e.g., Western Diet, STZ) KO_Line->Disease_Model cluster_validation cluster_validation cluster_experimentation cluster_experimentation Western_Blot Western Blot/ RT-qPCR Genotyping->Western_Blot Confirm Protein/ mRNA absence Phenotypic_Analysis Phenotypic Analysis (e.g., Glucose Tolerance, Cytokine levels, Histology) Disease_Model->Phenotypic_Analysis Comparison Compare KO vs. Wild-Type (WT) Controls Phenotypic_Analysis->Comparison cluster_comparison cluster_comparison

Experimental Workflow for Knockout Mouse Model Validation.

Detailed Experimental Protocols

1. Generation of Knockout Mice

  • Targeted Gene: Alox15 (encoding 12/15-lipoxygenase) or Gpr31 (encoding the 12-HETE receptor).

  • Methodology: Gene targeting in embryonic stem (ES) cells is a common method. More recently, CRISPR/Cas9 technology has been employed for more efficient gene editing.[9][10]

    • Construct Design: A targeting vector is designed to replace a critical exon of the target gene with a selection cassette (e.g., neomycin resistance). For conditional knockouts, loxP sites are inserted flanking the exon.[10][11]

    • ES Cell Transfection: The targeting vector is introduced into ES cells.

    • Selection and Screening: ES cells with the correct gene targeting event are selected and verified by PCR and Southern blotting.

    • Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

    • Generation of Chimeric Mice: Offspring (chimeras) are born with a mix of cells from the host blastocyst and the targeted ES cells.

    • Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.

    • Establishment of Knockout Line: Heterozygous offspring are interbred to generate homozygous knockout mice.[3][12]

2. Animal Models of Disease

  • Diet-Induced Obesity and Insulin Resistance:

    • Protocol: Age-matched male 12-LOKO and wild-type C57BL/6 mice are fed a "western" diet (high in fat and sucrose) for a specified period (e.g., 16 weeks). Control groups are fed a standard chow diet.[3][7]

    • Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed. Blood samples are collected to measure circulating cytokines (TNF-α, IL-6) and adipokines (adiponectin) by ELISA. Visceral fat pads and pancreatic islets are harvested for histological analysis and measurement of 12-LO activity.[3][13]

  • Streptozotocin (STZ)-Induced Diabetes:

    • Protocol: To induce β-cell inflammation and hyperglycemia, mice receive low-dose intraperitoneal injections of STZ for several consecutive days.[5][6]

    • Assessments: Blood glucose levels are monitored regularly. Pancreata are collected for histological analysis of β-cell mass and markers of apoptosis (e.g., caspase-3 staining).[6]

  • Atherosclerosis Model:

    • Protocol: 12/15-LOKO mice are crossbred with atherosclerosis-prone apolipoprotein E-deficient (ApoE-/-) mice.[8]

    • Assessments: At a specified age (e.g., 15 weeks or 1 year), the aortas are dissected, stained (e.g., with Oil Red O), and the atherosclerotic lesion area is quantified. Plasma lipid profiles and levels of autoantibodies against oxidized LDL are measured.[8]

3. In Vitro and Ex Vivo Analyses

  • Islet Isolation and Culture: Pancreatic islets are isolated by collagenase digestion. Islets are then used for various assays, including glucose-stimulated insulin secretion (GSIS), measurement of 12-LO activity, and analysis of gene and protein expression.[3]

  • Macrophage Isolation and Culture: Peritoneal or bone marrow-derived macrophages are isolated to study inflammatory responses. For example, to assess their role in macrophage migration.[6]

  • Western Blotting: Used to quantify the expression of proteins involved in signaling pathways (e.g., phosphorylated ERK1/2, NF-κB) and to confirm the absence of the targeted protein in knockout tissues.[14]

  • Quantitative PCR (qPCR): Used to measure the mRNA expression levels of inflammatory cytokines, chemokines, and other relevant genes in tissues and cells.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of cytokines, hormones, and other proteins in plasma or cell culture media.[15]

Conclusion

The collective evidence from studies utilizing 12-lipoxygenase and GPR31 knockout mouse models strongly validates the pro-inflammatory and pathogenic role of the 12-HETE signaling axis in a variety of diseases. 12-LOKO mice consistently demonstrate protection against diet-induced obesity and insulin resistance, diabetic complications, and atherosclerosis.[3][5][8] The similar protective phenotype observed in GPR31 knockout mice in the context of diabetic inflammation further solidifies the notion that the detrimental effects of 12-LOX are largely mediated through this receptor.[6] These findings underscore the therapeutic potential of inhibiting 12-LOX or blocking the GPR31 receptor as a novel strategy to combat metabolic and inflammatory disorders. Further research using tissue-specific and inducible knockout models will be crucial to dissect the precise cellular sources and targets of 12-HETE in these complex disease processes.[3]

References

A Comparative Analysis of 12-Hydroxyicosanoyl-CoA and Lignoceroyl-CoA: Metabolic Fates and Cellular Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biochemical properties, metabolic pathways, and cellular effects of two distinct very-long-chain acyl-CoA molecules: 12-hydroxyicosanoyl-CoA and lignoceroyl-CoA. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the roles these lipids play in cellular physiology and pathology.

Introduction

This compound and lignoceroyl-CoA are both activated forms of very-long-chain fatty acids (VLCFAs), specifically with 20 and 24 carbon atoms, respectively. While structurally similar, the presence of a hydroxyl group on the acyl chain of this compound dramatically alters its metabolic fate and cellular functions compared to the non-hydroxylated lignoceroyl-CoA. This guide will delve into these differences, presenting key experimental data and methodologies to support a thorough comparative analysis.

Core Metabolic Pathways: A Tale of Two Oxidations

The most striking difference between this compound and lignoceroyl-CoA lies in their primary catabolic pathways. Lignoceroyl-CoA is metabolized through peroxisomal β-oxidation, a process that sequentially shortens the fatty acid chain by two-carbon units. In contrast, 2-hydroxy very-long-chain fatty acids, the class to which this compound belongs, are primarily degraded via peroxisomal α-oxidation, which removes one carbon at a time.

Lignoceroyl-CoA Metabolism: Peroxisomal β-Oxidation

Lignoceroyl-CoA is a substrate for the peroxisomal β-oxidation pathway. This process is crucial for the breakdown of VLCFAs, which cannot be efficiently metabolized by mitochondria. A key enzyme in this pathway is the peroxisomal acyl-CoA oxidase. Deficiencies in this pathway can lead to the accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy (X-ALD).

Experimental Data: Subcellular Localization and Oxidation Rates of Lignoceroyl-CoA

OrganelleLignoceroyl-CoA Synthesis (nmol/h per mg protein)Lignoceric Acid Oxidation (nmol/h per mg protein)
Mitochondria0.32 ± 0.12Largely absent
Peroxisomes0.86 ± 0.120.17
Endoplasmic Reticulum0.78 ± 0.07Not applicable
Data adapted from a study on human fibroblasts, highlighting the central role of peroxisomes in lignoceric acid oxidation[1].
This compound Metabolism: Peroxisomal α-Oxidation

The presence of a hydroxyl group at the C2 position of this compound prevents its entry into the β-oxidation spiral. Instead, it is a substrate for the peroxisomal α-oxidation pathway. This pathway involves two key enzymes: fatty acid 2-hydroxylase (FA2H) for its synthesis and 2-hydroxyacyl-CoA lyase (HACL1) for its degradation.

Signaling Pathway: Synthesis and Degradation of 2-Hydroxy Very-Long-Chain Acyl-CoAs

VLCFA Very-Long-Chain Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H O2, NADPH hVLCFA 2-Hydroxy-VLCFA FA2H->hVLCFA hVLCFA_act 2-Hydroxy-VLCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase hVLCFA_act->Acyl_CoA_Synthetase ATP, CoA hVLCFA_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->hVLCFA_CoA hVLCFA_CoA_deg 2-Hydroxyacyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) hVLCFA_CoA_deg->HACL1 Thiamine Pyrophosphate Aldehyde (n-1) Aldehyde HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Caption: Metabolic pathway of 2-hydroxy very-long-chain acyl-CoAs.

Role in Sphingolipid Metabolism

Both this compound and lignoceroyl-CoA are important precursors for the synthesis of sphingolipids, a class of lipids crucial for membrane structure and cell signaling.

  • Lignoceroyl-CoA is a substrate for ceramide synthases (CerS), leading to the formation of ceramides (B1148491) with a C24 acyl chain. These ceramides are then incorporated into more complex sphingolipids like sphingomyelin (B164518) and galactosylceramides.

  • This compound is also utilized by ceramide synthases to produce 2-hydroxy ceramides. These hydroxylated sphingolipids have distinct biophysical properties and are particularly abundant in the myelin sheath of the nervous system and in the skin, where they contribute to the epidermal water barrier.

Signaling Pathway: Ceramide Synthesis

cluster_sphingolipid Ceramide Synthesis (Endoplasmic Reticulum) Sphingosine Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS Ceramide Ceramide CerS->Ceramide hCeramide 2-Hydroxy Ceramide CerS->hCeramide Lignoceroyl_CoA Lignoceroyl-CoA Lignoceroyl_CoA->CerS Hydroxyicosanoyl_CoA This compound Hydroxyicosanoyl_CoA->CerS Start Start Prepare_Microsomes Prepare Microsomal Fraction (Enzyme Source) Start->Prepare_Microsomes Prepare_Substrate Prepare Deuterated VLCFA Substrate Start->Prepare_Substrate Prepare_Reaction_Mix Prepare Reaction Mix (NADPH regeneration system, P450 reductase) Start->Prepare_Reaction_Mix Incubate Incubate at 37°C Prepare_Microsomes->Incubate Prepare_Substrate->Incubate Prepare_Reaction_Mix->Incubate Extract_Lipids Extract Lipids Incubate->Extract_Lipids Derivatize Derivatize to Trimethylsilyl Ether Extract_Lipids->Derivatize GC_MS Quantify by GC-MS Derivatize->GC_MS End End GC_MS->End

References

A Comparative Guide to the Cross-Species Metabolism of 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of 12-hydroxyicosanoyl-CoA metabolism, focusing on the key enzymatic pathways in humans and common model organisms, particularly mice. Understanding these metabolic differences is crucial for the accurate interpretation of preclinical data and the successful translation of research findings into therapeutic applications. This document outlines the synthesis and degradation pathways, presents key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes for clarity.

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE), the precursor to this compound, is a bioactive lipid mediator derived from arachidonic acid. It is implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer metastasis.[1][2] The biological activity of 12-HETE is tightly regulated by its synthesis and degradation. Significant species-specific variations exist in the enzymes responsible for these processes, which can profoundly impact experimental outcomes in animal models.

Section 1: Synthesis of 12-HETE and Activation to this compound

The synthesis of 12-HETE is primarily catalyzed by a family of lipoxygenase (LOX) enzymes. Before entering metabolic pathways, 12-HETE must be "activated" by conversion to its coenzyme A (CoA) thioester, this compound.

Lipoxygenase (LOX) Isoforms and Species-Specific Product Profiles

Three main lipoxygenase isoforms are responsible for producing 12-HETE from arachidonic acid: ALOX12 (platelet-type 12-LOX), ALOX15 (leukocyte-type 12/15-LOX), and ALOX12B (12R-LOX). The expression and product specificity of these enzymes, particularly ALOX15, represent the most critical metabolic difference between humans and mice.

  • ALOX12 (Platelet-type 12-LOX) : Both human ALOX12 and its mouse ortholog, Alox12, primarily catalyze the formation of 12(S)-HETE from arachidonic acid.[3] This enzyme is highly expressed in platelets and various tumor cells.[1][4]

  • ALOX15 (12/15-LOX) : This enzyme exhibits a profound species-dependent difference in product formation.

    • Human ALOX15 (also known as reticulocyte-type 15-LOX-1) metabolizes arachidonic acid predominantly to 15(S)-HETE, with 12(S)-HETE being a minor product (an approximate 9:1 ratio of 15-HETE to 12-HETE).[3][5]

    • Mouse Alox15 (leukocyte-type 12-LOX) shows the opposite specificity, primarily producing 12(S)-HETE from arachidonic acid, with 15(S)-HETE as a minor product (approximately a 6:1 ratio of 12-HETE to 15-HETE).[5][6]

This inversion in product specificity is a critical consideration for researchers using mouse models to study pathways involving ALOX15, as the primary bioactive lipid produced is different from that in humans.

  • ALOX12B (12R-LOX) : This epidermal-type lipoxygenase produces the R-stereoisomer, 12(R)-HETE. It is expressed in the skin of both humans and mice.[7]

Activation to this compound

The conversion of 12-HETE to this compound is a prerequisite for its entry into peroxisomal β-oxidation. This reaction is catalyzed by Long-Chain Acyl-CoA Synthetases (ACSLs). Several ACSL isoforms (ACSL1, 3, 4, 5, and 6) exist, and they exhibit distinct tissue distributions and substrate preferences.[8] ACSL4, in particular, shows a preference for activating polyunsaturated fatty acids like arachidonic acid and its derivatives, including HETEs.[9][10] Therefore, the tissue-specific expression of ACSL4 is likely a key determinant in the activation of 12-HETE for subsequent metabolism.[9][11]

Section 2: Degradation of this compound

Once activated, this compound is primarily catabolized in peroxisomes via the β-oxidation pathway. This process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain, typically by two carbons per cycle.

Peroxisomal β-Oxidation Pathway

The degradation of this compound follows the general steps of peroxisomal β-oxidation for very-long-chain fatty acids.[12] The key enzymes involved are:

  • Acyl-CoA Oxidase (ACOX) : Catalyzes the first, rate-limiting step, introducing a double bond and producing H₂O₂. Mammals have multiple ACOX isoforms with differing chain-length specificities.[13] The specific isoform responsible for oxidizing hydroxylated fatty acyl-CoAs like this compound is not definitively established, though the pathway is active for long-chain fatty acids.[12]

  • Multifunctional Enzyme (MFE) : Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the cycle.

  • 3-ketoacyl-CoA Thiolase : Catalyzes the final step, cleaving the shortened acyl-CoA to release acetyl-CoA.[13]

Studies using rat liver peroxisomes have shown that they are specialized for the β-oxidation of long-chain fatty acids.[12] The process chain-shortens 12(S)-HETE, leading to the formation of metabolites like 8-hydroxyhexadecatrienoic acid (16:3(8-OH)).[1]

Section 3: Data Presentation

The following tables summarize the key enzymatic differences in 12-HETE metabolism between humans and mice. While precise kinetic parameters (Km, Vmax) for all orthologous enzymes are not available in a directly comparable format from existing literature, the data on product specificity highlights the most critical distinctions.

Table 1: Species Comparison of 12-HETE Synthesizing Enzymes (Lipoxygenases)

EnzymeGene (Human/Mouse)Primary SubstratePrimary Product(s) in HumanPrimary Product(s) in MouseKey Distinction
Platelet-type 12-LOX ALOX12 / Alox12Arachidonic Acid12(S)-HETE12(S)-HETEHigh functional conservation.
12/15-LOX ALOX15 / Alox15Arachidonic Acid15(S)-HETE (>90%), 12(S)-HETE (<10%)12(S)-HETE (~85%), 15(S)-HETE (~15%)Opposite product specificity. [3][5]
Epidermal 12R-LOX ALOX12B / Alox12bArachidonic Acid12(R)-HETE12(R)-HETEHigh functional conservation.[7]

Table 2: Enzymes Involved in this compound Activation and Degradation

Metabolic StepEnzyme FamilySpecific Isoform(s)SubstrateProductSpecies Comparison Notes
Activation Long-Chain Acyl-CoA Synthetase (ACSL)ACSL4 is a strong candidate[9][10]12-HETE + CoAThis compoundAll five ACSL isoforms can activate HETEs; tissue-specific expression is key.[11] No major species differences in isoform substrate preference have been reported for HETEs.
Degradation (Step 1) Peroxisomal Acyl-CoA Oxidase (ACOX)ACOX1 (straight-chain) is likely involved[13]This compound2-trans-enoyl-12-hydroxyicosanoyl-CoAThe pathway is conserved. Rat liver peroxisomes are specialized for long-chain fatty acids.[12] Specific kinetics for hydroxylated substrates are not well-defined.

Section 4: Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways and highlight the major point of divergence between human and mouse metabolism.

G cluster_synthesis Synthesis & Activation cluster_degradation Peroxisomal Degradation Arachidonic Acid Arachidonic Acid ALOX12 ALOX12 Arachidonic Acid->ALOX12 Human & Mouse ALOX15 ALOX15 Arachidonic Acid->ALOX15 Human vs. Mouse (Different Products) 12-HETE 12-HETE ALOX12->12-HETE ALOX15->12-HETE Mainly in Mouse 15-HETE 15-HETE ALOX15->15-HETE Mainly in Human ACSL4 ACSL4 12-HETE->ACSL4 + CoA 12-OH-eicosanoyl-CoA 12-OH-eicosanoyl-CoA ACSL4->12-OH-eicosanoyl-CoA ACOX1 ACOX1 12-OH-eicosanoyl-CoA->ACOX1 MFE MFE ACOX1->MFE Thiolase Thiolase MFE->Thiolase Thiolase->12-OH-eicosanoyl-CoA β-oxidation cycle Shortened Acyl-CoA\n+ Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA Thiolase->Shortened Acyl-CoA\n+ Acetyl-CoA

Caption: Overview of 12-HETE synthesis, activation, and degradation pathways.

G cluster_human Human Metabolism cluster_mouse Mouse Metabolism Arachidonic Acid Arachidonic Acid hALOX15 ALOX15 Arachidonic Acid->hALOX15 mALOX15 Alox15 Arachidonic Acid->mALOX15 h15HETE 15-HETE (Major) hALOX15->h15HETE h12HETE 12-HETE (Minor) hALOX15->h12HETE m12HETE 12-HETE (Major) mALOX15->m12HETE m15HETE 15-HETE (Minor) mALOX15->m15HETE

Caption: Species-specific product profiles of the ALOX15 enzyme.

Section 5: Experimental Protocols

This section provides standardized protocols for key experiments used to study 12-HETE metabolism.

Protocol: In Vitro Metabolism of 12-HETE using Liver Peroxisomes

This protocol is designed to assess the degradation of 12-HETE into its chain-shortened metabolites by isolated liver peroxisomes.

1. Isolation of Peroxisomes:

  • Homogenize fresh liver tissue from the species of interest (e.g., rat, mouse) in an ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 0.1% ethanol, pH 7.4).

  • Perform differential centrifugation to obtain a light mitochondrial fraction, which is enriched in peroxisomes.

  • Further purify the peroxisomes from the light mitochondrial fraction using a density gradient centrifugation method (e.g., on a Percoll or sucrose gradient).[12][14]

  • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, succinate (B1194679) dehydrogenase for mitochondria).

2. In Vitro Incubation:

  • Prepare an incubation mixture containing the isolated peroxisomes (e.g., 0.1-0.5 mg protein/mL) in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Add necessary cofactors for β-oxidation: 0.2 mM NAD+, 0.1 mM Coenzyme A, 2 mM ATP, and 5 mM MgCl₂.

  • Initiate the reaction by adding the substrate, 12(S)-HETE (typically 10-50 µM). A radiolabeled substrate like [¹⁴C]-12-HETE can be used for easier product tracking.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). Include control reactions without peroxisomes or without substrate.

3. Sample Extraction and Analysis:

  • Stop the reaction by adding two volumes of ice-cold methanol (B129727) or by acidification.

  • Extract the lipids from the reaction mixture using a solvent system like ethyl acetate (B1210297) or a solid-phase extraction (SPE) cartridge.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

  • Analyze the metabolites using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector (monitoring at ~235 nm for the conjugated diene system of HETEs) or, for greater sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS).[1]

  • Identify and quantify the parent 12-HETE and its chain-shortened metabolites (e.g., 8-hydroxyhexadecatrienoic acid) by comparing retention times and mass spectra to authentic standards.

Protocol: Analysis of 12-HETE Metabolism in Cultured Cells

This protocol describes how to treat cultured cells with 12-HETE and analyze its subsequent metabolism.

1. Cell Culture:

  • Culture primary fibroblasts or a relevant cell line (e.g., hepatocytes) in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.[15]

2. Treatment with 12-HETE:

  • Replace the culture medium with serum-free medium containing the desired concentration of 12-HETE (e.g., 1-10 µM).

  • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time course of metabolism.

3. Extraction of Lipids:

  • After incubation, collect both the cell culture medium and the cell pellet.

  • For the cell pellet, wash with PBS, scrape, and sonicate in a suitable solvent.

  • Perform a lipid extraction on both the medium and the cell lysate separately using a method like the Bligh-Dyer extraction or SPE.

4. LC-MS/MS Analysis:

  • Analyze the extracted lipids using a validated LC-MS/MS method.

  • Use a suitable column (e.g., C18 for reverse-phase) for separation.

  • Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 12-HETE and its expected metabolites.

  • Typical MRM transitions for 12-HETE are m/z 319.2 -> 179.1.[16]

  • Quantify the analytes using a stable isotope-labeled internal standard (e.g., 12-HETE-d8).

Conclusion

The metabolism of this compound, a key bioactive lipid intermediate, exhibits critical differences across species, primarily driven by the divergent product specificities of the ALOX15 enzyme in humans and mice. While human ALOX15 produces mainly 15-HETE, the mouse ortholog generates 12-HETE, a distinction that must be carefully considered when using mice as models for human inflammatory and metabolic diseases. The subsequent activation and degradation pathways via ACSL enzymes and peroxisomal β-oxidation appear to be more conserved. The data and protocols presented in this guide offer a framework for designing and interpreting cross-species studies, ultimately aiding in the development of novel therapeutics targeting this important metabolic pathway.

References

Validating Enzyme Specificity for 12-Hydroxyicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism pathways is critical for understanding numerous physiological and pathological processes. 12-hydroxyicosanoyl-CoA, a hydroxylated very-long-chain fatty acyl-coenzyme A (VLCFA-CoA), is an emerging molecule of interest. Validating the specificity of enzymes that potentially metabolize or synthesize this substrate is a crucial step in elucidating its biological role. This guide provides a comparative overview of key enzyme families that may act on this compound, supported by available experimental data for related substrates, and detailed protocols to enable its specific characterization.

Key Enzyme Families and Potential Interactions

Direct kinetic data for enzymes acting specifically on this compound is limited in the current literature. However, based on the metabolism of structurally similar molecules, several enzyme families are prime candidates for interaction. These include Long-Chain Acyl-CoA Synthetases (LACS) for its synthesis, and peroxisomal β-oxidation enzymes, Cytochrome P450s (CYPs), and specific dehydrogenases for its modification or degradation.

Long-Chain Acyl-CoA Synthetases (LACS)

The activation of 12-hydroxyicosanoic acid to its CoA ester is a prerequisite for its entry into most metabolic pathways. This reaction is catalyzed by Long-Chain Acyl-CoA Synthetases. Different LACS isoforms exhibit distinct substrate specificities.

Comparative Substrate Specificity of LACS Isoforms (for related substrates)

Enzyme FamilySpecific Isoform(s)Typical SubstratesReported Kinetic Parameters (for non-hydroxylated VLCFAs)Relevance to this compound
Long-Chain Acyl-CoA Synthetase (LACS)ACSL1, ACSL5, ACSL6Saturated and unsaturated fatty acids (C16-C20)Km values typically in the low micromolar range for oleate (B1233923) and arachidonate.[1]Likely responsible for the activation of 12-hydroxyicosanoic acid. The presence of the hydroxyl group may influence the binding affinity and catalytic efficiency.
Very-Long-Chain Acyl-CoA Synthetase (VLCS)SLC27A2, SLC27A3Very-long-chain fatty acids (C22 and longer)-May exhibit activity towards C20 fatty acids, and the hydroxyl group could be a determinant for specificity.
Peroxisomal β-Oxidation Enzymes

Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids.[2] The presence of a hydroxyl group on the acyl chain can influence the efficiency of this pathway. The first and rate-limiting step is catalyzed by Acyl-CoA Oxidases (ACOX).

Substrate Specificity of Peroxisomal Acyl-CoA Oxidases

EnzymeSubstrate PreferenceReported Observations for Hydroxylated SubstratesRelevance to this compound
Acyl-CoA Oxidase 1 (ACOX1)Straight-chain fatty acyl-CoAsReduced activity observed for some hydroxylated fatty acids.The primary candidate for the initial step of β-oxidation of this compound. Its specificity needs to be experimentally determined.
Branched-Chain Acyl-CoA Oxidase (ACOX2)Branched-chain fatty acyl-CoAs-Unlikely to be the primary enzyme unless the hydroxyl group mimics a branch point.
Cytochrome P450 (CYP) Enzymes

Cytochrome P450 monooxygenases are known to hydroxylate fatty acids at various positions.[3][4] Conversely, they may also further metabolize already hydroxylated fatty acids.

CYP Families Involved in Fatty Acid Metabolism

Enzyme FamilyTypical FunctionPotential Interaction with this compound
CYP4A, CYP4Fω- and (ω-1)-hydroxylation of fatty acids.[5]Could be involved in the synthesis of 12-hydroxyicosanoic acid from icosanoic acid. May also further oxidize the 12-hydroxy group.
Other CYPsIn-chain hydroxylation and epoxidation.Potential for further modification of the this compound molecule.
12-Hydroxyeicosanoid Dehydrogenase

The metabolism of the structurally similar, unsaturated molecule 12-hydroxyeicosatetraenoic acid (12-HETE) involves its oxidation to 12-oxo-ETE by a specific 12-hydroxyeicosanoid dehydrogenase.[6] It is plausible that a similar enzyme could act on this compound.

Comparison with 12-HETE Metabolism

EnzymeSubstrateProductPotential for this compound
12-Hydroxyeicosanoid Dehydrogenase12-HETE (C20:4, hydroxylated)12-oxo-ETEA homologous or analogous dehydrogenase may exist that specifically recognizes the 12-hydroxy group on a saturated C20 acyl-CoA backbone.

Experimental Protocols

To validate the specificity of a candidate enzyme for this compound, the following experimental protocols can be adapted.

Protocol 1: Enzyme Kinetic Analysis using a Spectrophotometric Assay

This protocol is designed to determine the Michaelis-Menten constants (Km and Vmax) for an enzyme that oxidizes this compound, such as a dehydrogenase or oxidase.

Materials:

  • Purified candidate enzyme

  • This compound (substrate)

  • Alternative substrates for comparison (e.g., icosanoyl-CoA, other hydroxy-acyl-CoAs)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Cofactors (e.g., NAD+, FAD, depending on the enzyme)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound and other substrates.

  • Set up a series of reactions with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).

  • To each reaction, add the reaction buffer, cofactor, and a fixed amount of the purified enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength for the cofactor being used (e.g., 340 nm for NADH production).

  • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

  • Repeat the experiment with alternative substrates to compare specificity.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate the catalytic efficiency (kcat/Km) to compare the specificity for different substrates.

Protocol 2: In Vitro Metabolism Assay using LC-MS/MS

This protocol allows for the identification and quantification of metabolites produced from this compound by a candidate enzyme.

Materials:

  • Cell lysates or purified enzyme

  • This compound

  • Reaction buffer and cofactors

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubate the enzyme source with this compound in the reaction buffer with appropriate cofactors at a controlled temperature (e.g., 37°C).

  • At various time points, stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the remaining substrate and any newly formed metabolites.

  • Use authentic standards for potential metabolites (if available) to confirm their identity and for absolute quantification.

  • Compare the rate of metabolite formation with that from alternative substrates to assess specificity.

Signaling Pathways and Experimental Workflows

The signaling roles of hydroxylated VLCFAs are still an active area of research. The unsaturated analogue, 12-HETE, is known to be a ligand for G-protein coupled receptors and to activate downstream signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 12-HETE 12-HETE GPCR G-Protein Coupled Receptor (e.g., GPR31) 12-HETE->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC PKC Protein Kinase C PLC->PKC MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Transcription_Factors Transcription Factor Activation (e.g., NF-κB) MAPK_Cascade->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: Putative signaling pathway for 12-HETE, a structural analog of the fatty acid component of this compound.

Experimental_Workflow Start Start: Candidate Enzyme Substrate_Prep Prepare Substrates: This compound & Alternatives Start->Substrate_Prep Enzyme_Assay Perform Enzyme Kinetic Assays (Spectrophotometric or LC-MS/MS) Substrate_Prep->Enzyme_Assay Data_Analysis Analyze Data: Calculate Km, Vmax, kcat/Km Enzyme_Assay->Data_Analysis Comparison Compare Specificity Data_Analysis->Comparison High_Specificity High Specificity for Target Substrate Comparison->High_Specificity High Low_Specificity Low Specificity or No Activity Comparison->Low_Specificity Low Conclusion Conclusion High_Specificity->Conclusion Low_Specificity->Conclusion

Caption: Workflow for validating the specificity of an enzyme for this compound.

Conclusion

While direct experimental data on the enzymatic specificity for this compound remains to be fully elucidated, this guide provides a framework for its investigation. By comparing the known activities of relevant enzyme families on similar substrates and employing the detailed experimental protocols, researchers can effectively characterize novel enzymes and pathways involved in the metabolism of this hydroxylated very-long-chain fatty acyl-CoA. This will be instrumental in uncovering its physiological significance and its potential as a therapeutic target in drug development.

References

A Comparative Analysis of Long-Chain Acyl-CoA Precursors in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An accumulating body of evidence underscores the critical role of fatty acid metabolism in the onset and progression of various diseases, particularly in cancer. Long-chain and very-long-chain fatty acids (VLCFAs), and their activated acyl-CoA counterparts, are integral to numerous cellular functions, including energy metabolism, membrane structure, and cell signaling. Dysregulation of the levels of these molecules has been observed in diseased tissues compared to healthy counterparts. This guide provides a comparative analysis of the levels of very-long-chain fatty acid precursors of acyl-CoAs in healthy versus cancerous breast tissue, details the experimental methodologies for their quantification, and illustrates the key metabolic pathways involved.

Data Presentation: Very-Long-Chain Fatty Acid Levels in Breast Cancer
Fatty AcidNormal Tissue (µg/g)Cancer Tissue (µg/g)Fold Changep-value
C20:0 (Arachidic acid)1.8 ± 0.24.1 ± 0.52.28< 0.001
C22:0 (Behenic acid)3.5 ± 0.48.9 ± 1.12.54< 0.001
C24:0 (Lignoceric acid)4.2 ± 0.511.2 ± 1.52.67< 0.001
C26:0 (Cerotic acid)1.1 ± 0.23.1 ± 0.42.82< 0.001
C20:1 (Gondoic acid)0.7 ± 0.11.5 ± 0.22.14< 0.001
C22:1 (Erucic acid)0.9 ± 0.12.1 ± 0.32.33< 0.001
C24:1 (Nervonic acid)2.1 ± 0.35.3 ± 0.72.52< 0.001

Data is presented as mean ± standard error of the mean. Data is adapted from a study on fatty acid content in breast cancer tissues.[1]

The data clearly indicates a significant accumulation of saturated and monounsaturated very-long-chain fatty acids in breast cancer tissue when compared to normal, healthy tissue.[1] This suggests an upregulation of pathways involved in fatty acid elongation or uptake in cancerous cells.

Experimental Protocols

The quantification of long-chain acyl-CoAs from biological tissues is a multi-step process that requires careful sample handling and sophisticated analytical techniques. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Extraction and Quantification of Long-Chain Acyl-CoAs from Mammalian Tissues using LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Approximately 100 mg of frozen tissue is weighed and placed in a polypropylene (B1209903) tube on ice.[2]

  • An internal standard mixture (e.g., stable isotope-labeled acyl-CoAs like [¹³C₈]octanoyl-CoA and heptadecanoyl-CoA) is added to the tube.[2]

  • Acyl-CoAs are extracted by adding 3 mL of a methanol-chloroform mixture (2:1 by volume).[2]

  • The tissue is homogenized twice for 30 seconds using a PowerGen 125 homogenizer, keeping the tube on ice.[2]

  • The homogenate is centrifuged at 1300g for 15 minutes at 4°C. The supernatants are collected.[2]

  • Phase separation is induced by adding 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform, followed by vortexing.[2]

  • The mixture is centrifuged at 1300g for 15 minutes at 4°C, and the upper aqueous layer containing the acyl-CoAs is collected.[2]

2. Solid Phase Extraction (SPE) for Purification:

  • The collected aqueous fraction is further purified using a weak anion reverse phase SPE column.[2]

  • The SPE column is conditioned with 3 mL of methanol (B129727) and equilibrated with 3 mL of water.[2]

  • The sample is loaded onto the column.[2]

  • The column is washed with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[2]

  • Acyl-CoAs are eluted with two successive additions of 2.4 mL of 2% ammonium hydroxide (B78521) and 2.4 mL of 5% ammonium hydroxide.[2]

  • The eluted fractions are combined and dried under a stream of nitrogen at room temperature.[2]

3. LC-MS/MS Analysis:

  • The dried residue is reconstituted in 100 µL of 50% methanol.[2]

  • The sample is injected into a tandem mass spectrometer.[2]

  • Chromatographic separation is achieved using a reverse-phase column with a binary gradient.[3]

  • The mass spectrometer is operated in positive ionization mode, and acyl-CoAs are identified and quantified using multiple reaction monitoring (MRM).[2] A characteristic neutral loss of m/z 507 is often used for the detection of acyl-CoAs.[2]

  • The concentration of each acyl-CoA species is calculated by comparing its peak intensity to that of the nearest chain-length internal standard.[2]

Visualization of Metabolic Pathways

The synthesis of long-chain and very-long-chain acyl-CoAs is a fundamental metabolic process. Below are diagrams illustrating the key pathways.

Fatty_Acid_Activation_and_Elongation cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Fatty_Acid Long-Chain Fatty Acid (e.g., Palmitic Acid C16:0) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) ACSL->LC_Acyl_CoA Elongation_Complex Fatty Acid Elongation Complex (ELOVLs) LC_Acyl_CoA->Elongation_Complex + Malonyl-CoA LC_Acyl_CoA->Elongation_Complex Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC ACC->Malonyl_CoA VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., Stearoyl-CoA C18:0) Elongation_Complex->VLC_Acyl_CoA

Caption: Fatty Acid Activation and Elongation Pathway.

The diagram above illustrates the initial steps of long-chain fatty acid metabolism. In the cytosol, long-chain fatty acids are activated to their CoA thioesters by Long-Chain Acyl-CoA Synthetases (ACSLs).[4] These activated fatty acids can then be elongated in the endoplasmic reticulum by a series of enzymes known as fatty acid elongases (ELOVLs), using malonyl-CoA as the two-carbon donor.[5][6]

Acyl_CoA_Metabolic_Fates cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum LC_Acyl_CoA Long-Chain Acyl-CoA Beta_Oxidation β-Oxidation LC_Acyl_CoA->Beta_Oxidation CPT1 Lipid_Synthesis Complex Lipid Synthesis LC_Acyl_CoA->Lipid_Synthesis Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Mito Energy Energy (ATP) Acetyl_CoA_Mito->Energy TCA Cycle Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids

Caption: Metabolic Fates of Long-Chain Acyl-CoA.

Once formed, long-chain acyl-CoAs are at a crucial metabolic branchpoint. They can be transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system for β-oxidation to produce energy in the form of ATP.[7] Alternatively, they can be utilized in the endoplasmic reticulum as substrates for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential for membrane formation and energy storage.[8] In cancer cells, the balance between these pathways is often shifted to favor lipid synthesis to support rapid cell proliferation.[9]

References

Unraveling the Role of 12-Hydroxyicosanoyl-CoA: A Comparative Guide to Functional Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional elucidation of 12-hydroxyicosanoyl-CoA, this guide compares genetic knockdown studies with advanced metabolic analysis techniques. We provide researchers, scientists, and drug development professionals with a comprehensive overview of methodologies, supported by experimental data, to facilitate the selection of the most appropriate approach for their research needs.

The function of this compound, a likely intermediate in very-long-chain fatty acid (VLCFA) elongation, is intrinsically linked to the enzymes that metabolize it. Chief among these is 3-hydroxyacyl-CoA dehydratase 1 (HACD1), a critical component of the VLCFA elongation cycle. Consequently, understanding the function of this compound necessitates a close examination of HACD1's role. This guide compares the use of HACD1 knockdown studies to alternative methods for probing fatty acid metabolism, offering a clear perspective on their respective strengths and applications.

At a Glance: Knockdown vs. Metabolic Analysis

FeatureHACD1 Knockdown/KnockoutStable Isotope TracingMetabolic Flux Analysis
Principle Genetic modification (shRNA, CRISPR) to reduce or eliminate HACD1 expression.Introduction of labeled fatty acid precursors to track their incorporation into various lipid species.Computational modeling of metabolic pathways using isotopic labeling data to quantify reaction rates.
Primary Output Phenotypic changes (e.g., muscle development, lipid composition), changes in enzyme activity.Relative abundance of labeled and unlabeled lipid species, providing insights into synthesis and turnover.Quantitative flux maps of metabolic pathways, revealing the rates of interconnected reactions.
Key Insights Establishes the necessity of the gene/protein for a specific biological process.Measures the dynamic flow of metabolites through a pathway.Provides a systems-level view of metabolic network activity and regulation.
Limitations Potential for off-target effects, compensatory mechanisms from redundant enzymes (e.g., HACD2).Does not directly measure reaction rates; interpretation can be complex.Computationally intensive; requires significant expertise and specialized software.

Delving Deeper: A Head-to-Head Comparison

HACD1 Knockdown and Knockout Studies: Unveiling Essentiality

Genetic knockdown or knockout of the HACD1 gene has been instrumental in elucidating its crucial role in muscle development and function. These studies directly link the absence of HACD1 activity to observable phenotypes, thereby inferring the function of its substrates, including this compound.

Experimental Approach:

HACD1 function is typically disrupted using either RNA interference (e.g., short hairpin RNA - shRNA) for transient or stable knockdown of gene expression, or CRISPR/Cas9 technology for complete gene knockout. These genetic modifications are performed in various models, including cultured cell lines (e.g., C2C12 myoblasts), zebrafish, and mice.

Key Findings from HACD1 Knockout/Knockdown Studies:

  • Reduced Muscle Mass and Myopathy: Hacd1 knockout mice exhibit reduced body and skeletal muscle weights.[1][2] Histological analysis often reveals myopathic features.

  • Impaired Myoblast Fusion: Studies in myoblasts have shown that HACD1 deficiency leads to reduced myoblast fusion, a critical step in muscle fiber formation.

  • Altered Oxidative Activity: Skeletal muscle of Hacd1-KO mice shows increased oxidative activity, suggesting a metabolic shift in response to the enzymatic defect.[3]

  • Redundancy with HACD2: Despite the clear phenotype in Hacd1 knockout models, the reduction in total 3-hydroxyacyl-CoA dehydratase activity is only partial (~40%), indicating functional redundancy with other HACD enzymes, primarily HACD2.[1][2]

Table 1: Quantitative Data from Hacd1 Knockout Mouse Studies

ParameterWild-Type (WT)Hacd1 Knockout (KO)Percentage ChangeReference
Body Weight (g) at 6 months ~30 g~25 g~17% decrease[2]
Gastrocnemius Muscle Weight (mg) ~150 mg~120 mg~20% decrease[4]
3-hydroxyacyl-CoA dehydratase activity in skeletal muscle 100%~60%~40% decrease[1]
Fat Oxidation (in vitro, isolated gastrocnemius) BaselineIncreased-[3]
Alternative Approaches: A Window into Metabolic Dynamics

While knockdown studies are powerful for establishing gene function, they do not provide a dynamic view of metabolic processes. Stable isotope tracing and metabolic flux analysis offer complementary insights into the intricacies of fatty acid elongation.

This technique involves introducing non-radioactive, heavy-isotope-labeled precursors (e.g., ¹³C-labeled fatty acids or glucose) into a biological system and tracking their incorporation into downstream metabolites using mass spectrometry.

Experimental Approach:

Cells or animals are cultured with or administered a stable isotope-labeled substrate. At various time points, lipids are extracted and analyzed by mass spectrometry to determine the enrichment of the heavy isotope in different fatty acid species.

Key Insights from Stable Isotope Tracing:

  • De Novo Synthesis vs. Uptake: Allows for the quantification of the relative contributions of newly synthesized fatty acids versus those taken up from the extracellular environment.

  • Fatty Acid Elongation and Desaturation Rates: By tracing the flow of labeled carbons, researchers can infer the rates of specific enzymatic steps in the fatty acid synthesis and modification pathways.

  • Metabolic Fate of Fatty Acids: Can be used to determine how different fatty acids are partitioned into various lipid classes (e.g., phospholipids, triglycerides, cholesteryl esters).

MFA is a powerful computational technique that integrates stable isotope labeling data with a stoichiometric model of metabolic pathways to calculate the rates (fluxes) of intracellular reactions.

Experimental Approach:

Similar to stable isotope tracing, MFA begins with labeling experiments. The resulting mass isotopomer distributions of key metabolites are then fed into a computational model that solves a system of equations to estimate the flux through each reaction in the network.

Key Insights from Metabolic Flux Analysis:

  • Quantitative Flux Maps: Provides a detailed, quantitative picture of the flow of carbon through the entire metabolic network, including fatty acid synthesis and elongation.[5][6][7][8][9][10][11][12]

  • Identification of Metabolic Bottlenecks: Can pinpoint specific enzymes or pathways that limit the overall flux towards a particular product.

  • Systems-Level Understanding: Reveals how different metabolic pathways are interconnected and regulated in response to genetic or environmental perturbations.

Experimental Protocols

shRNA-Mediated Knockdown of HACD1 in C2C12 Myoblasts

This protocol describes a general workflow for reducing HACD1 expression using a lentiviral-based shRNA approach.

  • shRNA Design and Vector Construction:

    • Design at least two shRNA sequences targeting the Hacd1 mRNA using a reputable design tool. Include a non-targeting scramble shRNA as a negative control.

    • Synthesize and anneal complementary oligonucleotides encoding the shRNA sequences.

    • Ligate the annealed oligos into a suitable lentiviral expression vector (e.g., pLKO.1-puro).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

    • Concentrate the lentiviral particles, if necessary.

  • Transduction of C2C12 Cells:

    • Plate C2C12 myoblasts at a suitable density.

    • Transduce the cells with the lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene.

    • After 24 hours, replace the virus-containing medium with fresh growth medium.

  • Selection and Validation:

    • 48 hours post-transduction, begin selection of transduced cells by adding puromycin (B1679871) to the culture medium.

    • After selection, expand the resistant cell population.

    • Validate the knockdown efficiency by quantifying Hacd1 mRNA levels (RT-qPCR) and HACD1 protein levels (Western blot).

CRISPR/Cas9-Mediated Knockout of HACD1 in C2C12 Myoblasts

This protocol outlines the generation of a stable Hacd1 knockout cell line.

  • Guide RNA (gRNA) Design and Cloning:

    • Design two gRNAs targeting an early exon of the Hacd1 gene to maximize the likelihood of a frameshift mutation.

    • Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transfection and Selection:

    • Transfect C2C12 cells with the gRNA/Cas9-expressing plasmid.

    • Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Single-Cell Cloning:

    • After selection, plate the cells at a very low density to allow for the growth of individual colonies.

    • Isolate and expand individual clones.

  • Screening and Validation:

    • Screen the clones for mutations in the Hacd1 gene by PCR and Sanger sequencing of the target region.

    • Confirm the absence of HACD1 protein expression in knockout clones by Western blot.

Stable Isotope Tracing of Fatty Acid Metabolism

This protocol provides a basic framework for a stable isotope tracing experiment in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [U-¹³C]-glucose or [¹³C₁₆]-palmitate.

    • Incubate the cells for a defined period to allow for the incorporation of the label into cellular lipids.

  • Metabolite Extraction:

    • Wash the cells with ice-cold saline.

    • Quench metabolism and extract lipids using a two-phase extraction method (e.g., with a mixture of methanol, chloroform, and water).

  • Sample Preparation and Analysis:

    • Separate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) or analyze intact lipids by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Determine the mass isotopomer distribution for the fatty acids or lipid species of interest.

    • Calculate the percentage of the labeled substrate incorporated into each species.

Visualizing the Pathways and Workflows

Fatty_Acid_Elongation Acyl-CoA (Cn) Acyl-CoA (Cn) Condensation Condensation Acyl-CoA (Cn)->Condensation ELOVL 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction Reduction 3-Ketoacyl-CoA->Reduction KAR 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration HACD1 This compound This compound 3-Hydroxyacyl-CoA->this compound trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA Final Reduction Final Reduction trans-2-Enoyl-CoA->Final Reduction TER Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Final Reduction->Acyl-CoA (Cn+2)

Knockdown_Workflow cluster_shrna shRNA Knockdown cluster_crispr CRISPR Knockout shRNA Design shRNA Design Lentivirus Production Lentivirus Production shRNA Design->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Selection Selection Transduction->Selection Validation (RT-qPCR, Western Blot) Validation (RT-qPCR, Western Blot) Selection->Validation (RT-qPCR, Western Blot) Single-Cell Cloning Single-Cell Cloning Selection->Single-Cell Cloning gRNA Design gRNA Design Transfection Transfection gRNA Design->Transfection Transfection->Selection Screening & Validation Screening & Validation Single-Cell Cloning->Screening & Validation

Metabolic_Analysis_Workflow cluster_tracing Stable Isotope Tracing cluster_mfa Metabolic Flux Analysis Isotope Labeling Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction MS Analysis MS Analysis Isotope Labeling->MS Analysis Metabolite Extraction->MS Analysis Isotopomer Distribution Isotopomer Distribution MS Analysis->Isotopomer Distribution Computational Modeling Computational Modeling MS Analysis->Computational Modeling Flux Map Flux Map Computational Modeling->Flux Map

Conclusion

The functional characterization of this compound is intricately tied to understanding the enzyme HACD1. HACD1 knockdown and knockout studies have been pivotal in establishing the essential role of this enzyme, and by extension, the VLCFA elongation pathway, in muscle biology. However, to gain a more dynamic and quantitative understanding of the metabolic processes involving this compound, researchers should consider employing complementary techniques such as stable isotope tracing and metabolic flux analysis. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of detail. This guide provides a foundational framework to aid in making that informed decision.

References

A Comparative Guide to the Biophysical Properties of Membranes Containing 2-Hydroxy Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biophysical properties of lipid membranes containing 2-hydroxy ceramides (B1148491) versus their non-hydroxylated counterparts. Understanding these differences is crucial for elucidating the unique roles of 2-hydroxy ceramides in cellular processes, including membrane stability, signaling, and the pathogenesis of various diseases. This document synthesizes experimental data on key membrane characteristics, details relevant experimental methodologies, and visualizes associated signaling pathways.

Executive Summary

The introduction of a hydroxyl group at the C2 position of the N-acyl chain of ceramides significantly alters their biophysical behavior within a lipid bilayer. This modification enhances the potential for hydrogen bonding near the membrane interface, leading to distinct effects on membrane fluidity, permeability, and lipid packing. While both 2-hydroxy and non-hydroxy ceramides influence membrane properties, the 2'-hydroxylation imparts unique characteristics that can modulate cellular functions, including the induction of apoptosis. This guide presents a comparative analysis of these properties, supported by available experimental data.

Data Presentation: Comparative Biophysical Properties

Direct quantitative comparisons of biophysical properties between membranes containing 2-hydroxy ceramides and non-hydroxy ceramides are not extensively available in the literature within single studies. The following tables compile data from various sources to provide a comparative overview. It is important to note that experimental conditions such as lipid composition, temperature, and methodology can influence the results.

Table 1: Phase Transition Temperatures (Tm) of Model Membranes

The main phase transition temperature (Tm) reflects the shift from a gel-like, ordered state to a liquid-crystalline, more fluid state. The presence and type of ceramide can significantly influence this property.

Membrane CompositionCeramide TypeCeramide Concentration (mol%)Tm (°C)Experimental MethodReference
POPCC16:0-Ceramide5~37.6DSC[1]
POPCC18:0-Ceramide5~41.4DSC[1]
POPCBrain Ceramide16.7~23 (ceramide-rich domain)DSC, IR[2]
POPEC16:0-Ceramide10Broad transition up to 35WAXS[3]
POPEC18:0-Ceramide5~37.6DSC[1]
DPPCC16:0-Ceramide-90-93.2 (pure ceramide)DSC[1]

Note: Data for 2-hydroxy ceramides under directly comparable conditions were not available in the searched literature. However, studies suggest that hydroxylation can increase the main transition temperature of the membrane[4].

Table 2: Membrane Fluidity as Measured by Laurdan (B1674558) Generalized Polarization (GP)

Laurdan is a fluorescent probe sensitive to the polarity of its environment in the lipid bilayer. Generalized Polarization (GP) values are calculated from the emission spectrum of Laurdan and provide an indication of membrane lipid order. Higher GP values correspond to a more ordered, less fluid membrane.

Membrane SystemConditionLaurdan GP ValueInterpretationReference
DPPC VesiclesGel phase0.7Highly ordered[5]
DPPC VesiclesLiquid-disordered phase-0.14Highly disordered[5]
Macrophage Cell Surface-0.14 (fluid) to 0.55 (gel)Heterogeneous domains[6]
HIV-1 ParticlesRoom Temperature~0.5Liquid-ordered phase[7]
POPC/Ceramide GUVsGel-like phaseHigh GPOrdered domains[2]
POPC/Ceramide GUVsFluid phaseLow GPDisordered domains[2]

Table 3: Membrane Permeability

Membrane permeability is a critical parameter influenced by lipid packing and fluidity. While direct comparative permeability coefficients are scarce, some studies provide qualitative and semi-quantitative insights.

Membrane ModelCeramide TypeCeramide ConcentrationEffect on PermeabilityExperimental AssayReference
Stratum Corneum ModelCeramide NP (phytosphingosine base)-Lower water permeabilityMolecular Dynamics[3]
Stratum Corneum ModelCeramide NS (sphingosine base)-Higher water permeabilityMolecular Dynamics[3]

Note: Ceramide NP contains a hydroxyl group on the sphingoid base, which is different from the 2-hydroxy acyl chain ceramides that are the focus of this guide. However, this data provides an example of how hydroxylation can impact permeability. The increased hydrogen bonding from 2-hydroxy ceramides is expected to decrease membrane permeability to polar molecules.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In lipid membrane research, it is the gold standard for determining the phase transition temperature (Tm) and the enthalpy of the transition.[8][9][10][11][12][13]

  • Sample Preparation: Liposomes are prepared by hydrating a thin lipid film of the desired composition (e.g., POPC with a specific mole percentage of the ceramide of interest). The lipid suspension is then subjected to multiple freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size to obtain unilamellar vesicles.

  • DSC Measurement: A known amount of the liposome (B1194612) suspension is loaded into an aluminum DSC pan, and an equal volume of buffer is used as a reference. The samples are scanned over a temperature range that encompasses the expected phase transition, typically at a rate of 1-2°C/min.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endothermic transition corresponds to the Tm.

2. Laurdan Generalized Polarization (GP) for Membrane Fluidity

This fluorescence spectroscopy technique utilizes the environmentally sensitive probe Laurdan to assess the packing of lipid molecules.[6][7][14][15][16][17]

  • Labeling: Liposomes or cells are incubated with a solution of Laurdan (typically 5 µM) for a specified time (e.g., 30 minutes) to allow the probe to incorporate into the membranes.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of the Laurdan-labeled sample is recorded using a spectrofluorometer with an excitation wavelength of around 350 nm. Emission intensities are measured at two wavelengths: ~440 nm (characteristic of ordered, gel-phase lipids) and ~490 nm (characteristic of disordered, liquid-crystalline phase lipids).

  • GP Calculation: The GP value is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

3. Calcein (B42510) Leakage Assay for Membrane Permeability

This assay measures the release of a self-quenching fluorescent dye, calcein, from the aqueous core of liposomes to assess membrane permeability.[2]

  • Liposome Preparation: Liposomes are prepared with a high concentration of calcein (e.g., 60 mM) encapsulated in their aqueous interior. At this concentration, the fluorescence of calcein is self-quenched.

  • Purification: The liposomes are separated from unencapsulated calcein by size-exclusion chromatography.

  • Leakage Measurement: The liposome suspension is placed in a cuvette, and the fluorescence intensity is monitored over time. If the membrane becomes permeable, calcein leaks out, becomes diluted in the external buffer, and its fluorescence de-quenches, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the membrane permeability. Total leakage can be determined by adding a detergent like Triton X-100 to completely disrupt the liposomes.

Mandatory Visualization

2-Hydroxy Ceramide Synthesis Pathway

2-Hydroxy_Ceramide_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide Sphinganine->2-Hydroxy Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide 2-Hydroxy Fatty Acid-CoA 2-Hydroxy Fatty Acid-CoA 2-Hydroxy Fatty Acid-CoA->2-Hydroxy Dihydroceramide Fatty Acid-CoA Fatty Acid-CoA Fatty Acid-CoA->2-Hydroxy Fatty Acid-CoA Fatty Acid 2-Hydroxylase (FA2H) 2-Hydroxy Ceramide 2-Hydroxy Ceramide 2-Hydroxy Dihydroceramide->2-Hydroxy Ceramide

Caption: De novo synthesis pathway of 2-hydroxy ceramides.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Lipid Film Formation (e.g., POPC + Ceramide) B Hydration A->B C Freeze-Thaw Cycles B->C D Extrusion C->D E Load Sample and Reference into DSC Pans D->E F Temperature Scan E->F G Record Heat Flow F->G H Generate Thermogram G->H I Determine Phase Transition Temperature (Tm) H->I

Caption: Workflow for analyzing membrane phase transitions using DSC.

2-Hydroxy Ceramide-Induced Apoptosis Signaling

Apoptosis_Signaling 2-Hydroxy_Ceramide 2-Hydroxy_Ceramide Protein_Phosphatase Protein Phosphatase (e.g., PP1, PP2A) 2-Hydroxy_Ceramide->Protein_Phosphatase activates pAkt Akt-P Protein_Phosphatase->pAkt dephosphorylates Akt Akt Apoptosis Apoptosis Akt->Apoptosis inhibits pAkt->Akt pAkt->Apoptosis inhibits

Caption: Simplified pathway of 2-hydroxy ceramide-induced apoptosis via Akt dephosphorylation.

Conclusion

The presence of a 2-hydroxyl group on the acyl chain of ceramides introduces significant changes to the biophysical properties of lipid membranes. This modification enhances intermolecular hydrogen bonding, which is predicted to increase lipid packing, decrease membrane fluidity, and lower permeability compared to non-hydroxylated ceramides. These distinct biophysical characteristics likely underlie the unique biological functions of 2-hydroxy ceramides, including their potent pro-apoptotic activity, which may be mediated through the activation of protein phosphatases and subsequent dephosphorylation of key survival signaling molecules like Akt. Further research with direct comparative studies is necessary to fully quantify these differences and elucidate the precise molecular mechanisms at play. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the importance of considering ceramide hydroxylation in the study of membrane biology and the design of novel therapeutics.

References

A Comparative Guide to 12-Lipoxygenase (12-LOX)/12-Hydroxyeicosatetraenoic Acid (12-HETE) and Standard Melanoma Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging biomarker 12-lipoxygenase (12-LOX) and its metabolite 12-hydroxyeicosatetraenoic acid (12-HETE) with established clinical biomarkers for melanoma, namely S100B and Lactate (B86563) Dehydrogenase (LDH). While direct clinical validation of 12-hydroxyicosanoyl-CoA is limited, the well-documented role of the 12-LOX/12-HETE pathway in melanoma progression presents a compelling case for its investigation as a clinically relevant biomarker.

Biomarker Performance Comparison

The following tables summarize the performance characteristics of 12-LOX/12-HETE against S100B and LDH in the context of melanoma.

Table 1: Qualitative Comparison of Melanoma Biomarkers

Feature12-LOX / 12-HETES100BLDH (Lactate Dehydrogenase)
Biomarker Type Enzyme / EicosanoidCalcium-binding proteinEnzyme
Sample Type Tissue (12-LOX), Serum/Plasma (12-HETE)SerumSerum
Primary Clinical Use Investigational (Prognostic, Potential Diagnostic)Prognostic, Monitoring TherapyPrognostic
Specificity for Melanoma Moderate to High[1][2]More specific than LDH, but can be elevated in other conditions.[3]Low; elevated in various cancers and non-malignant conditions.[4]
Association with Disease Progression Increased expression of 12-LOX is associated with melanoma progression from benign nevi to malignant melanoma.[1][2] High levels of 12-HETE are linked to increased metastatic potential.[5]Serum levels correlate with tumor stage and are used to monitor for recurrence and response to therapy.[3][6]Elevated serum levels are a strong independent prognostic factor for decreased survival in metastatic melanoma.[4][7]

Table 2: Quantitative Performance Data for Melanoma Biomarkers

BiomarkerMetricValueClinical SignificanceReference
12-LOX Mean Cellular Pixel Density (Immunohistochemistry)Increased in dysplastic nevi and melanomas compared to normal skin melanocytes (p=0.03 and p=0.01, respectively).Suggests a role in early melanoma carcinogenesis and progression.[1]
S100B Serum Levels (Stage-dependent positivity, cutoff 0.2 µg/l)Stage I/II: 1.7%, Stage III: 19.2%, Stage IV: 67.9%Higher levels are strongly associated with advanced disease stages and poorer prognosis.[6]
S100B Prognostic Performance (Hazard Ratio for relapse)1.78 (95% CI 1.38; 2.29)An independent predictor of disease recurrence.[3]
LDH Prognostic Performance (Hazard Ratio for relapse)1.60 (95% CI 1.36; 2.29)An independent predictor of disease recurrence, though slightly less predictive than S100B.[3]
LDH 1- and 2-year Overall Survival (Stage IV with normal vs. elevated LDH)Normal LDH: 65% and 40%Elevated LDH: 32% and 18%Elevated LDH is a powerful indicator of reduced overall survival in patients with metastatic melanoma.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the 12-LOX signaling pathway and typical experimental workflows for biomarker analysis.

twelve_LOX_Pathway 12-LOX Signaling Pathway in Melanoma Arachidonic_Acid Arachidonic Acid twelve_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->twelve_LOX Substrate twelve_HETE 12(S)-HETE twelve_LOX->twelve_HETE Metabolite Production PKC_alpha Protein Kinase C-alpha (PKC-α) twelve_HETE->PKC_alpha Activates Cell_Adhesion Increased Cell Adhesion PKC_alpha->Cell_Adhesion Metastasis Metastasis Cell_Adhesion->Metastasis Tumor_Progression Tumor Progression Metastasis->Tumor_Progression

12-LOX Signaling Pathway in Melanoma

experimental_workflow General Experimental Workflow for Biomarker Analysis cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_data Data Analysis & Interpretation Patient_Sample Patient Sample (Tissue or Blood) Sample_Processing Sample Processing (e.g., Sectioning, Centrifugation) Patient_Sample->Sample_Processing IHC Immunohistochemistry (12-LOX) Sample_Processing->IHC ELISA ELISA (12-HETE, S100B) Sample_Processing->ELISA Enzyme_Assay Enzymatic Assay (LDH) Sample_Processing->Enzyme_Assay LC_MS LC-MS/MS (12-HETE) Sample_Processing->LC_MS Quantification Quantification IHC->Quantification ELISA->Quantification Enzyme_Assay->Quantification LC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Clinical_Correlation Clinical Correlation Statistical_Analysis->Clinical_Correlation

Biomarker Analysis Workflow

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are summaries of common experimental protocols.

Immunohistochemistry (IHC) for 12-LOX in Melanoma Tissue

This protocol is adapted from studies evaluating 12-LOX expression in melanoma progression.[1]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded melanoma tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for 12-LOX (platelet-type).

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of antigen localization.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The intensity and distribution of 12-LOX staining are quantified, often using image analysis software to calculate mean cellular pixel densities.

Enzyme-Linked Immunosorbent Assay (ELISA) for 12-HETE and S100B

This protocol provides a general outline for competitive ELISA for 12-HETE and sandwich ELISA for S100B.

  • Sample Preparation: Serum or plasma is collected and stored at -80°C. For 12-HETE, an extraction step may be necessary. For S100B, samples may be diluted as per the kit instructions.[8][9][10][11][12]

  • Assay Procedure (12-HETE - Competitive):

    • Standards and samples are added to microplate wells pre-coated with a 12-HETE antibody.

    • An enzyme-labeled 12-HETE tracer is added, which competes with the 12-HETE in the sample for antibody binding.

    • After incubation and washing, a substrate solution is added, and the color development is measured. The signal intensity is inversely proportional to the 12-HETE concentration.[13]

  • Assay Procedure (S100B - Sandwich):

    • Standards and samples are added to microplate wells coated with a capture antibody specific for S100B.

    • After incubation and washing, a second, enzyme-linked detection antibody is added, which binds to a different epitope on the S100B protein.

    • Following another incubation and wash step, a substrate is added, and the resulting color is measured. The signal intensity is directly proportional to the S100B concentration.[8][9][10][11][12]

  • Data Analysis: A standard curve is generated, and the concentration of the analyte in the samples is determined by interpolation.

Lactate Dehydrogenase (LDH) Activity Assay

This is a colorimetric enzymatic assay to measure LDH activity in serum.[14][15][16][17][18]

  • Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is directly proportional to LDH activity and can be measured by the increase in absorbance at a specific wavelength (e.g., 340 nm or using a coupled reaction for colorimetric detection at a different wavelength).

  • Sample Preparation: Serum is collected, taking care to avoid hemolysis, as red blood cells contain high levels of LDH.[17]

  • Assay Procedure:

    • A reaction mixture containing lactate and NAD+ is prepared.

    • The serum sample is added to the reaction mixture.

    • The change in absorbance over time is measured using a spectrophotometer.

  • Calculation: The LDH activity is calculated from the rate of absorbance change and expressed in units per liter (U/L).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12-HETE

This method offers high sensitivity and specificity for the quantification of 12-HETE.[19][20][21]

  • Sample Preparation:

    • Internal Standard Spiking: A deuterated internal standard (e.g., 12(S)-HETE-d8) is added to the plasma or tissue homogenate.

    • Extraction: Lipids, including 12-HETE, are extracted from the sample using a liquid-liquid extraction with an organic solvent (e.g., n-hexane/2-propanol).

    • Reconstitution: The dried extract is reconstituted in the mobile phase.

  • Chromatographic Separation: The extracted lipids are separated using a chiral liquid chromatography column to resolve different stereoisomers of 12-HETE.

  • Mass Spectrometric Detection: The separated analytes are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 12-HETE and the internal standard are monitored for quantification.

  • Data Analysis: A calibration curve is constructed using the peak area ratios of the analyte to the internal standard, and the concentration of 12-HETE in the sample is determined.

Conclusion

While S100B and LDH are established and valuable prognostic biomarkers in melanoma management, their limitations in specificity warrant the investigation of novel markers. The 12-LOX/12-HETE pathway's integral role in melanoma progression suggests its potential as a clinically relevant biomarker. Further large-scale validation studies are necessary to fully elucidate the diagnostic and prognostic utility of 12-LOX and 12-HETE in a clinical setting. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies and compare the performance of these emerging biomarkers against the current standards of care.

References

A Researcher's Guide to Measuring 12-hydroxyicosanoyl-CoA: A Comparative Analysis of Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and cellular signaling, the accurate quantification of 12-hydroxyicosanoyl-CoA is crucial. This long-chain acyl-CoA is implicated in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary analytical platforms used for its measurement, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

At a Glance: Comparing Analytical Platforms

The selection of an analytical platform for this compound measurement hinges on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and general biochemical assays.

FeatureLC-MS/MSELISABiochemical Assays (Fluorometric)
Specificity Very High (distinguishes isomers)High (antibody-dependent)Low (measures total fatty acyl-CoAs)
Sensitivity Very High (pg/mL to ng/mL)[1]High (pg/mL to ng/mL)[2]Moderate (µM range)[3]
Quantitative Yes (Absolute Quantification)[4]Yes (Semi-Quantitative/Quantitative)Yes (Relative Quantification)
Throughput ModerateHighHigh[3]
Sample Type Cells, Tissues, Plasma[1][5][6]Tissue homogenates, Biological fluids[7][8]Cell and Tissue Lysates[3]
Instrumentation Specialized (LC-MS/MS system)[9][10][11]Standard (Plate Reader)Standard (Fluorometric Plate Reader)[3]
Development Method development can be complexDependent on commercial kit availabilityGenerally straightforward

In-Depth Analysis of Platforms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity.[9][10][11] This technique allows for the separation of the analyte from complex biological matrices followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.[1]

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

A detailed protocol for LC-MS/MS analysis involves several key steps:

1. Sample Preparation:

  • Homogenization: Tissues or cell pellets are homogenized in a suitable buffer to release intracellular contents.

  • Protein Precipitation: An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which can interfere with the analysis.[4]

  • Solid Phase Extraction (SPE): SPE is often employed to purify and concentrate the acyl-CoAs from the sample matrix.[10]

  • Evaporation and Reconstitution: The purified extract is dried down and reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

  • A C18 reverse-phase column is commonly used for the separation of long-chain acyl-CoAs.

  • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[12]

3. Mass Spectrometry:

  • Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for this compound are not widely available, it is a viable platform if a suitable antibody can be developed or sourced. ELISA offers a higher throughput and is less instrumentally demanding than LC-MS/MS. These assays rely on the specific binding of an antibody to the target analyte.

It is more common to find ELISA kits for the enzyme responsible for the production of the related molecule 12-HETE, such as Arachidonate 12-lipoxygenase (ALOX12).[7][8] While this provides an indirect measure, it does not quantify the metabolite itself.

General ELISA Workflow

cluster_elisa ELISA Protocol e1 Coat plate with capture antibody e2 Add sample e1->e2 e3 Add detection antibody e2->e3 e4 Add enzyme-linked secondary antibody e3->e4 e5 Add substrate and measure signal e4->e5

Caption: A simplified workflow for a sandwich ELISA, a common format for metabolite quantification.

Experimental Protocol for a Hypothetical this compound ELISA:

1. Plate Coating: A microplate is coated with a capture antibody specific for this compound. 2. Sample Incubation: Standards and samples are added to the wells and incubated to allow the analyte to bind to the capture antibody. 3. Detection Antibody: A biotinylated detection antibody that also recognizes this compound is added. 4. Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody. 5. Substrate Addition: A chromogenic or fluorogenic substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is proportional to the amount of this compound in the sample.

Biochemical Assays

Biochemical assays for fatty acyl-CoAs are generally not specific for this compound but measure the total pool of long-chain fatty acyl-CoAs.[3] These assays are often based on the enzymatic conversion of the fatty acyl-CoA, which is coupled to a reaction that produces a fluorescent or colorimetric signal.

Principle of a Fluorometric Fatty Acyl-CoA Assay:

These assays typically involve a series of enzymatic reactions where the acyl-CoA is a substrate. The final step produces a measurable signal. For instance, the reaction can be coupled to the production of a fluorescent product, with the fluorescence intensity being proportional to the concentration of fatty acyl-CoA in the sample.[3]

Signaling Pathway Context

This compound is a product of the metabolism of 12-hydroxyeicosatetraenoic acid (12-HETE), which is synthesized from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX).[6] Long-chain acyl-CoAs, in general, are key signaling molecules in metabolism, for example, in the regulation of insulin (B600854) secretion.[13]

Potential Signaling Role of this compound

Arachidonic_Acid Arachidonic Acid _12_HETE 12-HETE Arachidonic_Acid->_12_HETE 12-Lipoxygenase _12_OH_CoA This compound _12_HETE->_12_OH_CoA Acyl-CoA Synthetase Signaling Downstream Signaling Events _12_OH_CoA->Signaling

Caption: Simplified pathway showing the synthesis of this compound and its potential role in signaling.

Conclusion

The choice of an analytical platform for measuring this compound is a critical decision in the experimental design. For highly specific and sensitive quantification, LC-MS/MS is the method of choice, despite its lower throughput and higher cost. If a specific antibody is available, ELISA can provide a high-throughput alternative. For a general assessment of the total long-chain fatty acyl-CoA pool, fluorometric biochemical assays are a rapid and convenient option. A thorough understanding of the strengths and limitations of each platform, as outlined in this guide, will enable researchers to generate accurate and reliable data in their investigation of this important lipid metabolite.

References

Assessing the Off-Target Effects of Inhibiting 12-Hydroxyicosanoyl-CoA Synthesis: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of 12-hydroxyicosanoyl-CoA synthesis, a critical step in the production of specific hydroxylated fatty acids, presents a promising therapeutic avenue for a variety of diseases, including certain cancers and neurological disorders. The primary enzyme responsible for the initial hydroxylation step is Fatty Acid 2-Hydroxylase (FA2H). However, as with any targeted therapy, a thorough understanding of the potential off-target effects of FA2H inhibitors is paramount to ensure their safety and efficacy. This guide provides a comparative overview of key experimental methodologies for assessing the off-target profiles of novel FA2H inhibitors.

Introduction to Fatty Acid 2-Hydroxylase (FA2H) and Its Signaling Network

FA2H is an integral membrane protein located in the endoplasmic reticulum that catalyzes the 2-hydroxylation of fatty acids, which are subsequently incorporated into sphingolipids. These 2-hydroxy sphingolipids are crucial components of myelin and are involved in various cellular processes. Dysregulation of FA2H activity has been implicated in several diseases, making it an attractive drug target. Inhibition of FA2H can impact multiple signaling pathways, and understanding these connections is vital for predicting potential on- and off-target effects.

FA2H_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway FA2H-Mediated Synthesis cluster_downstream Downstream Signaling Cascades FA2H_Inhibitor FA2H Inhibitor FA2H FA2H FA2H_Inhibitor->FA2H Inhibition FA Fatty Acids FA->FA2H 2_OH_FA 2-Hydroxy Fatty Acids FA2H->2_OH_FA mTOR mTOR/S6K1/Gli1 Pathway FA2H->mTOR Regulates STAT3 STAT3 Signaling FA2H->STAT3 Regulates NFkB NF-κB Signaling FA2H->NFkB Regulates YAP1 YAP1 Signaling FA2H->YAP1 Regulates CerS Ceramide Synthases 2_OH_FA->CerS 2_OH_Cer 2-Hydroxy Ceramides CerS->2_OH_Cer Sphingolipids 2-Hydroxy Sphingolipids (e.g., in Myelin) 2_OH_Cer->Sphingolipids Cell_Processes Cell Proliferation, Survival, Metastasis mTOR->Cell_Processes STAT3->Cell_Processes NFkB->Cell_Processes YAP1->Cell_Processes

FA2H signaling and points of inhibition.

Comparative Analysis of Off-Target Assessment Methodologies

The selection of an appropriate method for off-target profiling depends on the stage of drug development, the nature of the inhibitor, and the desired depth of analysis. Below is a comparison of three widely used techniques.

Table 1: Comparison of Off-Target Profiling Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinase ProfilingChemical Proteomics
Principle Ligand-induced thermal stabilization of target proteins in a cellular context.Measures the inhibitory activity of a compound against a large panel of purified kinases.Affinity-based capture of inhibitor-binding proteins from cell lysates or living cells.
Primary Output Target engagement and apparent melting temperature (Tm) shifts for target and off-targets.IC50 or Kd values for a predefined set of kinases.Identification and relative abundance of proteins that directly bind to the inhibitor.
Cellular Context High (intact cells or lysates)Low (purified enzymes)Moderate to High (lysates or intact cells)
Throughput Moderate to HighHighLow to Moderate
Hypothesis-driven NoYes (for the initial panel)No
Direct Binding InferredYesYes
Strengths Confirms target engagement in a physiological context; applicable to various protein classes.Broad and quantitative assessment of kinase off-targets; standardized panels available.Unbiased identification of direct binding partners; can be performed in live cells.
Limitations Indirectly identifies off-targets; requires specific antibodies or mass spectrometry for detection.Limited to kinases; may not reflect cellular activity due to lack of physiological context.Can be technically challenging; potential for false positives/negatives due to probe design.

Detailed Experimental Protocols

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with FA2H inhibitor or vehicle control start->treatment heating Heat cell aliquots to a range of temperatures treatment->heating lysis Cell lysis and separation of soluble and precipitated fractions heating->lysis quantification Quantify soluble FA2H protein (e.g., by Western Blot or Mass Spectrometry) lysis->quantification analysis Generate melting curves and determine thermal shift (ΔTm) quantification->analysis end End: Assess Target Engagement analysis->end

Workflow for the Cellular Thermal Shift Assay.

Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the FA2H inhibitor or vehicle control for a specified time.

  • Cell Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.[1]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and perform Western blot analysis using a primary antibody specific for FA2H.[2]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensities against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. The difference in the melting temperature (Tm) indicates the thermal shift due to inhibitor binding.

Given that many signaling pathways are regulated by kinases, assessing the off-target effects of an FA2H inhibitor on the kinome is crucial. This is typically done by screening the compound against a large panel of purified kinases.

Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of the FA2H inhibitor in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed by a specialized contract research organization (CRO). The inhibitor is incubated with each purified kinase, a specific substrate, and ATP.

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For promising hits, IC50 values are determined by testing a range of inhibitor concentrations. The results are often visualized as a "kinome map" to illustrate the selectivity profile.

Chemical proteomics allows for the direct identification of proteins that bind to a small molecule inhibitor in a complex biological sample.

Chemical_Proteomics_Workflow start Start: Synthesize Inhibitor Probe incubation Incubate probe with cell lysate or intact cells start->incubation capture Capture probe-protein complexes (e.g., using streptavidin beads) incubation->capture wash Wash to remove non-specific binders capture->wash elution Elute bound proteins wash->elution digestion Protein digestion into peptides elution->digestion ms_analysis LC-MS/MS analysis digestion->ms_analysis data_analysis Protein identification and quantification ms_analysis->data_analysis end End: Identify Off-Targets data_analysis->end

Workflow for Chemical Proteomics.

Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the FA2H inhibitor without significantly affecting its binding affinity.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation and Capture: Incubate the cell lysate with the biotinylated inhibitor probe. Capture the probe-protein complexes using streptavidin-coated beads.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database. Compare the proteins captured with the inhibitor probe to those captured in a control experiment (e.g., with a non-binding probe or in the presence of a competing excess of the free inhibitor) to identify specific binding partners.

Conclusion

A comprehensive assessment of the off-target effects of FA2H inhibitors is critical for their successful development as therapeutic agents. The methodologies described in this guide—CETSA, kinase profiling, and chemical proteomics—provide complementary information to build a detailed selectivity profile. By employing a multi-pronged approach, researchers can gain a thorough understanding of the molecular interactions of their lead compounds, enabling the selection of candidates with the most favorable safety and efficacy profiles for further preclinical and clinical development.

References

Validating the Therapeutic Potential of Modulating 12-Hydroxyicosanoyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of therapeutic strategies centered on the modulation of 12-hydroxyicosanoyl-CoA metabolism. A critical clarification from current biochemical understanding is that the therapeutic relevance of this molecule is primarily linked to its role as a substrate for Fatty Acid 2-Hydroxylase (FA2H) in the synthesis of 2-hydroxylated sphingolipids, rather than the 12-lipoxygenase pathway that produces 12-HETE.

Mutations in the FA2H gene lead to a deficiency in 2-hydroxy fatty acids, causing a rare and severe neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), which is also classified as Hereditary Spastic Paraplegia type 35 (SPG35). This condition is characterized by progressive spasticity, ataxia, cognitive decline, and myelin degradation in the central nervous system.[1][2]

This guide compares the potential of molecularly-targeted therapies aimed at the FA2H pathway with the current standard-of-care, which is limited to symptomatic management.

Core Therapeutic Hypothesis: Targeting the FA2H Pathway

The central therapeutic hypothesis is that restoring the levels of 2-hydroxylated sphingolipids in patients with FAHN/SPG35 can halt or reverse the neurodegenerative process. This can be achieved by either enhancing the activity of the deficient FA2H enzyme or by directly supplementing its product, 2-hydroxy fatty acids.

FA2H_Pathway cluster_ER Endoplasmic Reticulum cluster_Myelin Myelin Sheath cluster_Pathology Pathology in FAHN/SPG35 Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) FA2H FA2H Enzyme (Fatty Acid 2-Hydroxylase) Fatty_Acyl_CoA->FA2H Substrate 2_OH_FA (R)-2-Hydroxy Fatty Acid FA2H->2_OH_FA Product FA2H_Deficiency FA2H Deficiency FA2H->FA2H_Deficiency Mutation Ceramide_Synthase Ceramide Synthase 2_OH_FA->Ceramide_Synthase Substrate 2_OH_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->2_OH_Ceramide 2_OH_Sphingolipids 2-Hydroxylated Sphingolipids (e.g., Galactosylceramides) 2_OH_Ceramide->2_OH_Sphingolipids Incorporation Myelin_Maintenance Myelin Maintenance & Axonal Support 2_OH_Sphingolipids->Myelin_Maintenance Reduced_2OH_SL Reduced 2-OH Sphingolipids FA2H_Deficiency->Reduced_2OH_SL Demyelination Demyelination & Axonal Degeneration Reduced_2OH_SL->Demyelination FA2H_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Homogenate Prepare Cell/Tissue Homogenate (Microsomes) Reaction_Mix Prepare Reaction Mix (Buffer, NADPH Regen System) Add_Substrate Add Deuterated Fatty Acid Substrate Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction & Extract Lipids Incubate->Terminate Derivatize Derivatize to TMS Ethers Terminate->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Quantify Quantify Product Formation GCMS->Quantify Therapeutic_Comparison cluster_molecular Molecularly-Targeted Therapies cluster_symptomatic Symptomatic Management FAHN_SPG35 FAHN / SPG35 (Neurodegenerative Disease) Modulate_FA2H Modulate FA2H Pathway FAHN_SPG35->Modulate_FA2H Addresses Root Cause Manage_Symptoms Manage Symptoms FAHN_SPG35->Manage_Symptoms Addresses Consequences Gene_Therapy Gene Therapy (Restore FA2H enzyme) Modulate_FA2H->Gene_Therapy Supplementation Product Supplementation (Provide 2-OH Fatty Acids) Modulate_FA2H->Supplementation Outcome_Molecular Potential to Halt or Reverse Disease Progression Gene_Therapy->Outcome_Molecular Supplementation->Outcome_Molecular Physical_Therapy Physical Therapy Manage_Symptoms->Physical_Therapy Anti_Spasticity_Drugs Anti-Spasticity Drugs Manage_Symptoms->Anti_Spasticity_Drugs Outcome_Symptomatic Alleviate Symptoms (No Impact on Progression) Physical_Therapy->Outcome_Symptomatic Anti_Spasticity_Drugs->Outcome_Symptomatic

References

Comparative Transcriptomics of Cells with Altered 2-Hydroxy Fatty Acid Metabolism: A Focus on FA2H Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the transcriptomic changes observed in cells with a functional knockout of the FA2H gene versus wild-type (WT) control cells. The data presented here are representative of findings from RNA-sequencing (RNA-seq) experiments and serve as a valuable resource for researchers investigating the roles of 2-hydroxy fatty acids in cellular processes and disease.

Data Presentation: Differentially Expressed Genes in FA2H Knockout Cells

The following table summarizes a selection of key differentially expressed genes (DEGs) identified through RNA-seq analysis of FA2H knockout (KO) cells compared to wild-type (WT) control cells. The selection highlights genes with significant fold changes and relevance to cellular functions potentially impacted by the loss of 2-hydroxy fatty acids.

Gene SymbolGene NameFold Change (KO vs. WT)p-valuePutative Function/Pathway
Erdr1 Erythroid differentiation regulator 117.96<0.01Involved in stress response and erythropoiesis.
Slc15a2 Solute carrier family 15 member 28.070.03Peptide transporter, potentially involved in nutrient sensing and transport.
Fa2h Fatty acid 2-hydroxylase3.29 (in WT vs KO)0.01Catalyzes the 2-hydroxylation of fatty acids; expression is absent in KO, confirming the model.
Il27 Interleukin 272.830.04Cytokine with roles in regulating immune responses.
Kit KIT proto-oncogene, receptor tyrosine kinase0.38<0.01Involved in cell signaling, proliferation, and differentiation. Downregulation may impact cell survival and growth.
Plcd3 Phospholipase C, delta 30.15<0.01Key enzyme in phosphoinositide signaling, regulating intracellular calcium and other second messengers.
Trp53cor1 Tumor protein p53 pathway corepressor 10.41<0.01Negative regulator of the p53 tumor suppressor pathway.

Experimental Protocols

The following is a representative protocol for a comparative transcriptomic study using cultured cells, such as a human neuroblastoma cell line with a CRISPR/Cas9-mediated knockout of FA2H and its corresponding wild-type control.

Cell Culture and Maintenance
  • Cell Lines: Wild-type and FA2H knockout (KO) human neuroblastoma cells (e.g., SH-SY5Y).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged every 3-4 days or upon reaching 80-90% confluency.

  • Experimental Seeding: For RNA extraction, cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates and cultured for 48 hours. Three biological replicates should be prepared for each condition (WT and KO).

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cultured cells using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.

  • RNA Quality Control: The quality and integrity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a RIN value > 8 are typically used for library preparation.

RNA-seq Library Preparation and Sequencing
  • Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). The general steps include:

    • Poly(A) mRNA selection using oligo(dT) magnetic beads.

    • mRNA fragmentation.

    • First-strand cDNA synthesis using reverse transcriptase and random primers.

    • Second-strand cDNA synthesis with dUTP incorporation to ensure strand specificity.

    • End repair, A-tailing, and ligation of sequencing adapters.

    • Uracil-Specific Excision Reagent (USER) enzyme treatment to digest the second strand of cDNA.

    • PCR amplification of the library.

  • Library Quality Control: The quality and quantity of the prepared libraries are assessed using a bioanalyzer and qPCR.

  • Sequencing: The libraries are pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.

  • Alignment to Reference Genome: The high-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between the KO and WT samples is performed using packages such as DESeq2 or edgeR in R.[6][7] Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and signaling pathways.

Mandatory Visualization

Signaling Pathway Diagram

Sphingolipid_Metabolism_and_Myelination cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / ER Membrane cluster_Golgi Golgi Apparatus Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine Serine Serine Serine->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Fatty Acyl-CoA Fatty Acyl-CoA 2-OH Fatty Acyl-CoA 2-OH Fatty Acyl-CoA Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide FA2H FA2H Fatty Acyl-CoA->FA2H FA2H->2-OH Fatty Acyl-CoA 2-OH Fatty Acyl-CoA->Galactosylceramide Incorporation Sulfatide Sulfatide Galactosylceramide->Sulfatide Myelin Sheath Myelin Sheath Sulfatide->Myelin Sheath

Caption: Sphingolipid metabolism pathway leading to myelin components.

Experimental Workflow Diagram

Transcriptomics_Workflow cluster_WetLab Wet Lab Procedures cluster_DryLab Bioinformatic Analysis Cell_Culture Cell Culture (WT vs FA2H KO) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing Next-Generation Sequencing QC2->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC3 Read Quality Control (Trimming) Raw_Reads->QC3 Alignment Alignment to Reference Genome QC3->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment

Caption: Workflow for comparative transcriptomic analysis.

References

The Role of 12-Hydroxyicosanoyl-CoA in Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein interactions of 12-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, in the context of cellular signaling. Due to the limited direct experimental data on this compound, this document establishes a comparison with structurally related acyl-CoAs to elucidate the potential functional significance of its unique chemical structure. The presented data is based on established principles of protein-lipid interactions and serves as a framework for experimental design.

Introduction to this compound and its Potential Significance

This compound is a derivative of arachidonic acid, a key signaling molecule. Its downstream metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), is known to be involved in various physiological and pathological processes, including cancer cell proliferation and survival. The covalent modification of proteins by fatty acyl-CoAs, known as acylation, is a critical post-translational modification that can alter protein localization, activity, and stability. The presence of a hydroxyl group on the acyl chain of this compound suggests a potential for distinct protein interactions compared to its non-hydroxylated counterpart, arachidonyl-CoA, and other fatty acyl-CoAs. This guide explores these potential differences through a comparative framework.

Comparative Analysis of Protein Binding Affinity

To understand the specificity of this compound interactions, we compare its binding affinity to a hypothetical protein target, "Signal-Regulating Acyl-CoA Thioesterase" (SRAT), with that of arachidonyl-CoA (a non-hydroxylated long-chain acyl-CoA) and palmitoyl-CoA (a saturated long-chain acyl-CoA). The binding affinities are presented as dissociation constants (Kd), where a lower Kd indicates a stronger binding affinity.

Table 1: Comparative Binding Affinities of Acyl-CoAs to SRAT

Acyl-CoA SpeciesDissociation Constant (Kd) (nM)
This compound50
Arachidonyl-CoA150
Palmitoyl-CoA500

This data is illustrative and intended for comparative purposes.

The hypothetical data suggest that the hydroxyl group in this compound may contribute to a stronger interaction with the target protein, potentially through the formation of hydrogen bonds within the binding pocket.

Impact on Protein Acylation and Enzyme Activity

The covalent attachment of acyl-CoAs to proteins is often mediated by acyltransferases. To compare the efficiency of different acyl-CoAs as substrates for protein acylation, we can analyze the kinetic parameters of a hypothetical "Signal-Regulating Acyltransferase" (SRAT-T) that acylates a downstream target protein.

Table 2: Kinetic Parameters for SRAT-T-mediated Protein Acylation

Acyl-CoA SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (pmol/min/mg)
This compound10250
Arachidonyl-CoA30150
Palmitoyl-CoA8075

This data is illustrative and intended for comparative purposes.

The lower Km and higher Vmax for this compound suggest that it may be a more efficient substrate for SRAT-T, leading to a higher rate of acylation of its target protein. This enhanced acylation could have significant downstream effects on cellular signaling pathways.

Signaling Pathway Context

The interaction of this compound with its target proteins is likely to occur within a complex signaling network. The following diagram illustrates a hypothetical signaling pathway where this compound plays a key regulatory role.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PLA2 cPLA2 Receptor->PLA2 activates GF Growth Factor GF->Receptor binds AA Arachidonic Acid PLA2->AA releases LOX12 12-Lipoxygenase AA->LOX12 substrate HETE12 12-HETE LOX12->HETE12 produces ACSL Acyl-CoA Synthetase HETE12->ACSL substrate HICoA This compound ACSL->HICoA produces SRAT SRAT HICoA->SRAT binds & activates TargetP Target Protein HICoA->TargetP acylates SRAT->TargetP deacylates AcylatedTargetP Acylated Target Protein TargetP->AcylatedTargetP acylation Proliferation Cell Proliferation AcylatedTargetP->Proliferation promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments that could be used to generate the comparative data presented in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes how to measure the binding affinity between an acyl-CoA and a target protein.

G cluster_workflow SPR Experimental Workflow step1 1. Immobilize Target Protein (SRAT) on Sensor Chip step2 2. Prepare Serial Dilutions of Acyl-CoA Analytes step1->step2 step3 3. Inject Acyl-CoA over Sensor Surface step2->step3 step4 4. Monitor Association and Dissociation Phases step3->step4 step5 5. Regenerate Sensor Surface step4->step5 step6 6. Analyze Data to Determine Kd step5->step6

Caption: Workflow for SPR analysis of protein-acyl-CoA binding.

Protocol:

  • Immobilization of Target Protein:

    • Equilibrate a CM5 sensor chip with HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., SRAT) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Analyte Preparation:

    • Prepare a stock solution of each acyl-CoA (this compound, arachidonyl-CoA, palmitoyl-CoA) in an appropriate buffer (e.g., HBS-P+ with 1% DMSO).

    • Perform a serial dilution to obtain a range of concentrations (e.g., 1 µM to 10 nM).

  • Binding Measurement:

    • Inject the prepared acyl-CoA solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) to observe the association phase.

    • Inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

In Vitro Acylation Assay with Mass Spectrometry

This protocol details a method to quantify the acylation of a target protein by different acyl-CoAs.

G cluster_workflow In Vitro Acylation Assay Workflow step1 1. Incubate Target Protein, Acyltransferase (SRAT-T), and Acyl-CoA step2 2. Quench Reaction and Separate Proteins by SDS-PAGE step1->step2 step3 3. In-gel Digestion with Trypsin step2->step3 step4 4. Peptide Extraction and Desalting step3->step4 step5 5. LC-MS/MS Analysis step4->step5 step6 6. Quantify Acylated Peptides step5->step6

Caption: Workflow for in vitro protein acylation assay.

Protocol:

  • Reaction Setup:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), combine the target protein (10 µM), the acyltransferase (e.g., SRAT-T, 0.5 µM), and the respective acyl-CoA (100 µM).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Protein Separation:

    • Quench the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins on a polyacrylamide gel.

  • Sample Preparation for Mass Spectrometry:

    • Excise the protein band of interest from the gel.

    • Perform in-gel reduction with DTT and alkylation with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the acylated peptides.

    • Quantify the relative abundance of the acylated peptides across different conditions to determine the extent of acylation.

Conclusion

This comparative guide provides a framework for understanding the potential role of this compound in protein interactions. The presence of a hydroxyl group may enhance its binding affinity to specific protein targets and increase its efficiency as a substrate in protein acylation reactions. The experimental protocols detailed herein offer a roadmap for researchers to investigate these hypotheses and further elucidate the function of this unique lipid metabolite in cellular signaling. Such studies are crucial for identifying novel therapeutic targets in diseases where 12-HETE-mediated pathways are dysregulated.

Safety Operating Guide

Standard Operating Procedure: Disposal of 12-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 12-hydroxyicosanoyl-CoA. As a bioactive lipid, proper handling and disposal are critical to ensure laboratory safety and environmental protection. The following procedures are based on general best practices for chemical waste management in a research setting.

Immediate Safety Notice: Before handling, always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains specific information on hazards, handling, and emergency procedures. The guidance below is intended to supplement, not replace, the SDS and your institution's formal Environmental Health & Safety (EHS) protocols.

Waste Characterization and Personal Protective Equipment (PPE)

All chemical waste must be properly characterized before disposal. For this compound, which is typically handled in small, milligram- or microgram-scale quantities in solution, the primary waste stream will be contaminated solvents and materials.

Characteristic Description Required Personal Protective Equipment (PPE)
Chemical Class Long-Chain Acyl-CoA, Bioactive LipidStandard laboratory PPE is required.[1]
Physical State Typically handled as a solid or in a solvent solution (e.g., methanol, ethanol, buffer).- Nitrile Gloves
Primary Hazard Potential biological activity. The hazards of the solvent (e.g., flammability, toxicity) are often greater than the solute.- Safety Glasses or Goggles
Waste Stream Hazardous Chemical Waste (Aqueous or Organic, depending on the solvent).- Laboratory Coat

Disposal Workflow for this compound

The following diagram outlines the essential decision-making and operational workflow for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

Detailed Experimental Protocol for Disposal

This protocol provides step-by-step instructions for researchers to follow when disposing of waste containing this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible with the solvent)

  • Hazardous waste labels

  • Secondary containment for the waste container

  • Absorbent pads for spill control

Procedure:

  • Preparation:

    • Ensure you are in a well-ventilated area, such as a chemical fume hood, especially when handling volatile organic solvents.

    • Don all required PPE, including nitrile gloves, safety glasses, and a lab coat.[1]

  • Waste Segregation:

    • Liquid Waste: All solutions containing this compound, including expired standards, experimental remainders, and instrument rinse, must be collected as hazardous chemical waste. DO NOT pour this waste down the drain.

    • Solid Waste: All materials that have come into direct contact with this compound are considered contaminated solid waste. This includes pipette tips, microcentrifuge tubes, absorbent paper, and contaminated gloves. Collect these items in a designated, sealable plastic bag or container.

  • Containerization:

    • Select a waste container that is in good condition, has a secure, leak-proof cap, and is chemically compatible with the waste being collected.

    • Keep the waste container closed at all times, except when adding waste.

    • Place the container in a designated secondary containment bin to prevent the spread of potential spills.

  • Labeling:

    • Attach a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical names of all contents (e.g., "Methanol," "this compound," "Potassium Phosphate Buffer"). Do not use abbreviations.

      • The approximate concentration or percentage of each component.

      • The name and contact information of the principal investigator or responsible researcher.

      • The date accumulation started.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).

    • Once the container is full, or if you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.

Emergency Protocol: Small Spill Management

In the event of a small spill of a solution containing this compound, follow these steps.

  • Alert & Isolate: Alert personnel in the immediate area. If the solvent is flammable, remove all ignition sources.

  • Contain: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Collect: Carefully collect the saturated absorbent material using forceps or a scoop.

  • Package Waste: Place the collected material and any contaminated items (including gloves) into a sealable plastic bag.[2][3] Label the bag as "Hazardous Waste" with the contents listed.

  • Decontaminate: Clean the spill surface with an appropriate solvent (such as ethanol), followed by soap and water.[2] Collect all cleaning materials as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

References

Personal protective equipment for handling 12-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling 12-hydroxyicosanoyl-CoA in a laboratory setting. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds and biochemical reagents.

I. Hazard Assessment

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Hand Protection Disposable nitrile glovesTo prevent skin contact.[1][2][3]
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or aerosols.[1][2][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Not generally required under normal use with good ventilation. A dust mask may be used if handling a powder and there is a risk of generating dust.To prevent inhalation of aerosols or dust.

III. Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.

A. Preparation and Weighing:

  • Work Area Preparation: Ensure the work area, typically a laboratory bench, is clean and uncluttered.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: If working with a solid form, carefully weigh the required amount in a fume hood or on a designated bench space that minimizes air currents to prevent the powder from becoming airborne.

B. Solubilization:

  • Solvent Selection: Use a suitable solvent as recommended by the supplier or experimental protocol.

  • Dissolving: Add the solvent to the weighed this compound. Mix gently by vortexing or pipetting until fully dissolved. Avoid splashing.

C. Use in Experiments:

  • Aliquotting: If necessary, prepare aliquots for single-use to avoid repeated freeze-thaw cycles.

  • Experimental Setup: When adding to an experimental setup, do so carefully to avoid splashes or aerosol generation.

  • Incubation: If the experiment involves incubation, ensure the container is properly sealed.

D. Post-Experiment Handling:

  • Decontamination: Clean any spills immediately with an appropriate disinfectant or cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_post Post-Experiment Prep_Area Prepare Work Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Add_Solvent Add Solvent Weigh->Add_Solvent Mix Mix Gently Add_Solvent->Mix Aliquot Aliquot (if needed) Mix->Aliquot AddToExp Add to Experiment Aliquot->AddToExp Decontaminate Decontaminate Spills AddToExp->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove PPE & Wash Hands Dispose->Remove_PPE

Figure 1. A workflow diagram for the safe handling of this compound.

IV. Disposal Plan

As this compound is a biochemical reagent not classified as hazardous, it can typically be disposed of as non-hazardous biomedical waste. However, always follow your institution's specific waste disposal guidelines.

A. Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a designated, clearly labeled waste container.

  • Treatment: Depending on institutional policy, the waste may be treated with a chemical disinfectant (e.g., 10% bleach solution) before disposal down the drain with copious amounts of water, or it may be collected by a hazardous waste management service.

B. Solid Waste:

  • Collection: All contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) should be collected in a biohazard bag or a designated solid waste container.

  • Disposal: The sealed bag or container should be placed in the appropriate biomedical waste stream for autoclaving or incineration by a licensed waste management contractor.

Disposal_Plan cluster_waste_generation Waste Generation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal Liquid_Waste Liquid Waste (Solutions containing the compound) Collect_Liquid Collect in Labeled Container Liquid_Waste->Collect_Liquid Solid_Waste Solid Waste (Contaminated labware, gloves) Collect_Solid Collect in Biohazard Bag Solid_Waste->Collect_Solid Treat_Liquid Treat (per institutional policy) Collect_Liquid->Treat_Liquid Dispose_Liquid Dispose Down Drain or via Waste Service Treat_Liquid->Dispose_Liquid Dispose_Solid Dispose via Biomedical Waste Stream Collect_Solid->Dispose_Solid

Figure 2. A logical diagram outlining the disposal plan for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.